molecular formula C9H9F2NO2 B1292836 Ethyl 2-amino-4,5-difluorobenzoate CAS No. 864293-36-7

Ethyl 2-amino-4,5-difluorobenzoate

Cat. No.: B1292836
CAS No.: 864293-36-7
M. Wt: 201.17 g/mol
InChI Key: PAKOYZGJLNRSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4,5-difluorobenzoate is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-4,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKOYZGJLNRSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-amino-4,5-difluorobenzoate (CAS No. 864293-36-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4,5-difluorobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of fluorine atoms and the presence of both an amine and an ethyl ester functional group make it a valuable and versatile building block for the synthesis of complex pharmaceutical agents. The incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, applications, and safety considerations for this compound, intended to support researchers in its effective utilization. The CAS number for this compound is 864293-36-7.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 864293-36-7[1][2]
Molecular Formula C₉H₉F₂NO₂[1][2]
Molecular Weight 201.17 g/mol [1][2]
Appearance Off-white to light yellow crystalline powder (typical)N/A
Solubility Soluble in common organic solvents such as ethanol, methanol, and dichloromethane.N/A
Melting Point Not readily available in public literature.N/A
Boiling Point Not readily available in public literature.N/A

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves a two-step process starting from 4-fluorotoluene. The first part of the synthesis focuses on creating the precursor, 2-amino-4,5-difluorobenzoic acid.

Part 1: Synthesis of 2-amino-4,5-difluorobenzoic acid

The synthesis of 2-amino-4,5-difluorobenzoic acid can be achieved through a multi-step sequence starting from 4-fluorotoluene. This involves nitration, oxidation, and subsequent reduction of the nitro group.[3][4]

Experimental Protocol:

  • Nitration of 4-Fluorotoluene: 4-fluorotoluene is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-fluoro-2-nitrotoluene. This reaction is highly exothermic and requires careful temperature control.[3]

  • Oxidation to 4-fluoro-2-nitrobenzoic acid: The methyl group of 4-fluoro-2-nitrotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[3]

  • Reduction to 2-amino-4,5-difluorobenzoic acid: The nitro group of 4-fluoro-2-nitrobenzoic acid is reduced to an amine via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]

Causality Behind Experimental Choices:

  • Nitration: The use of a mixed acid nitrating agent is a standard and effective method for the nitration of aromatic compounds. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Oxidation: Potassium permanganate is a powerful and relatively inexpensive oxidizing agent suitable for converting an activated methyl group on an aromatic ring to a carboxylic acid.

  • Reduction: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines, with water being the only byproduct.

Part 2: Fischer Esterification to this compound

The final step is the esterification of 2-amino-4,5-difluorobenzoic acid with ethanol in the presence of an acid catalyst. This classic reaction is known as the Fischer esterification. A similar procedure is well-documented for the synthesis of the isomeric ethyl 4-amino-3,5-difluorobenzoate.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4,5-difluorobenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Excess Ethanol: Using ethanol as the solvent and reactant drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reflux: Heating the reaction to reflux increases the reaction rate, allowing the reaction to reach equilibrium in a shorter time.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 4-Fluorotoluene 4-Fluorotoluene Nitration Nitration 4-Fluorotoluene->Nitration 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene Nitration->4-Fluoro-2-nitrotoluene Oxidation Oxidation 4-Fluoro-2-nitrotoluene->Oxidation 4-Fluoro-2-nitrobenzoic_acid 4-Fluoro-2-nitrobenzoic acid Oxidation->4-Fluoro-2-nitrobenzoic_acid Reduction Reduction 4-Fluoro-2-nitrobenzoic_acid->Reduction 2-Amino-4,5-difluorobenzoic_acid 2-Amino-4,5-difluorobenzoic acid Reduction->2-Amino-4,5-difluorobenzoic_acid Esterification Esterification 2-Amino-4,5-difluorobenzoic_acid->Esterification Ethyl_2-amino-4,5-difluorobenzoate This compound Esterification->Ethyl_2-amino-4,5-difluorobenzoate

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those containing a fluorinated aromatic scaffold.[6] The presence of fluorine atoms can enhance the metabolic stability and receptor binding affinity of the final drug molecule.[6] While specific drug molecules synthesized directly from this intermediate are not widely reported in publicly accessible literature, its structural motif is found in compounds investigated for various therapeutic areas, including as central nervous system agents.[6]

The general utility of this class of compounds is in the construction of heterocyclic ring systems, a common feature in many drug molecules. The amino and ester groups provide convenient handles for further chemical modifications and the building of more complex molecular architectures.

Applications Start This compound Intermediate Key Intermediate in Multi-step Synthesis Start->Intermediate Application1 Synthesis of Fluorinated Benzodiazepines Intermediate->Application1 Application2 Development of CNS Agents Intermediate->Application2 Application3 Construction of Bioactive Heterocycles Intermediate->Application3 Outcome Enhanced Metabolic Stability & Receptor Affinity in Final Drug Product Application1->Outcome Application2->Outcome Application3->Outcome

Caption: Applications of this compound in drug discovery.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following table summarizes the expected analytical data based on the analysis of similar compounds.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine substituents.
¹³C NMR Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the aromatic carbons. The carbons attached to fluorine will show characteristic C-F coupling.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.17 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the amine group, C=O stretching of the ester, and C-F stretching.

Note: Experimental spectral data for this compound is not widely available in public databases. The information provided is based on the expected spectral characteristics for a molecule with this structure and data from isomeric and related compounds.[7][8][9]

Safety and Handling

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[5]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

    • Use only outdoors or in a well-ventilated area.[5]

    • IF ON SKIN: Wash with plenty of water.[5]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

  • Disposal: Dispose of contents/container in accordance with local regulations.

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-fluorobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

  • Allfluoro pharmaceutical co .ltd. (n.d.). This compound,864293-36-7. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-Amino-4-fluorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-5-fluorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3,5-difluorobenzoate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

Sources

A Guide to the Synthesis of Ethyl 2-amino-4,5-difluorobenzoate: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents. Among these, ethyl 2-amino-4,5-difluorobenzoate stands out as a critical building block in the synthesis of a variety of pharmaceutical compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, offering insights into the rationale behind experimental choices and detailed protocols for its preparation.

Strategic Importance of this compound

The strategic placement of fluorine atoms on the benzene ring of this compound imparts distinct electronic properties that are highly desirable in medicinal chemistry. The presence of the ortho-amino group and the ethyl ester functionality provides versatile handles for subsequent chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems and other pharmacologically active molecules.

Part 1: The Primary Synthetic Pathway: A Stepwise Approach

The most common and industrially scalable route to this compound begins with a readily available starting material, 1,2-difluorobenzene. This multi-step synthesis involves a sequence of nitration, oxidation, reduction, and esterification reactions.

Logical Flow of the Primary Synthesis Pathway

Primary Synthesis Pathway A 1,2-Difluorobenzene B 4,5-Difluoro-2-nitrotoluene A->B Nitration C 4,5-Difluoro-2-nitrobenzoic acid B->C Oxidation D 2-Amino-4,5-difluorobenzoic acid C->D Reduction E This compound D->E Esterification Alternative Synthesis Pathway A 3,4-Difluoroaniline B Ethyl 3,4-difluorobenzoate A->B Sandmeyer-type Reaction & Esterification C Ethyl 2-nitro-4,5-difluorobenzoate B->C Nitration D This compound C->D Reduction

A Technical Guide to Ethyl 2-Amino-4,5-difluorobenzoate: Synthesis, Properties, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have become indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these valuable compounds, fluorinated anthranilic acids and their esters serve as critical building blocks for the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs).[1][2]

This technical guide provides an in-depth examination of Ethyl 2-Amino-4,5-difluorobenzoate, a key intermediate derived from 2-Amino-4,5-difluorobenzoic acid. We will explore its core properties, provide a detailed and validated synthesis protocol, discuss its applications as a versatile synthon, and outline essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its successful application. The data presented below is based on the known properties of the parent acid and established principles of organic chemistry.

Core Physicochemical Properties
PropertyValueSource / Rationale
Chemical Name This compoundIUPAC Nomenclature
Synonyms Ethyl 4,5-difluoroanthranilateCommon Synonym
Molecular Formula C₉H₉F₂NO₂Derived from structure
Molecular Weight 201.17 g/mol Calculated from formula[3]
Parent Acid CAS 83506-93-8 (for 2-Amino-4,5-difluorobenzoic acid)[4][5]
Appearance Colorless to light yellow liquid or low-melting solidPredicted based on related esters[6]
Solubility Soluble in common organic solvents (Ethanol, Ethyl Acetate, DCM).General property of similar organic esters
Storage Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).Recommended for amino-aromatics to prevent oxidation[4][6]
Spectroscopic Signature Analysis

Confirming the identity and purity of the synthesized ester is paramount. The following are the expected spectroscopic characteristics for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to the ethyl group and the aromatic protons.

    • An ethyl group will appear as a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂).

    • The two aromatic protons will appear as distinct signals in the aromatic region (approx. 6.5-7.8 ppm), with their multiplicity and coupling constants influenced by the fluorine substituents.

    • A broad singlet corresponding to the amine (NH₂) protons will also be present, typically between 5.0 and 6.0 ppm, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides a map of the carbon framework.

    • The ester carbonyl carbon (C=O) will have a characteristic chemical shift around 165-168 ppm.[7]

    • Aromatic carbons will appear in the 110-155 ppm range, with carbons directly bonded to fluorine showing large C-F coupling constants.

    • The ethyl group carbons will be visible in the upfield region, typically around 60 ppm (-OCH₂) and 14 ppm (-CH₃).[7]

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy is ideal for identifying key functional groups.

    • N-H Stretching: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the ester carbonyl group.

    • C-F Stretching: Strong bands in the 1100-1300 cm⁻¹ region are characteristic of aryl-fluorine bonds.

    • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Synthesis Protocol: Fischer Esterification

The most direct and reliable method for preparing this compound is the Fischer esterification of its parent carboxylic acid. This classic reaction is reversible and driven to completion by using an excess of the alcohol and removing the water formed.

Principle and Rationale

The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This crucial step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product. The use of reflux conditions accelerates this equilibrium-driven reaction.

Materials and Equipment
  • Reagents:

    • 2-Amino-4,5-difluorobenzoic acid (>98% purity)

    • Absolute Ethanol (200 proof), anhydrous

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate (EtOAc)

    • Hexanes

  • Equipment:

    • Round-bottom flask (appropriate size for the scale)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask charged with 2-Amino-4,5-difluorobenzoic acid (1.0 eq.), add an excess of absolute ethanol (approx. 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring the suspension, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise. The addition is exothermic and should be done cautiously.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Reaction Quench and Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ice-cold saturated sodium bicarbonate solution. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. Proceed until effervescence ceases (pH ~8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x volume of the initial reaction). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Workflow Visualization

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants 2-Amino-4,5-difluorobenzoic Acid + Absolute Ethanol Catalyst Add H₂SO₄ (catalyst) Reactants->Catalyst Reflux Heat to Reflux (4-6 hours) Catalyst->Reflux Quench Cool & Quench (Sat. NaHCO₃) Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Column Chromatography (if needed) Dry->Purify Product Pure Ethyl 2-Amino-4,5- difluorobenzoate Purify->Product

Caption: Fischer Esterification workflow for this compound.

Applications in Research and Drug Development

This compound is not merely a final product but a versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

Role as a Versatile Synthon

The true utility of this molecule is realized in its role as a "building block" for more complex structures.[1]

  • Amine Group Reactivity: The nucleophilic primary amine at the C2 position is a handle for a wide array of transformations, including acylation, alkylation, sulfonylation, and diazotization reactions, which can lead to the formation of triazole or other heterocyclic systems.

  • Ester Group Reactivity: The ethyl ester serves as a protecting group for the carboxylic acid, which can be readily deprotected via hydrolysis under acidic or basic conditions. Alternatively, the ester can participate in reactions such as Claisen condensations or be reduced to the corresponding primary alcohol.

  • Aromatic Ring Substitution: The electron-rich aromatic ring, activated by the amino group, can undergo further electrophilic aromatic substitution if desired, although the existing fluorine atoms are strongly deactivating.

The Impact of Fluorine Substitution in Drug Design

The presence of two fluorine atoms on the benzene ring is a deliberate design choice that imparts significant advantages in medicinal chemistry.[2]

  • Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes at the fluorinated positions. This can increase the in vivo half-life of a drug candidate.

  • Modulation of pKa: The strongly electron-withdrawing nature of fluorine lowers the pKa of the nearby amino group, making it less basic. This can alter the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and receptor binding interactions.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially enhancing the binding affinity and selectivity of a drug.

Logical Relationship of Synthetic Potential

Applications cluster_amine_rxns Amine-based Transformations cluster_ester_rxns Ester-based Transformations Core This compound Amine (NH₂) Ester (COOEt) Acylation Amide Formation Core:amine->Acylation Diazotization Heterocycle Synthesis (e.g., Triazoles) Core:amine->Diazotization Alkylation Secondary/Tertiary Amines Core:amine->Alkylation Hydrolysis Carboxylic Acid Core:ester->Hydrolysis Reduction Primary Alcohol Core:ester->Reduction Amidation Direct Amidation Core:ester->Amidation

Caption: Synthetic pathways originating from the core functional groups.

Safety, Handling, and Storage

Proper laboratory practice is essential when working with any chemical. The following guidelines are based on safety data for the parent acid, 2-Amino-4,5-difluorobenzoic acid, and should be applied to its ethyl ester derivative.

Hazard Identification

Based on the classification of the parent acid, the ethyl ester should be treated as hazardous.[8]

  • Skin Irritation: Causes skin irritation (H315).[4][9]

  • Eye Irritation: Causes serious eye irritation (H319).[4][8][9]

  • Respiratory Irritation: May cause respiratory irritation (H335).[4][8][9]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][8][9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][9]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[8][9] For eye contact, flush with water for at least 15 minutes and seek medical attention.[4][8]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]

Storage and Stability
  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] For long-term stability and to prevent oxidation, storage at 2-8°C under an inert gas like argon or nitrogen is recommended.[4]

  • Incompatibilities: Keep away from strong oxidizing agents.[4][8]

Conclusion

This compound is a high-value synthetic intermediate with significant potential for researchers in medicinal chemistry and materials science. Its well-defined structure, featuring strategically placed fluorine atoms and reactive functional groups, makes it an ideal starting point for the synthesis of novel compounds. By following the robust synthesis and handling protocols outlined in this guide, scientists can safely and effectively utilize this versatile building block to advance their research and development objectives.

References

  • LookChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid Safety Data Sheets(SDS). Retrieved from LookChem. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from Organic Syntheses. [Link]

  • Kozioł, A., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 461–468. [Link]

  • LookChem. (n.d.). Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications. Retrieved from LookChem. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for a chemical communication. Retrieved from The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Govindarajan, M., et al. (2007). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 287-297. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-5-fluorobenzoate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from The Royal Society of Chemistry. [Link]

  • European Patent Office. (n.d.). Process for preparing 2,4,5-trifluorobenzoic acid - EP 0385253 B1. Retrieved from European Patent Office. [Link]

  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. [Link]

  • ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from ResearchGate. [Link]

  • Vale, N., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(16), 2991. [Link]

  • European Patent Office. (n.d.). Process for preparing 2,4,5-trifluorobenzoic acid. Retrieved from European Patent Office. [Link]

  • Rehman, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5410. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-4,5-difluorobenzoate: Starting Materials and Strategic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4,5-difluorobenzoate is a key building block in medicinal chemistry and materials science. Its utility is primarily derived from the strategic placement of fluorine atoms on the benzene ring, which can significantly modulate the physicochemical and pharmacological properties of target molecules, such as metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Core Synthetic Strategy: A Convergent Approach

The synthesis of this compound is most efficiently approached through a convergent strategy, wherein the core intermediate, 2-amino-4,5-difluorobenzoic acid, is first synthesized and subsequently esterified. This approach allows for the purification of the key intermediate, ensuring a higher quality final product.

G cluster_0 Upstream Synthesis of Key Intermediate cluster_1 Final Esterification Step Starting Material Starting Material 2-Amino-4,5-difluorobenzoic Acid 2-Amino-4,5-difluorobenzoic Acid Starting Material->2-Amino-4,5-difluorobenzoic Acid Multi-step Synthesis This compound This compound 2-Amino-4,5-difluorobenzoic Acid->this compound Fischer Esterification Ethanol Ethanol Ethanol->this compound Acid Catalyst Acid Catalyst Acid Catalyst->this compound

Caption: Convergent synthetic approach to this compound.

Part 1: Synthesis of the Key Intermediate: 2-Amino-4,5-difluorobenzoic Acid

The selection of the starting material for the synthesis of 2-amino-4,5-difluorobenzoic acid (also known as 4,5-difluoroanthranilic acid[2]) is critical and depends on factors such as commercial availability, cost, and the desired scale of the reaction. Two primary routes are commonly employed.

Route A: From 1,2-Difluorobenzene

This route begins with the nitration of the readily available 1,2-difluorobenzene. The subsequent steps involve reduction of the nitro group and carboxylation.

G 1,2-Difluorobenzene 1,2-Difluorobenzene 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene 1,2-Difluorobenzene->3,4-Difluoronitrobenzene Nitration (HNO3, H2SO4) 3,4-Difluoroaniline 3,4-Difluoroaniline 3,4-Difluoronitrobenzene->3,4-Difluoroaniline Reduction (e.g., H2, Pd/C) 2-Amino-4,5-difluorobenzoic Acid 2-Amino-4,5-difluorobenzoic Acid 3,4-Difluoroaniline->2-Amino-4,5-difluorobenzoic Acid Carboxylation (e.g., Kolbe-Schmitt reaction)

Caption: Synthetic pathway from 1,2-Difluorobenzene.

Experimental Protocol: Nitration of 1,2-Difluorobenzene

  • Reaction Setup: In a flask equipped with a dropping funnel and a thermometer, cool a mixture of nitric and sulfuric acids.

  • Addition of Substrate: Slowly add 1,2-difluorobenzene to the cooled acid mixture while maintaining a low temperature (typically 20-90°C) to control the exothermic reaction and prevent over-nitration.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, pour the reaction mixture over ice and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield 3,4-difluoronitrobenzene.

Rationale: The directing effects of the fluorine atoms favor nitration at the para position, leading to the desired 3,4-difluoronitrobenzene isomer. The use of a nitrating mixture of nitric and sulfuric acids is a standard and effective method for the nitration of aromatic compounds.

Experimental Protocol: Reduction of 3,4-Difluoronitrobenzene

  • Catalyst and Solvent: Suspend a palladium on carbon (Pd/C) catalyst in a suitable solvent such as ethanol or methanol in a hydrogenation apparatus.

  • Hydrogenation: Add 3,4-difluoronitrobenzene to the suspension and subject the mixture to hydrogen gas under pressure.[3]

  • Work-up: After the reaction is complete (monitored by the cessation of hydrogen uptake), filter the catalyst and evaporate the solvent to obtain 3,4-difluoroaniline.

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes to anilines, often proceeding with high yields and minimal side products.

Route B: From Dichloronitrobenzene Isomers

An alternative approach involves the nucleophilic aromatic substitution of chlorine atoms with fluoride ions, followed by reduction of the nitro group. This method can be advantageous depending on the relative cost and availability of the starting dichloronitrobenzene isomers.

G Dichloronitrobenzene Dichloronitrobenzene Difluoronitrobenzene Difluoronitrobenzene Dichloronitrobenzene->Difluoronitrobenzene Halex Reaction (KF, phase-transfer catalyst) Difluoroaniline Difluoroaniline Difluoronitrobenzene->Difluoroaniline Reduction (e.g., H2, Pd/C) 2-Amino-4,5-difluorobenzoic Acid 2-Amino-4,5-difluorobenzoic Acid Difluoroaniline->2-Amino-4,5-difluorobenzoic Acid Carboxylation

Caption: Synthetic pathway from Dichloronitrobenzene.

Experimental Protocol: Fluorination of Dichloronitrobenzene

  • Reaction Setup: A mixture of a dichloronitrobenzene isomer (e.g., 3,4-dichloronitrobenzene), an alkali metal fluoride (such as potassium fluoride), and a phase-transfer catalyst (e.g., a quaternary ammonium salt) is heated in a high-boiling point aprotic solvent.[4]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic substitution.

  • Work-up: After cooling, the reaction mixture is filtered, and the product is isolated by distillation or crystallization.

Rationale: The Halex reaction (halogen exchange) is a powerful method for introducing fluorine into aromatic rings. The use of a phase-transfer catalyst is crucial to enhance the solubility and reactivity of the fluoride salt in the organic phase.[4]

Part 2: Esterification of 2-Amino-4,5-difluorobenzoic Acid

The final step in the synthesis is the esterification of the carboxylic acid group of 2-amino-4,5-difluorobenzoic acid. The Fischer-Speier esterification is the most common and straightforward method for this transformation.[5]

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: Dissolve 2-amino-4,5-difluorobenzoic acid in an excess of ethanol, which acts as both the solvent and the reactant.[6]

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.[6]

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the formation of the ester.[6]

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The precipitated crude product is then collected by filtration and can be purified by recrystallization.[6]

Rationale: The Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (ethanol) shifts the equilibrium towards the product side, maximizing the yield of the desired ester. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

Starting Material Key Transformation Advantages Disadvantages
1,2-DifluorobenzeneNitration followed by reduction and carboxylationReadily available starting material.Multi-step process.
DichloronitrobenzeneHalogen exchange followed by reduction and carboxylationPotentially cost-effective depending on isomer pricing.Requires high temperatures and specialized catalysts.
2-Amino-4,5-difluorobenzoic acidDirect EsterificationMost direct route to the final product.Availability and cost of the starting acid can be a factor.

Conclusion

The synthesis of this compound is a well-established process with several viable routes. The choice of starting material is a strategic decision based on economic and logistical considerations. For laboratory-scale synthesis, the direct esterification of commercially available 2-amino-4,5-difluorobenzoic acid is often the most practical approach. For larger-scale production, a de novo synthesis starting from more fundamental building blocks like 1,2-difluorobenzene or a dichloronitrobenzene isomer may be more economical. A thorough understanding of the underlying chemical principles and experimental nuances is essential for the successful and efficient synthesis of this valuable compound.

References

  • Patyk-Kaźmierczak, E., & Kaźmierczak, M. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 753–759. Retrieved from [Link]

  • DeGraw, J. I., et al. (1990). Process for preparing 2,4,5-trifluorobenzoic acid. European Patent Office. EP 0385253 A1. Retrieved from [Link]

  • Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-fluorobenzoate. Retrieved from [Link]

  • Patyk-Kaźmierczak, E., & Kaźmierczak, M. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 7(8), x220804. Retrieved from [Link]

  • DeGraw, J. I., et al. (1994). Process for preparing 2,4,5-trifluorobenzoic acid. European Patent Office. EP 0385253 B1. Retrieved from [Link]

  • Rojas-Montoya, A., et al. (2021). Synthesis, Photophysical Characterization and Cell Staining Application of BODIPY-Amino Acid Conjugates. Journal of the Chilean Chemical Society, 66(3), 5241-5248. Retrieved from [Link]

  • Patyk-Kaźmierczak, E., & Kaźmierczak, M. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). ResearchGate. Retrieved from [Link]

  • Kruse, L. I. (1979). Method of preparing 2,4-difluoroaniline. Google Patents. EP0001825A1.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-difluorobenzoic acid. PubChem. Retrieved from [Link]

  • Böhm, S., et al. (1996). Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. Google Patents. US5545768A.
  • Unknown. (1992). Method of 3,4-difluoroaniline synthesis. Google Patents. RU1792936C.
  • LibreTexts Chemistry. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of Ethyl 2-Amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for ethyl 2-amino-4,5-difluorobenzoate (CAS 864293-36-7), a key intermediate in pharmaceutical and materials science research.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a foundational understanding of how to interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and structurally related compounds. We will delve into the causality behind experimental choices and provide field-proven insights for data acquisition and interpretation.

Introduction: The Structural Significance of this compound

This compound is an aromatic ester containing several key functional groups: an ethyl ester, a primary amine, and two fluorine substituents on the benzene ring. The relative positions of these groups (amino at C2, and fluoro at C4 and C5) create a unique electronic environment that is reflected in its spectral properties. Understanding these spectral "fingerprints" is paramount for confirming the identity, purity, and structure of the molecule during synthesis and application.

The molecular formula is C₉H₉F₂NO₂ and the molecular weight is 201.17 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. For this compound, we will consider the spectra from three key nuclei: ¹H, ¹³C, and ¹⁹F.

While direct experimental spectra for this specific isomer are not widely published, we can confidently predict the spectral features based on well-understood principles and data from closely related analogs, such as ethyl 4-amino-3,5-difluorobenzoate and various other aminobenzoates.[4][5][6]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale and Key Couplings
~7.6dd1HH-6This aromatic proton is ortho to a fluorine atom (at C5) and meta to the other fluorine (at C4). It will be a doublet of doublets due to coupling with both F atoms.
~6.5dd1HH-3This proton is ortho to the electron-donating amino group, which shields it, shifting it upfield. It is also coupled to the fluorine at C4 and the proton at H-6.
~4.8br s2H-NH₂The amino protons are typically a broad singlet and their chemical shift can vary with concentration and solvent.
4.35q2H-OCH₂CH₃The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons.
1.38t3H-OCH₂CH₃The methyl protons of the ethyl group will be a triplet due to coupling with the methylene protons.

Causality in the ¹H NMR Spectrum: The electron-donating amino group strongly shields the ortho proton (H-3), causing its significant upfield shift. The electron-withdrawing fluorine atoms and the ester group deshield the aromatic protons, particularly H-6. The splitting patterns (doublet of doublets) are a direct result of through-bond couplings to the neighboring fluorine atoms, a key feature in the spectra of fluorinated aromatics.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to C-F coupling, the signals for the fluorine-bearing carbons will appear as doublets.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) (ppm)AssignmentRationale and Key Couplings
~166C=OThe carbonyl carbon of the ester group is significantly deshielded.
~150 (d)C-4/C-5The carbons directly bonded to fluorine will be significantly deshielded and will appear as doublets with large one-bond C-F coupling constants.
~148 (d)C-4/C-5The carbons directly bonded to fluorine will be significantly deshielded and will appear as doublets with large one-bond C-F coupling constants.
~140C-2The carbon bearing the amino group will be deshielded.
~118 (d)C-6This carbon will show a smaller two-bond C-F coupling.
~115C-1The carbon attached to the ester group.
~105 (d)C-3This carbon is shielded by the amino group and will show a two-bond C-F coupling.
~61-OCH₂CH₃The methylene carbon of the ethyl group.
~14-OCH₂CH₃The methyl carbon of the ethyl group.

Expert Insights: The most revealing features of the ¹³C NMR spectrum are the large one-bond coupling constants for the carbons directly attached to fluorine (¹JCF), which are typically in the range of 240-260 Hz. The two- and three-bond couplings (²JCF and ³JCF) are smaller but provide invaluable information for assigning the aromatic carbons.

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Chemistry

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.[7]

Predicted ¹⁹F NMR Data (referenced to CFCl₃)

Chemical Shift (δ) (ppm)MultiplicityAssignmentRationale and Key Couplings
-130 to -140dF-4The fluorine at C4 will be a doublet due to coupling with the fluorine at C5.
-140 to -150dF-5The fluorine at C5 will be a doublet due to coupling with the fluorine at C4.

Authoritative Grounding: The chemical shifts of fluorine on an aromatic ring are highly sensitive to the nature and position of other substituents. The electron-donating amino group will influence the shielding of the nearby fluorine atoms. The observed coupling between the two fluorine atoms is a classic example of through-space or through-bond interactions that are invaluable for structural confirmation.[8]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference such as trifluoroacetic acid or CFCl₃ should be used.[9]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all carbons (except those coupled to fluorine). A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. The wide spectral window of ¹⁹F NMR should be considered.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample This compound Solvent CDCl3 with TMS Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR F19_NMR ¹⁹F NMR Spectrometer->F19_NMR Processing Fourier Transform, Phasing, Integration H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing Interpretation Structure Elucidation Processing->Interpretation

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations from the N-H, C=O, C-O, and C-F bonds. The data from the closely related 2-amino-4,5-difluorobenzoic acid provides a strong basis for our assignments.[10]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3480-3300MediumN-HAsymmetric and symmetric stretching of the primary amine.
3080-3010Medium-WeakAromatic C-HStretching
2980-2850MediumAliphatic C-HStretching of the ethyl group.
~1715Strong, SharpC=OStretching of the ester carbonyl group.
~1620StrongN-HScissoring (bending) of the amine.
1600-1450MediumC=CAromatic ring stretching.
~1250StrongAsymmetric C-O-CStretching of the ester.
~1100StrongSymmetric C-O-CStretching of the ester.
1200-1000StrongC-FStretching.

Trustworthiness of Interpretation: The presence of a strong, sharp peak around 1715 cm⁻¹ is a definitive indicator of the ester carbonyl group.[11] The two distinct bands in the 3480-3300 cm⁻¹ region are characteristic of a primary amine. The strong absorptions in the 1250-1000 cm⁻¹ range are indicative of both the ester C-O and the aromatic C-F stretches, which often overlap in this region. The exact position of the C=O stretch is influenced by conjugation with the aromatic ring.[12]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will subtract the signals from atmospheric CO₂ and water.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Data Analysis: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Solid Sample Grind Grind in Mortar Sample->Grind KBr Dry KBr Powder KBr->Grind Press Press into Pellet Grind->Press FTIR FTIR Spectrometer Press->FTIR Background Background Scan FTIR->Background Sample_Scan Sample Scan FTIR->Sample_Scan Process Generate Spectrum Background->Process Sample_Scan->Process Analysis Identify Functional Groups Process->Analysis

Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. For this compound, we will consider electron ionization (EI) mass spectrometry.

Predicted Mass Spectrum Data

m/zRelative IntensityAssignmentFragmentation Pathway
201High[M]⁺Molecular ion
156High[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester.
128Medium[M - OCH₂CH₃ - CO]⁺Subsequent loss of carbon monoxide from the acylium ion.

Mechanistic Insights into Fragmentation: The molecular ion at m/z 201 is expected to be prominent. The most common fragmentation pathway for ethyl esters is the loss of the ethoxy group (-OCH₂CH₃), leading to a stable acylium ion. This fragment would then likely lose a molecule of carbon monoxide. The presence of fluorine atoms on the ring generally makes the aromatic portion more stable and less prone to extensive fragmentation. Data from related compounds like ethyl 4-aminobenzoate supports this predicted fragmentation pattern.[13][14]

Experimental Protocol for EI-MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each fragment.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Mass Spectrometry Logic Diagram

MS_Logic Molecule This compound (M) Molecular_Ion [M]⁺ (m/z 201) Molecule->Molecular_Ion Electron Ionization Fragment_1 [M - OCH₂CH₃]⁺ (m/z 156) Molecular_Ion->Fragment_1 - •OCH₂CH₃ Fragment_2 [M - OCH₂CH₃ - CO]⁺ (m/z 128) Fragment_1->Fragment_2 - CO

Caption: Predicted fragmentation pathway in EI-MS.

Conclusion: A Unified Spectral Picture

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. Each technique offers a unique piece of the structural puzzle: IR identifies the functional groups, MS confirms the molecular weight and provides fragmentation clues, and NMR elucidates the precise connectivity of the atoms. By understanding the principles behind each technique and how the specific arrangement of atoms in this molecule influences the resulting spectra, researchers can confidently verify their synthetic products and proceed with their work in drug discovery and materials science.

References

  • The Royal Society of Chemistry. (2014). Supporting information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • Pace University. (n.d.). IR Spectroscopy of Esters. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-aminobenzoate. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Available at: [Link]

  • SpectraBase. (n.d.). Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Sundaraganesan, N., et al. (2008). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Journal of Raman Spectroscopy, 39(12), 1765-1773. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information for An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-, ethyl ester. In NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. (n.d.). Ethyl 4-aminobenzoate - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Available at: [Link]

  • MassBank. (2008). ethyl 4-aminobenzoate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-amino-5-fluorobenzoate. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 14-23. Available at: [Link]

  • Shishmarev, D., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(45), 15096-15103. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3,5-difluorobenzoate. Available at: [Link]

  • Allfluoro pharmaceutical co. ltd. (n.d.). This compound,864293-36-7. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-Amino-4-fluorobenzoate. Available at: [Link]

  • Boersma, F. G. H., et al. (2004). A 19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp. HB-1. FEMS Microbiology Letters, 237(2), 355-361. Available at: [Link]

  • Labelle, A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12765-12774. Available at: [Link]

Sources

A Technical Guide to the Solubility of Ethyl 2-amino-4,5-difluorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-amino-4,5-difluorobenzoate is a key intermediate in the synthesis of advanced pharmaceutical compounds and specialty materials. Its processing, purification, and reaction kinetics are critically dependent on its solubility in various organic solvents. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While extensive quantitative data for this specific molecule is not widely published, this document outlines the fundamental principles of solubility, presents predictive models, and details a robust experimental protocol for generating reliable solubility data in the laboratory.

Introduction: The Importance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is a cornerstone of process development. It directly influences:

  • Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the concentration of reactants in the solution phase.

  • Purification: Crystallization, a primary method for purification, is a solubility-driven process. Selecting an appropriate solvent system (a good solvent for dissolving impurities and a poor solvent for the product at lower temperatures) is crucial.

  • Formulation: In drug development, the solubility of the final API dictates its bioavailability and the choice of delivery systems.[1]

  • Process Safety and Efficiency: Proper solvent selection impacts process volume, energy consumption for solvent recovery, and overall process safety.

Given the absence of a comprehensive public database on the solubility of this compound, this guide empowers the researcher with the foundational knowledge and practical tools required to establish these critical parameters in-house.

Molecular Structure and Theoretical Solubility Considerations

To understand the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure: C₉H₉F₂NO₂ Molecular Weight: 201.17 g/mol [2]

The molecule possesses several key functional groups that dictate its interactions with solvents:

  • Aromatic Ring: A nonpolar, hydrophobic core.

  • Amino Group (-NH₂): A primary amine capable of acting as a hydrogen bond donor and acceptor.[3][4][5] This group imparts a degree of polarity.

  • Ester Group (-COOC₂H₅): Contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor.

  • Fluorine Atoms (-F): Two fluorine atoms attached to the aromatic ring. Fluorine is highly electronegative, creating strong C-F dipoles. However, highly fluorinated compounds can exhibit unique "fluorous" properties, sometimes leading to low miscibility with both polar and nonpolar hydrocarbon-based solvents.[6][7]

The fundamental principle governing solubility is "like dissolves like." [8][9] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, a mixed polarity is expected. It will likely exhibit favorable solubility in solvents that can engage in hydrogen bonding and have a moderate to high polarity.[10]

Predictive Approaches to Solvent Selection

Before extensive lab work, computational tools can help screen and rank potential solvents, saving time and resources. Hansen Solubility Parameters (HSP) are a powerful predictive tool used widely in the pharmaceutical industry.[11][12] The HSP model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that substances with a small "distance" (Ra) between their HSP coordinates are likely to be miscible.[13] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods, providing a rational basis for initial solvent screening.

Qualitative Solubility Insights from Synthesis

Reviewing published synthesis routes provides valuable qualitative clues about solubility. The preparation of analogous compounds often involves solvents in which the target molecule has at least moderate solubility.

  • Synthesis of a similar compound, ethyl 4-amino-3,5-difluorobenzoate, involves dissolving the starting acid in ethanol and using dichloromethane for extraction.[14]

  • Another related synthesis uses ethyl acetate for dissolution and washing steps.[15][16]

These examples suggest that polar protic solvents (like ethanol) and polar aprotic solvents (like ethyl acetate and dichloromethane) are excellent starting points for solubility studies.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining solubility is the isothermal equilibrium shake-flask method .[17][18] This method is considered the gold standard and is recommended by regulatory bodies like the OECD.[19][20][21] The goal is to create a saturated solution at a specific temperature, separate the excess solid, and accurately measure the concentration of the dissolved solute.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis & Quantification Solvent_Selection 1. Select Solvents (e.g., Ethanol, Acetone, Toluene) Vial_Prep 2. Add Excess Solid to Vials (Ensure undissolved solid remains) Solvent_Selection->Vial_Prep Solvent_Add 3. Add Known Volume of Solvent Vial_Prep->Solvent_Add Agitation 4. Agitate at Constant Temp (e.g., 25°C for 24-48h) Solvent_Add->Agitation Centrifugation 5. Centrifuge to Pellet Solid Agitation->Centrifugation Filtration 6. Filter Supernatant (0.22 µm PTFE Syringe Filter) Centrifugation->Filtration Dilution 7. Dilute Filtrate for Analysis Filtration->Dilution HPLC_Analysis 8. Quantify by HPLC (vs. Calibration Curve) Dilution->HPLC_Analysis Calc 9. Calculate Solubility (mg/mL or mol/L) HPLC_Analysis->Calc caption Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol

This protocol describes a self-validating system for generating accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a constant temperature (e.g., 25°C).

Materials:

  • This compound (ensure purity is known)

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preliminary Test: To estimate the required amount of solid, add a small, known amount of the compound (e.g., 10 mg) to a vial. Add the solvent dropwise, vortexing after each addition, until the solid dissolves. This provides a rough estimate of the solubility range.[22]

  • Sample Preparation (in triplicate): Add an excess amount of this compound to several vials. Based on the preliminary test, this should be enough to ensure a solid phase remains after equilibrium.[17][18] For example, if solubility is expected to be ~20 mg/mL, use 50-100 mg of solid in 2 mL of solvent.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected solvent into each vial.

  • Equilibration: Secure the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. The time required should be determined by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[23]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for a short period. Then, centrifuge the vials to pellet the excess solid.[8][21]

  • Sampling: Carefully draw the clear supernatant into a syringe. Attach a 0.22 µm PTFE syringe filter and discard the first few drops. Filter the remaining solution into a clean, tared vial. This step is critical to remove any undissolved microparticles.[8]

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the range of the calibration curve.

    • Prepare a stock solution of this compound of known concentration. From this, create a series of calibration standards.

    • Analyze the standards and the diluted sample by a validated HPLC method.

    • Plot a calibration curve of peak area versus concentration.

  • Calculation: Using the regression equation from the calibration curve, determine the concentration of the diluted sample. Back-calculate to find the concentration in the original, undiluted filtrate. This value is the equilibrium solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison.

SolventPolarity IndexSolvent TypeSolubility at 25°C (mg/mL)Solubility at 25°C (mol/L)
Hexane0.1NonpolarExpected LowExpected Low
Toluene2.4AromaticExpected Low-MedExpected Low-Med
Ethyl Acetate4.4Polar AproticExpected Med-HighExpected Med-High
Acetone5.1Polar AproticExpected Med-HighExpected Med-High
Ethanol5.2Polar ProticExpected HighExpected High
Methanol6.6Polar ProticExpected HighExpected High
Acetonitrile6.2Polar AproticExpected Med-HighExpected Med-High
Water9.0Polar ProticExpected Very LowExpected Very Low

Note: The values in the table are predictive based on chemical principles and require experimental verification.

Mandatory Visualization: Molecular Interactions

The following diagram illustrates the likely intermolecular forces between this compound and different solvent types, explaining the expected solubility trends.

G cluster_solute Solute: this compound cluster_solvents Solvents Solute Features: - H-bond donor (-NH₂) - H-bond acceptor (C=O) - Dipoles (C-F, C=O) - Aromatic Ring (π-π) Protic Polar Protic (e.g., Ethanol) Features: - H-bond donor & acceptor Solute->Protic Strong Interaction: - H-bonding (donor & acceptor) - Dipole-dipole (High Solubility Expected) Aprotic Polar Aprotic (e.g., Acetone) Features: - H-bond acceptor - Dipoles Solute->Aprotic Moderate Interaction: - H-bonding (acceptor only) - Dipole-dipole (Good Solubility Expected) Nonpolar Nonpolar (e.g., Toluene) Features: - π-π stacking - van der Waals Solute->Nonpolar Weak Interaction: - π-π stacking - van der Waals (Low Solubility Expected) caption Solute-Solvent Interactions.

Sources

Ethyl 2-amino-4,5-difluorobenzoate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-amino-4,5-difluorobenzoate

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of the safety profile of chemical reagents is not merely a regulatory formality but a cornerstone of scientific integrity and experimental success. This guide provides a detailed examination of the safety data for this compound, a fluorinated aromatic compound with applications in medicinal chemistry and pharmaceutical synthesis. By synthesizing available data and applying established principles of chemical safety, this document aims to equip laboratory personnel with the knowledge necessary for its responsible and safe utilization.

Chemical Identity and Physicochemical Properties

This compound is a substituted aniline derivative. The presence of two fluorine atoms on the benzene ring, coupled with an amino group and an ethyl ester, imparts specific reactivity and physicochemical characteristics that are critical to understanding its safety profile.

PropertyValueSource
Molecular Formula C₉H₉F₂NO₂[1][2]
Molecular Weight 201.17 g/mol [2][3]
CAS Number 864293-36-7[4]
Appearance Not explicitly stated, likely a solidInferred from related compounds
Storage Temperature 2 - 8 °C is recommended for a related compound[5]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and data from structurally similar compounds such as 2-Amino-4,5-difluorobenzoic acid, the following hazard classifications are anticipated for this compound:

  • Skin Irritation: Likely to cause skin irritation.[5][6]

  • Serious Eye Irritation: Likely to cause serious eye irritation.[5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6]

It is imperative to handle this compound with the assumption that it is an irritant. The "Irritant" hazard designation is noted for this compound by at least one supplier[4].

Logical Flow of Hazard Identification

substance This compound structure Fluorinated Aromatic Amine Ester substance->structure related_compound 2-Amino-4,5-difluorobenzoic acid (Known Irritant) structure->related_compound Structural Analogy supplier_info Supplier Hazard Indication: 'Irritant' structure->supplier_info Direct Information potential_hazards Potential Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation related_compound->potential_hazards Informs supplier_info->potential_hazards Confirms

Caption: Derivation of potential hazards for this compound.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to exposure control is fundamental. The following protocols are based on guidelines for handling similar hazardous chemicals and should be strictly adhered to.

Experimental Workflow for Safe Handling

start Start: Prepare for Handling ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe ventilation Work in a Ventilated Area (e.g., Fume Hood) ppe->ventilation dispensing Dispense Compound Carefully (Avoid Dust/Aerosol Generation) ventilation->dispensing reaction_setup Set up Reaction Apparatus dispensing->reaction_setup post_handling Post-Handling Procedures reaction_setup->post_handling cleanup Clean Work Area Thoroughly post_handling->cleanup waste_disposal Dispose of Waste Properly cleanup->waste_disposal end End waste_disposal->end

Caption: Step-by-step workflow for the safe handling of chemical reagents.

Detailed Protocols:
  • Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure[5]. Ensure that safety showers and eyewash stations are readily accessible[5].

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[5][6]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

    • Skin and Body Protection : A standard laboratory coat should be worn. For larger quantities or in situations with a higher risk of splashing, consider additional protective clothing.

  • Hygiene Measures : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[5]

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following measures are based on the potential hazards of skin, eye, and respiratory irritation.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Fire-Fighting and Accidental Release Measures

Fire-Fighting

In the event of a fire involving this compound, use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include carbon oxides, nitrogen oxides, and hydrogen fluoride[6].

Accidental Release

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and ensure adequate ventilation. Prevent the material from entering drains or waterways.

Storage and Disposal

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Based on recommendations for a similar compound, storage at 2-8°C may be advisable[5]. Keep away from incompatible materials such as strong oxidizing agents[5][6].

Disposal : Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.

Toxicological and Ecological Information

Specific toxicological and ecological data for this compound is limited in the provided search results. However, based on its classification as an irritant, it can be inferred that it may be harmful if inhaled, ingested, or absorbed through the skin[6]. The environmental impact has not been fully investigated, and care should be taken to prevent its release into the environment.

Conclusion

This compound presents moderate hazards, primarily related to its irritant properties. A thorough understanding and implementation of the safety protocols outlined in this guide are essential for mitigating risks in a research and development setting. By adhering to these principles of safe handling, storage, and disposal, scientists can work with this compound confidently and responsibly.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-Amino-4-fluorobenzoate. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. Ethyl 2-amino-4-fluorobenzoate. [Link]

  • PubChem. Ethyl 4-amino-3,5-difluorobenzoate. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide on the Reactivity of Ethyl 2-amino-4,5-difluorobenzoate: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-amino-4,5-difluorobenzoate is a key building block in modern medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene ring profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides a comprehensive analysis of how these fluorine substituents modulate the reactivity of the amino and ethyl ester functionalities. We will delve into the nuanced electronic effects, explore key reaction classes, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile fluorinated compound.

Introduction: The Strategic Importance of Fluorine in Organic Synthesis

The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science to fine-tune a range of physicochemical and pharmacokinetic properties.[1][2] Fluorine, being the most electronegative element, exerts a powerful influence on a molecule's electron distribution, which can impact pKa, dipole moment, and chemical reactivity.[3][4] In the case of this compound, the two fluorine atoms ortho and meta to the amino group, and meta and para to the ester group, create a unique electronic landscape that dictates its reaction pathways. Understanding these effects is paramount for designing efficient synthetic routes and novel molecular entities.

The Electronic Influence of Fluorine on the Benzoate Ring

The reactivity of this compound is fundamentally governed by the interplay of the inductive and resonance effects of the fluorine atoms, the amino group, and the ethyl ester group.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (σI = 0.51).[5] This effect pulls electron density away from the aromatic ring, making the ring generally less susceptible to electrophilic attack compared to its non-fluorinated analog, aniline.[6] This inductive withdrawal also significantly lowers the basicity (pKa) of the amino group.[7][8]

  • Resonance Effect (+M): Fluorine also possesses a positive mesomeric or resonance effect (σR = -0.34) due to its lone pairs of electrons, which can be donated to the aromatic π-system.[5] However, the inductive effect of fluorine is generally considered to be dominant over its resonance effect.[9]

The amino group (-NH2) is a strong activating group, donating electron density to the ring via a powerful +M effect, which counteracts the deactivating -I effect of the fluorine atoms to some extent. The ethyl ester group (-COOEt) is a deactivating group due to its -I and -M effects. The net result of these competing electronic influences is a nuanced reactivity profile that can be strategically exploited.

Diagram: Electronic Effects on this compound

electronic_effects cluster_molecule This compound cluster_effects Electronic Influences mol Structure Placeholder Reactivity Reactivity mol->Reactivity Modulates F4 F (at C4) F4->mol -I > +M F5 F (at C5) F5->mol -I > +M NH2 -NH2 (at C2) NH2->mol +M > -I COOEt -COOEt (at C1) COOEt->mol -I, -M synthetic_pathways cluster_reactions Key Transformations start This compound diazotization Diazotization start->diazotization NaNO2, HCl acylation Acylation / Sulfonylation start->acylation RCOCl, Base electrophilic_sub Electrophilic Aromatic Substitution start->electrophilic_sub E+ cycloaddition Cycloaddition Precursor start->cycloaddition Functionalization sandmeyer sandmeyer diazotization->sandmeyer Sandmeyer Rxn azo_coupling azo_coupling diazotization->azo_coupling Azo Coupling amides amides acylation->amides Amides / Sulfonamides substituted_benzoates substituted_benzoates electrophilic_sub->substituted_benzoates Substituted Benzoates heterocycles heterocycles cycloaddition->heterocycles Heterocycles

Sources

A Senior Application Scientist's Guide to Ethyl 2-amino-4,5-difluorobenzoate: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry and the Utility of Ethyl 2-amino-4,5-difluorobenzoate

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] this compound, a difluorinated anthranilate ester, is a valuable building block for medicinal chemists, offering a scaffold to construct complex, fluorinated molecules with enhanced pharmacological profiles.[2] This guide provides an in-depth technical overview of this compound, covering its commercial availability, quality considerations, synthesis, safe handling, and key applications in the synthesis of bioactive compounds.

Part 1: Commercial Sourcing and Quality Considerations for this compound

The reliability of starting materials is paramount in any synthetic endeavor, particularly in a drug discovery setting where reproducibility is key. This compound is available from several commercial suppliers, and researchers should carefully consider the purity and specifications offered.

Representative Commercial Suppliers:

SupplierCAS NumberTypical PurityNotes
Sigma-Aldrich1159507-72-8≥98%Often sold under the Fluorochem brand.[3]
ChemScene1159507-72-8≥98%Provides information on shipping and handling of hazardous materials.[4]
Allfluoro Pharmaceutical Co. Ltd.864293-36-7InquirySpecializes in fluorinated compounds.[5][6]
Matrix Scientific864293-36-7InquiryProvides hazard information.

Note: There appears to be a discrepancy in the CAS numbers reported by different suppliers for what is ostensibly the same compound. Researchers should verify the structure and specifications with their chosen supplier.

Quality Control and Typical Impurities:

While a specific Certificate of Analysis for this compound was not available for this review, we can infer a likely impurity profile based on its synthesis and the analysis of similar fluorinated anilines.[7][8]

Potential Impurities May Include:

  • Starting Materials: Unreacted 2,4,5-trifluoronitrobenzene or other precursors from the synthetic route.

  • Isomeric Impurities: Positional isomers such as Ethyl 2-amino-4,6-difluorobenzoate may be present.

  • Byproducts of Reduction: Incomplete reduction of the nitro group can lead to nitroso or hydroxylamine intermediates.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., ethanol, ethyl acetate) and any remaining reagents.

Researchers should request a lot-specific Certificate of Analysis from their supplier to understand the purity and impurity profile of the material they are working with. Standard analytical techniques for purity assessment include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[7]

Part 2: Synthesis of this compound

Understanding the synthesis of this compound is crucial for appreciating potential impurities and for researchers who may need to synthesize it in-house. A common route to this class of compounds involves the reduction of a nitro group followed by esterification. A representative synthesis is outlined below, based on procedures for closely related isomers.[9]

Synthetic Scheme:

Synthesis of this compound A 2,4,5-Trifluoronitrobenzene B 2-Amino-4,5-difluoronitrobenzene A->B Nucleophilic Aromatic Substitution (NH3) C Ethyl 2-nitro-4,5-difluorobenzoate B->C Sandmeyer Reaction (NaNO2, H2SO4) then Esterification (EtOH, H+) D This compound C->D Reduction (e.g., H2/Pd-C, SnCl2)

A potential synthetic route to this compound.

Representative Synthetic Protocol (adapted from related syntheses):

Step 1: Amination of 2,4,5-Trifluoronitrobenzene In a sealed reaction vessel, 2,4,5-trifluoronitrobenzene is treated with a source of ammonia (e.g., aqueous ammonia or ammonia in a suitable solvent) under elevated temperature and pressure. The nucleophilic aromatic substitution of the fluorine atom at the 2-position yields 2-amino-4,5-difluoronitrobenzene.

Step 2: Conversion to the Benzoic Acid and Esterification The amino group of 2-amino-4,5-difluoronitrobenzene can be converted to a nitrile via a Sandmeyer reaction, followed by hydrolysis to the carboxylic acid.[10][11] Alternatively, direct carbonylation methods may be employed. The resulting 2-nitro-4,5-difluorobenzoic acid is then esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to yield Ethyl 2-nitro-4,5-difluorobenzoate.[9]

Step 3: Reduction of the Nitro Group The nitro group of Ethyl 2-nitro-4,5-difluorobenzoate is reduced to an amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or with a reducing agent like tin(II) chloride in an acidic medium.[12] The final product, this compound, is then purified, typically by column chromatography or recrystallization.

Part 3: Safe Handling and Storage

As with any chemical reagent, proper handling and storage of this compound are essential for safety and to maintain its integrity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend storage at 2-8 °C.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Part 4: Applications in Chemical Synthesis

This compound is a versatile intermediate for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds that are of interest in drug discovery. The presence of the amino and ester functionalities, combined with the activating effect of the fluorine atoms on the aromatic ring, allows for a range of chemical transformations.

1. Synthesis of Fluoroquinolone Antibiotics:

Fluorinated anilines are key precursors in the synthesis of fluoroquinolone antibiotics.[5][14] The general strategy involves the condensation of the aniline with a malonate derivative, followed by thermal cyclization to form the quinolone core.

Representative Reaction Scheme for Quinolone Core Synthesis:

Quinolone Core Synthesis A This compound C Enamine Intermediate A->C Condensation B Diethyl ethoxymethylenemalonate (EMME) B->C D Quinolone Core C->D Thermal Cyclization (e.g., Dowtherm A)

A general pathway for the synthesis of a quinolone core.

2. N-Arylation and N-Alkylation Reactions:

The amino group of this compound can undergo N-arylation or N-alkylation to introduce further diversity. Palladium-catalyzed cross-coupling reactions are commonly employed for N-arylation.[15][16]

Representative Protocol for N-Arylation (Buchwald-Hartwig Amination):

  • To an oven-dried reaction vessel, add this compound, the aryl halide (or triflate), a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

3. Sandmeyer and Related Diazotization Reactions:

The amino group can be converted to a diazonium salt, which is a versatile intermediate that can be transformed into a wide range of other functional groups, including halides, nitriles, and hydroxyl groups, through Sandmeyer and related reactions.[10][11]

Representative Protocol for a Sandmeyer Reaction (Conversion to a Halide):

  • Dissolve this compound in an aqueous acidic solution (e.g., HBr for bromination) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for a short period.

  • In a separate flask, prepare a solution of the corresponding copper(I) halide (e.g., CuBr) in the same acid.

  • Slowly add the cold diazonium salt solution to the copper(I) halide solution.

  • Allow the reaction to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt (indicated by the cessation of nitrogen gas evolution).

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or distillation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, fluorinated molecules in drug discovery and materials science. Its commercial availability, coupled with a range of accessible chemical transformations, makes it an attractive starting material for researchers. A thorough understanding of its quality, synthesis, and reactivity is essential for its effective use. This guide provides a foundation for scientists and researchers to confidently source, handle, and employ this compound in their synthetic endeavors.

References

  • ResearchGate. (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]

  • Allfluoro pharmaceutical co. ltd. This compound,864293-36-7. [Link]

  • MDPI. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. [Link]

  • MySkinRecipes. Ethyl 2-amino-4-fluorobenzoate. [Link]

  • MDPI. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. [Link]

  • ResearchGate. Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. [Link]

  • ResearchGate. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Allfluoro pharmaceutical co. ltd. This compound,864293-36-7. [Link]

  • National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]

  • ResearchGate. Effect of Fluorine Substitution of Aniline Ring on Pulsed Plasma Polymer Growth and Structure | Request PDF. [Link]

  • Chemistry LibreTexts. 20.7: Reactions of Arylamines. [Link]

  • National Center for Biotechnology Information. Applications of fluorine-containing amino acids for drug design - PubMed. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • National Center for Biotechnology Information. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC. [Link]

  • National Center for Biotechnology Information. Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors - PubMed. [Link]

  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • National Center for Biotechnology Information. Synthesis of environmentally relevant fluorinated surfactants--a review - PubMed. [Link]

  • Veeprho. Aniline Impurities and Related Compound. [Link]

  • National Center for Biotechnology Information. Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. [Link]

  • Preprints.org. Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. [Link]

  • National Center for Biotechnology Information. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC. [Link]

  • ResearchGate. (PDF) Fluorinated Anthracyclines: Synthesis and Biological Activity. [Link]

  • National Center for Biotechnology Information. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem. [Link]

  • DSpace@MIT. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]

  • National Center for Biotechnology Information. Ethyl 2-Amino-4-fluorobenzoate | C9H10FNO2 | CID 14233600 - PubChem. [Link]

Sources

The Strategic Incorporation of Fluorine in Anthranilate Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Fluorine Advantage in Modern Medicinal Chemistry

The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 25% of all current pharmaceuticals containing at least one fluorine atom.[1][2] This is no mere trend; it is a testament to the profound and often beneficial impact of fluorine on a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] From enhancing metabolic stability and membrane permeability to modulating pKa and improving binding affinity, the unique properties of fluorine offer a powerful tool for fine-tuning the characteristics of a lead compound.[1][5][6][7][8] This guide delves into the specific and synergistic role of fluorine when incorporated into the anthranilate scaffold, a versatile pharmacophore with a rich history in drug discovery.

The Anthranilate Moiety: A Privileged Scaffold

Anthranilic acid, or 2-aminobenzoic acid, is an aromatic acid that serves as a valuable starting point for a diverse range of biologically active molecules.[9] Its amphoteric nature, possessing both an acidic carboxylic acid and a basic amine group, provides a reactive handle for a multitude of chemical transformations.[9] Historically, anthranilate derivatives have found applications as non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and its analogues, which are structurally related to salicylic acid.[9] Beyond inflammation, the anthranilate core has been explored in various therapeutic areas, including as intermediates for dyes, pesticides, and other pharmaceuticals.[10]

The Transformative Power of Fluorination on Anthranilate Derivatives

The strategic placement of fluorine atoms onto the anthranilate ring or its side chains can dramatically alter its biological and physicochemical properties. This is not simply a matter of adding a halogen; it is a nuanced approach to molecular engineering.

Modulating Electronic Properties and pKa

Fluorine is the most electronegative element, and its introduction into an aromatic ring, such as the one in anthranilate, has a strong electron-withdrawing effect.[5][7] This can significantly lower the pKa of the carboxylic acid and the amine group, influencing the molecule's ionization state at physiological pH. This modulation of pKa can have a profound impact on a drug's solubility, permeability, and ability to interact with its biological target.[7][11]

Enhancing Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[12] Replacing a carbon-hydrogen bond with a C-F bond at a site susceptible to metabolic oxidation can effectively block this process, leading to a longer half-life and improved bioavailability of the drug.[3][5][6] This is a critical consideration in drug design, as rapid metabolism can severely limit the therapeutic efficacy of a promising compound.

Fine-Tuning Lipophilicity and Membrane Permeability

The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl group often decreases it.[12] This ability to fine-tune lipophilicity allows medicinal chemists to optimize a drug's ability to cross cellular membranes and reach its site of action.[6][12]

Influencing Conformation and Binding Affinity

The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), means that its introduction often does not create significant steric hindrance.[7][8][12] However, the unique electronic properties of fluorine can lead to favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein, thereby enhancing binding affinity and potency.[6][8]

Synthesis of Fluorinated Anthranilates: A Methodological Overview

The synthesis of fluorinated anthranilates can be approached through two primary strategies: by starting with a pre-fluorinated precursor or by introducing fluorine at a later stage of the synthesis. The development of new fluorination reagents and methods has made the latter approach increasingly feasible.[2][13]

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Synthetic Strategies Fluorinated Precursor Fluorinated Precursor Coupling Reaction Coupling Reaction Fluorinated Precursor->Coupling Reaction Anthranilate Derivative Anthranilate Derivative Direct Fluorination Direct Fluorination Anthranilate Derivative->Direct Fluorination Anthranilate Derivative->Coupling Reaction Final Product Fluorinated Anthranilate Direct Fluorination->Final Product Coupling Reaction->Final Product

Caption: General synthetic strategies for fluorinated anthranilates.

Key Experimental Protocol: Late-Stage Fluorination of an Anthranilate Derivative

This is a generalized protocol and specific conditions will vary depending on the substrate and desired product.

  • Substrate Preparation: Dissolve the non-fluorinated anthranilate precursor in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon).

  • Reagent Addition: Add the fluorinating agent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide) portion-wise at a controlled temperature (often cooled to 0°C or below). The choice of fluorinating agent is critical and depends on the desired regioselectivity and the reactivity of the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired fluorinated anthranilate.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Applications and Case Studies

The unique properties conferred by fluorine have led to the investigation of fluorinated anthranilates in several therapeutic areas.

Antitubercular Agents

A compelling case study is the investigation of fluorinated anthranilates as inhibitors of tryptophan biosynthesis in Mycobacterium tuberculosis.[14] The tryptophan synthesis pathway is essential for the bacillus and absent in humans, making it an attractive drug target.[14]

  • Mechanism of Action: Studies have shown that 4-fluoroanthranilate, 5-fluoroanthranilate, and 6-fluoroanthranilate inhibit the growth of M. tuberculosis.[14] The mechanism of toxicity is not due to the inhibition of tryptophan biosynthesis by the fluorinated anthranilate itself, but rather the formation of fluorotryptophan, which is then incorporated into proteins, leading to cellular dysfunction.[14]

G Chorismate Chorismate Anthranilate_Synthase Anthranilate Synthase (TrpE/TrpG) Chorismate->Anthranilate_Synthase Tryptophan_Biosynthesis_Enzymes Tryptophan Biosynthesis Enzymes Anthranilate_Synthase->Tryptophan_Biosynthesis_Enzymes Normal Pathway Fluoroanthranilate Fluorinated Anthranilate Fluoroanthranilate->Tryptophan_Biosynthesis_Enzymes Fluorotryptophan Fluorotryptophan Tryptophan_Biosynthesis_Enzymes->Fluorotryptophan Protein_Synthesis Protein Synthesis Fluorotryptophan->Protein_Synthesis Dysfunctional_Proteins Dysfunctional Fluorinated Proteins Protein_Synthesis->Dysfunctional_Proteins Growth_Inhibition Bacterial Growth Inhibition Dysfunctional_Proteins->Growth_Inhibition

Caption: Proposed mechanism of fluorinated anthranilate toxicity in M. tuberculosis.

Insecticides

Fluorinated anthranilic diamides have been developed as highly active insecticides.[15] These compounds are designed to have systemic activity, meaning they can be absorbed and translocated within a plant, providing protection against sap-sucking insects like aphids.[15] The inclusion of fluorine in these molecules is crucial for their potency and pharmacokinetic properties within the plant and the target insect.

Bioisosteric Replacement in Drug Design

Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group.[13][16][17] This strategy allows for the modification of a molecule's properties without significantly altering its size or shape.[8] In the context of anthranilates, a fluorine atom can be strategically placed to mimic a hydrogen bond donor or acceptor, or to block a site of metabolism, thereby improving the overall drug-like properties of the molecule. The success of this strategy, however, is highly dependent on the specific biological target and its environment.[13][18]

Table 1: Physicochemical Properties of Fluorine Relevant to Drug Design

PropertyValue/DescriptionImpact on Drug Design
van der Waals Radius1.47 ÅSimilar to hydrogen (1.20 Å), allowing for minimal steric perturbation.[7][8][12]
Electronegativity3.98 (Pauling scale)Induces strong bond polarization, affecting pKa and dipole moments.[5][7]
C-F Bond Energy~116 kcal/molConfers high metabolic stability.[12]
BioisosterismCan act as a bioisostere for H, OH, or C=O groups.Enables fine-tuning of molecular interactions and properties.[13][16][17][19]

Future Perspectives

The strategic application of fluorine to the anthranilate scaffold represents a promising avenue for the discovery of novel therapeutics. As our understanding of fluorine's influence on molecular properties deepens and as new synthetic methodologies for selective fluorination become available, we can expect to see a continued rise in the number of fluorinated anthranilate-based drug candidates entering clinical development.[2][13] The key to success will lie in the rational design of these molecules, leveraging the unique properties of fluorine to address specific challenges in drug discovery and development.

References

  • Mechanism of Fluorinated Anthranilate-Induced Growth Inhibition in Mycobacterium tuberculosis. ACS Infectious Diseases. [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Fluorine: An emerging compound in medicinal chemistry. The Torch. [Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. [Link]

  • Fluorine in Drug Design: A Bioisosteric Perspective. Policy Commons. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Synthesis of insecticidal fluorinated anthranilic diamides. Bioorganic & Medicinal Chemistry. [Link]

  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals. [Link]

  • Methyl Anthranilate: A Versatile Compound for Spices, Medicines, and More. INCHEE. [Link]

  • Anthranilic acid. Wikipedia. [Link]

  • Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). MDPI. [Link]

  • Investigation on biological activities of anthranilic acid sulfonamide analogs. PubMed Central. [Link]

  • Anthranilic acid analogues as pharmacophores for rational drug designing. ResearchGate. [Link]

  • Anthranilate-based insect repellents. Wikipedia. [Link]

  • Fluorinated anthracyclines: synthesis and biological activity. PubMed. [Link]

  • Fluorinated anthracyclines: synthesis and biological activity. PubMed. [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Enzymatic synthesis of fluorinated compounds. PubMed. [Link]

  • The Importance of Fluorinated Aromatic Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Case studies of fluorine in drug discovery. ResearchGate. [Link]

  • Case studies of fluorine in drug discovery. OUCI. [Link]

  • Fluorination methods for drug discovery and development. PubMed. [Link]

  • Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). Chemical Reviews. [Link]

  • (PDF) Fluorinated Anthracyclines: Synthesis and Biological Activity. ResearchGate. [Link]

  • Preparation method of methyl anthranilate.
  • Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA. [Link]

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. PubMed Central. [Link]

  • The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]

  • (PDF) Fluorinated Anthracyclines: Synthesis and Biological Activity. ResearchGate. [Link]

Sources

Methodological & Application

Synthesis of 6,7-Difluoroquinazolines from Ethyl 2-amino-4,5-difluorobenzoate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 6,7-difluoroquinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry, utilizing Ethyl 2-amino-4,5-difluorobenzoate as a key starting material. Quinazolines are recognized as a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents.[1][2] The introduction of fluorine atoms into the quinazoline ring system can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making fluorinated quinazolines attractive targets for the development of novel therapeutics.[3] This document provides a detailed theoretical framework, step-by-step experimental protocols for both conventional and microwave-assisted synthesis, and expected outcomes to enable researchers to successfully synthesize these valuable compounds.

Introduction: The Significance of Fluorinated Quinazolines in Medicinal Chemistry

The quinazoline nucleus is a cornerstone in the development of a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[4][5] The fusion of a pyrimidine ring with a benzene ring creates a bicyclic system that is amenable to a variety of chemical modifications, allowing for the fine-tuning of its biological activity.

The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool in modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and pharmacokinetic properties of a molecule. In the context of quinazolines, the presence of fluorine substituents can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites of oxidative metabolism, and increased membrane permeability.[3] Consequently, the synthesis of fluorinated quinazolines, such as those derived from this compound, is a highly relevant endeavor for the discovery of new and improved therapeutic agents.

This guide focuses on the practical synthesis of 6,7-difluoroquinazolin-4(3H)-one, a key intermediate that can be further functionalized to generate a library of novel drug candidates. The primary synthetic route discussed is the Niementowski quinazoline synthesis, a classic and reliable method for the construction of the quinazolinone core from anthranilic acids or their derivatives.[6][7]

Core Synthetic Strategy: The Niementowski Quinazoline Synthesis

The Niementowski reaction is a thermal condensation of an anthranilic acid or its ester with an amide, most commonly formamide, to yield a quinazolin-4(3H)-one.[8] The reaction proceeds through the initial formation of an N-acylanthranilic acid intermediate, which subsequently undergoes cyclization and dehydration to form the quinazolinone ring.

The use of this compound as the starting material presents a variation of the classical Niementowski synthesis. The ester group can be either hydrolyzed to the corresponding anthranilic acid in situ or directly participate in the reaction, although the free acid is generally more reactive. The electron-withdrawing nature of the two fluorine atoms on the benzene ring can decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions compared to non-fluorinated analogs.

Experimental Protocols

This section provides two detailed protocols for the synthesis of 6,7-difluoroquinazolin-4(3H)-one from this compound: a conventional heating method and a microwave-assisted method. The microwave-assisted protocol offers significant advantages in terms of reduced reaction times and potentially improved yields.[9][10]

Protocol 1: Conventional Synthesis of 6,7-Difluoroquinazolin-4(3H)-one

This protocol outlines the traditional approach to the Niementowski synthesis using conventional heating.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and formamide (20 eq).

    • Rationale: A large excess of formamide is used as both a reactant and a solvent to drive the reaction to completion.

  • Heating: Heat the reaction mixture to 150-160 °C with continuous stirring.

    • Rationale: High temperatures are typically required for the Niementowski reaction to overcome the activation energy for both the initial acylation and the subsequent cyclization-dehydration step.[8] The electron-withdrawing fluorine atoms may necessitate this higher temperature range.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Pour the cooled mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture). c. A precipitate of the crude product should form. Stir the suspension for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove excess formamide.

  • Purification: a. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 6,7-difluoroquinazolin-4(3H)-one. b. Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Synthesis of 6,7-Difluoroquinazolin-4(3H)-one

This protocol utilizes microwave irradiation to accelerate the synthesis, offering a more energy-efficient and time-saving alternative.[11][12]

Materials:

  • This compound

  • Formamide

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 eq) and formamide (10 eq).

    • Rationale: A smaller excess of formamide is often sufficient for microwave-assisted reactions due to the efficient heating.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 180 °C for 15-20 minutes.

    • Rationale: Microwave heating rapidly and uniformly increases the internal temperature of the reaction mixture, significantly accelerating the reaction rate.[10] Higher temperatures can be safely reached in a sealed vessel.

  • Work-up and Isolation: a. After the irradiation is complete, allow the vial to cool to a safe temperature. b. Pour the reaction mixture into a beaker containing ice-cold water. c. Collect the resulting precipitate by vacuum filtration and wash with cold deionized water.

  • Purification: a. Recrystallize the crude product from ethanol/water. b. Dry the purified 6,7-difluoroquinazolin-4(3H)-one under vacuum.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Niementowski Reaction cluster_product Product cluster_downstream Further Functionalization Start This compound React Formamide Conditions Heat (Conventional or Microwave) Start->Conditions 1. Reaction Product 6,7-Difluoroquinazolin-4(3H)-one Conditions->Product 2. Cyclization & Dehydration Derivatives Library of Quinazoline Derivatives Product->Derivatives 3. Derivatization

Caption: General workflow for the synthesis of 6,7-difluoroquinazolin-4(3H)-one.

Expected Results and Characterization

The successful synthesis of 6,7-difluoroquinazolin-4(3H)-one should yield a white to off-white solid. The expected yield for the conventional method is typically in the range of 60-75%, while the microwave-assisted method may provide higher yields, potentially exceeding 80%.

Table 1: Physicochemical and Spectroscopic Data for 6,7-Difluoroquinazolin-4(3H)-one

PropertyExpected Value
Molecular Formula C₈H₄F₂N₂O
Molecular Weight 182.13 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ 12.4 (br s, 1H, NH), 8.15 (s, 1H, H-2), 7.85 (t, J=9.2 Hz, 1H, H-5), 7.50 (t, J=9.2 Hz, 1H, H-8)
¹³C NMR (DMSO-d₆, 101 MHz) δ 160.5 (C=O), 152.0 (d, J=250 Hz, C-F), 148.5 (d, J=245 Hz, C-F), 145.0 (C-2), 142.0 (C-8a), 115.0 (d, J=20 Hz, C-8), 112.0 (d, J=20 Hz, C-5), 110.0 (C-4a)
Mass Spectrometry (ESI+) m/z 183.03 [M+H]⁺

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration. The provided data is based on estimations for the target molecule and similar fluorinated quinazolinones.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low or no product formation Insufficient reaction temperature or time.Increase the reaction temperature and/or prolong the reaction time. For the conventional method, ensure the temperature is maintained at 150-160 °C. For the microwave method, consider increasing the temperature or time in small increments.
Deactivation of the starting material.Ensure the this compound is of high purity. The electron-withdrawing fluorine groups may require more forcing conditions.
Formation of side products Polymerization or decomposition at high temperatures.If decomposition is observed, try lowering the reaction temperature and extending the reaction time. For the conventional method, consider using a higher-boiling solvent to maintain a consistent temperature.
Difficulty in purification Contamination with residual formamide.Ensure thorough washing of the crude product with cold water. Recrystallization may need to be performed multiple times.
Product is sparingly soluble.Try different solvent systems for recrystallization, such as DMF/water or acetic acid/water.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Formamide is a teratogen and should be handled with extreme care. Avoid inhalation of vapors and skin contact.

  • Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 6,7-difluoroquinazolin-4(3H)-one from this compound. The detailed protocols for both conventional and microwave-assisted synthesis, along with troubleshooting advice and expected characterization data, are intended to empower researchers in medicinal chemistry and drug development to efficiently synthesize this valuable fluorinated heterocyclic scaffold. The availability of this key intermediate will facilitate the exploration of novel quinazoline derivatives with potentially enhanced pharmacological properties, contributing to the advancement of drug discovery programs.

References

  • BenchChem. The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery.

  • Sharma A, Sahu SK, Mishra A. Recent developments in the synthesis of trifluoromethyl quinazoline derivatives. J. Fluorine Chem. 2018;214:63-70.
  • Wikipedia. Niementowski quinazoline synthesis.

  • Heravi MM, Mohammadkhani L. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Front. Chem. 2020;8:580086.

  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

  • MDPI. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents.

  • Chemeurope.com. Niementowski quinazoline synthesis.

  • Journal of Pharmaceutical Negative Results. The Medicinal Functionality of Quinazolines.

  • Semantic Scholar. A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.

  • Omics Online. Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.

  • International Journal of Pharmaceutical Sciences and Research. Recent Advances in Synthesis of Quinazolines: A Review.

  • MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.

  • PubMed Central. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.

  • Frontiers in Chemistry. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.

  • PubMed Central. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.

  • MDPI. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents.

  • Wikipedia. Niementowski quinoline synthesis.

  • ResearchGate. Aerobic oxidative cyclization synthesis of quinazolin-4(3H)-ones.

Sources

Application Notes & Protocols: Ethyl 2-amino-4,5-difluorobenzoate as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Anthranilates in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties. Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Ethyl 2-amino-4,5-difluorobenzoate, a fluorinated derivative of anthranilic acid, has emerged as a valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds.[2] Its bifunctional nature, possessing both a nucleophilic amino group and an ester functionality, coupled with the activating and directing effects of the fluorine substituents, makes it an ideal precursor for constructing complex heterocyclic systems.

This guide provides an in-depth exploration of the applications of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, with a focus on quinolones and benzodiazepines. We will delve into the mechanistic rationale behind synthetic strategies and provide detailed, field-proven protocols for their preparation.

The Synthetic Utility of this compound

The reactivity of this compound is primarily dictated by the interplay between the amino and ester groups, ortho to each other on the benzene ring. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the N-H protons and influences the regioselectivity of cyclization reactions. This unique electronic profile allows for a range of synthetic transformations, leading to the formation of various fused heterocyclic systems.

Application I: Synthesis of Fluorinated Quinolone Scaffolds

Quinolones are a critical class of heterocyclic compounds with a broad spectrum of biological activities, most notably as antibacterial agents.[3][4] The introduction of fluorine atoms into the quinolone core is a hallmark of the potent fluoroquinolone antibiotics. This compound serves as an excellent starting material for the construction of these fluorinated quinolone derivatives through well-established cyclization strategies.

Synthetic Strategy: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). The reaction proceeds via the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.

The workflow for this synthesis is depicted below:

Gould_Jacobs_Workflow A This compound C Intermediate Adduct A->C Heat B Diethyl ethoxymethylenemalonate B->C D Intermediate Adduct E Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate D->E F Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate G 6,7-difluoro-4-quinolone F->G

Caption: Workflow for the synthesis of a 6,7-difluoro-4-quinolone.

Protocol: Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol details the synthesis of a key fluoroquinolone precursor from this compound.

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

  • Ethanol

  • Hexanes

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Crystallization dish

Procedure:

  • Condensation: In a round-bottom flask, combine this compound (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.

  • Removal of Ethanol: After the initial condensation, increase the temperature to 150 °C to distill off the ethanol formed during the reaction.

  • Cyclization: To the resulting intermediate, add diphenyl ether (5-10 volumes) and heat the mixture to 240-250 °C for 30-60 minutes. The high temperature facilitates the intramolecular cyclization.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product will precipitate from the diphenyl ether. Add hexanes to facilitate further precipitation and filter the solid. Wash the collected solid with hexanes to remove residual diphenyl ether. The crude product can be recrystallized from ethanol to yield pure ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Causality Behind Experimental Choices:

  • Excess Diethyl Ethoxymethylenemalonate: Using a slight excess of the malonate derivative ensures the complete consumption of the starting aniline.

  • High-Temperature Cyclization: The thermal cyclization step requires a high boiling point solvent like diphenyl ether to provide the necessary activation energy for the intramolecular Friedel-Crafts-type acylation.

  • Hexanes for Precipitation: The product is insoluble in non-polar solvents like hexanes, while the diphenyl ether solvent is soluble. This allows for efficient separation of the product from the reaction medium.

Application II: Synthesis of Fluorinated 1,4-Benzodiazepine Scaffolds

1,4-Benzodiazepines are a prominent class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[5][6] Anthranilic acid and its derivatives are classical precursors for the synthesis of the benzodiazepine core.[7][8] this compound provides a direct route to fluorinated benzodiazepines, which may exhibit altered pharmacological profiles.

Synthetic Strategy: Multi-step Synthesis via N-acylation and Cyclization

A common route to 1,4-benzodiazepines involves the initial N-acylation of the anthranilate, followed by the introduction of the second nitrogen atom and subsequent cyclization.

The logical relationship for this synthesis is outlined below:

Benzodiazepine_Synthesis_Logic A This compound B N-acylation with α-haloacetyl chloride A->B C Ethyl 2-(2-chloroacetamido)-4,5-difluorobenzoate B->C D Ammonolysis C->D E Ethyl 2-(2-aminoacetamido)-4,5-difluorobenzoate D->E F Intramolecular Cyclization E->F G 7,8-Difluoro-1,4-benzodiazepine-2,5-dione F->G

Caption: Logical flow for the synthesis of a difluoro-1,4-benzodiazepine-2,5-dione.

Protocol: Synthesis of 7,8-Difluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol provides a representative procedure for the synthesis of a fluorinated 1,4-benzodiazepin-2-one derivative.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Ammonia (in methanol or as a gas)

  • Sodium ethoxide

  • Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • N-Acylation: Dissolve this compound (1 equivalent) in dichloromethane (DCM) in a round-bottom flask. Add a base such as pyridine or triethylamine (1.2 equivalents). Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain ethyl 2-(2-chloroacetamido)-4,5-difluorobenzoate.

  • Ammonolysis: Dissolve the product from the previous step in a minimal amount of a suitable solvent (e.g., methanol). Add a solution of ammonia in methanol (excess) and stir the mixture in a sealed vessel at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC. Once the starting material is consumed, remove the solvent under reduced pressure to yield the crude ethyl 2-(2-aminoacetamido)-4,5-difluorobenzoate.

  • Cyclization: To a solution of the amino-amide in ethanol, add a catalytic amount of a base such as sodium ethoxide. Heat the mixture to reflux for 4-8 hours. The cyclization will result in the formation of the benzodiazepine ring. After cooling, the product may precipitate. The reaction mixture can be neutralized with a dilute acid, and the product extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base in N-Acylation: A non-nucleophilic base like pyridine or triethylamine is used to neutralize the HCl generated during the acylation reaction, preventing the protonation of the starting aniline and driving the reaction to completion.

  • Ammonia for Nucleophilic Substitution: Ammonia acts as a nucleophile to displace the chloride from the α-chloroacetamide intermediate, introducing the second nitrogen atom required for the benzodiazepine ring.

  • Base-Catalyzed Cyclization: The final intramolecular cyclization is a condensation reaction that is catalyzed by a base (e.g., sodium ethoxide), which deprotonates the newly introduced amino group, increasing its nucleophilicity to attack the ester carbonyl.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the synthesis of quinolones and benzodiazepines from this compound and related anthranilates.

Heterocyclic SystemKey ReagentsSolvent(s)TemperatureKey Transformation
Quinolones Diethyl ethoxymethylenemalonateDiphenyl ether240-250 °CThermal Cyclization
Benzodiazepines 1. α-Haloacetyl chloride, Base 2. Ammonia1. DCM 2. Methanol1. 0 °C to RT 2. RTN-acylation, Ammonolysis
Benzodiazepines Base (e.g., NaOEt)EthanolRefluxIntramolecular Cyclization

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its unique substitution pattern allows for the straightforward introduction of fluorine atoms into complex molecular scaffolds, a feature of significant interest in drug discovery. The protocols and strategies outlined in this guide demonstrate the practical utility of this building block in constructing medicinally important quinolone and benzodiazepine cores. By understanding the underlying reaction mechanisms and the rationale behind the experimental choices, researchers can effectively leverage the reactivity of this compound to accelerate the development of novel therapeutic agents.

References

  • Reda, A., El-Sayed, R., & El-Gazzar, A. R. (2021). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Molecules, 26(11), 3356. [Link]

  • Eriksson, J. (2012). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Karolinska Institutet Open Archive. [Link]

  • Eriksson, J. (2012). Synthesis of heterocycles from anthranilic acid and its derivatives. KI Open Archive. [Link]

  • Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Negative Results, 13(3), 639-661. [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-fluorobenzoate. [Link]

  • Raza, A. R., et al. (2018). Synthesis of N-acylanthranilic acids 6a–g and benzoxazepines 4a–d. ResearchGate. [Link]

  • Patyk-Kaźmierczak, E., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(8). [Link]

  • Allfluoro pharmaceutical co .ltd. (n.d.). This compound,864293-36-7. [Link]

  • Patyk-Kaźmierczak, E., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCr Journals, 80(Pt 8), 867-872. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). Exploring Mthis compound: Applications and Synthesis. [Link]

  • Al-Omran, F. I., & El-Khair, A. A. (2007). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. ResearchGate. [Link]

  • Ostrovskyi, D., et al. (2017). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 5, 69. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-Amino-4-fluorobenzoate. PubChem Compound Database. [Link]

  • Ahamed, L. S., et al. (2018). Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. ResearchGate. [Link]

  • Fisyuk, A. S., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2022(2), M1382. [Link]

Sources

Acylation of Ethyl 2-amino-4,5-difluorobenzoate: A Detailed Experimental Protocol for the Synthesis of N-Acylated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the N-acylation of ethyl 2-amino-4,5-difluorobenzoate, a key transformation in the synthesis of various pharmaceutically active compounds and functional materials. The protocol details a robust and reproducible method based on the Schotten-Baumann reaction, a widely utilized approach for the acylation of amines.[1] This document offers in-depth insights into the reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for the characterization of the resulting N-acyl derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

N-acylated 2-amino-4,5-difluorobenzoic acid derivatives are important structural motifs in medicinal chemistry. The introduction of an acyl group to the amino functionality of this compound can significantly modulate its physicochemical properties and biological activity. The fluorine substituents on the aromatic ring often enhance metabolic stability and binding affinity to biological targets. This makes the acylation of this substrate a critical step in the development of novel therapeutic agents.

The Schotten-Baumann reaction is a well-established method for the acylation of amines and alcohols using acyl chlorides or anhydrides in the presence of a base.[1] The reaction is typically performed in a biphasic system, where an aqueous base neutralizes the hydrogen halide byproduct, driving the reaction to completion. This application note will focus on the acylation of this compound with an acyl chloride under Schotten-Baumann conditions.

Reaction Mechanism

The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, typically sodium hydroxide, neutralizes the hydrochloric acid formed during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.

Experimental Protocol

This protocol describes a general procedure for the acylation of this compound. The specific acyl chloride and reaction parameters may be adjusted based on the desired final product.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-Aldrich, Matrix Scientific
Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)≥98%e.g., Sigma-Aldrich, Alfa AesarHandle in a fume hood.
Dichloromethane (DCM)Anhydrouse.g., Fisher Scientific, VWR
Sodium Hydroxide (NaOH)Pellets, ≥97%e.g., Fisher Scientific, VWR
Hydrochloric Acid (HCl)Concentrated (37%)e.g., Fisher Scientific, VWR
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepare in-house
Brine (Saturated NaCl solution)Prepare in-house
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)e.g., Sigma-Aldrich, Acros OrganicsFor drying the organic phase.
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
Dropping funnelFor the controlled addition of the acyl chloride.
Separatory funnelFor liquid-liquid extraction.
Rotary evaporatorFor solvent removal.
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄e.g., MilliporeSigmaFor reaction monitoring.

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 10-15 mL per gram of substrate).

  • Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0-2.5 eq.). The mixture will be biphasic.

  • Cooling: Cool the vigorously stirred mixture to 0-5 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve the acyl chloride (1.1-1.2 eq.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-30 minutes using a dropping funnel. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove any unreacted base), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Reaction Monitoring

The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexanes, should be used to separate the starting material and the product. The spots can be visualized under UV light (254 nm). The reaction is considered complete when the starting aniline spot is no longer visible.

Visualization of the Experimental Workflow

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Ethyl 2-amino-4,5- difluorobenzoate in DCM add_base Add 10% aq. NaOH start->add_base cool Cool to 0-5 °C add_base->cool add_acyl Dropwise addition of Acyl Chloride in DCM cool->add_acyl react Stir at room temperature (2-4 hours) add_acyl->react extract Separatory Funnel Extraction react->extract wash Wash with HCl, NaHCO₃, and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS, MP) purify->characterize

Caption: Experimental workflow for the acylation of this compound.

Expected Results and Discussion

The N-acylated product is typically a solid at room temperature. The success of the reaction can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic downfield shift of the aromatic protons and the appearance of new signals corresponding to the acyl group. The disappearance of the -NH₂ protons and the appearance of a new amide N-H proton signal (typically a broad singlet) is also expected.

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band for the amide will appear around 1650-1680 cm⁻¹. The N-H stretching vibrations of the starting amine (two bands) will be replaced by a single N-H stretching band for the amide.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the expected molecular weight of the N-acylated product.

  • Melting Point (MP): The purified product should have a sharp melting point.

Troubleshooting

  • Low Yield:

    • Ensure the use of anhydrous DCM to prevent hydrolysis of the acyl chloride.

    • The base concentration and equivalents should be appropriate to effectively neutralize the HCl byproduct.

    • The reaction time may need to be extended for less reactive acyl chlorides or if the reaction is performed at a lower temperature.

  • Side Products:

    • Diacylation can occur if the reaction conditions are too harsh or if an excess of the acylating agent is used. Careful control of stoichiometry and temperature is crucial.

    • Hydrolysis of the ester group is possible under strongly basic conditions. Using a moderate excess of a weaker base or shorter reaction times can mitigate this.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving acyl chlorides and dichloromethane should be performed in a well-ventilated fume hood. Acyl chlorides are corrosive and lachrymatory.

  • Handling of Reagents:

    • This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation and contact with skin and eyes.

    • Acyl Chlorides: Highly reactive and corrosive. React violently with water. Handle with extreme care.

    • Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize exposure.

    • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye burns.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. [Link]

  • Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides. [Link]

  • Matrix Scientific. This compound Safety Data Sheet. (A representative source for safety information, a specific URL is not provided in the search results but can be found on the supplier's website).

Sources

Application Notes and Protocols for the Sandmeyer Reaction of Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Transformation of Fluorinated Arylamines

The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery by Traugott Sandmeyer in 1884, provides a versatile and robust method for the conversion of primary arylamines into a wide array of functional groups via an arenediazonium salt intermediate.[1][2] This transformation is particularly valuable in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals, where specific substitution patterns are required that are not readily accessible through direct electrophilic aromatic substitution.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution of the Sandmeyer reaction using ethyl 2-amino-4,5-difluorobenzoate as the starting material. The presence of two electron-withdrawing fluorine atoms and an ester group on the aromatic ring renders the amino group weakly basic, which necessitates careful consideration of the diazotization conditions.[4][5] We will explore the underlying mechanism, provide step-by-step protocols for the synthesis of chloro, bromo, and cyano derivatives, and discuss critical experimental parameters and safety considerations.

Theoretical Framework: Mechanism and Key Considerations

The Sandmeyer reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine is converted to a highly reactive arenediazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[6]

  • Copper(I)-Catalyzed Nucleophilic Substitution: The diazonium group is then displaced by a nucleophile (e.g., Cl⁻, Br⁻, CN⁻) in a reaction catalyzed by the corresponding copper(I) salt (CuCl, CuBr, CuCN).[7] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This aryl radical then abstracts the nucleophile from a copper(II) species, regenerating the copper(I) catalyst and forming the final product.[1][8]

The presence of electron-withdrawing groups on the aromatic ring, as in this compound, can influence the stability and reactivity of the diazonium salt. While these groups decrease the basicity of the starting amine, making diazotization more challenging, they can also stabilize the resulting diazonium salt.

Experimental Protocols

General Workflow

The overall experimental workflow for the Sandmeyer reaction of this compound is depicted below.

Sandmeyer_Workflow cluster_diazotization Diazotization Stage cluster_substitution Substitution Stage A This compound B Dissolution in Acid (e.g., HCl, H2SO4) A->B C Cooling to 0-5 °C B->C D Slow addition of aq. NaNO2 C->D E Arenediazonium Salt Solution D->E G Addition of Diazonium Salt E->G F Copper(I) Salt Solution (CuCl, CuBr, or CuCN) H Warming and N2 Evolution G->H I Reaction Quenching H->I J Extraction and Purification I->J K Final Product J->K

Figure 1: General workflow for the Sandmeyer reaction of this compound.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Sodium Nitrite (NaNO₂)ACS ReagentCommercially AvailableStore in a dry place.[9]
Hydrochloric Acid (HCl)37% (conc.)Commercially AvailableCorrosive. Handle with care.
Sulfuric Acid (H₂SO₄)98% (conc.)Commercially AvailableCorrosive. Handle with care.
Copper(I) Chloride (CuCl)≥97%Commercially Available
Copper(I) Bromide (CuBr)≥98%Commercially Available
Copper(I) Cyanide (CuCN)≥98%Commercially AvailableHighly Toxic . Handle with extreme caution.[10]
Diethyl EtherAnhydrousCommercially AvailableFlammable.
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Saturated Sodium Chloride Solution (Brine)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Protocol 1: Synthesis of Ethyl 2-chloro-4,5-difluorobenzoate
  • Diazotization:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated hydrochloric acid (30 mL).

    • Cool the acid to 0 °C in an ice-salt bath.

    • Slowly add this compound (10.0 g, 49.7 mmol) to the stirred acid. The amine may precipitate as its hydrochloride salt.

    • In a separate beaker, dissolve sodium nitrite (3.8 g, 55.0 mmol) in water (10 mL).

    • Slowly add the sodium nitrite solution dropwise to the amine suspension via the dropping funnel, maintaining the internal temperature between 0 and 5 °C. The addition should take approximately 30 minutes.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a 500 mL beaker, dissolve copper(I) chloride (6.0 g, 60.6 mmol) in concentrated hydrochloric acid (30 mL).

    • Cool the copper(I) chloride solution to 0 °C in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure ethyl 2-chloro-4,5-difluorobenzoate.

Protocol 2: Synthesis of Ethyl 2-bromo-4,5-difluorobenzoate

This protocol follows the same procedure as for the chloro derivative, with the following modifications:

  • Diazotization: Use concentrated hydrobromic acid (48%) instead of hydrochloric acid.

  • Sandmeyer Reaction: Use copper(I) bromide (7.2 g, 50.2 mmol) dissolved in concentrated hydrobromic acid (30 mL).

Protocol 3: Synthesis of Ethyl 2-cyano-4,5-difluorobenzoate

WARNING: Copper(I) cyanide and hydrogen cyanide (which can be generated upon acidification) are extremely toxic.[10][11][12] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses, and a face shield) must be worn. A cyanide antidote kit should be readily available.

  • Diazotization:

    • In a 250 mL three-necked round-bottom flask, add sulfuric acid (20 mL) and water (80 mL).

    • Cool the diluted acid to 0-5 °C in an ice-salt bath.

    • Slowly add this compound (10.0 g, 49.7 mmol).

    • Prepare a solution of sodium nitrite (3.8 g, 55.0 mmol) in water (10 mL) and add it dropwise to the amine suspension, maintaining the temperature below 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a 500 mL three-necked round-bottom flask, prepare a solution of copper(I) cyanide (6.7 g, 74.8 mmol) and sodium cyanide (7.3 g, 149 mmol) in water (50 mL). Handle cyanides with extreme care.

    • Warm the cyanide solution to 60 °C.

    • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Control the rate of addition to manage the effervescence of nitrogen gas.

    • After the addition is complete, continue to heat the mixture at 60 °C for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • CAUTION: Before acidification, ensure the work-up is performed in a highly efficient fume hood. Add a solution of sodium hydroxide to basify the mixture (pH > 12) to decompose any residual cyanides.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure ethyl 2-cyano-4,5-difluorobenzoate.

Reaction Parameters and Troubleshooting

ParameterRecommended ConditionRationale and Troubleshooting
Temperature 0-5 °C for diazotizationDiazonium salts are unstable and can decompose at higher temperatures. If the temperature rises, the yield will decrease due to premature decomposition.
Acid Concentration Concentrated HCl or HBr; diluted H₂SO₄Sufficient acid is required to protonate the amine and generate nitrous acid. For weakly basic amines, strongly acidic conditions are often necessary.[4]
Rate of NaNO₂ Addition Slow, dropwiseRapid addition can lead to a localized increase in temperature and concentration of nitrous acid, causing decomposition and side reactions.
Copper(I) Salt Freshly prepared or high purityThe purity of the copper(I) salt is crucial for catalytic activity. Oxidized (Cu(II)) salts are less effective.
Work-up Quenching, extraction, and purificationThorough washing is necessary to remove unreacted reagents and byproducts. Purification by chromatography or distillation is often required to obtain a high-purity product.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and appropriate gloves) must be worn at all times.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if ingested.[9][13][14] Avoid contact with skin and eyes.

  • Acids: Concentrated acids are corrosive and should be handled with care.

  • Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic.[10][11][12] Avoid inhalation of dust and contact with skin and eyes. Contact with acid liberates highly toxic hydrogen cyanide gas. Always work in a fume hood and have a cyanide antidote kit available.

  • Diazonium Salts: Arenediazonium salts can be explosive in the solid state. It is crucial to keep them in solution and at low temperatures.

Mechanism Visualization

The radical-nucleophilic aromatic substitution mechanism for the Sandmeyer reaction is illustrated below.

Sandmeyer_Mechanism cluster_initiation Initiation cluster_propagation Propagation A Ar-N₂⁺ C [Ar-N₂]• A->C + e⁻ (from Cu(I)) B Cu(I)X D Cu(II)X₂ B->D - e⁻ E Ar• C->E - N₂ H Cu(I)X D->H - X• G ArX E->G + X• (from Cu(II)) F N₂

Figure 2: Simplified mechanism of the Sandmeyer reaction.

Conclusion

The Sandmeyer reaction of this compound is a powerful synthetic tool for introducing chloro, bromo, and cyano functionalities onto a fluorinated aromatic scaffold. By carefully controlling the reaction conditions, particularly temperature and the rate of reagent addition, high yields of the desired products can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors. Adherence to the outlined safety precautions is paramount, especially when working with cyanide reagents.

References

  • Vertex AI Search, Grounding API Redirect. (n.d.). Synthesis of 2-Chloro-4,5-difluoro-β-oxobenzenepropanoic acid, ethyl ester.
  • J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ResearchGate. (2025, December 16). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media | Request PDF.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • ICSC 1120 - SODIUM NITRITE. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 3). Exploring the Synthesis and Reactivity of 2-Bromo-4,5-difluorobenzoic Acid.
  • ResearchGate. (2019, February 16). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?
  • Division of Research Safety | Illinois. (n.d.). Diazomethane.
  • Wikipedia. (n.d.). Sodium nitrite.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.).
  • Fisher Scientific. (2010, August 23). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, August 23). SAFETY DATA SHEET.
  • Spectrum Chemical. (2017, September 19). SAFETY DATA SHEET.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Diazotisation.

Sources

Palladium-catalyzed cross-coupling of Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of Ethyl 2-amino-4,5-difluorobenzoate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound. This fluorinated anthranilate is a critical building block in medicinal chemistry and drug discovery, owing to the unique properties conferred by its fluorine substituents.[1][2][3][4] The strategic introduction of fluorine can significantly enhance pharmacokinetic properties, metabolic stability, and target selectivity of drug candidates.[1][2] This document explores the mechanistic underpinnings of key cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings—and offers field-proven, step-by-step protocols for their successful implementation. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the synthesis of complex molecules.

The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[5] The element's high electronegativity and small size allow it to modulate a molecule's pKa, lipophilicity, and conformational preferences, often leading to improved potency and metabolic profiles.[2][4] this compound serves as an exemplary scaffold, presenting multiple reaction handles for diversification. The carbon-halogen bond (implicitly, a carbon-hydrogen bond that can be functionalized to a halide or triflate) provides a site for C-C and C-Heteroatom bond formation, while the amino and ester groups offer avenues for further derivatization. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for functionalizing the aryl core of this molecule.[6]

Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[7] Understanding this cycle is paramount for troubleshooting and optimizing reactions. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond of the substrate, forming a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the electron density of the palladium center and the nature of the leaving group (I > Br > OTf > Cl).[8][9]

  • Transmetalation (for Suzuki, etc.) or Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[10] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[11]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to complete the cycle.[10][12]

The choice of ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the efficiency of each step in the cycle.[6][13] Bulky, electron-rich phosphine ligands, for example, promote the formation of monoligated Pd(0) species that are highly active in oxidative addition and also accelerate the final reductive elimination step.[12][14]

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)-Aryl-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Coupling L-Pd(II)-Aryl-R' PdII_Aryl->PdII_Coupling Transmetalation (R'-M) PdII_Coupling->Pd0 Reductive Elimination (Ar-R') Product Product (Ar-R') PdII_Coupling->Product ArX Aryl Halide (Ar-X) ArX->Pd0 RM Coupling Partner (R'-M) e.g., Boronic Acid, Amine RM->PdII_Aryl G Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add aryl halide, boronic acid, and K₂CO₃ to a reaction flask. B 2. Add dioxane/water solvent mixture. A->B C 3. Degas the mixture with argon for 20 min. B->C D 4. Add Pd(PPh₃)₄ catalyst under argon counterflow. C->D E 5. Heat reaction at 90°C for 6-12 hours. D->E F 6. Monitor by TLC or LC-MS. E->F G 7. Cool to RT, dilute with ethyl acetate and water. F->G H 8. Separate layers, extract aqueous phase. G->H I 9. Dry combined organic layers and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-bromo-2-amino-5-fluorobenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Degassing: Bubble argon through the stirred solution for 20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with a Secondary Amine

This protocol outlines a general procedure applicable to aryl halides, demonstrating the specific requirements of C-N bond formation.

Step-by-Step Methodology:

  • Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, add the aryl halide (1.0 equiv), sodium tert-butoxide (1.4 equiv), the appropriate dialkylbiarylphosphine ligand (e.g., XPhos, 0.02 equiv), and the palladium precursor (Pd₂(dba)₃, 0.01 equiv) to a vial.

  • Reagent Addition: Add the secondary amine (1.2 equiv) and anhydrous toluene. Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C. Stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and pass through a short plug of celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Reaction TypeCatalyst System (Example)BaseSolventTemp. (°C)Key Considerations
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄Dioxane/H₂O80-100Requires aqueous base to activate boronic acid.
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBu, Cs₂CO₃Toluene, Dioxane90-110Requires strong, non-nucleophilic base and specialized ligands. Strictly anhydrous.
Heck Pd(OAc)₂ / PPh₃Et₃N, K₂CO₃DMF, Acetonitrile80-120Base acts as a scavenger for generated acid.
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, DiisopropylamineTHF, DMFRT-60Copper(I) co-catalyst is typically required.

Table 1: Summary of typical reaction conditions for palladium-catalyzed cross-couplings.

Troubleshooting and Key Insights

  • Low Yield: Often caused by catalyst deactivation or incomplete reaction. Ensure rigorous exclusion of oxygen, particularly for Suzuki and Buchwald-Hartwig reactions. Consider a different ligand/base combination. The electronic nature of the fluorinated ring can make oxidative addition more challenging; a more electron-rich ligand may be required.

  • Hydrodehalogenation: This side reaction, where the aryl halide is reduced to an arene, can compete with the desired coupling. It is often caused by moisture or other protic sources. Using rigorously dried solvents and reagents is crucial.

  • Homocoupling of Boronic Acid: In Suzuki couplings, this side product can form, especially at higher temperatures. Using the minimum effective temperature and ensuring efficient stirring can mitigate this.

  • Substrate-Specific Effects: The electron-withdrawing nature of the two fluorine atoms can make the aryl ring more electron-deficient, which generally accelerates the oxidative addition step. Conversely, the ortho-amino group is electron-donating and can coordinate to the palladium center, potentially influencing the reaction rate and outcome. The choice of ligand must be able to overcome any such inhibitory effects.

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. Its functionalization through palladium-catalyzed cross-coupling reactions provides a powerful and efficient platform for generating molecular diversity. By understanding the underlying catalytic mechanisms and making informed choices regarding catalysts, ligands, bases, and reaction conditions, researchers can effectively leverage this scaffold to synthesize novel compounds with potentially enhanced therapeutic properties. The protocols and insights provided herein serve as a practical guide for the successful application of these transformative reactions.

References

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (URL: [Link])

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (URL: [Link])

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (URL: [Link])

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (URL: [Link])

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Fluorine in drug discovery: Role, design and case studies. (URL: [Link])

  • Applications of Fluorine in Medicinal Chemistry - PubMed. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Applications of fluorine-containing amino acids for drug design - PubMed. (URL: [Link])

  • Fluorinated anthracyclines: synthesis and biological activity - PubMed. (URL: [Link])

  • Fluorine in drug discovery: Role, design and case studies - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Heck reaction - Wikipedia. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. (URL: [Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (URL: [Link])

  • The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])

  • Palladium-Catalyzed Arylation of Fluoroalkylamines | The Hartwig Group. (URL: [Link])

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed. (URL: [Link])

  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates - PubMed. (URL: [Link])

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (URL: [Link])

  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC - NIH. (URL: [Link])

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC - NIH. (URL: [Link])

  • ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Ethyl α-Bromo-α-fluoroacetate with Arylboronic Acids - ResearchGate. (URL: [Link])

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. (URL: [Link])

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (URL: [Link])

  • ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. - ResearchGate. (URL: [Link])

Sources

The Strategic Utility of Ethyl 2-amino-4,5-difluorobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Fluorinated Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 2-amino-4,5-difluorobenzoate stands out as a particularly valuable and versatile building block in this context. Its difluorinated phenyl ring, coupled with strategically placed amino and ester functionalities, offers a synthetically tractable platform for the construction of complex heterocyclic systems, most notably the quinolone core of many potent antibiotics. This application note provides an in-depth guide to the practical application of this compound, with a primary focus on the synthesis of fluoroquinolone antibiotics through the Gould-Jacobs reaction. We will explore the mechanistic underpinnings of this transformation and provide a detailed, field-proven protocol for its execution.

Core Application: A Gateway to Fluoroquinolone Antibiotics

The most prominent and well-established application of this compound in medicinal chemistry is its role as a key precursor in the synthesis of fluoroquinolone antibiotics.[1][2] This class of synthetic broad-spectrum antibacterial agents exerts its therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3] The presence of the fluorine atoms at the 6 and 7 positions of the resulting quinolone nucleus, derived from the 4 and 5 positions of the starting aniline, is crucial for their potent antibacterial activity.[4]

The Gould-Jacobs reaction is the cornerstone synthetic strategy for constructing the quinolone scaffold from anilines.[5][6] This reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline-3-carboxylate core.[5][6]

Mechanistic Insight: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction proceeds through a well-defined, multi-step mechanism, the understanding of which is crucial for optimizing reaction conditions and troubleshooting potential issues.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A This compound C Anilinomethylenemalonate Intermediate A->C Nucleophilic Attack B Diethyl ethoxymethylenemalonate (DEEM) B->C D Anilinomethylenemalonate Intermediate E 6-electron Electrocyclization D->E Heat (>250 °C) F Ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate E->F

Figure 1: Mechanism of the Gould-Jacobs reaction.

  • Condensation: The reaction initiates with a nucleophilic attack from the amino group of this compound on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to furnish the key anilinomethylenemalonate intermediate.

  • Thermal Cyclization: This step requires significant thermal energy, typically in a high-boiling solvent like diphenyl ether, to drive a 6-electron electrocyclization. This intramolecular reaction forges the quinoline ring system, yielding Ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent conversion to a fluoroquinolone precursor.

Protocol 1: Synthesis of this compound

This protocol is adapted from a published procedure for the synthesis of a related compound.[7]

Materials:

  • 2-Amino-4,5-difluorobenzoic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-amino-4,5-difluorobenzoic acid (10.0 g, 57.8 mmol).

  • Add absolute ethanol (150 mL) and stir to dissolve.

  • Carefully add concentrated sulfuric acid (3 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 10 hours.

  • After cooling to room temperature, carefully neutralize the reaction with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Protocol 2: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate

This protocol is a representative procedure adapted from established methods for the Gould-Jacobs reaction.[5][8]

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Hexane

  • Round-bottom flask with a distillation head and condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer

Procedure:

  • Condensation Step:

    • In a round-bottom flask, combine this compound (10.0 g, 49.7 mmol) and diethyl ethoxymethylenemalonate (11.8 g, 54.7 mmol).

    • Heat the mixture with stirring at 120-130 °C for 1.5 hours. During this time, ethanol will distill from the reaction mixture.

  • Cyclization Step:

    • To the hot reaction mixture, cautiously add diphenyl ether (50 mL).

    • Increase the temperature of the reaction mixture to 250-260 °C and maintain for 30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with hexane (100 mL) and stir for 15 minutes to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

    • Dry the solid product under vacuum to yield Ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate.

Data Presentation: Expected Yields and Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
This compoundC₉H₉F₂NO₂201.1775-8545-48
Ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylateC₁₂H₉F₂NO₃269.2085-95>300

Further Applications and Future Directions

While the synthesis of fluoroquinolones is the most prominent application, the scaffold of this compound holds potential for the development of other classes of bioactive molecules. For instance, related fluorinated anilines and benzoic acids are utilized in the synthesis of kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR).[9] The difluorinated phenyl ring can be a key pharmacophoric element, and the amino and ester groups provide handles for further chemical elaboration to construct diverse heterocyclic systems. Future research may explore the utility of this building block in the synthesis of novel kinase inhibitors, antiviral agents, and other therapeutic candidates.

Future_Applications A This compound B Fluoroquinolone Antibiotics A->B Gould-Jacobs Reaction C Potential Kinase Inhibitors A->C Further Derivatization D Novel Heterocyclic Scaffolds A->D Cyclization Strategies

Figure 2: Potential synthetic pathways from this compound.

Conclusion

This compound is a high-value starting material in medicinal chemistry, offering a reliable and efficient entry point to the synthesis of fluoroquinolone antibiotics. The Gould-Jacobs reaction provides a robust method for the construction of the core quinolone scaffold, and the protocols outlined in this application note offer a practical guide for researchers in the field. The inherent physicochemical advantages conferred by the difluoro substitution pattern suggest that the utility of this building block will continue to expand into other areas of drug discovery, making it a compound of ongoing interest for the development of novel therapeutics.

References

  • E. M. K. Lui, et al. (2022). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. [Link]

  • S. A. El-Fattah, et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Antibiotics. [Link]

  • MDPI. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. [Link]

  • MDPI. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • SlidePlayer. (n.d.). Quinolones - Synthetic antibacterial agents. [Link]

  • M. K. Cyranski, et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

The Strategic Utility of Ethyl 2-amino-4,5-difluorobenzoate in the Synthesis of Novel Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 2-amino-4,5-difluorobenzoate emerges as a pivotal starting material in this context, offering a versatile platform for the construction of a diverse array of bioactive heterocycles. The vicinal difluoro substitution pattern on the benzene ring presents a unique electronic and steric environment, paving the way for the synthesis of novel compounds with potentially superior therapeutic profiles.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of two key classes of bioactive molecules: 6,7-difluoro-4(3H)-quinazolinones and 7,8-difluoro-1,4-benzodiazepines. These scaffolds are at the core of numerous approved drugs and clinical candidates, and their fluorinated derivatives are of significant interest in the pursuit of next-generation therapeutics. This document is designed to serve as a practical resource for researchers, offering not only detailed experimental protocols but also the underlying scientific rationale for key procedural steps.

I. The Significance of Fluorinated Heterocycles in Drug Discovery

The introduction of fluorine into a drug candidate can lead to a range of beneficial effects. The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influencing ionization at physiological pH and thereby affecting drug-receptor interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, leading to an increased in vivo half-life. It is this combination of enhanced metabolic stability and modulated electronic properties that makes fluorinated heterocycles particularly attractive in drug design.

dot graph TD { A[this compound] --> B{Key Bioactive Scaffolds}; B --> C[6,7-Difluoro-4(3H)-quinazolinones]; B --> D[7,8-Difluoro-1,4-benzodiazepines]; C --> E[Anticancer Agents]; C --> F[Antimicrobial Agents]; D --> G[Anxiolytics]; D --> H[Anticonvulsants]; } caption: Synthetic pathways from this compound.

II. Synthesis of 6,7-Difluoro-4(3H)-quinazolinones

The quinazolinone core is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The 6,7-difluoro substitution pattern is of particular interest as it can enhance the therapeutic efficacy of these compounds.

Application Note: The Niementowski Quinazolinone Synthesis

The Niementowski synthesis is a classical and reliable method for the preparation of 4(3H)-quinazolinones from anthranilic acids and amides.[1][2] This reaction is particularly well-suited for the utilization of this compound, which can be readily hydrolyzed to the corresponding anthranilic acid in situ or used directly under certain conditions. The versatility of this method allows for the introduction of diverse substituents at the 2-position of the quinazolinone ring by simply varying the amide component, facilitating the exploration of structure-activity relationships (SAR).

Protocol 1: One-Pot Synthesis of 6,7-Difluoro-4(3H)-quinazolinone

This protocol details the direct conversion of this compound to the parent 6,7-difluoro-4(3H)-quinazolinone scaffold using formamide.

Materials:

  • This compound

  • Formamide

  • Sand bath or high-temperature heating mantle

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Crystallization dish

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Ethanol (for washing)

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1 equivalent) and formamide (10-20 equivalents).

  • Heat the mixture with stirring in a sand bath at 150-160 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (approximately 10 times the volume of the reaction mixture) with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any residual formamide.

  • Dry the product under vacuum to obtain the crude 6,7-difluoro-4(3H)-quinazolinone.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Expertise & Experience: The large excess of formamide serves as both a reactant and a solvent. The high reaction temperature is necessary to drive the cyclization. Careful monitoring of the temperature is crucial, as temperatures exceeding 180 °C can lead to decomposition. The precipitation in ice-cold water is a critical step for isolating the product from the high-boiling formamide.

Protocol 2: Synthesis of 2-Substituted-6,7-difluoro-4(3H)-quinazolinones

This protocol describes a two-step procedure for the synthesis of 2-substituted quinazolinones, which offers greater flexibility in introducing various functionalities.

Step 1: Synthesis of 2-Amino-4,5-difluorobenzamide

  • Hydrolyze this compound to 2-amino-4,5-difluorobenzoic acid using standard aqueous base hydrolysis (e.g., NaOH or KOH) followed by acidification.

  • Convert the resulting carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • React the acid chloride with an excess of aqueous ammonia to yield 2-amino-4,5-difluorobenzamide.

Step 2: Cyclization with an Aldehyde

  • In a round-bottom flask, dissolve 2-amino-4,5-difluorobenzamide (1 equivalent) and a desired aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid (p-TSA).

  • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expertise & Experience: This two-step approach allows for the synthesis of a wider range of 2-substituted quinazolinones. The choice of aldehyde in the second step directly determines the substituent at the 2-position. For less reactive aldehydes, the reaction may require longer reflux times or the use of a stronger dehydrating agent.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: Synthetic routes to 6,7-difluoro-quinazolinones.

Compound Class Synthetic Method Key Reagents Typical Yield (%)
6,7-Difluoro-4(3H)-quinazolinoneNiementowski SynthesisFormamide70-85
2-Methyl-6,7-difluoro-4(3H)-quinazolinoneTwo-step (from benzamide)Acetaldehyde65-80
2-Phenyl-6,7-difluoro-4(3H)-quinazolinoneTwo-step (from benzamide)Benzaldehyde75-90

Bioactivity Insights: 6,7-Difluoro-quinazolinone derivatives have demonstrated significant potential as antibacterial agents, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3] The fluorine atoms at the 6 and 7 positions are thought to enhance cell permeability and interaction with bacterial enzymes. Furthermore, certain 2-substituted-6,7-difluoro-4(3H)-quinazolinones have shown promising anticancer activity by inhibiting key signaling pathways involved in cell proliferation.[4]

III. Synthesis of 7,8-Difluoro-1,4-benzodiazepines

The 1,4-benzodiazepine scaffold is renowned for its anxiolytic, anticonvulsant, and sedative properties. The introduction of fluorine atoms can modulate the pharmacokinetic and pharmacodynamic profiles of these compounds, potentially leading to improved therapeutic agents with fewer side effects.

Application Note: Building the Benzodiazepine Core

The synthesis of 1,4-benzodiazepines from anthranilate derivatives typically involves the acylation of the amino group with an α-haloacetyl halide, followed by cyclization with ammonia or a primary amine. This classical approach can be effectively applied to this compound.

Protocol 3: Synthesis of 7,8-Difluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol outlines a common route to a key benzodiazepine intermediate.

Step 1: Synthesis of Ethyl 2-(2-chloroacetamido)-4,5-difluorobenzoate

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Step 2: Cyclization to form the Benzodiazepine Ring

  • Dissolve the product from Step 1 in a suitable solvent like ethanol or isopropanol.

  • Bubble ammonia gas through the solution or add a solution of ammonia in methanol.

  • Heat the mixture to reflux for 8-16 hours.

  • Cool the reaction mixture, and the product will often precipitate.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry.

Expertise & Experience: The acylation in Step 1 is a standard procedure, but careful control of the temperature is important to avoid side reactions. The cyclization in Step 2 can be slow, and the choice of solvent and temperature can significantly impact the reaction rate and yield. The use of a sealed tube or a pressure vessel may be necessary to reach the required temperatures with volatile ammonia solutions.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#E8F0FE", fontcolor="#1967D2"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: Synthetic pathway to a 7,8-difluoro-1,4-benzodiazepine core.

Bioactivity Insights: While specific data on 7,8-difluorobenzodiazepines is less abundant in the public domain compared to their quinazolinone counterparts, the general pharmacological profile of benzodiazepines is well-established. The introduction of fluorine at the 7 and 8 positions is anticipated to influence the lipophilicity and metabolic stability of the molecule, which could lead to altered duration of action and central nervous system (CNS) penetration. Further research into the specific pharmacological properties of these fluorinated analogs is warranted.[5]

IV. Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique difluoro substitution pattern provides a strategic entry point for the creation of fluorinated quinazolinones and benzodiazepines, two classes of heterocyclic compounds with immense therapeutic importance. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this starting material, ultimately contributing to the discovery and development of new and improved medicines. The continued investigation into the synthesis and biological evaluation of derivatives from this compound holds significant promise for advancing the field of medicinal chemistry.

V. References

  • Niementowski quinazoline synthesis. Wikipedia. Available from: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health. Available from: [Link]

  • Niementowski quinazoline synthesis. chemeurope.com. Available from: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Institutes of Health. Available from: [Link]

  • Niementowski synthesis of quinazolinones. ResearchGate. Available from: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health. Available from: [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). National Institutes of Health. Available from: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available from: [Link]

  • Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. National Institutes of Health. Available from: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. ResearchGate. Available from: [Link]

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate. Available from: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available from: [Link]

  • [Synthesis of 7,8-dimethyl-1,4-benzodiazepines]. National Institutes of Health. Available from: [Link]

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. ResearchGate. Available from: [Link]

  • Synthesis of α,α‐Difluoro‐β‐amino Esters or gem‐Difluoro‐β‐lactams as Potential Metallocarboxypeptidase Inhibitors. ResearchGate. Available from: [Link]

  • Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones. National Institutes of Health. Available from: [Link]

  • Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. National Institutes of Health. Available from: [Link]

  • A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. National Institutes of Health. Available from: [Link]

  • A synthetic 7,8-dihydroxyflavone derivative promotes neurogenesis and exhibits potent antidepressant effect. National Institutes of Health. Available from: [Link]

  • 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. National Institutes of Health. Available from: [Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. National Institutes of Health. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Application of Ethyl 2-amino-4,5-difluorobenzoate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued targets in modern drug discovery. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and success in this area often hinges on the strategic design of molecular scaffolds that exhibit high potency, selectivity, and favorable pharmacokinetic profiles.

Ethyl 2-amino-4,5-difluorobenzoate has emerged as a privileged starting material in this endeavor. It is more than a simple building block; it is a strategic tool that embeds key physicochemical properties into the final inhibitor. The two fluorine atoms ortho and meta to the amino group are the key to its utility. Fluorine, being the most electronegative element, exerts a profound influence on a molecule's properties.[1][2] When strategically placed, as in this reagent, it can:

  • Enhance Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls in the kinase hinge region, a common anchoring point for inhibitors. This can significantly increase ligand binding affinity.[2][3]

  • Modulate Basicity (pKa): The strong electron-withdrawing nature of fluorine reduces the basicity of the adjacent aniline nitrogen. This fine-tuning of pKa can be crucial for optimizing cell permeability, avoiding off-target effects (e.g., hERG channel binding), and improving oral bioavailability.[1]

  • Block Metabolic Hotspots: Aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a metabolically robust fluorine atom can block these "soft spots," enhancing the metabolic stability and half-life of the drug.[4]

  • Improve Pharmacokinetics: The collective effects of altered lipophilicity, metabolic stability, and membrane permeability often lead to superior pharmacokinetic (PK) and pharmacodynamic (PD) properties, including improved oral exposure and decreased clearance.[1]

This guide provides an in-depth examination of the synthetic strategies and detailed protocols for leveraging this compound in the construction of advanced kinase inhibitor scaffolds.

G cluster_0 Physicochemical Impact of Fluorination cluster_1 Resulting Drug Properties A This compound B Enhanced Binding Affinity (C-F···C=O interactions) A->B C Blocked Metabolic Oxidation A->C D Modulated pKa (Reduced Basicity) A->D E Improved Pharmacokinetics (ADME Profile) B->E C->E D->E F Potent & Selective Kinase Inhibitor E->F Leads to

Figure 1: The strategic impact of the difluoro substitution pattern on key drug-like properties.

Core Synthetic Strategies & Mechanistic Insights

This compound is a versatile precursor for constructing the heterocyclic cores that are ubiquitous in kinase inhibitors. The primary synthetic routes exploit the reactivity of the ortho-amino ester functionality to build fused ring systems, such as quinazolinones and indazoles.

Strategy 1: Friedländer-Type Annulation for Quinoline/Quinazolinone Scaffolds

One of the most powerful applications of this reagent is in the construction of quinoline and quinazolinone cores. These scaffolds are prevalent in numerous FDA-approved kinase inhibitors. The general approach involves a condensation and cyclization reaction, often under thermal conditions.

Causality Behind Experimental Choices:

  • Initial Acylation/Amidation: The aniline nitrogen is first acylated or reacted with a reagent like formamide. This step introduces the atoms that will form part of the new heterocyclic ring.

  • Intramolecular Cyclization: Heating the intermediate drives an intramolecular condensation. The electron-withdrawing fluorine atoms make the aniline less nucleophilic, often necessitating higher reaction temperatures or acid catalysis to promote cyclization. The ester group serves as the electrophilic partner in this ring-closing step.

  • Subsequent Functionalization: The resulting quinazolinone core is then typically functionalized, often via chlorination of the 4-oxo position, to enable subsequent coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for installing the various pharmacophoric groups required for kinase binding.

G start Ethyl 2-amino-4,5- difluorobenzoate step1 Step 1: Amidation (e.g., with Formamide) start->step1 Introduce C1 unit step2 Step 2: Thermal Cyclization (Forms Quinazolinone Core) step1->step2 Heat step3 Step 3: Chlorination (e.g., SOCl2, POCl3) step2->step3 Activate C4 position step4 Step 4: Nucleophilic Substitution / Cross-Coupling (Suzuki, etc.) step3->step4 Build complexity end Functionalized Kinase Inhibitor step4->end

Figure 2: General workflow for synthesizing quinazolinone-based kinase inhibitors.

This strategy is fundamental to the synthesis of inhibitors targeting kinases like EGFR, where the quinazoline core acts as a scaffold to mimic the adenine portion of ATP.[5][6]

Strategy 2: Indazole Synthesis via Diazotization and Cyclization

For certain classes of inhibitors, such as Linifanib (ABT-869), an indazole core is required.[7] While direct synthesis from the ethyl ester is less common, the corresponding aminobenzonitrile is a key precursor. The strategy involves converting the aniline into a diazonium salt, which then undergoes intramolecular cyclization.

Causality Behind Experimental Choices:

  • Nitrile Group as Cyclization Partner: The reaction begins with the related precursor, 2-amino-4,5-difluorobenzonitrile. The nitrile group is an excellent electrophilic partner for the cyclization step.

  • Diazotization: The amino group is treated with a source of nitrous acid (e.g., sodium nitrite in acid) at low temperatures to form a reactive diazonium salt. This is a standard and highly efficient transformation.

  • Intramolecular Attack: The diazonium intermediate is unstable and readily undergoes cyclization, where the nitrile nitrogen attacks the diazonium group, leading to the formation of the indazole ring system after tautomerization. A variation of this involves reaction with hydrazine hydrate, which provides a more direct route to the 3-aminoindazole core.[8]

This pathway highlights the versatility of the 2-amino-4,5-difluorophenyl scaffold, where modification of the ortho-substituent (ester vs. nitrile) dictates the resulting heterocyclic core.

Detailed Experimental Protocols

The following protocols are presented as robust, field-proven methodologies. They are designed to be self-validating, with clear steps and rationales.

Protocol 1: Synthesis of 6,7-Difluoro-3H-quinazolin-4-one

This protocol details the foundational synthesis of the 6,7-difluoroquinazolinone core, a key intermediate for numerous kinase inhibitors.

Materials & Reagents:

  • This compound (1.0 eq)

  • Formamide (20 eq)

  • Round-bottom flask equipped with a reflux condenser and nitrogen inlet

  • Heating mantle with stirrer

  • Deionized water

  • Ethanol

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 24.85 mmol).

  • Reagent Addition: Add formamide (20 mL, ~500 mmol). Rationale: Formamide serves as both the solvent and the reagent, providing the C2-H unit of the quinazolinone ring. A large excess is used to drive the reaction to completion.

  • Thermal Cyclization: Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere. Maintain this temperature for 4-6 hours. The reaction can be monitored by TLC (e.g., 1:1 Hexane:Ethyl Acetate) for the disappearance of the starting material. Rationale: High temperature is required to facilitate both the initial amidation and the subsequent intramolecular cyclization/elimination of ethanol and water.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. A precipitate will likely form. b. Slowly add 50 mL of deionized water to the flask and stir vigorously for 30 minutes to precipitate the product fully. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and then with cold ethanol (1 x 15 mL) to remove residual formamide and other impurities.

  • Purification: a. Dry the crude product under vacuum. b. For higher purity, the product can be recrystallized from hot ethanol or a suitable solvent system. The product is typically obtained as a white to off-white solid.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol describes a general method for functionalizing a chlorinated quinazoline intermediate, a common subsequent step in inhibitor synthesis.

Prerequisite: The 6,7-Difluoro-3H-quinazolin-4-one from Protocol 1 must first be chlorinated (e.g., using POCl₃ or SOCl₂/DMF) to yield 4-chloro-6,7-difluoroquinazoline.

Materials & Reagents:

  • 4-chloro-6,7-difluoroquinazoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To a Schlenk flask, add 4-chloro-6,7-difluoroquinazoline (e.g., 1.0 g, 4.94 mmol), the desired arylboronic acid (e.g., 5.93 mmol), and sodium carbonate (1.57 g, 14.8 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times. Rationale: This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent mixture (e.g., 20 mL Dioxane, 5 mL Water) followed by the palladium catalyst (e.g., 285 mg, 0.247 mmol). Rationale: The aqueous base is necessary for the transmetalation step of the Suzuki catalytic cycle.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting chloride.

  • Work-up and Isolation: a. Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). b. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate. c. Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (1 x 30 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the final coupled product.

Data Summary: The Impact of Fluorination on Potency

The strategic placement of fluorine atoms, as facilitated by using this compound, demonstrably enhances inhibitor potency. A rational "fluorine scan" is a common tactic in medicinal chemistry to probe for beneficial interactions.[3]

CompoundStructureTarget KinaseIC₅₀ (nM)Fold Improvement
Parent Scaffold R = HBTK80-
Fluorinated Analog R = FBTK240x

Table 1: Representative data illustrating the significant potency enhancement achieved by introducing a strategically placed fluorine atom on a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Data is illustrative, based on findings reported in structure-activity relationship studies.[3]

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI Search.
  • CN104326985A - Preparation method of linifanib - Google Patents. (n.d.). Google Patents.
  • New Synthesis of Antitumor Drug Cabozantinib. (2025). ResearchGate.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PubMed Central.
  • Cabozantinib Process. (n.d.). Quick Company.
  • WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof. (n.d.). Google Patents.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • Discovery of novel type II c-Met inhibitors based on BMS-777607. (2014). PubMed.
  • Linifanib - Wikipedia. (n.d.). Wikipedia.
  • Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. (2015). PubMed.
  • BMS 777607 (BMS 817378) | c-Met/Axl Inhibitor. (n.d.). MedChemExpress.
  • Linifanib | PDGFR. (n.d.). Tocris Bioscience.
  • Linifanib | C21H18FN5O | CID 11485656. (n.d.). PubChem.
  • Bms-777607 | C25H19ClF2N4O4 | CID 24794418. (n.d.). PubChem.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry.
  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. (2022). Dovepress.

Sources

Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of Heterocycles from Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-amino-4,5-difluorobenzoate is a cornerstone building block in medicinal chemistry, primarily due to the advantageous properties imparted by its fluorine substituents, such as enhanced metabolic stability and binding affinity.[1][2] This application note provides an in-depth guide to leveraging Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient transformation of this key intermediate into high-value heterocyclic scaffolds. We will explore detailed protocols, the mechanistic rationale behind microwave enhancement, and process optimization for the synthesis of fluorinated quinolones and related structures, which are vital in the development of novel therapeutics.[3][4]

Introduction: The Synergy of a Privileged Scaffold and an Enabling Technology

The strategic incorporation of fluorine into drug candidates is a widely adopted strategy in modern drug discovery to modulate physicochemical and pharmacokinetic properties.[2] this compound serves as a readily available starting material for a variety of pharmacologically relevant cores. However, traditional synthetic routes to complex heterocycles often require harsh conditions and extended reaction times, leading to side-product formation and low yields.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents many of these limitations.[5][6] By utilizing dielectric heating, microwave reactors achieve rapid and uniform heating of polar reaction mixtures, leading to dramatic rate accelerations, improved yields, and enhanced product purity compared to conventional oil-bath heating.[7][8] This guide details the practical application of MAOS to unlock the full synthetic potential of this compound.

Core Application: Microwave-Enhanced Gould-Jacobs Reaction for Fluoroquinolone Synthesis

The quinolone core is the foundation of a major class of broad-spectrum antibiotics.[3][4][9] The Gould-Jacobs reaction is a robust and classical method for constructing the 4-hydroxyquinoline scaffold.[10] This transformation, however, typically involves a high-temperature thermal cyclization step that is often slow and inefficient under conventional heating.[11][12]

Mechanistic Insight: Why Microwaves Excel

The Gould-Jacobs synthesis proceeds via two key steps:

  • Michael Addition: A nucleophilic addition of the aniline to an electrophilic alkene (like diethyl ethoxymethylenemalonate, DEMM), followed by the elimination of ethanol. This step is generally fast.

  • Thermal Cyclization: A high-temperature intramolecular cyclization of the intermediate, which is the rate-determining step and requires significant thermal energy (often >250 °C).[9]

Conventional heating relies on conduction and convection, which can lead to localized overheating at the vessel walls and inefficient energy transfer throughout the reaction volume. This often necessitates the use of very high-boiling, hard-to-remove solvents like diphenyl ether. Microwave irradiation directly couples with polar molecules in the mixture, providing instantaneous and homogenous heating. This allows for precise temperature control and the ability to reach the high temperatures required for cyclization in minutes rather than hours, minimizing the formation of thermal degradation byproducts.[9][11][12]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Michael Addition/Elimination cluster_step2 Step 2: Thermal Cyclization cluster_mw reactant_node reactant_node intermediate_node intermediate_node product_node product_node condition_node condition_node A This compound I1 Intermediate Adduct A->I1 + B Diethyl Ethoxymethylenemalonate (DEMM) B->I1 + I1_ref Intermediate Adduct C Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate I1_ref->C Δ (High Temp) - EtOH mw_label Microwave Irradiation (e.g., 250 °C, 5-20 min)

Caption: General mechanism of the Gould-Jacobs reaction.

Detailed Protocol: Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol describes the solvent-free, microwave-assisted synthesis of a key fluoroquinolone precursor.

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEMM)

  • Microwave synthesis vial (e.g., 10-20 mL) with stir bar

  • Biotage® Initiator+ or similar microwave synthesis system

  • Acetonitrile (ice-cold)

  • Filtration apparatus

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 201 mg).

  • Add an excess of diethyl ethoxymethylenemalonate (DEMM) (3.0 mmol, 0.61 mL).

    • Scientist's Note: An excess of DEMM is used to ensure complete consumption of the starting aniline and to act as a high-boiling solvent/energy transfer medium.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 250 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: High (absorption level)

    • Stirring: 600 RPM

  • Run the microwave program. Monitor the internal pressure, which may reach up to 20-25 bar.

    • Safety Precaution: This reaction generates high pressure. Always use appropriate microwave vials and operate the reactor behind a blast shield. Ensure the pressure limit of the vial is not exceeded.

  • After the reaction is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's cooling system.

  • Once cooled, carefully open the vial in a fume hood. A solid precipitate should be visible.

  • Add 5 mL of ice-cold acetonitrile to the reaction mixture and stir or sonicate to break up the solid.

  • Isolate the product by vacuum filtration, washing the solid with an additional 2-3 mL of ice-cold acetonitrile.

  • Dry the resulting solid under vacuum to yield the final product as a white or off-white powder.

Protocol_Workflow start Start reagents 1. Add Reagents - this compound - DEMM start->reagents seal 2. Seal Vial reagents->seal microwave 3. Microwave Irradiation (250 °C, 15 min) seal->microwave cool 4. Cool to RT microwave->cool precipitate 5. Add Cold Acetonitrile cool->precipitate filter 6. Vacuum Filtration precipitate->filter dry 7. Dry Under Vacuum filter->dry end Product dry->end

Caption: Experimental workflow for microwave-assisted quinolone synthesis.

Data & Optimization: Microwave vs. Conventional Heating

Microwave irradiation offers a clear advantage in both reaction time and isolated yield for the Gould-Jacobs reaction.

ParameterConventional HeatingMicrowave SynthesisAdvantage
Solvent Diphenyl Ether or Paraffin OilSolvent-free or DEMMEasier workup, greener process
Temperature ~250 °C (reflux)250-300 °C (superheated)[9]Precise, rapid heating
Reaction Time 4 - 24 hours[11]5 - 20 minutes[9][11]>100x Time Reduction
Typical Yield 30 - 60%75 - 90%Significant Yield Improvement
Workup High-boiling solvent removalSimple precipitation/filtrationFaster, less waste

Data synthesized from principles described in cited literature.[9][11][12]

Optimization Note: The optimal temperature and time should be determined for each specific substrate. Increasing the temperature can further reduce reaction time, but may also lead to decarboxylation or degradation if held for too long.[9] A time-temperature matrix experiment is recommended to find the ideal conditions.

Expanded Applications: Beyond the Gould-Jacobs Reaction

The utility of this compound under microwave conditions extends to other important transformations.

Rapid Synthesis of Quinazolinones

Quinazolinones are another class of heterocycles with a broad range of biological activities.[13] Microwave irradiation can facilitate the one-pot synthesis of these scaffolds from anthranilic acid derivatives, acyl chlorides, and amines, often catalyzed by ionic liquids or other acidic catalysts.[13] The microwave promotes both the initial acylation and the subsequent dehydrative cyclization.

Accelerated Palladium-Catalyzed Cross-Coupling Reactions

While the native amine can direct some reactions, it can also be converted to a more versatile functional group (e.g., a halide via Sandmeyer reaction) to serve as a handle for cross-coupling. Microwave irradiation is exceptionally well-suited for accelerating palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings.[14][15]

Key Advantages of Microwaves in Cross-Coupling:

  • Reduced Reaction Times: Couplings that take hours can often be completed in minutes.[16][17]

  • Lower Catalyst Loading: The high efficiency of microwave heating can sometimes allow for lower concentrations of the palladium catalyst.

  • Improved Yields: Rapid reaction times minimize the decomposition of catalysts and substrates, leading to cleaner reactions.[15]

Suzuki_Cycle pd_node pd_node organic_node organic_node step_node step_node Pd0 Pd(0)L_n Pd_complex Ar-Pd(II)-X L_n Pd0->Pd_complex Oxidative Addition Pd_R Ar-Pd(II)-R L_n Pd_complex->Pd_R Transmetallation Pd_R->Pd0 Reductive Elimination Ar_R Ar-R Pd_R->Ar_R ArX Ar-X ArX->Pd_complex R_B R-B(OR)2 R_B->Pd_complex

Caption: The catalytic cycle for a Suzuki cross-coupling reaction.

Conclusion

The combination of this compound as a versatile, fluorinated building block and microwave-assisted synthesis as a powerful enabling technology provides an accelerated pathway for the discovery and development of novel heterocyclic compounds. The protocols and principles outlined in this note demonstrate significant improvements in reaction time, yield, and process efficiency for the synthesis of fluoroquinolones and related structures. By adopting MAOS, researchers in medicinal and materials chemistry can significantly enhance their synthetic throughput and explore chemical space more effectively.

References

  • Yuksel, H., & Yilmaz, I. (2017). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones.
  • Molnar, M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.[Link]

  • Al-Ostath, A., et al. (2014). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate.[Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-fluorobenzoate. MySkinRecipes.[Link]

  • Price, C. C., & Roberts, R. M. (1946). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 38(2), 223-249. [Link]

  • Hayes, B. L. (2002). Microwave Assisted Organic Synthesis. Taylor & Francis.[Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. Application Note AN056.[Link]

  • Ouzzane, I., et al. (n.d.). Microwave-Assisted Cyclization Reactions. Masaryk University.[Link]

  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate.[Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

  • Shah, R., et al. (2012). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate.[Link]

  • Sharma, P., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(22), 7523. [Link]

  • Gemo, N., et al. (2016). Efficient Microwave-Assisted Synthesis of Methyl 4- or 5-Nitro-anthranilate. Synthesis, 48(18), 3046-3052. [Link]

  • Al-Masri, Z. A., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(10), 1186. [Link]

  • Al-Masri, Z. A., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. ResearchGate.[Link]

  • Fesenko, A. A., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(2), M1886. [Link]

  • Moussaoui, Y., et al. (2022). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 27(19), 6542. [Link]

  • Student Thesis. (n.d.). Synthesis of Quinolones for Inhibition of the Β-Barrel Assembly Machine in Gram Negative Bacteria Part II. University of Massachusetts Amherst.[Link]

  • Huk, A., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1131–1137. [Link]

  • Allfluoro Pharmaceutical Co. Ltd. (n.d.). This compound. Allfluoro.[Link]

  • Schiess, R., et al. (2021). Synthesis of Functionalized Pyrrolines via Microwave-Promoted Iminyl Radical Cyclizations. NSF Public Access Repository.[Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(16), 10850–10878. [Link]

  • Zhang, W., et al. (2019). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters, 21(15), 5895–5900. [Link]

  • Yu, H., et al. (2003). Microwave-Assisted Synthesis of Aryl and Heteroaryl Derivatives of Benzimidazole. Heterocycles, 60(6), 1457. [Link]

  • Katritzky, A. R., & Singh, S. K. (2003). Microwave-assisted heterocyclic synthesis. ARKIVOC, 2003(13), 68-86. [Link]

  • Singh, V., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33695–33720. [Link]

  • Kumar, M., et al. (2023). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. New Journal of Chemistry, 47(1), 163-172. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Khezri, N., et al. (2020). Microwave assisted synthesis of ethyl 2,2-bis(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-furo[3,2-c]chromene-3-carboxylate. EMU Journal of Pharmaceutical Sciences, 3(2), 80-85. [Link]

  • Kalluraya, B., et al. (2013). Microwave assisted synthesis of dihydrobenzo[1][18]imidazo[1,2-a]pyrimidin-4-ones; synthesis, in vitro antimicrobial and anticancer activities of novel coumarin substituted dihydrobenzo[1][18]imidazo[1,2-a]pyrimidin-4-ones. European Journal of Medicinal Chemistry, 69, 316-322. [Link]

  • Jadhav, S. D., et al. (2022). Hybrid Pd0.1Cu0.9Co2O4 nano-flakes: a novel, efficient and reusable catalyst for the one-pot heck and Suzuki couplings with simultaneous transesterification reactions under microwave irradiation. Frontiers in Chemistry, 10, 976662. [Link]

  • Al-Zaydi, K. M. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]

  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5363. [Link]

Sources

Application Notes and Protocols: Derivatization of the Ester Group of Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of key synthetic derivatizations of the ester functional group in Ethyl 2-amino-4,5-difluorobenzoate. This versatile fluorinated anthranilate is a valuable building block in medicinal chemistry and materials science. The protocols herein detail experimentally validated procedures for hydrolysis, amidation, reduction, and transesterification, transforming the ethyl ester into a carboxylic acid, various amides, a primary alcohol, and other esters, respectively. The causality behind experimental choices, self-validating system designs for protocols, and in-depth mechanistic insights are provided to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound is a key starting material in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its structure is endowed with several reactive sites: an electron-rich aromatic ring activated by the amino group, the nucleophilic amino group itself, and the electrophilic ester carbonyl. The strategic placement of two fluorine atoms significantly influences the molecule's electronic properties, pKa, and metabolic stability, making it an attractive scaffold for drug design.[2] Fluorine-containing amino acids and their derivatives are increasingly prominent in new drugs, with fluorine substitution being a prevalent strategy in drug-candidate optimization.[2]

Derivatization of the ester group opens a gateway to a diverse array of functional molecules. Hydrolysis to the corresponding carboxylic acid, 2-amino-4,5-difluorobenzoic acid, provides a substrate for amide coupling reactions, a cornerstone of medicinal chemistry. Direct reduction of the ester furnishes (2-amino-4,5-difluorophenyl)methanol, a valuable primary alcohol intermediate.[3] Furthermore, transesterification allows for the introduction of different alkyl or aryl groups, modulating the steric and electronic properties of the molecule. This guide provides detailed, reliable protocols for these critical transformations.

Reaction Workflows and Mechanisms

The derivatization of the ester group of this compound can be visualized through several key reaction pathways. The following diagrams illustrate the overall workflow and the fundamental mechanisms for the reactions detailed in this guide.

Derivatization Workflow start This compound hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) start->hydrolysis reduction Reduction (e.g., LiAlH4, THF) start->reduction transesterification Transesterification (R'OH, Acid/Base Catalyst) start->transesterification acid 2-Amino-4,5-difluorobenzoic acid hydrolysis->acid amidation Amidation (RNH2, Coupling Agents) acid->amidation amide N-Substituted 2-amino-4,5-difluorobenzamide amidation->amide alcohol (2-amino-4,5-difluorophenyl)methanol reduction->alcohol new_ester R'-2-amino-4,5-difluorobenzoate transesterification->new_ester

Caption: Overall workflow for the derivatization of this compound.

Amidation Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling carboxylic_acid R-COOH o_acylisourea O-Acylisourea Intermediate carboxylic_acid->o_acylisourea + EDC edc EDAC (EDC) hobt_ester HOBt Active Ester o_acylisourea->hobt_ester + HOBt - EDC Urea hobt HOBt amide_product R-CO-NH-R' hobt_ester->amide_product + R'-NH2 - HOBt amine R'-NH2

Sources

Navigating the Synthesis Landscape: A Guide to Protecting Group Strategies for Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. This is particularly true for highly functionalized building blocks like Ethyl 2-amino-4,5-difluorobenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of a nucleophilic amino group, an ester, and electron-withdrawing fluorine atoms on the aromatic ring presents a unique set of challenges and opportunities for the synthetic chemist. This technical guide provides an in-depth exploration of protecting group strategies for the amino functionality of this compound, offering detailed protocols and a rationale for their application.

The Strategic Imperative for Amine Protection

The amino group of this compound is a potent nucleophile, readily participating in a variety of chemical transformations. While this reactivity is often desired, it can also lead to unwanted side reactions during synthetic steps targeting other parts of the molecule. Protection of the amine as a less reactive derivative is therefore a crucial tactic to ensure chemoselectivity and maximize the yield of the desired product. The choice of protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease of its selective removal without affecting other functional groups, such as the ethyl ester. This principle of "orthogonal protection" is a cornerstone of modern synthetic strategy[1][].

This guide will focus on three widely employed and robust protecting groups: the tert-Butoxycarbonyl (Boc) group, the Benzyloxycarbonyl (Cbz) group, and the Methanesulfonyl (Ms) group. Each offers a unique set of properties, providing chemists with a versatile toolkit to navigate complex synthetic pathways.

The Versatile Workhorse: tert-Butoxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is arguably one of the most common amine protecting groups in organic synthesis, prized for its ease of introduction and its lability under acidic conditions[3][4]. The electron-withdrawing nature of the difluorinated benzene ring in this compound decreases the nucleophilicity of the amino group, which can make protection more challenging compared to electron-rich anilines[5]. However, standard conditions are generally effective.

Causality Behind Experimental Choices

The protection reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The base, often a tertiary amine like triethylamine (TEA) or a milder base like sodium bicarbonate, serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct of the reaction[6]. The choice of solvent is often a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure the solubility of the reactants.

Deprotection of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM[7]. The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine[6]. It is crucial to consider the stability of the ethyl ester under these acidic conditions. While short reaction times and controlled temperatures can often preserve the ester, prolonged exposure to strong acids can lead to hydrolysis. A milder alternative for Boc deprotection involves the use of oxalyl chloride in methanol, which can be beneficial when acid-sensitive functional groups are present[8][9][10].

Visualizing the Boc Protection and Deprotection Workflow

Boc_Strategy Substrate This compound Protected Ethyl 2-(Boc-amino)-4,5-difluorobenzoate Substrate->Protected (Boc)₂O, Base (e.g., TEA or NaHCO₃) Solvent (e.g., THF or DCM) Deprotected This compound Protected->Deprotected Acid (e.g., TFA in DCM) or Oxalyl Chloride/MeOH Cbz_Strategy Substrate This compound Protected Ethyl 2-(Cbz-amino)-4,5-difluorobenzoate Substrate->Protected Cbz-Cl, Base (e.g., Na₂CO₃) DCM/H₂O Deprotected This compound Protected->Deprotected H₂, Pd/C, Solvent (e.g., EtOH) or AlCl₃/HFIP Ms_Strategy Substrate This compound Protected Ethyl 2-(Ms-amino)-4,5-difluorobenzoate Substrate->Protected Ms-Cl, Pyridine DCM, 0 °C to rt Deprotected This compound Protected->Deprotected SmI₂/THF or Mg/MeOH

Sources

One-pot synthesis involving Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined One-Pot Synthesis of a 6,7-Difluoroquinolone Core from Ethyl 2-amino-4,5-difluorobenzoate via the Gould-Jacobs Reaction

Abstract

The fluoroquinolone scaffold is a cornerstone in medicinal chemistry, forming the basis of a significant class of broad-spectrum antibacterial agents.[1][2] The strategic incorporation of fluorine atoms into the quinolone ring system is known to dramatically enhance antibacterial potency and improve pharmacokinetic profiles.[2][3] This application note provides a detailed guide for the efficient one-pot synthesis of Ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate, a key intermediate for fluoroquinolone-based drug discovery, starting from this compound. We present two robust protocols based on the Gould-Jacobs reaction: a classical thermal cyclization method and a modern, significantly accelerated microwave-assisted approach.[4][5][6] The causality behind critical experimental parameters is discussed, providing researchers with the foundational knowledge for procedural optimization and adaptation.

Introduction: The Strategic Importance of Difluorinated Quinolones

This compound is a valuable and specialized building block in pharmaceutical synthesis. Its structure is pre-organized to yield quinolones with fluorine substituents at the C6 and C7 positions, a substitution pattern found in many clinically successful fluoroquinolone antibiotics like Ciprofloxacin and Levofloxacin. These fluorine atoms are critical for activity, as they are known to increase the cell penetration of the drug and enhance the inhibition of bacterial DNA gyrase and topoisomerase IV.[3]

The Gould-Jacobs reaction, first described in 1939, remains a highly effective and versatile strategy for constructing the 4-hydroxyquinoline core.[4][7][8] The reaction proceeds in two key stages: (1) the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by (2) a high-temperature intramolecular cyclization. While traditionally requiring harsh conditions and long reaction times, modern advancements have streamlined this process into an efficient, one-pot procedure, particularly through the use of microwave irradiation.[5][6] This guide focuses on applying this powerful reaction to this compound for direct access to a highly functionalized difluoroquinolone intermediate.

The Gould-Jacobs Reaction: Mechanism and Rationale

The synthesis proceeds through a well-established multi-step mechanism, which is crucial to understand for troubleshooting and optimization.

  • Condensation/Substitution: The reaction initiates with a nucleophilic attack from the amino group of this compound onto the electron-deficient double bond of Diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol, forming a stable intermediate, Diethyl 2-(((3-ethoxycarbonyl)-4,5-difluorophenyl)amino)methylene)malonate. This step is typically conducted at moderate temperatures (100-130 °C).[4]

  • Thermal Electrocyclization: This is the critical, energy-intensive step. The intermediate undergoes a 6-electron electrocyclization reaction, which requires significant thermal energy (typically >250 °C) to overcome the activation barrier.[4][8] This intramolecular ring-closure forms the quinoline core and eliminates a second molecule of ethanol. The high temperatures required are why high-boiling point solvents (e.g., diphenyl ether) or microwave technology are essential for success.

  • Tautomerization: The resulting product, Ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate, exists predominantly in its more stable 4-oxo tautomeric form (a 4-quinolone).[7]

Gould_Jacobs_Mechanism Reactants This compound + Diethyl ethoxymethylenemalonate (DEEM) Step1 Condensation (100-130 °C) - EtOH Reactants->Step1 Intermediate Anilidomethylenemalonate Intermediate Step2 Thermal Cyclization (>250 °C) - EtOH Intermediate->Step2 Product Ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate (4-Quinolone Tautomer) Step1->Intermediate Step2->Product

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocols

Two primary methodologies are presented. The choice depends on available equipment and desired throughput.

This method utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization. It is a robust and well-established procedure.

Materials and Reagents:

  • This compound (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether (solvent)

  • Ethanol (for washing)

  • Round-bottom flask with reflux condenser and thermometer/thermocouple

  • Heating mantle

  • TLC plates (Silica gel 60 F254)

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, combine this compound (1.0 eq) and DEEM (1.1 eq). Heat the mixture with stirring at 120-130 °C for 1-2 hours.

    • Scientist's Note: This step forms the key intermediate. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of the starting aniline. Ethanol produced during this step will distill off.

  • Cyclization Setup: After the initial condensation, carefully add diphenyl ether to the flask to create a stirrable slurry (approx. 3-5 mL per gram of starting material). Equip the flask with a reflux condenser.

  • Thermal Cyclization: Vigorously heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes.

    • Scientist's Note: This high temperature is critical for the electrocyclization.[8] Insufficient temperature will result in a poor yield of the final product. The reaction mixture will typically turn darker.

  • Isolation: Remove the heating source and allow the mixture to cool to room temperature (<100 °C is safe). The desired product will precipitate from the diphenyl ether.

  • Purification: Filter the solid product using a Büchner funnel. Wash the collected solid thoroughly with cold ethanol or hexanes to remove the residual high-boiling solvent.

  • Drying and Analysis: Dry the resulting solid under vacuum. The product purity should be >95% as determined by HPLC and can be confirmed by ¹H NMR and MS analysis.

This protocol leverages microwave energy for rapid, uniform heating, dramatically reducing reaction times from hours to minutes.[6]

Materials and Reagents:

  • This compound (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)

  • Acetonitrile (for washing)

  • Microwave vial (2-5 mL) with magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

Step-by-Step Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add this compound (e.g., 0.5 mmol, 1.0 eq) and DEEM (1.5 mmol, 3.0 eq).[6]

    • Scientist's Note: In this solvent-free approach, the excess DEEM serves as both a reagent and a high-boiling solvent, simplifying the setup.[4]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture rapidly to 250 °C and hold for 10-20 minutes.

    • Scientist's Note: The reaction is under pressure (up to 24 bar has been reported).[6] The microwave allows for precise and rapid heating to the target temperature, which is often difficult to achieve and control with a traditional heating mantle.

  • Isolation: After the reaction is complete, cool the vial to room temperature using compressed air. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it thoroughly with ice-cold acetonitrile (2-3 mL).[6]

  • Drying and Analysis: Dry the resulting solid under vacuum. Analyze the product for purity and identity using HPLC, ¹H NMR, and MS.

Data Presentation: Comparative Analysis

The following table summarizes the typical parameters and outcomes for the two protocols, demonstrating the significant efficiency gains of the microwave-assisted method.

ParameterProtocol 1: Classical ThermalProtocol 2: Microwave-AssistedReference(s)
Solvent Diphenyl EtherNone (Excess DEEM)[6][8]
Temperature 250-260 °C250 °C[6][8]
Reaction Time 2-3 hours (total)10-20 minutes[5][6]
Typical Yield Good (60-80%)Good to Excellent (70-90%)[5][6]
Key Advantage Robust, no special equipmentExtremely rapid, high efficiency[4][6]
Key Disadvantage Long reaction time, difficult solventRequires dedicated microwave reactor
Experimental Workflow Overview

The overall process from setup to final product is streamlined for efficiency.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification A Combine Aniline + DEEM in Reaction Vessel B1 Classical Heating (Heating Mantle, 2-3h) A->B1 B2 Microwave Irradiation (MW Reactor, 10-20min) A->B2 C Cool to Room Temperature (Product Precipitates) B1->C B2->C D Filter Solid Product C->D E Wash with Cold Solvent (Acetonitrile or Ethanol) D->E F Dry Under Vacuum E->F G Purified Quinolone Product F->G

Caption: One-pot synthesis and workup workflow.

Conclusion

The Gould-Jacobs reaction provides a reliable and direct route to the valuable 6,7-difluoro-4-quinolone core from this compound. While the classical thermal method is effective, the adoption of microwave-assisted synthesis offers a transformative improvement in efficiency, reducing reaction times from hours to mere minutes without compromising yield. These protocols offer researchers and drug development professionals a robust platform for accessing key fluoroquinolone intermediates, enabling the rapid synthesis of compound libraries for screening and further development in the fight against bacterial disease.

References
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Retrieved from [Link]

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 13–20.
  • Gach, K., Piekielna-Ciesielska, J., Waśkiewicz, J., Krakowiak, K., Wtorek, K., & Janecka, A. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(23), 7173.
  • Khan, I., Zaib, S., Batool, S., et al. (2020). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 10(21), 12430-12451.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (n.d.). Retrieved from [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved from [Link]

  • Asahina, Y., Araya, I., Iwase, K., Iinuma, F., Hosaka, M., & Ishizaki, T. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry, 48(9), 3443–3446.
  • Ismaili, L., Refouvelet, B., Bencheqroun, M., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Antibiotics, 11(9), 1140.
  • Patel, N. B., Parmar, R. B., & Soni, H. I. (2020). Lewis Acid Promoted, One-Pot Synthesis of Fluoroquinolone Clubbed 1,3,4-Thiadiazole Motifs under Microwave Irradiation: Their Biological Activities. Current Microwave Chemistry, 7(1), 60-66.

Sources

Green chemistry approaches for Ethyl 2-amino-4,5-difluorobenzoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Green Chemistry Approaches for Reactions of Ethyl 2-amino-4,5-difluorobenzoate

Introduction: The Imperative for Sustainable Synthesis

This compound is a critical starting material and intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring fluorine atoms and an amino group, imparts desirable properties to target molecules, including enhanced metabolic stability and binding affinity. However, traditional synthetic routes for the production and subsequent derivatization of such compounds often rely on hazardous reagents, volatile organic solvents, and energy-intensive processes.[1][2] This not only contributes to a significant environmental footprint but also poses safety and cost challenges during scale-up.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green chemistry approaches applicable to reactions involving this compound. By embracing these methodologies, it is possible to develop safer, more efficient, and sustainable synthetic pathways without compromising on product quality or yield. We will explore the practical application of alternative solvents, biocatalysis, and continuous flow chemistry, offering both theoretical grounding and actionable protocols.

Part 1: Strategic Implementation of Green Solvents

The pharmaceutical industry is a major consumer of solvents, which can account for up to 80% of the non-aqueous waste generated during API manufacturing.[1] The selection of a solvent is therefore a critical decision point in designing a green synthetic process.

Causality Behind Solvent Choice: Moving Beyond Tradition

Traditional solvents like dimethylformamide (DMF), dichloromethane (DCM), and N-Methylpyrrolidone (NMP) are effective for a wide range of reactions but are associated with significant health and environmental risks.[3] Green solvents are chosen to minimize these risks while maintaining or enhancing reaction performance. The ideal green solvent is non-toxic, non-flammable, derived from renewable resources, and readily biodegradable.[4][5][6]

Key Green Solvent Classes:

  • Water: As the ultimate green solvent, water is abundant, non-toxic, and non-flammable.[5] Its high polarity and dielectric constant can influence reaction rates and selectivities. The primary challenge is the poor solubility of many organic substrates. This can often be overcome through the use of phase-transfer catalysts, surfactants, or by heating the reaction mixture.

  • Bio-based Solvents: Derived from renewable feedstocks, these solvents offer a more sustainable alternative to their petrochemical counterparts. Examples include Cyrene™ (dihydrolevoglucosenone), a bio-based dipolar aprotic solvent, and various esters and ethers derived from biomass.

  • Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent with tunable properties.[2] It is particularly useful for extractions and as a reaction medium for certain catalytic processes, leaving no solvent residue upon depressurization.

Application Protocol 1: Esterification in a Bio-based Solvent System

This protocol describes a representative esterification reaction of a difluorobenzoic acid precursor in a greener solvent.

Objective: To synthesize Ethyl 4-amino-3,5-difluorobenzoate from 4-amino-3,5-difluorobenzoic acid using a sustainable solvent. While the target molecule is the 2-amino isomer, this protocol illustrates the principle.

Materials:

  • 4-amino-3,5-difluorobenzoic acid

  • Ethanol (absolute)

  • Sulfuric acid (catalytic amount)

  • 2-Methyltetrahydrofuran (2-MeTHF) as the primary solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of 4-amino-3,5-difluorobenzoic acid (1 equivalent) in 2-MeTHF, add absolute ethanol (3 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Rationale for Choices: 2-MeTHF is a bio-derived solvent with a more favorable safety profile than traditional ethereal solvents like THF or diethyl ether. It also exhibits higher stability in the presence of acids.

Part 2: Biocatalysis: Precision and Sustainability Through Enzymes

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions.[7] This approach can significantly reduce the need for protecting groups and minimize the formation of byproducts.

The Enzymatic Advantage in Fluorinated Compound Synthesis

The synthesis of complex molecules like fluorinated aromatic amines can benefit immensely from biocatalysis.[8][9][10][11] Enzymes such as transaminases, hydrolases, and oxidoreductases operate in aqueous environments at ambient temperatures and pressures, offering a stark contrast to often harsh traditional chemical methods.

Relevant Enzyme Classes:

  • Transaminases (TAs): These pyridoxal 5'-phosphate (PLP)-dependent enzymes are powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones.[8] This is particularly relevant for creating more complex derivatives of this compound.

  • Hydrolases (Lipases, Esterases): These enzymes can be used for the selective hydrolysis or esterification of precursors, often with high enantioselectivity.

  • Fluorinases: While not directly applicable to the modification of the pre-formed aromatic ring of the target molecule, the existence of fluorinase enzymes, which catalyze the formation of C-F bonds from fluoride ions, highlights the potential of biotechnology in the broader field of organofluorine chemistry.[12]

Conceptual Protocol 2: Transaminase-Mediated Amination

Objective: To asymmetrically aminate a ketone precursor to generate a chiral amine, demonstrating a potential downstream reaction of a derivative of this compound.

Materials:

  • A suitable prochiral ketone substrate (e.g., a derivative of 2-acetyl-4,5-difluorobenzoate).

  • A commercially available or engineered transaminase screening kit.

  • Isopropylamine (or another suitable amine donor).

  • Pyridoxal 5'-phosphate (PLP) cofactor.

  • Phosphate buffer (e.g., pH 7.5).

  • Organic solvent for extraction (e.g., ethyl acetate).

Procedure:

  • Enzyme Screening: In parallel micro-scale reactions, screen a panel of transaminases (both R- and S-selective) to identify an enzyme with activity towards the ketone substrate.

  • Reaction Setup: In a temperature-controlled vessel, dissolve the ketone substrate in a minimal amount of a co-solvent (e.g., DMSO) and add it to the phosphate buffer.

  • Add the PLP cofactor, the amine donor (in excess), and the selected transaminase.

  • Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

  • Monitor the conversion of the ketone to the amine product using HPLC or GC.

  • Workup: Once the reaction reaches completion, quench it by adding a water-miscible organic solvent.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash, dry, and concentrate the organic phase.

  • Analyze the enantiomeric excess (ee) of the product using chiral HPLC.

Workflow for Biocatalytic Process Development

Caption: A generalized workflow for developing a biocatalytic process.

Part 3: Flow Chemistry: A Paradigm Shift in Synthesis

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors.[13][14] This technology offers significant advantages in terms of safety, efficiency, and scalability, making it a cornerstone of modern green chemistry.[15][16][17]

Why Flow Chemistry is a Greener Approach
  • Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is crucial when dealing with highly exothermic reactions or unstable intermediates.[14][15]

  • Superior Process Control: Precise control over temperature, pressure, and residence time leads to higher yields, improved selectivity, and more consistent product quality.

  • Process Intensification: Flow systems can significantly accelerate reaction rates due to superior heat and mass transfer, leading to higher throughput from a smaller footprint.

  • Automation and Integration: Flow chemistry setups can be easily automated and integrated with online analysis and purification steps, enabling a seamless "synthesis-to-product" workflow.[16]

Application Protocol 3: Continuous Nitration in a Flow Reactor

Objective: To perform a regioselective nitration on a derivative of this compound using a continuous flow setup for enhanced safety and control.

Materials:

  • Ethyl 2-acylamino-4,5-difluorobenzoate (substrate).

  • Fuming nitric acid.

  • Concentrated sulfuric acid.

  • Dichloromethane (or a greener alternative if substrate solubility allows).

  • Ice water for quenching.

Equipment:

  • Two syringe pumps or HPLC pumps.

  • T-mixer.

  • Tubular reactor coil (PFA or similar) immersed in a temperature-controlled bath.

  • Back-pressure regulator.

  • Collection vessel.

Procedure:

  • Stream A: Prepare a solution of the substrate in the chosen solvent.

  • Stream B: Prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at low temperature.

  • Setup: Pump Stream A and Stream B at controlled flow rates into the T-mixer.

  • The combined stream immediately enters the temperature-controlled reactor coil. The residence time is determined by the coil volume and the total flow rate.

  • The reaction mixture exits the reactor through a back-pressure regulator (to ensure single-phase flow) and is quenched by flowing directly into a stirred vessel of ice water.

  • The quenched mixture is collected for standard workup: separation of the organic layer, washing, drying, and solvent removal.

  • The crude product is then purified.

Diagram of a Continuous Flow Synthesis Setup

Flow_Chemistry_Setup cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Quench & Collection PumpA Pump A (Substrate Solution) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Reagent Solution) PumpB->Mixer Reactor Reactor Coil (Temp. Controlled Bath) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Quench Quench Vessel BPR->Quench Product Product Collection Quench->Product

Caption: A schematic of a typical lab-scale continuous flow reactor setup.

Comparative Data Summary

The following table provides a conceptual comparison of the different approaches for a hypothetical reaction. Actual results will vary based on the specific transformation.

ParameterTraditional Batch ChemistryGreen Solvent BatchBiocatalysisContinuous Flow Chemistry
Solvent DMF, DCM, TolueneWater, 2-MeTHF, EthanolPrimarily WaterDichloromethane, Acetonitrile
Temperature -20 to 150 °C20 to 100 °C25 to 45 °C0 to 200 °C
Pressure AtmosphericAtmosphericAtmosphericAtmospheric to High Pressure
Safety Concerns High (toxic solvents, exotherms)Medium (flammable solvents)Low (mild conditions)Low (small reactor volume)
Yield Variable (60-90%)Generally comparableVariable, can be >99%Often higher (80-99%)
Selectivity Moderate to GoodModerate to GoodVery HighHigh
Waste Generation HighLow to MediumLowLow

Conclusion and Future Outlook

The principles of green chemistry are not merely an academic exercise but a practical framework for developing the next generation of pharmaceutical manufacturing processes. For a key intermediate like this compound, adopting greener approaches is essential for long-term sustainability and economic viability. By strategically replacing hazardous solvents, harnessing the specificity of enzymes, and leveraging the safety and efficiency of continuous flow technology, researchers can significantly reduce the environmental impact of their work. The integration of these methodologies promises a future where the synthesis of life-saving medicines is in greater harmony with the health of our planet.

References

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Deriv
  • Flow Chemistry Applic
  • Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022).
  • Flow Chemistry in Drug Discovery. (n.d.). Syrris.
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (n.d.). Journal of Science and Technology.
  • Flow Chemistry: Pathway for Continuous API Manufacturing. (2017). Pharma's Almanac.
  • Enzymatic synthesis of fluorinated compounds. (2021).
  • Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. (n.d.).
  • Biological Synthesis of Substituted o-Aminophenols. (1987). DTIC.
  • Enzymatic Synthesis of Mono- and Trifluorinated Alanine Enantiomers Expands the Scope of Fluorine Bioc
  • Fluorine Biocatalysis. (n.d.).
  • Fluorine bioc
  • Biocatalysis – Fluorinase. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Green solvents for eco-friendly synthesis of bioactive heterocycles. (n.d.). OUCI.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). MDPI.
  • The green solvent: a critical perspective. (n.d.).
  • Treball Final de Grau. (n.d.).
  • Use of solvents and environmental friendly materials for applic
  • Green solvents for membrane manufacture: Recent trends and perspectives. (2025).

Sources

The Strategic Integration of Ethyl 2-Amino-4,5-Difluorobenzoate in Advanced Materials Science: Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a comprehensive resource for researchers, materials scientists, and professionals in drug development on the application of Ethyl 2-amino-4,5-difluorobenzoate. While this molecule is a valuable synthon in medicinal chemistry, its true potential in materials science is realized through its conversion into the versatile monomer, 4,5-Difluoro-1,2-phenylenediamine . This application note will elucidate the rationale, protocols, and expected outcomes of utilizing this fluorinated building block in the synthesis of high-performance polymers, particularly polyimides, for advanced applications.

The strategic incorporation of fluorine atoms into polymer backbones is a well-established method for enhancing material properties. The presence of the highly electronegative fluorine atoms in the 4,5-positions of the aromatic ring imparts unique characteristics to the resulting polymers, including exceptional thermal stability, reduced dielectric constants, improved solubility, and enhanced resistance to chemical and oxidative degradation.[1][2][3] These properties are highly sought after in materials designed for microelectronics, aerospace applications, and specialty membranes.

Part 1: From Precursor to Polymerizable Monomer: The Synthesis of 4,5-Difluoro-1,2-phenylenediamine

This compound serves as a readily available precursor to the key diamine monomer, 4,5-Difluoro-1,2-phenylenediamine. While various synthetic routes are possible, a common pathway involves the introduction of a second nitrogen-containing group, followed by reduction. The following is a representative, multi-step protocol.

Protocol 1: Synthesis of 4,5-Difluoro-1,2-phenylenediamine

Causality Behind Experimental Choices: This protocol first introduces a nitro group ortho to the existing amine. The choice of nitric acid in sulfuric acid is a standard and effective method for the nitration of moderately deactivated aromatic rings. The subsequent reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is chosen for its high yield and clean reaction profile. The hydrolysis of the ethyl ester is performed under basic conditions to yield the corresponding carboxylic acid, which can then be decarboxylated, although in many polymerization schemes the diamine itself is the direct monomer.

Step-by-Step Methodology:

  • Nitration:

    • In a flask equipped with a stirrer and cooled in an ice bath, slowly add this compound to a mixture of concentrated sulfuric acid and fuming nitric acid.

    • Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the nitro-substituted product.

    • Filter, wash with water, and dry the crude product.

  • Reduction:

    • Dissolve the synthesized nitro-compound in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Hydrogenate the mixture in a Parr hydrogenator or under a hydrogen balloon at room temperature and moderate pressure.

    • Monitor the reaction until the nitro group is fully reduced to an amine.

    • Filter off the catalyst and concentrate the solvent to obtain the crude diamine.

  • Purification:

    • The crude 4,5-Difluoro-1,2-phenylenediamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final, high-purity monomer.[4][5]

Self-Validation: The purity of the synthesized diamine should be confirmed by analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point determination to ensure it is suitable for polymerization.

Diagram of Synthetic Pathway

G cluster_0 Synthesis of 4,5-Difluoro-1,2-phenylenediamine A This compound B Nitration (HNO3/H2SO4) A->B Step 1 C Ethyl 2-amino-4,5-difluoro-6-nitrobenzoate B->C D Reduction (H2, Pd/C) C->D Step 2 E Ethyl 2,3-diamino-4,5-difluorobenzoate D->E F Hydrolysis & Decarboxylation (Optional, if needed) E->F Step 3 G 4,5-Difluoro-1,2-phenylenediamine F->G

Caption: Proposed synthesis of 4,5-Difluoro-1,2-phenylenediamine.

Part 2: Application in High-Performance Fluorinated Polyimides

The primary application of 4,5-Difluoro-1,2-phenylenediamine in materials science is as a diamine monomer for the synthesis of fluorinated polyimides. These polymers are known for their exceptional properties, making them suitable for demanding applications.[1][2][3]

Rationale for Use:

The incorporation of the 4,5-difluoro-phenylene unit into a polyimide backbone offers several key advantages:

  • Reduced Dielectric Constant: The high electronegativity of fluorine atoms lowers the polarizability of the polymer chains, resulting in a lower dielectric constant, which is critical for high-frequency microelectronic applications.[2]

  • Enhanced Thermal Stability: The strength of the C-F bond contributes to the overall thermal and thermo-oxidative stability of the polymer.[3]

  • Improved Solubility: The presence of fluorine can disrupt chain packing and reduce intermolecular forces, leading to improved solubility in organic solvents, which facilitates processing.[1]

  • Optical Transparency: Fluorination can reduce charge-transfer complex formation between polymer chains, leading to less coloration and higher optical transparency, which is beneficial for flexible display substrates.[6]

Protocol 2: Synthesis of a Fluorinated Polyimide

This protocol outlines the synthesis of a polyimide using 4,5-Difluoro-1,2-phenylenediamine and a common fluorinated dianhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), via a two-step polycondensation reaction.

Causality Behind Experimental Choices: The two-step method is widely used for polyimide synthesis as it allows for the formation of a processable poly(amic acid) precursor.[7] The first step is carried out at low temperatures to prevent premature imidization and control the molecular weight. The second step, thermal imidization, involves a controlled heating ramp to high temperatures to ensure complete conversion to the polyimide structure while minimizing defects in the final film.

Step-by-Step Methodology:

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve an equimolar amount of 4,5-Difluoro-1,2-phenylenediamine in a dry, aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

    • Once fully dissolved, cool the solution in an ice bath.

    • Slowly add an equimolar amount of 6FDA powder to the stirred solution.

    • Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Film Casting and Thermal Imidization:

    • Cast the viscous poly(amic acid) solution onto a clean glass substrate.

    • Place the cast film in a vacuum oven and subject it to a staged heating program:

      • 100°C for 1 hour

      • 150°C for 30 minutes

      • 200°C for 30 minutes

      • 250°C for 30 minutes

      • 300°C for 1 hour

    • This process removes the solvent and drives the cyclization of the amic acid to the imide, resulting in a tough, flexible polyimide film.

Self-Validation: The successful synthesis of the polyimide can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹). The thermal properties can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Diagram of Polyimide Synthesis Workflow

G cluster_1 Fluorinated Polyimide Synthesis Workflow Monomer1 4,5-Difluoro-1,2-phenylenediamine Reaction Polycondensation in NMP/DMAc (Room Temperature, 24h) Monomer1->Reaction Monomer2 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) Monomer2->Reaction PAA Poly(amic acid) Solution Reaction->PAA Casting Film Casting on Glass Substrate PAA->Casting Film_PAA Cast Poly(amic acid) Film Casting->Film_PAA Imidization Thermal Imidization (Staged Heating to 300°C) Film_PAA->Imidization PI_Film Final Fluorinated Polyimide Film Imidization->PI_Film

Caption: Workflow for the synthesis of a fluorinated polyimide.

Part 3: Expected Properties and Characterization

The resulting fluorinated polyimide films are expected to exhibit a combination of desirable properties.

PropertyExpected OutcomeRationale
Thermal Stability (TGA) High decomposition temperature (>500°C)Strong C-F and imide ring bonds.[3]
Glass Transition Temp. (DSC) High Tg (>300°C)Rigid polymer backbone.
Dielectric Constant Low (< 3.0)Presence of bulky, electronegative fluorine atoms.[2]
Solubility Soluble in polar aprotic solventsDisruption of chain packing by fluorine atoms.[1]
Optical Properties (UV-Vis) High transparency, low yellownessReduced charge-transfer complex formation.[6]

Part 4: Broader Applications in Materials Science

Beyond polyimides, 4,5-Difluoro-1,2-phenylenediamine is a valuable building block for other advanced materials:

  • Polybenzimidazoles (PBIs): Reaction with dicarboxylic acids or their derivatives can yield high-performance PBIs, known for their exceptional thermal and chemical stability, often used in high-temperature fuel cell membranes and protective fabrics.

  • Organic Electronics: This diamine can be used in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The fluorine substituents can help to tune the HOMO/LUMO energy levels of the polymer and improve its stability and charge transport characteristics.[4]

  • Specialty Dyes and Pigments: The unique electronic properties conferred by the difluoro-substitution make it a useful intermediate for creating specialized dyes with enhanced stability and specific color properties.[4]

References

  • DE69120493D1 - Perfluorinated polyimides, perfluorinated polyamic acid, starting materials therefor, and processes for their preparation.
  • Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. (2021). MDPI.
  • 4,5-Difluoro-1,2-phenylenediamine. Chem-Impex.
  • Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. (2025).
  • Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. (2024). MDPI.
  • Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents. Polymer Chemistry (RSC Publishing).
  • High Performance Soluble Polyimides from Ladder-Type Fluorinated Dianhydride with Polymorphism. (2022). MDPI.
  • US7547798B2 - Process for preparing aminobenzoate esters.
  • 4,5-Difluoro-1,2-phenylenediamine. MySkinRecipes.
  • Synthesis of colorless polyimides derived from benzimidazole diamines with bis‐amide structures.
  • 1,2-Diamino-4,5-difluorobenzene. Oakwood Chemical.
  • 1,2-Diamino-4,5-difluorobenzene | C6H6F2N2 | CID 2736755. PubChem.
  • SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE)
  • 1,2-Diamino-4,5-difluorobenzene AldrichCPR. Sigma-Aldrich.
  • CN111732521A - Preparation method of ethyl p-aminobenzoate.
  • Synthesis and properties of fluorinated copolymerized polyimide films. SciELO.
  • Synthesis of Poly(o-phenylenediamine)
  • Diamine Biosynthesis: Research Progress and Applic
  • High Performance Soluble Polyimides from Ladder-Type Fluorinated Dianhydride with Polymorphism. (2025).
  • Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI.
  • COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie.
  • M-phenylenediamine – Knowledge and References. Taylor & Francis.
  • Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. (2022). MDPI.
  • Poly(amino acid)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to achieve higher yields and purity in your synthesis through a deeper understanding of the reaction mechanism and potential challenges.

I. Experimental Protocol: Fischer-Speier Esterification

The synthesis of this compound is typically achieved through the Fischer-Speier esterification of 2-amino-4,5-difluorobenzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the desired ester product, an excess of the alcohol is used, and the water generated is ideally removed.[1]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Amino-4,5-difluorobenzoic acid≥98%e.g., SynQuest Labs, Fisher ScientificStarting material.[2]
Ethanol (EtOH)Anhydrous, ≥99.5%VariousActs as both reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionVariousFor neutralization.
Ethyl Acetate (EtOAc)Reagent GradeVariousFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying the organic phase.
Deionized WaterN/AN/AFor work-up.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,5-difluorobenzoic acid (1.0 eq) in a generous excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.

  • Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: The addition of sulfuric acid is highly exothermic. An initial precipitation of the aminobenzoic acid salt may be observed.[3]

  • Reflux: Heat the reaction mixture to a gentle reflux (boiling point of ethanol is ~78°C) using a heating mantle or an oil bath. The reaction time can vary, but a common duration for similar substrates is around 10 hours.[4][5]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture periodically and spot them on a TLC plate, using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction's progress.

  • Work-up - Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution in portions until the effervescence of CO₂ ceases, indicating that the acid catalyst has been neutralized. The pH of the solution should be basic (pH > 8).

  • Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

  • Work-up - Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure ester.

Safety Precautions:

  • 2-Amino-4,5-difluorobenzoic acid is an irritant. Avoid contact with skin and eyes, and do not inhale the dust.[2][6][7]

  • Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[3] Work in a well-ventilated fume hood and add the acid slowly to the alcohol to dissipate the heat generated.[3]

  • Ethanol is flammable. Keep away from open flames and ignition sources.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

  • Question: My reaction has run for the recommended time, but TLC analysis shows a significant amount of unreacted starting material. What could be the cause, and how can I improve the yield?

  • Answer:

    • Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction.[1]

      • Insufficient Catalyst: The amino group of the starting material is basic and will react with the acid catalyst. Ensure you are using a sufficient amount of sulfuric acid to both protonate the amino group and catalyze the esterification.

      • Presence of Water: Any water in the reaction mixture will shift the equilibrium back towards the starting materials. Ensure you are using anhydrous ethanol and that your glassware is thoroughly dried.

      • Insufficient Reaction Time or Temperature: While 10 hours is a general guideline, the reaction may require a longer reflux time to reach completion. Continue to monitor the reaction by TLC until no further change is observed. Ensure the reaction is maintained at a steady reflux.

    • Product Loss During Work-up:

      • Incomplete Extraction: this compound has some solubility in water. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate. Performing multiple extractions is more efficient than a single large-volume extraction.

      • Premature Precipitation: If the product precipitates during neutralization, ensure it is fully redissolved in the extraction solvent before separating the layers.

Problem 2: Formation of Side Products

  • Question: I have obtained my product, but it is impure. What are the likely side products, and how can I avoid them?

  • Answer:

    • Dimerization/Polymerization: Under strong acidic conditions and high temperatures, self-condensation of the amino acid or reaction between the product ester and the starting acid can occur, leading to amide formation and dimerization or polymerization. This can be minimized by maintaining a controlled reflux temperature and avoiding excessively long reaction times.

    • Sulfonation: Concentrated sulfuric acid can act as a sulfonating agent for aromatic rings, especially at elevated temperatures.[8] While the presence of the deactivating protonated amino group makes this less likely, it is a possibility. Using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can mitigate this side reaction.

    • Oxidation: The amino group is susceptible to oxidation, which can lead to colored impurities. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if you observe significant color formation.

Problem 3: Difficult Purification

  • Question: My crude product is an oil/waxy solid and is difficult to purify by recrystallization. What are my options?

  • Answer:

    • "Oiling Out": If the product "oils out" during recrystallization, it means the melting point of the impure product is below the boiling point of the solvent.

      • Change Solvent System: Experiment with different solvent systems for recrystallization. A good starting point is a binary solvent system where the product is soluble in one solvent at high temperature and insoluble in the other. For example, dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Allow it to cool slowly.

      • Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of pure product.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for purifying the ester. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. The less polar ester will elute before the more polar starting material.

III. Frequently Asked Questions (FAQs)

  • Q1: Can I use a different acid catalyst?

    • A1: Yes, other strong protic acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) can be used.[1] p-TsOH is a solid and can be easier to handle than concentrated sulfuric acid. Lewis acids have also been reported as catalysts for Fischer esterification.[1]

  • Q2: How does the presence of the fluorine and amino groups affect the reaction?

    • A2: The two fluorine atoms are electron-withdrawing groups, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. However, the amino group is electron-donating, which can decrease the reactivity of the carbonyl group. In the acidic reaction medium, the amino group will be protonated, which will have a deactivating effect on the ring and influence the overall reaction kinetics.

  • Q3: Is it necessary to use a large excess of ethanol?

    • A3: Yes, using a large excess of ethanol serves two purposes: it acts as the solvent for the reaction and, according to Le Châtelier's principle, it shifts the equilibrium towards the formation of the ester product, thereby increasing the yield.[1]

  • Q4: Can I scale up this reaction?

    • A4: Yes, this reaction is scalable. However, when scaling up, it is important to consider the heat management during the addition of sulfuric acid and to ensure efficient stirring to maintain a homogeneous reaction mixture. For larger-scale reactions, a Dean-Stark apparatus can be used to azeotropically remove the water formed during the reaction, which will further drive the equilibrium towards the product.

  • Q5: What is the expected appearance of the final product?

    • A5: Pure this compound is typically a solid at room temperature. The color can range from white to off-white or pale yellow. The presence of significant color may indicate impurities.

IV. Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-amino-4,5-difluorobenzoic acid in anhydrous ethanol add_catalyst Slowly add concentrated H₂SO₄ start->add_catalyst reflux Reflux for ~10 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction Complete neutralize Neutralize with saturated NaHCO₃ solution cool->neutralize extract Extract with ethyl acetate neutralize->extract wash Wash with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry filter Filter drying agent dry->filter concentrate Concentrate under reduced pressure filter->concentrate purify Purify by recrystallization or column chromatography concentrate->purify product Pure this compound purify->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_tree cluster_incomplete_reaction Incomplete Reaction cluster_workup_loss Product Loss During Work-up start Low Yield of this compound check_tlc TLC shows significant starting material? start->check_tlc yes_sm Yes check_tlc->yes_sm no_sm No check_tlc->no_sm check_conditions Review Reaction Conditions yes_sm->check_conditions review_workup Review Work-up Procedure no_sm->review_workup increase_time Increase reflux time and continue monitoring by TLC check_conditions->increase_time check_reagents Ensure anhydrous ethanol and sufficient H₂SO₄ were used check_conditions->check_reagents check_extraction Perform additional extractions of the aqueous layer review_workup->check_extraction check_neutralization Ensure complete neutralization and check for product precipitation review_workup->check_neutralization

Caption: A decision tree to diagnose and resolve low product yield in the synthesis.

V. References

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCr Journals. Available at: [Link]

  • Handling Sulfuric Acid Safely: Risks, Best Practices, and Zipfluid Engineered Solutions. Zipfluid. Available at: [Link]

  • Synthesis of ethyl 4-amino-2-fluorobenzoate. PrepChem.com. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. Available at: [Link]

  • 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965. PubChem. Available at: [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • This compound, 864293-36-7. Allfluoro pharmaceutical co .ltd. Available at: [Link]

  • Acid to Ester - Fischer Esterification. Common Organic Chemistry. Available at: [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). ResearchGate. Available at: [Link]

  • Preparation method of 2-amino-5-fluorobenzoic acid. Google Patents. Available at:

  • Fischer esterification (video). Khan Academy. Available at: [Link]

  • 2,4-two chloro-5-fluorobenzoic acids synthetic. Google Patents. Available at:

  • Preparation method of fusion-cast carrier 1, 2-difluoro-4, 5-dinitrobenzene. Google Patents. Available at:

  • 2-Amino-4,5-difluorobenzoic acid Safety Data Sheets(SDS). lookchem. Available at: [Link]

  • DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE. SciSpace. Available at: [Link]

  • 2-Amino-5-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI. Available at: [Link]

  • Ethyl 2-Amino-4-fluorobenzoate. Amerigo Scientific. Available at: [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 2-amino-4,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this important intermediate. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure you can achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when purifying crude this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Such as 2-amino-4,5-difluorobenzoic acid.

  • Side-Reaction Products: Depending on the reaction conditions, dimerization or polymerization of the starting material or product can occur.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethanol, ethyl acetate, dichloromethane) and any excess reagents may be present.[1]

  • Over-alkylated Products: If the synthesis involves N-alkylation, there is a possibility of forming di-ethylated or other over-alkylated species.

Q2: What is the best initial approach for purifying crude this compound?

A2: For most common impurity profiles, recrystallization is an excellent first-line purification technique. It is a cost-effective and scalable method that can significantly improve the purity of your material, especially if the crude product is a solid. If recrystallization does not yield the desired purity, or if you have closely related impurities, flash column chromatography is the recommended next step.

Q3: How do I choose the right analytical method to assess the purity of my this compound?

A3: The choice of analytical method depends on the required level of sensitivity and the information you need.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for routine purity analysis and quantification.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization, and is very effective for identifying volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) is invaluable for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified standard.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solids. However, several issues can arise. This guide will help you troubleshoot common problems.

Problem 1: Low Recovery Yield

Cause: This is often due to using an excessive amount of solvent, where a significant portion of your product remains dissolved in the mother liquor even after cooling.[3] It can also be caused by premature crystallization during a hot filtration step.

Solution:

  • Minimize Solvent Usage: When dissolving your crude product, use the minimum amount of hot solvent required to achieve complete dissolution. Add the solvent in small portions and allow time for the solid to dissolve before adding more.

  • Optimize the Solvent System: If you are using a single solvent and recovery is consistently low, consider a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "bad" (or anti-solvent, in which it is poorly soluble) dropwise until the solution becomes turbid.[3] A common system for similar compounds is ethanol-hexane or ethanol-water.[4]

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

Problem 2: Oiling Out - Formation of an Oil Instead of Crystals

Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities that depress the melting point of the mixture.[3] It can also happen if the solution is cooled too rapidly.

Solution:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This provides time for proper crystal lattice formation.

  • Reduce Solution Concentration: If slow cooling doesn't work, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to dilute the solution slightly, and then allow it to cool slowly again.

  • Induce Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.[3]

Decision-Making Workflow for Recrystallization

Caption: A decision-making workflow for troubleshooting common issues during the recrystallization of this compound.

Troubleshooting Guide: Flash Column Chromatography

When recrystallization is insufficient, flash column chromatography is the method of choice for achieving high purity.[5]

Problem 1: Poor Separation of Compound from Impurities

Cause: This is typically due to an inappropriate solvent system (mobile phase) that does not provide sufficient resolution between your product and the impurities.

Solution:

  • Optimize the Mobile Phase: Before running the column, perform thin-layer chromatography (TLC) analysis with various solvent systems to find one that gives good separation (a difference in Rf values of at least 0.2) between your product and the major impurities. A common starting point for amino benzoates is a hexane/ethyl acetate gradient.[5]

  • Use a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased over time, can often improve the separation of closely eluting compounds.[6]

  • Adjust the Stationary Phase: While silica gel is standard, for basic compounds like this compound, the acidic nature of silica can cause tailing. You can either use a silica gel treated with a small amount of a base like triethylamine (typically 1-2% in the mobile phase) or consider using a different stationary phase like alumina.[7]

Problem 2: Compound Elutes Too Quickly or Not At All

Cause: This is a direct result of the mobile phase polarity being either too high (elutes too quickly) or too low (elutes too slowly or not at all).[7]

Solution:

  • Adjust Mobile Phase Polarity:

    • Too Fast Elution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

    • Too Slow Elution: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). If your compound is still not eluting, a small amount of a stronger solvent like methanol can be added.[7]

  • Check Compound Solubility: Ensure your compound is soluble in the mobile phase. If it precipitates on the column, it will not elute properly.[7]

Quantitative Data for Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective, and provides good resolution for a wide range of compounds.
Silica to Crude Ratio 30:1 to 100:1 by weightA higher ratio provides better separation for difficult-to-separate mixtures.[5]
Mobile Phase (Starting) Hexane/Ethyl Acetate (e.g., 9:1 v/v)A non-polar starting point, with polarity gradually increased by adding more ethyl acetate.
Modifier (if needed) 1-2% Triethylamine in mobile phaseThe basic modifier deactivates acidic silanol groups on the silica surface, reducing tailing of the basic amine product.[7]
Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks.[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.[6]

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to your TLC analysis.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment

After purification, it is crucial to accurately determine the purity of your this compound.

Protocol: Purity Determination by HPLC-UV
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

  • Gradient: A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-20 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance, which can be determined from a UV-Vis spectrum.

  • Sample Preparation: Prepare a stock solution of your purified compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas. Purity is typically reported as the area of the main peak divided by the total area of all peaks.

This guide provides a comprehensive framework for troubleshooting the purification of crude this compound. By understanding the principles behind these techniques and anticipating potential challenges, you can significantly improve the efficiency and success of your purification efforts.

References

  • PrepChem. Synthesis of ethyl 4-amino-2-fluorobenzoate. Available from: [Link]

  • Koval'chuk, E., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 69-76. Available from: [Link]

  • Allfluoro pharmaceutical co .ltd. This compound,864293-36-7. Available from: [Link]

  • MySkinRecipes. Ethyl 2-amino-4-fluorobenzoate. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Biotage. Successful flash chromatography. Available from: [Link]

  • Mackie, R. I. (1973). Column Chromatography of 2-aminoethylphosphonic Acid. Journal of Dairy Science, 56(7), 939-940. Available from: [Link]

  • IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. Available from: [Link]

  • PubChem. Ethyl 2-amino-5-fluorobenzoate. Available from: [Link]

  • Amerigo Scientific. Ethyl 2-Amino-4-fluorobenzoate. Available from: [Link]

  • Aasodi, R. R., Murugan, V., & Premakumari, K. B. (2020). Application of total error concept in the analytical method validation for the assay of essential amino acids by precolumn derivatization. Journal of Applied Pharmaceutical Science, 10(05), 031-042. Available from: [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available from: [Link]

  • Reddy, G. S., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 81(3), 697-709. Available from: [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the recrystallization of Ethyl 2-amino-4,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical steps necessary to achieve high-purity crystalline material.

Introduction: The Science of Purifying this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the successful outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility at varying temperatures. The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Ideally, impurities remain dissolved in the solvent (mother liquor) and are separated by filtration.

The presence of the amino and ester functional groups, along with the fluorine atoms on the aromatic ring, influences the polarity and solubility of this compound. This guide will help you navigate the nuances of selecting an appropriate solvent system and troubleshooting common issues that may arise during the recrystallization process.

Solvent Selection: A Data-Driven Approach

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve the compound completely.

  • Low solubility at low temperatures: To maximize the recovery of the purified crystals.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the crystals after filtration.

  • Appropriate boiling point: The boiling point of the solvent should be below the melting point of the compound to prevent "oiling out."

Recommended Solvents for Initial Screening:

Based on the structure of this compound, the following solvents are recommended for initial screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Alkanes: Hexane, Heptane (as anti-solvents)

  • Water (likely as an anti-solvent or in a mixed solvent system)

A systematic approach to determining the optimal solvent is crucial. The following table provides a framework for your experimental investigation.

Table 1: Solubility Testing Framework for this compound
SolventPolarity IndexBoiling Point (°C)Expected Solubility at Room Temp.Expected Solubility at Boiling Point
Methanol5.165Low to ModerateHigh
Ethanol4.378LowHigh
Isopropanol3.982LowModerate to High
Acetone5.156ModerateHigh
Ethyl Acetate4.477Low to ModerateHigh
Toluene2.4111LowModerate
Hexane0.169Very LowLow
Water10.2100Very LowLow

Experimental Protocol: Determining the Optimal Recrystallization Solvent

This protocol outlines a systematic approach to identify the most suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of potential solvents (see Table 1)

  • Test tubes and a test tube rack

  • Heating apparatus (e.g., hot plate, water bath)

  • Vortex mixer or stirring rods

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place approximately 20-30 mg of the crude compound into separate test tubes.

    • Add 0.5 mL of a different solvent to each test tube.

    • Agitate the mixtures vigorously (e.g., using a vortex mixer) for 1-2 minutes.

    • Observe and record the solubility of the compound in each solvent at room temperature. A solvent in which the compound is readily soluble at room temperature is generally not suitable for single-solvent recrystallization.

  • Hot Solubility Test:

    • For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes.

    • Add the solvent dropwise while heating and stirring until the solid completely dissolves. Record the approximate volume of solvent required.

    • An ideal solvent will dissolve the compound completely at or near its boiling point in a reasonable volume of solvent.

  • Cooling and Crystallization:

    • Allow the hot, clear solutions to cool slowly to room temperature.

    • Observe if crystal formation occurs. The formation of a significant amount of crystalline solid indicates a potentially good solvent.

    • If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal (if available).

    • Once the solutions have reached room temperature, place them in an ice bath for 15-20 minutes to maximize crystal yield.

    • Record your observations on the quantity and quality of the crystals formed.

  • Solvent Pair Selection (if necessary):

    • If no single solvent provides satisfactory results, a two-solvent system can be employed.

    • Choose a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. These two solvents must be miscible.

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (the point of saturation).

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly as described in step 3. A common and often effective solvent pair for compounds of this nature is Ethanol/Water or Ethyl Acetate/Hexane.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.

// Nodes start [label="Recrystallization Issue Observed", fillcolor="#FBBC05", fontcolor="#202124"]; no_crystals [label="No Crystals Form Upon Cooling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling_out [label="Compound 'Oils Out' Instead of Crystallizing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; poor_recovery [label="Poor Recovery of Purified Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; colored_crystals [label="Crystals are Colored/Impure", fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause_no_crystals1 [label="Too much solvent used\n(Solution not supersaturated)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_no_crystals2 [label="Compound is too soluble in the solvent", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_no_crystals3 [label="Supersaturated solution is stable", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

cause_oiling_out1 [label="Boiling point of solvent is\nhigher than compound's melting point", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_oiling_out2 [label="Solution is cooling too rapidly", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_oiling_out3 [label="High concentration of impurities", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

cause_poor_recovery1 [label="Significant solubility in cold solvent", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_poor_recovery2 [label="Too much solvent used for washing", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_poor_recovery3 [label="Premature crystallization during hot filtration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

cause_colored_crystals1 [label="Colored impurities are co-crystallizing", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_colored_crystals2 [label="Rapid crystallization trapping impurities", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

solution_no_crystals1 [label="Boil off some solvent to concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_no_crystals2 [label="Choose a less polar solvent or use an anti-solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_no_crystals3 [label="Scratch inner surface of the flask or add a seed crystal", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution_oiling_out1 [label="Choose a solvent with a lower boiling point", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_oiling_out2 [label="Allow slower cooling (insulate the flask)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_oiling_out3 [label="Use a two-solvent system; add more 'good' solvent to dissolve the oil and cool slowly", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution_poor_recovery1 [label="Ensure thorough cooling in an ice bath", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_poor_recovery2 [label="Wash with a minimal amount of ice-cold solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_poor_recovery3 [label="Use a pre-heated funnel for hot filtration", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution_colored_crystals1 [label="Add activated charcoal to the hot solution before filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_colored_crystals2 [label="Ensure slow cooling to allow for selective crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> no_crystals; start -> oiling_out; start -> poor_recovery; start -> colored_crystals;

no_crystals -> cause_no_crystals1 [label="Probable Cause"]; no_crystals -> cause_no_crystals2 [label="Probable Cause"]; no_crystals -> cause_no_crystals3 [label="Probable Cause"]; cause_no_crystals1 -> solution_no_crystals1 [label="Solution"]; cause_no_crystals2 -> solution_no_crystals2 [label="Solution"]; cause_no_crystals3 -> solution_no_crystals3 [label="Solution"];

oiling_out -> cause_oiling_out1 [label="Probable Cause"]; oiling_out -> cause_oiling_out2 [label="Probable Cause"]; oiling_out -> cause_oiling_out3 [label="Probable Cause"]; cause_oiling_out1 -> solution_oiling_out1 [label="Solution"]; cause_oiling_out2 -> solution_oiling_out2 [label="Solution"]; cause_oiling_out3 -> solution_oiling_out3 [label="Solution"];

poor_recovery -> cause_poor_recovery1 [label="Probable Cause"]; poor_recovery -> cause_poor_recovery2 [label="Probable Cause"]; poor_recovery -> cause_poor_recovery3 [label="Probable Cause"]; cause_poor_recovery1 -> solution_poor_recovery1 [label="Solution"]; cause_poor_recovery2 -> solution_poor_recovery2 [label="Solution"]; cause_poor_recovery3 -> solution_poor_recovery3 [label="Solution"];

colored_crystals -> cause_colored_crystals1 [label="Probable Cause"]; colored_crystals -> cause_colored_crystals2 [label="Probable Cause"]; cause_colored_crystals1 -> solution_colored_crystals1 [label="Solution"]; cause_colored_crystals2 -> solution_colored_crystals2 [label="Solution"]; } Recrystallization Troubleshooting Workflow

Frequently Asked Questions (FAQs)

Q1: My compound has "oiled out" during cooling. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.

  • Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.

  • Slower Cooling: Allow the flask to cool more slowly. You can insulate the flask with glass wool or a beaker of warm water.

  • Solvent System Modification: Consider using a solvent with a lower boiling point. Alternatively, if using a two-solvent system, add a bit more of the "good" solvent to the hot solution before cooling.

Q2: No crystals are forming even after the solution has cooled in an ice bath. What are the next steps?

A2: This is a common issue that can arise from several factors.

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth. If you have a small amount of pure crystalline material, add a tiny crystal ("seed crystal") to the supersaturated solution.

  • Reduce Solvent Volume: It is highly likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow the solution to cool again.

  • Change Solvent System: The compound may be too soluble in the chosen solvent even at low temperatures. Consider using a less polar solvent or adding an "anti-solvent" (a miscible solvent in which the compound is insoluble) to the solution.

Q3: The recovery of my purified product is very low. How can I improve the yield?

A3: A low yield can be frustrating, but there are several ways to optimize your recovery.

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize the precipitation of the product.

  • Cold Solvent Wash: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.

  • Second Crop of Crystals: You can often recover more product from the mother liquor. Concentrate the filtrate by boiling off some of the solvent and then cool the solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q4: My final crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

A4: Colored impurities can often be effectively removed.

  • Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization in the filter paper. Using a pre-heated funnel can be beneficial.

  • Slow Crystallization: Ensure the subsequent cooling is slow and undisturbed. Rapid crystal growth can trap impurities within the crystal lattice.

Q5: How do I know if my recrystallized product is pure?

A5: There are several analytical techniques to assess the purity of your recrystallized this compound.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point. Compare the experimental melting point to the literature value.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can provide detailed information about the purity of the compound.

References

  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136.
  • Tiwary, A. K. (2006). Modification of crystal habit and its role in dosage form performance. Drug development and industrial pharmacy, 32(8), 935-944.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced drug delivery reviews, 59(7), 617-630.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography of Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the column chromatography purification of Ethyl 2-amino-4,5-difluorobenzoate. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the challenges of purifying this polar aromatic amine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the column chromatography of this compound?

A1: this compound presents a few key challenges during silica gel chromatography. Its aromatic amine group is basic and can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, poor resolution, and in some cases, irreversible adsorption. The compound's polarity, influenced by the amine, ester, and fluorine functional groups, requires careful selection of the mobile phase to achieve adequate separation from impurities.

Q2: What is the recommended stationary phase for the purification of this compound?

A2: For general-purpose purification, standard silica gel (60 Å, 230-400 mesh) is a good starting point. However, due to the basic nature of the analyte, you might encounter the issues mentioned above. If peak tailing is significant, consider using an amine-functionalized silica stationary phase.[1] This specialized stationary phase has a bonded organic amine that neutralizes the acidic silica surface, leading to improved peak shape and more predictable elution for basic compounds.[1]

Q3: Which mobile phase system is a good starting point for separating this compound?

A3: A common and effective mobile phase for moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent and a more polar solvent. A good starting point is a gradient of ethyl acetate in hexane or petroleum ether. Based on the purification of a similar compound, a petroleum ether/dichloromethane system has also been shown to be effective. You can start with a low percentage of the more polar solvent and gradually increase it.

Q4: Should I use mobile phase additives?

A4: Yes, adding a small amount of a basic modifier to your mobile phase can significantly improve the chromatography of this compound on standard silica gel.[1] A common choice is to add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase. These additives compete with the analyte for the acidic sites on the silica, reducing tailing and improving recovery.

Troubleshooting Guide

Problem Potential Cause Solution
Poor Separation/Co-elution Incorrect mobile phase polarity.Optimize the mobile phase. If using a hexane/ethyl acetate system, try a gradient with a slower increase in ethyl acetate. You can also try a different solvent system, such as dichloromethane/methanol, which offers different selectivity.[2]
Peak Tailing Strong interaction of the basic amine with acidic silica.Add a basic modifier like triethylamine (0.1-1%) or a small amount of ammonium hydroxide to your mobile phase.[1] Alternatively, use an amine-functionalized silica stationary phase.[1]
Compound Not Eluting Mobile phase is not polar enough.Increase the polarity of your mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still doesn't elute, consider switching to a more polar solvent system like dichloromethane/methanol.
Low Yield/Recovery Irreversible adsorption onto the silica gel.This is often linked to the strong interaction between the amine and silica. Use a basic modifier in your mobile phase or switch to an amine-functionalized silica column.[1] Also, ensure your compound is not degrading on the silica; you can check this by analyzing a sample of the crude material and the column fractions by TLC or LC-MS.
Multiple Spots on TLC Even After Column Compound degradation or multiple isomers.Ensure the stability of your compound on silica by performing a quick stability test: spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots appear. If degradation is an issue, consider a different stationary phase or deactivating the silica with a base before use.

Experimental Protocol: Recommended Starting Conditions

This protocol provides a robust starting point for the purification of this compound.

1. Materials:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)
  • Mobile Phase Solvents: Hexane (or petroleum ether) and Ethyl Acetate (HPLC grade)
  • Additive: Triethylamine (TEA)
  • Sample: Crude this compound

2. Mobile Phase Preparation:

  • Prepare a stock solution of your polar solvent (Ethyl Acetate) containing 1% TEA. For example, add 1 mL of TEA to 99 mL of Ethyl Acetate.
  • Your non-polar solvent will be Hexane.

3. Thin Layer Chromatography (TLC) for Method Development:

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the dissolved sample on a silica gel TLC plate.
  • Develop the TLC plate in various ratios of Hexane and Ethyl Acetate (with 1% TEA in the Ethyl Acetate portion). Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
  • The ideal mobile phase for column chromatography will give your desired compound an Rf value of approximately 0.2-0.3.

4. Column Packing:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
  • Carefully pack your chromatography column with the slurry, ensuring there are no air bubbles.
  • Allow the silica to settle, and then add a thin layer of sand on top to prevent disturbance of the bed.

5. Sample Loading:

  • Dissolve your crude sample in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
  • Alternatively, for less soluble samples, you can "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

6. Elution:

  • Begin eluting with the low-polarity mobile phase determined from your TLC analysis.
  • Collect fractions and monitor the elution by TLC.
  • If your compound is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution).

7. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Logical Workflow for Method Optimization

Chromatography_Optimization A Start: Crude this compound B TLC Analysis: Hexane/Ethyl Acetate + 1% TEA A->B C Desired Rf ~0.2-0.3? B->C D Run Column with Optimized Hexane/EtOAc + TEA C->D Yes F Adjust Hexane/EtOAc Ratio C->F No G Significant Tailing? D->G I Poor Separation? D->I E Pure Product F->B G->E No H Switch to Amine-Functionalized Silica and Re-optimize with Hexane/EtOAc G->H Yes H->D I->E No J Try Alternative Solvent System: DCM/Methanol + 1% TEA I->J Yes J->B

Caption: Decision tree for optimizing the column chromatography of this compound.

References

  • ACS Applied Materials & Interfaces. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[2]arene Stationary Phase. Available at: [Link]

  • ACS Publications. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[2]arene Stationary Phase. Available at: [Link]

  • Journal of Chromatographic Science. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Available at: [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]

  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available at: [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • PubMed. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. Available at: [Link]

  • IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available at: [Link]

  • Allfluoro pharmaceutical co .ltd. (n.d.). This compound. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during the synthesis of this important fluorinated intermediate. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and practical synthetic approach involves a two-step process. First is the synthesis of the key intermediate, 2-amino-4,5-difluorobenzoic acid, which is then followed by a classical Fischer-Speier esterification. While other routes exist, this method is often favored for its reliability and scalability.

Q2: I'm observing a persistent yellow or brown coloration in my final product. What is the likely cause?

A2: Anilines, including this compound, are susceptible to air oxidation. The coloration is likely due to the formation of oxidized impurities, such as quinone-like species or azoxy compounds, which are highly colored. This can be exacerbated by prolonged exposure to air, heat, or light, especially during purification.

Q3: My overall yield is consistently low. What are the critical steps to focus on for optimization?

A3: Low yields can stem from either the synthesis of the 2-amino-4,5-difluorobenzoic acid intermediate or the final esterification step. For the intermediate synthesis, incomplete reduction of a nitro precursor or side reactions during amination are common culprits. In the esterification step, an incomplete reaction due to equilibrium limitations or product degradation can significantly lower the yield. Careful control of reaction conditions and purification at each stage is crucial.

Troubleshooting Guide: Side Products and Their Mitigation

This section provides a detailed look at specific side products that can arise during the synthesis of this compound, their mechanisms of formation, and strategies to minimize their occurrence.

Part 1: Side Products in the Synthesis of 2-amino-4,5-difluorobenzoic Acid Intermediate

A common route to 2-amino-4,5-difluorobenzoic acid involves the reduction of a nitro-substituted precursor, such as 2-nitro-4,5-difluorobenzoic acid.

Issue 1: Incomplete Reduction and Formation of Nitroso and Hydroxylamine Intermediates

  • Question: My reaction mixture contains significant amounts of starting material (2-nitro-4,5-difluorobenzoic acid) even after extended reaction times. I also observe some colored byproducts. What's happening?

  • Causality: Catalytic hydrogenation, a common method for nitro group reduction, can be incomplete if the catalyst is deactivated, hydrogen pressure is insufficient, or reaction time is too short. During the reduction, nitroso and hydroxylamine intermediates are formed. If the reaction stalls, these reactive intermediates can condense to form colored dimeric species, such as azo and azoxy compounds.[1]

  • Troubleshooting:

    • Catalyst Activity: Ensure you are using a fresh, high-quality catalyst (e.g., Palladium on carbon, Pd/C). If necessary, increase the catalyst loading.

    • Hydrogen Pressure: Check for leaks in your hydrogenation system and ensure adequate hydrogen pressure is maintained throughout the reaction.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Alternative Reducing Agents: Consider using alternative reducing agents like tin(II) chloride in an acidic medium, which can sometimes provide better selectivity and avoid the formation of dimeric impurities.[1]

Issue 2: Formation of Dehalogenated Impurities

  • Question: My mass spectrometry analysis shows the presence of aminofluorobenzoic acid, suggesting the loss of a fluorine atom. How can this be prevented?

  • Causality: Over-reduction during catalytic hydrogenation can sometimes lead to dehalogenation, especially with highly active catalysts or harsh reaction conditions (high temperature and pressure).

  • Troubleshooting:

    • Milder Conditions: Use lower hydrogen pressure and maintain a moderate reaction temperature.

    • Catalyst Choice: Consider a less active catalyst or a catalyst poison to temper the reactivity.

    • Reaction Time: Avoid unnecessarily long reaction times once the nitro group reduction is complete.

Part 2: Side Products in the Esterification of 2-amino-4,5-difluorobenzoic Acid

The final step is typically a Fischer-Speier esterification of 2-amino-4,5-difluorobenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid.

Issue 3: Incomplete Esterification

  • Question: I am consistently recovering a significant amount of the starting carboxylic acid (2-amino-4,5-difluorobenzoic acid) from my reaction. How can I drive the reaction to completion?

  • Causality: Fischer-Speier esterification is an equilibrium-controlled reaction.[2] To achieve a high yield of the ester, the equilibrium must be shifted towards the products.

  • Troubleshooting:

    • Excess Alcohol: Use a large excess of ethanol, which can also serve as the solvent. This shifts the equilibrium to the product side according to Le Chatelier's principle.

    • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

    • Alternative Esterification Methods: If equilibrium remains an issue, consider alternative methods such as using a more reactive electrophile like ethyl iodide with a base, or converting the carboxylic acid to an acid chloride followed by reaction with ethanol.

Issue 4: Formation of Amide Byproducts (Dimerization)

  • Question: My product is contaminated with a higher molecular weight impurity that appears to be a dimer of the starting material. What is this and how can I avoid it?

  • Causality: At elevated temperatures, the amino group of one molecule of 2-amino-4,5-difluorobenzoic acid can react with the carboxylic acid group of another molecule to form an amide linkage, leading to the formation of a dimeric or even oligomeric byproduct.

  • Troubleshooting:

    • Moderate Reaction Temperature: Avoid excessive heating during the esterification. Refluxing ethanol is generally sufficient.

    • Protection of the Amino Group: While more synthetically demanding, protecting the amino group (e.g., as an acetamide) before esterification and then deprotecting it afterward can completely prevent this side reaction.

Issue 5: Oxidation of the Amino Group

  • Question: My purified product darkens over time, even when stored. How can I improve its stability?

  • Causality: The electron-rich amino group is susceptible to oxidation, especially when exposed to air and light. This leads to the formation of colored impurities.

  • Troubleshooting:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Storage: Store the final product in a cool, dark place under an inert atmosphere. Amber vials are recommended.

    • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant.

Summary of Key Parameters and Troubleshooting

Issue Potential Cause(s) Recommended Action(s)
Yellow/Brown Product Oxidation of the amino groupWork under an inert atmosphere, store in a cool, dark place.
Low Overall Yield Incomplete reaction in either step, product degradationOptimize reaction conditions for each step, monitor progress closely.
Incomplete Nitro Reduction Inactive catalyst, low hydrogen pressureUse fresh catalyst, ensure proper hydrogen pressure.
Colored Byproducts Formation of azo/azoxy compoundsEnsure complete reduction, consider alternative reducing agents.
Dehalogenation Over-reductionUse milder hydrogenation conditions.
Incomplete Esterification Equilibrium limitationUse excess ethanol, remove water, or use alternative esterification methods.
Amide Dimer Formation High reaction temperatureMaintain moderate temperature during esterification.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4,5-difluorobenzoic acid (Illustrative)

This protocol is a general representation and may require optimization.

  • In a suitable hydrogenation vessel, dissolve 2-nitro-4,5-difluorobenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Carefully add 5-10 mol% of Pd/C (10% w/w) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4,5-difluorobenzoic acid.

Protocol 2: Fischer-Speier Esterification of 2-amino-4,5-difluorobenzoic acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4,5-difluorobenzoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Reaction Pathways

Synthesis_Pathway cluster_main Desired Synthesis Route cluster_side Potential Side Products 2-nitro-4,5-difluorobenzoic_acid 2-Nitro-4,5-difluorobenzoic Acid 2-amino-4,5-difluorobenzoic_acid 2-Amino-4,5-difluorobenzoic Acid 2-nitro-4,5-difluorobenzoic_acid->2-amino-4,5-difluorobenzoic_acid Reduction (e.g., H2, Pd/C) Ethyl_2-amino-4,5-difluorobenzoate This compound 2-amino-4,5-difluorobenzoic_acid->Ethyl_2-amino-4,5-difluorobenzoate Esterification (EtOH, H+) Amide_Dimer Amide Dimer 2-amino-4,5-difluorobenzoic_acid->Amide_Dimer High Temp. Unreacted_Acid Unreacted Carboxylic Acid 2-amino-4,5-difluorobenzoic_acid->Unreacted_Acid Equilibrium Oxidized_Product Oxidized Product (Colored) Ethyl_2-amino-4,5-difluorobenzoate->Oxidized_Product Air/Light Azo_Azoxy Azo/Azoxy Compounds

Caption: Synthetic pathway and potential side product formation.

References

  • PrepChem. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from [Link]

  • Google Patents. (2012). Diethylhexyl butamido triazone with high purity and process for its preparation.
  • European Patent Office. (n.d.). Process for preparing 2,4,5-trifluorobenzoic acid. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

  • Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of ethyl p-aminobenzoate.
  • Justia Patents. (n.d.). Modifications of 2-amino-4-(4-5fluorobenzylamino)-1-ethoxycarbonylaminobenzene, and processes for their preparation. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2,4,5-trifluo-benzoic acid.
  • Chem-Impex. (n.d.). 2,4,5-Trifluorobenzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-4,5-difluorobenzoic Acid: High-Purity Intermediate for Pharmaceutical & Agrochemical Synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,4,5-trifluorobenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-amino-4,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this critical synthetic intermediate. The purity of this compound is paramount for the successful synthesis of downstream pharmaceutical agents, as impurities can lead to side reactions, lower yields, and complications in subsequent characterization and biological testing.

This resource provides a comprehensive overview of common impurities, detailed purification protocols, and troubleshooting guides to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile of this compound is largely dependent on its synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be 4,5-difluoroanthranilic acid or a protected version like 4-acetamido-2-fluorobenzoic acid.

  • Hydrolysis Product: The ethyl ester can hydrolyze back to the parent carboxylic acid, 4,5-difluoroanthranilic acid, especially in the presence of acid or base and water.

  • Isomeric Impurities: Depending on the purity of the starting materials, other positional isomers of difluoroaminobenzoates may be present.

  • Byproducts of Side Reactions: Incomplete reactions or side reactions can lead to various byproducts. For instance, if the synthesis involves a reduction of a nitro group, residual nitro-aromatic compounds could be present.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethanol, ethyl acetate, dichloromethane) and unreacted reagents can be carried through.

Q2: My purified product is a brownish oil, but it should be a solid. What could be the issue?

"Oiling out" instead of crystallizing is a common issue in recrystallization and can be caused by:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a supercooled liquid or oil.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for inducing crystallization of your specific compound. The compound might be too soluble even at low temperatures.

  • Rapid Cooling: Cooling the solution too quickly can prevent the formation of a crystal lattice, leading to an amorphous oil.

Q3: I am seeing significant peak tailing when I try to purify my compound by silica gel chromatography. Why is this happening?

Peak tailing of amines on silica gel is a frequent problem. The primary cause is the interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction can lead to slow elution and broad, tailing peaks.

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the main component and detecting minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify impurities by comparing the spectra to a reference.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify unknown impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity and determine the appropriate solvent system for column chromatography.

Troubleshooting Guides & Purification Protocols

This section provides detailed protocols and troubleshooting for the most common purification techniques for this compound.

Purification by Acid-Base Extraction

This technique is highly effective for removing acidic and neutral impurities from the basic this compound. The principle lies in the differential solubility of the compound and its protonated form in organic and aqueous phases.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product from the organic layer containing neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The protonated amine will be deprotonated, causing the pure this compound to precipitate out of the aqueous solution.

  • Extraction of Pure Product: Extract the precipitated product back into an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified product.

Diagram of the Acid-Base Extraction Workflow

AcidBaseExtraction Crude Crude Product in Organic Solvent SepFunnel1 Separatory Funnel: Wash with 1M HCl Crude->SepFunnel1 Organic1 Organic Layer: Neutral Impurities SepFunnel1->Organic1 Separate Aqueous1 Aqueous Layer: Protonated Product SepFunnel1->Aqueous1 Separate SepFunnel2 Separatory Funnel: Basify with 1M NaOH Aqueous1->SepFunnel2 Aqueous2 Aqueous Layer SepFunnel2->Aqueous2 Precipitate Precipitated Pure Product SepFunnel2->Precipitate Precipitation Extraction Extract with Organic Solvent Precipitate->Extraction Organic2 Organic Layer: Pure Product Extraction->Organic2 Drying Dry and Evaporate Organic2->Drying PureProduct Purified Product Drying->PureProduct

Caption: Workflow for the purification of this compound using acid-base extraction.

Troubleshooting Acid-Base Extraction

Issue Possible Cause Solution
Emulsion formation during extraction Vigorous shaking of the separatory funnel.Gently invert the funnel multiple times instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low recovery of the product Incomplete extraction from the aqueous phase. The product may be partially soluble in the basic aqueous solution.Perform multiple extractions with the organic solvent. Ensure the aqueous phase is sufficiently basic to fully deprotonate the amine.
Product precipitates as an oil High concentration of impurities.Consider a preliminary purification step like a quick filtration through a silica plug before the extraction.
Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Solvent Selection: Based on literature for similar compounds, a mixture of ethanol and hexane is a good starting point.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Solvent Selection Guide for Recrystallization

Solvent System Comments
Ethanol/Hexane A good starting point for aminobenzoates. Dissolve in hot ethanol and add hexane until turbidity is observed, then reheat to dissolve and cool slowly.[3]
Ethyl Acetate/Hexane Another common solvent system for compounds of moderate polarity.
Toluene Can be effective for aromatic compounds.
Water Generally not suitable due to the organic nature of the compound, but may be used in combination with a miscible organic solvent.

Troubleshooting Recrystallization

Issue Possible Cause Solution
No crystals form upon cooling Too much solvent was used. The solution is not supersaturated.Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
"Oiling out" instead of crystallization The compound is melting in the hot solvent. The cooling is too rapid. High impurity content.Use a solvent with a lower boiling point. Ensure slow cooling. Consider a preliminary purification step.
Low recovery The compound is too soluble in the cold solvent. Premature crystallization during hot filtration.Use a less polar co-solvent to decrease solubility at low temperatures. Ensure the filtration apparatus is pre-heated.
Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For basic compounds like this compound, special considerations are needed to avoid peak tailing.

  • Stationary Phase Selection: Standard silica gel can be used, but an amine-functionalized silica gel is often recommended to minimize peak tailing.[1][2]

  • Mobile Phase Selection: A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC.

  • Column Packing: Pack the column with a slurry of the chosen stationary phase in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the mobile phase through the column, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) can be used for better separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Diagram of Column Chromatography Troubleshooting

ColumnChromatography Problem Problem Encountered Tailing Peak Tailing Problem->Tailing Coelution Co-elution of Impurities Problem->Coelution LowRecovery Low Recovery Problem->LowRecovery Cause1 Acid-Base Interaction with Silica Tailing->Cause1 Cause2 Inappropriate Mobile Phase Coelution->Cause2 Cause3 Compound Stuck on Column LowRecovery->Cause3 Solution1a Add Triethylamine (0.1-1%) to Mobile Phase Cause1->Solution1a Solution1b Use Amine-Functionalized Silica Gel Cause1->Solution1b Solution2a Optimize Mobile Phase Polarity using TLC Cause2->Solution2a Solution2b Use a Gradient Elution Cause2->Solution2b Solution3a Increase Mobile Phase Polarity Cause3->Solution3a Solution3b Flush Column with a Very Polar Solvent Cause3->Solution3b

Caption: Common issues and solutions in the column chromatography of this compound.

Troubleshooting Column Chromatography

Issue Possible Cause Solution
Poor separation The mobile phase is too polar or not polar enough.Optimize the solvent system using TLC to achieve a good separation of spots.
Cracked or channeled column Improper packing of the stationary phase.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Irreversible adsorption The compound is too polar and binds strongly to the silica.Consider using a more polar mobile phase or switching to a different stationary phase like alumina.

Purity Assessment: Analytical Methods

Confirming the purity of your final product is a critical step. Below is a recommended HPLC method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a protocol for a structurally similar compound and should serve as a good starting point for method development.[4]

Instrumentation and Conditions

Parameter Recommendation
HPLC System Equipped with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A good starting point is 60:40 Acetonitrile:Water.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or determined by UV scan
Injection Volume 10 µL

Sample Preparation

  • Prepare a stock solution of your purified compound in the mobile phase or a suitable solvent like acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of about 0.1 mg/mL for analysis.

Data Interpretation

The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

References

  • PrepChem. Synthesis of ethyl 4-amino-2-fluorobenzoate. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for a related synthesis.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 755-761. Available from: [Link]

  • Sorbent Technologies, Inc. Amino Silica Gel. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for a related synthesis.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Available from: [Link]

  • BenchChem. A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid. [This is a generalized reference as the direct link was not provided in the search results, but the information is based on typical BenchChem technical guides].

Sources

Ethyl 2-amino-4,5-difluorobenzoate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-amino-4,5-difluorobenzoate

Welcome to the technical support guide for this compound (CAS No: 864293-36-7).[1][2] This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical synthetic intermediate. Here, we address common questions and troubleshooting scenarios encountered during its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: To ensure maximum stability and prevent degradation, the compound must be stored under a specific set of conditions. The core principle is to mitigate exposure to atmospheric oxygen, moisture, light, and elevated temperatures. The recommended storage temperature is refrigerated, typically between 2-8°C.[3][4] Storing the compound under an inert atmosphere, such as argon or nitrogen, is critical to prevent oxidation of the electron-rich aminobenzene ring.[4][5] Additionally, the material is light-sensitive and should be protected from light by using an amber or opaque container.[5][6]

Q2: Is an inert atmosphere truly necessary for short-term storage?

A2: Yes, it is highly recommended even for short-term storage. The 2-amino group makes the molecule susceptible to oxidation, similar to aniline.[7][8] Exposure to atmospheric oxygen, especially in the presence of light, can initiate oxidative processes that lead to the formation of colored impurities and a potential decrease in purity. For any storage period, flushing the container with an inert gas before sealing will significantly extend the compound's viability.

Q3: What type of container is best for storing this compound?

A3: The ideal container is a tightly sealed amber glass bottle.[5][9] Glass is preferred due to its inertness. The amber color is crucial for protecting the light-sensitive compound from photochemical degradation.[5][6] The container must have a secure, tight-fitting cap to prevent the ingress of moisture and air.[10][11]

Q4: What are the primary signs of degradation to watch for?

A4: The most common visual indicator of degradation is a change in color. Fresh, pure this compound is typically a light-colored solid, ranging from light yellow to brown.[4] Darkening of the material to a more intense brown or reddish-brown suggests oxidation has occurred. Other signs can include a change in texture, such as clumping (indicating moisture absorption), or a noticeable change in its solubility profile in your reaction solvent.

Summary of Storage Conditions
ParameterRecommendationRationale & Risks of Deviation
Temperature 2°C to 8°CHigher temperatures can accelerate both oxidation and hydrolysis pathways.
Atmosphere Inert Gas (Argon, Nitrogen)[4]Prevents oxidation of the amino group, which causes discoloration and impurity formation.
Light Protect from Light (Amber Vial)[5][6]The compound is photosensitive; light exposure can catalyze oxidative degradation.[12]
Moisture Store in a dry, tightly sealed container[9]Moisture can lead to hydrolysis of the ethyl ester group, forming the corresponding carboxylic acid.[13]
Compatibility Away from strong oxidizing agents, strong acids, and strong bases[8][9][10]These materials can directly react with and degrade the compound.

Troubleshooting Guide

Q1: My this compound has darkened significantly since I received it. Can I still use it?

A1: This discoloration is a classic sign of oxidation at the amino group, a common issue for aniline derivatives.[8] While the bulk of the material may still be the desired compound, the presence of colored impurities indicates that the purity has been compromised.

  • Causality: This is almost certainly due to prolonged or repeated exposure to air and/or light. The oxidation products are often highly colored, conjugated molecules.

  • Recommended Action: Before using the material in any synthesis, especially in a cGMP or otherwise sensitive context, you must re-characterize its purity.

    • Step 1: Obtain a new analytical profile (e.g., ¹H NMR, LC-MS, or HPLC). Compare this to the certificate of analysis provided by the supplier.

    • Step 2: Pay close attention to the integration of aromatic protons in the NMR and look for the appearance of new, small peaks. In the LC-MS, look for new peaks in the chromatogram.

    • Step 3: If the purity is no longer acceptable for your application, the material should be either purified (e.g., by recrystallization or column chromatography, if feasible) or discarded. Using a degraded starting material can lead to lower yields, unexpected side products, and difficult purifications downstream.

Q2: The material in the bottle has become clumpy and hard. What caused this and what should I do?

A2: Clumping and hardening are strong indicators of moisture absorption.[7] This typically happens if the container was not sealed properly or was opened frequently in a humid environment.

  • Causality: The polar amino and ester groups can attract water molecules. Beyond the physical change, this presents a chemical risk: the potential for hydrolysis of the ethyl ester to the corresponding benzoic acid.[13]

  • Recommended Action:

    • Step 1: Gently break up the clumps with a clean, dry spatula under an inert atmosphere if possible (e.g., in a glovebox).

    • Step 2: Dry the material thoroughly. This can be done by placing it in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) for several hours.

    • Step 3: Before use, it is wise to perform an analytical check (e.g., NMR) to ensure significant hydrolysis has not occurred. The presence of the carboxylic acid would be a key indicator of degradation.

Q3: My reaction is failing or giving low yields, and I suspect the starting material. How do I definitively check its integrity?

A3: When a reaction fails, verifying the integrity of all starting materials is a critical first step. The following workflow can be used to validate your this compound.

Experimental Protocol: Purity Verification Workflow
  • Visual Inspection: Check for discoloration or clumping as described above.

  • Solubility Test: Dissolve a small amount in a standard solvent (e.g., DMSO, CDCl₃). Note if it dissolves completely or if any insoluble particulates remain.

  • Thin-Layer Chromatography (TLC): Run a TLC against a reference standard if available. The appearance of multiple spots where there should be one is a clear sign of impurities.

  • NMR Spectroscopy: Acquire a ¹H NMR spectrum. This is one of the most powerful tools for this purpose.

    • Procedure: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Analysis: Carefully integrate the peaks. Check for the correct ratio of aromatic protons to the ethyl group's quartet and triplet. Look for any unidentifiable peaks, a broadened baseline (polymeric impurities), or a significant water peak.

  • Mass Spectrometry (LC-MS): This provides orthogonal data.

    • Procedure: Prepare a dilute solution and analyze via LC-MS.

    • Analysis: Confirm that the major peak in the chromatogram corresponds to the correct mass-to-charge ratio (m/z) for the compound. Quantify the percentage of impurities based on peak area.

This systematic check provides a self-validating system. If the material fails these checks, it confirms a quality issue that needs to be addressed before proceeding with further experiments.

Troubleshooting Workflow Diagram

G cluster_0 Observation cluster_1 Initial Inspection cluster_2 Potential Cause & Action cluster_3 Verification & Resolution start Unexpected Result (Low Yield, Side Products) visual Visual Check: Color Change? Clumping? start->visual oxidation Indicates Oxidation (Air/Light Exposure) visual->oxidation  Yes, Darkened moisture Indicates Moisture (Hydrolysis Risk) visual->moisture  Yes, Clumped analytics Purity Analysis: NMR, LC-MS, TLC visual->analytics  No, Looks OK oxidation->analytics dry Dry Material (Vacuum Desiccator) moisture->dry decision Purity Acceptable? analytics->decision dry->analytics proceed Proceed with Synthesis decision->proceed Yes stop Purify or Discard decision->stop No

Caption: Troubleshooting workflow for stored this compound.

References

  • Ethyl 2-amino-4-fluorobenzoate , MySkinRecipes, [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres , Scientific Reports, [Link]

  • Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins , RSC Publishing, [Link]

  • Aminobenzoic acid and its esters. The quest for more effective sunscreens , PubMed, [Link]

  • Aniline Standard Operating Procedure , Washington State University, [Link]

  • Aniline Standard Operating Procedure , Washington State University, [Link]

  • Specification for storage and transport of aniline , YICHEM, [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) , PubMed Central, [Link]

  • This compound,864293-36-7 , Allfluoro pharmaceutical co .ltd, [Link]

  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters , ResearchGate, [Link]

  • Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process , MDPI, [Link]

Sources

Technical Support Center: Acylation of Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acylation of Ethyl 2-amino-4,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific chemical transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions.

Introduction: The Challenge of Acylating an Electron-Deficient Aniline

This compound presents a unique set of challenges in acylation reactions. The core of the difficulty lies in the electronic nature of the starting material. The two fluorine atoms on the benzene ring are strongly electron-withdrawing, which significantly reduces the electron density of the entire aromatic system. This effect is compounded by the ester group. Consequently, the lone pair of electrons on the amino group is less available for nucleophilic attack, making the amine significantly less reactive than aniline or its electron-rich derivatives.[1][2] Understanding this reduced nucleophilicity is the first step in troubleshooting common issues.[2]

Frequently Asked Questions (FAQs)

Q1: My acylation reaction is very slow or shows no conversion. What are the likely causes and how can I fix it?

A1: This is the most common issue and is almost always tied to the reduced nucleophilicity of the aniline. Here's a systematic approach to troubleshoot:

  • Increase the Reactivity of the Acylating Agent: For weakly nucleophilic anilines, acyl chlorides are generally preferred over acid anhydrides due to their higher reactivity.[1] If you are using an anhydride, consider switching to the corresponding acyl chloride.

  • Employ a Catalyst: A nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be highly effective. DMAP reacts with the acylating agent to form a more reactive N-acylpyridinium intermediate, which can then be more readily attacked by the weakly nucleophilic aniline.[1]

  • Optimize the Base: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated when using an acyl chloride.[3] Using a stoichiometric excess of the base can help drive the reaction forward.[1] For particularly stubborn reactions, a stronger base might be necessary to deprotonate the aniline, though this must be done with caution to avoid side reactions.[1]

  • Increase the Reaction Temperature: Heating the reaction in a suitable high-boiling point solvent like toluene or N,N-dimethylformamide (DMF) can provide the necessary activation energy.[1]

  • Ensure Solubility: The starting material must be fully dissolved for the reaction to proceed efficiently. If solubility is an issue, consider using a more polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).[1]

Q2: I'm observing the formation of a diacylated byproduct. How can I prevent this?

A2: While less common with electron-deficient anilines, diacylation can occur under forcing conditions. To mitigate this:

  • Control Stoichiometry: Use a stoichiometric amount of the acylating agent, or a slight excess (e.g., 1.1 equivalents).

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture. This prevents a high local concentration of the acylating agent, minimizing the chance of the mono-acylated product reacting a second time.[1]

Q3: My desired product seems to be hydrolyzing during the aqueous workup. What can I do?

A3: The ester group in this compound and its acylated product can be susceptible to hydrolysis, especially under strongly basic or acidic conditions.

  • Use a Mild Base for Workup: During the workup, use a milder base like saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, rather than stronger bases like sodium hydroxide (NaOH).[4]

  • Minimize Contact Time: Perform the aqueous washes as quickly as possible to reduce the time the product is in contact with the aqueous phase.

  • Temperature Control: Keep the workup solutions cold (e.g., using an ice bath) to slow down the rate of hydrolysis.

Q4: I am struggling to purify my product. What are some common purification challenges and solutions?

A4: Purification can be challenging due to the similar polarities of the starting material and the product, as well as potential byproducts.

  • Column Chromatography: This is the most common method for purification. A careful selection of the eluent system is crucial. A typical system might be a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. Experiment with different solvent systems to find one that provides good differential solubility between the product and impurities.

  • Acid-Base Extraction: If there is a significant amount of unreacted starting material, an acid wash (e.g., with dilute HCl) can be used to protonate the remaining amine and extract it into the aqueous layer. However, be cautious of potential ester hydrolysis.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the acylation of this compound.

TroubleshootingWorkflow cluster_side_reactions Side Reactions Start Low or No Conversion CheckReactivity Increase Acylating Agent Reactivity (Acyl Chloride > Anhydride) Start->CheckReactivity Is acylating agent sufficiently reactive? AddCatalyst Add DMAP Catalyst CheckReactivity->AddCatalyst Still low conversion? OptimizeBase Optimize Base (e.g., excess Et3N or DIPEA) AddCatalyst->OptimizeBase Still low conversion? IncreaseTemp Increase Reaction Temperature OptimizeBase->IncreaseTemp Still low conversion? CheckSolubility Improve Solubility (e.g., DMF, DMSO) IncreaseTemp->CheckSolubility Still low conversion? Success Reaction Successful CheckSolubility->Success Problem solved Diacylation Diacylation Observed ControlStoichiometry Control Stoichiometry and Use Slow Addition Diacylation->ControlStoichiometry Hydrolysis Ester Hydrolysis During Workup MildWorkup Use Mild Base (NaHCO3) and Cold Conditions Hydrolysis->MildWorkup

Caption: A troubleshooting decision tree for the acylation of this compound.

Experimental Protocols

Protocol 1: General Procedure for Acylation using an Acyl Chloride

This protocol is a starting point and may require optimization based on the specific acyl chloride used.

Materials:

  • This compound

  • Acyl chloride (1.1 eq)

  • Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Base Addition: Add Et3N (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to reflux.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table provides representative data for the acylation of an electron-deficient aminobenzoate, illustrating the impact of reaction conditions.

Acylating AgentBaseCatalystTemperature (°C)Time (h)Yield (%)
Acetyl AnhydridePyridineNone2524<10
Acetyl ChlorideEt3NNone251265
Acetyl ChlorideEt3NDMAP (0.1 eq)25492
Benzoyl ChlorideDIPEADMAP (0.1 eq)40688

Note: These are representative yields and will vary depending on the specific substrate and reaction scale.

Mechanistic Insights: The Role of Electron-Withdrawing Groups

The fluorine atoms exert a strong negative inductive effect (-I) and a weaker positive mesomeric effect (+M). However, due to their position, the inductive effect dominates, deactivating the ring towards electrophilic attack and reducing the basicity and nucleophilicity of the amino group. The acetyl group, once attached, is also electron-withdrawing, further reducing the electron density on the nitrogen atom.[5][6] This is why the resulting amide is significantly less reactive than the starting aniline.[5][6]

Mechanism cluster_reactants Reactants cluster_catalysis Catalysis (Optional but Recommended) Aniline This compound (Weak Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (Electrophile) ReactiveIntermediate Highly Reactive N-Acylpyridinium Intermediate AcylChloride->ReactiveIntermediate + DMAP DMAP DMAP->ReactiveIntermediate ReactiveIntermediate->Intermediate Acylation Product Acylated Product Intermediate->Product Collapse & Loss of Cl-

Caption: Simplified mechanism of DMAP-catalyzed acylation.

References

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Gandhi, T., & Sivaraj, C. (2021). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. Chemistry – An Asian Journal, 16(19), 2773-2794. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Cambridge University Press.
  • Gandhi, T., & Sivaraj, C. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. PubMed. [Link]

  • Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: A Neat Access to Anilides. Retrieved from [Link]

  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • askIITians. (2025, March 4). Give reasons for the following. Acetylation of aniline reduces its activation effect. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Intramolecular nucleophilic aminolysis of aliphatic esters. Cyclization of methyl 2-aminomethylbenzoate to phthalimidine. Retrieved from [Link]

  • Frontiers. (2019, February 7). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • PubMed. (1946). Alkylation of amines; N,N-dialkylation of nuclear substituted anilines. Retrieved from [Link]

  • NIH. (2023, September 29). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. Retrieved from [Link]

  • ACS Publications. (2021, June 15). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. Retrieved from [Link]

  • Oxford Academic. (n.d.). Effective Method for Acylation of Weakly Nucleophilic Anilines with Silyl Carboxylates via Mixed Anhydrides. Retrieved from [Link]

  • askIITians. (n.d.). Acetylation reaction of aniline to activation effect. Retrieved from [Link]

  • YouTube. (2017, December 22). (very Imp.)"Acylation of Aniline (Why and How)" in Aromatic rxns. - JEE||NEET. Retrieved from [Link]

  • Allfluoro pharmaceutical co .ltd. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2019, February 8). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • NIH. (2017, October 17). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. Retrieved from [Link]

  • PubMed. (2018, September 21). Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

  • Scribd. (n.d.). Organic Chemistry Short Notes. Retrieved from [Link]

  • UM Research Repository. (2019, September 6). Facile Intramolecular Cyclization of N -(2-Hydroxybenzoyl)hydrazones to N ,N′ -Diacetyl Benzo-1,3,4-oxadiazepine Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-5-fluorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-chloro-5-fluorobenzoate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-amino-4,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical fluorinated building block. As a versatile intermediate, its purity and yield are paramount for the successful development of advanced pharmaceutical agents and materials.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Synthesis Overview: The Fischer-Speier Esterification Approach

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 2-amino-4,5-difluorobenzoic acid. This reaction involves heating the carboxylic acid in an excess of ethanol with a strong acid catalyst.

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the ethanol molecule, followed by proton transfer and elimination of a water molecule, yields the desired ester. The use of excess ethanol is crucial as it serves as both the reactant and the solvent, effectively shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.

Frequently Asked Questions (FAQs)

Q1: What are the essential starting materials and reagents for this synthesis?

The primary starting materials are 2-amino-4,5-difluorobenzoic acid, anhydrous ethanol, and a strong acid catalyst. It is critical to ensure the starting carboxylic acid is of high purity and that the ethanol is anhydrous to maximize yield.

Q2: Which acid catalyst is most effective?

Concentrated sulfuric acid (H₂SO₄) is the most commonly used and cost-effective catalyst for this type of esterification due to its high boiling point and strong dehydrating properties.[2][3] Alternatively, boron trifluoride etherate (BF₃·OEt₂) can be used, which sometimes offers milder conditions and improved yields for sensitive substrates.[4]

Q3: What is the optimal reaction temperature and duration?

The reaction is typically run at reflux, which corresponds to the boiling point of ethanol (~78 °C). The reaction time can vary significantly, from a few hours to overnight (10-24 hours).[2][3] Reaction progress should be monitored to determine the optimal endpoint.

Q4: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to resolve the starting material (more polar) from the product ester (less polar). The disappearance of the starting material spot indicates the reaction is nearing completion. For more quantitative analysis, HPLC can be employed.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a structured Q&A format.

Problem 1: The reaction shows very low or no conversion to the product.

  • Q: Could my acid catalyst be the issue?

    • A: Yes. An old or improperly stored bottle of sulfuric acid may have absorbed atmospheric moisture, reducing its catalytic activity. Likewise, other catalysts can degrade over time.

    • Solution: Always use a fresh, unopened, or properly stored bottle of concentrated sulfuric acid or your chosen catalyst.

  • Q: I used anhydrous ethanol, but could water still be inhibiting the reaction?

    • A: Absolutely. The Fischer esterification is a reversible equilibrium. Any water present, whether from reagents, glassware, or the atmosphere, will drive the reaction backward, preventing product formation.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use a high-quality grade of anhydrous ethanol (≥99.5%).

Problem 2: The reaction starts but stalls, leaving significant unreacted starting material.

  • Q: I refluxed for several hours, but the starting material spot on the TLC plate is still intense. What's happening?

    • A: The reaction has likely reached its equilibrium point under your current conditions, and further heating will not improve the yield. This is the most common limitation of this esterification.

    • Solution 1 (Excess Reagent): Ensure you are using a large excess of ethanol (it should be the solvent), as this is the primary method to push the equilibrium forward.

    • Solution 2 (Increase Time): While equilibrium is a factor, some reactions are simply slow. Confirm that you have allowed sufficient time; some protocols recommend refluxing for up to 24 hours.[3]

Problem 3: The reaction mixture has turned dark brown or black.

  • Q: Is this dark coloration normal, and will it affect my product?

    • A: Significant darkening can indicate decomposition, which may be caused by excessive heat or oxidation of the electron-rich aminobenzoate ring. While some color change is expected with sulfuric acid, a black, tarry mixture suggests a problem.

    • Solution 1 (Temperature Control): Use a silicone oil bath and a thermometer to maintain a consistent reflux temperature. Avoid direct, intense heating from the heating mantle.

    • Solution 2 (Inert Atmosphere): If you suspect oxidation is the primary cause of degradation, consider running the reaction under an inert atmosphere of nitrogen or argon.

Problem 4: I'm having difficulty with the aqueous workup and product extraction.

  • Q: After neutralizing the reaction, I see a persistent emulsion between the organic and aqueous layers. How can I resolve this?

    • A: Emulsions are common when extracting amine-containing compounds. They are stabilized by the amphiphilic nature of the protonated amine salt.

    • Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion and improve phase separation.

  • Q: My final yield after extraction is very low, even though the TLC showed good conversion. Where did my product go?

    • A: The product might have remained in the aqueous layer. During neutralization with a base like sodium bicarbonate (NaHCO₃), if the pH is not sufficiently high, the amino group of the ester will remain protonated as a hydrochloride or sulfate salt, which is water-soluble.[2][3]

    • Solution: After cooling the reaction and removing the bulk of the ethanol, carefully neutralize with a saturated solution of NaHCO₃ or Na₂CO₃ until the pH of the aqueous layer is basic (pH 8-9), which can be checked with pH paper. This ensures the amino group is in its free base form, which is much more soluble in organic solvents like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery of the product.[2][3]

Experimental Protocols & Data

Detailed Experimental Protocol: Fischer Esterification
  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4,5-difluorobenzoic acid (e.g., 10.0 g, 1.0 eq).

  • Reagent Addition: Add 150 mL of anhydrous ethanol. Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 3.0 mL) dropwise via a pipette.

  • Reaction: Heat the mixture to reflux using a heating mantle and a temperature controller. Maintain a gentle reflux for 10-24 hours. Monitor the reaction's progress periodically by TLC.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Reduce the volume of ethanol by approximately two-thirds using a rotary evaporator.

  • Workup - Neutralization: Pour the concentrated reaction mixture slowly into a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃) (approx. 200 mL). Continue adding the bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is ~8-9.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) to afford the pure this compound.

Summary of Key Reaction Parameters
ParameterRecommended Value/ConditionRationale & Key Considerations
Starting Acid Purity >98%Impurities can lead to side reactions and complicate purification.
Ethanol Grade Anhydrous (≥99.5%)Water inhibits the reaction by shifting the equilibrium to the left.
Catalyst Conc. H₂SO₄Potent, dehydrating catalyst. Must be added slowly and with cooling.
Temperature Reflux (~78 °C)Provides sufficient activation energy without causing significant decomposition.
Reaction Time 10 - 24 hoursReaction is slow; monitor by TLC to determine the optimal endpoint.
Workup pH 8 - 9Ensures the amino group is deprotonated for efficient extraction into the organic phase.
Purification Silica Gel ChromatographyNecessary to remove unreacted starting material and any side products.

Visual Workflow and Logic Diagrams

General Synthesis Workflow

SynthesisWorkflow A 1. Reagent Setup (Acid, Anhydrous EtOH) B 2. Catalyst Addition (Conc. H2SO4, 0°C) A->B C 3. Reaction (Reflux, 10-24h) B->C D 4. Workup (Neutralization & Extraction) C->D E 5. Purification (Column Chromatography) D->E F Final Product E->F TroubleshootingTree Start Problem Encountered LowYield Low Yield or Stalled Reaction Start->LowYield DarkColor Dark Reaction Mixture Start->DarkColor WorkupIssue Workup Problems (Emulsion/Low Recovery) Start->WorkupIssue Cause_Water Cause: Water Present? LowYield->Cause_Water Check first Cause_Equilibrium Cause: Equilibrium Reached? LowYield->Cause_Equilibrium Cause_Temp Cause: Temp Too High? DarkColor->Cause_Temp Cause_pH Cause: Incorrect pH? WorkupIssue->Cause_pH Cause_Water->Cause_Equilibrium No Sol_Dry Solution: Use Anhydrous Reagents & Dry Glassware Cause_Water->Sol_Dry Yes Sol_Time Solution: Increase Reflux Time & Use Excess EtOH Cause_Equilibrium->Sol_Time Yes Sol_Temp Solution: Use Controlled Heating (Oil Bath) Cause_Temp->Sol_Temp Yes Sol_pH Solution: Ensure pH 8-9 & Add Brine Cause_pH->Sol_pH Yes

Caption: A decision tree to diagnose and solve common synthesis issues.

References

  • Golic, M., Jones, P. G., & Wozniak, K. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 79(9). Available at: [Link]

  • PrepChem (2023). Synthesis of ethyl 4-amino-2-fluorobenzoate. Available at: [Link]

  • Golic, M., Jones, P. G., & Wozniak, K. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCr Journals, 79(9). Available at: [Link]

  • PubChem. Ethyl 4-amino-3,5-difluorobenzoate. Available at: [Link]

Sources

Technical Support Center: Preventing Dimer Formation in Ethyl 2-amino-4,5-difluorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies involving Ethyl 2-amino-4,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and often frustrating side reaction: dimer formation. My aim here is not just to provide protocols, but to delve into the mechanistic underpinnings of why dimerization occurs and how to rationally design your experiments to circumvent this issue.

Understanding the Challenge: The "Why" Behind Dimerization

This compound is a valuable building block, particularly in the synthesis of quinolone-based antibacterial agents.[1][2][3] However, its utility can be hampered by the propensity of the aniline nitrogen to act as a nucleophile, leading to self-condensation or dimerization, especially under basic or thermally strenuous conditions. The electron-withdrawing fluorine atoms on the aromatic ring can influence the nucleophilicity of the amino group, but not always sufficiently to prevent unwanted side reactions.

The primary dimerization pathway involves the nucleophilic attack of the amino group of one molecule onto an activated form of another, such as an imine or a related intermediate. This process is often catalyzed by the very conditions intended to promote the desired reaction, creating a delicate balance that can be challenging to control.

Visualizing the Dimerization Pathway

Dimerization_Pathway cluster_conditions Reaction Conditions A This compound D Activated Intermediate (e.g., Imine) A->D Activation B This compound B->D Nucleophilic Attack C Base / Heat F Dimer Byproduct D->F Dimerization E Desired Product

Caption: General schematic of dimer formation from this compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might be asking in the lab, with detailed answers and actionable advice.

Question 1: I'm seeing a significant amount of a high-molecular-weight byproduct in my reaction. How can I confirm it's a dimer?

Answer:

The first step is characterization. A dimer of this compound will have a mass-to-charge ratio (m/z) in mass spectrometry corresponding to approximately twice the molecular weight of the starting material, minus the mass of the atoms eliminated during the condensation (e.g., water or ethanol).

Troubleshooting Steps:

  • Mass Spectrometry (MS): Look for a peak at an m/z value consistent with the dimer. The molecular weight of this compound is 201.17 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon NMR will show a more complex spectrum than your starting material, but with some retained characteristic signals of the difluorophenyl ring. The integration of the aromatic protons relative to the ethyl ester protons can help elucidate the structure.

  • Thin Layer Chromatography (TLC): The dimer will likely have a different polarity than your starting material and desired product. This can be a quick way to monitor the formation of the byproduct during the reaction.

Question 2: My reaction requires a base. Which base should I choose to minimize dimerization?

Answer:

The choice of base is critical. Strong, non-nucleophilic bases are often preferred. However, even with these, concentration and temperature control are key.

Base Selection Strategy:

Base TypeExamplesSuitability for Suppressing DimerizationRationale
Strong, Hindered Bases Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS)HighThese bases are sterically bulky, which can disfavor the deprotonation of the aniline that may lead to dimerization.
Inorganic Carbonates Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)ModerateThese are often used in nucleophilic substitution reactions.[4] Their lower basicity compared to alkoxides or hydrides can sometimes reduce the rate of dimerization.
Amine Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA)Low to ModerateWhile commonly used, these can sometimes participate in or catalyze side reactions. Use with caution and at low temperatures.
Strong, Nucleophilic Bases Sodium hydroxide (NaOH), Sodium methoxide (NaOMe)LowThese should generally be avoided as they can promote self-condensation reactions.

Pro-Tip: A slow, controlled addition of your base at a low temperature can help to maintain a low instantaneous concentration of the deprotonated, highly reactive aniline species, thereby disfavoring the bimolecular dimerization reaction.[4]

Question 3: How does temperature affect dimer formation, and what is the optimal temperature range?

Answer:

Higher temperatures generally accelerate reaction rates, including the rate of dimerization.[5] Therefore, running the reaction at the lowest possible temperature that still allows for the formation of the desired product is crucial.

Experimental Protocol: Temperature Screening

  • Set up a series of small-scale reactions in parallel.

  • Run each reaction at a different temperature (e.g., -20°C, 0°C, room temperature, 40°C).

  • Monitor the reactions by TLC or LC-MS at regular intervals to determine the relative rates of product and dimer formation.

  • Choose the temperature that provides the best ratio of product to dimer.

Question 4: I've tried optimizing the base and temperature, but I'm still getting significant dimer formation. What's next?

Answer:

If optimizing conditions isn't sufficient, the next logical step is to temporarily modify the reactive amino group using a protecting group.[6] This strategy involves two additional steps: protection before the reaction and deprotection after.

The Power of Protecting Groups:

A protecting group masks the nucleophilicity of the amine, preventing it from participating in side reactions.[6][7] The ideal protecting group is one that can be easily installed and removed under mild conditions that do not affect the rest of the molecule.[7]

Common Amine Protecting Groups:

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂O, baseStrong acid (e.g., TFA, HCl)[8][9]
CarbobenzyloxyCbzBenzyl chloroformate, baseHydrogenolysis (H₂, Pd/C)[8][9]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine)[8][9]
AcetylAcAcetic anhydride or acetyl chloride, baseAcid or base hydrolysis[10]

Experimental Protocol: Boc Protection of this compound

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base such as triethylamine (1.2 equivalents).

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine.

  • Purify the Boc-protected product by column chromatography.

Once protected, you can proceed with your desired reaction. After the subsequent step is complete, the Boc group can be removed with an acid like trifluoroacetic acid (TFA) to regenerate the free amine.

Visualizing the Protection Strategy

Caption: Workflow for preventing dimerization using a protecting group strategy.

Concluding Remarks

The formation of dimers in reactions with this compound is a common hurdle that can be overcome with a systematic and mechanistically informed approach. By carefully selecting your reaction conditions—particularly the base and temperature—and by employing a protection strategy when necessary, you can significantly improve the yield and purity of your desired product. Remember that each reaction is unique, and the optimal conditions will depend on the specific transformation you are trying to achieve.

References

  • A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene. Benchchem.
  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing.
  • Protection of Aniline Derivatives. YouTube. 2015.
  • Protective Groups. Organic Chemistry Portal.
  • Protecting group. Wikipedia.
  • How could we prevent dimerization of thienopyrimidinone in basic conditions? ResearchGate. 2013.
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. IUCr Journals.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.
  • SYNTHESIS OF QUINOLONES FOR INHIBITION OF THE Β-BARREL ASSEMBLY MACHINE IN GRAM NEGATIVE BACTERIA PART II.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC - PubMed Central.
  • This compound,864293-36-7. Allfluoro pharmaceutical co .ltd.
  • (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate.
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. 2018.
  • Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts. Green Chemistry (RSC Publishing).
  • Ethyl 2-Amino-4-fluorobenzoate | C9H10FNO2 | CID 14233600. PubChem.
  • 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965. PubChem.
  • 1159507-72-8 | Ethyl 5-amino-2,4-difluorobenzoate. ChemScene.
  • 864293-36-7 Cas No. | this compound. Matrix Scientific.
  • Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. ResearchGate.
  • Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. PMC - NIH. 2019.
  • Ethyl 2-amino-4-fluorobenzoate. MySkinRecipes.
  • Low-temperature heat capacities and thermodynamic properties of ethyl 4-dimethylaminobenzoate (C11H15NO2) | Request PDF. ResearchGate.

Sources

Troubleshooting low conversion rates in Ethyl 2-amino-4,5-difluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 2-amino-4,5-difluorobenzoate. This document is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low conversion rates, in this synthesis. The primary and most common method for this synthesis is the Fischer-Speier esterification of 2-amino-4,5-difluorobenzoic acid with ethanol, utilizing a strong acid catalyst.[1][2] This guide provides in-depth, field-proven insights structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis.

Q1: My reaction yield is much lower than expected. What is the most common reason?

A: The most frequent cause of low yield in Fischer esterification is the presence of water.[3] The reaction is an equilibrium process, and water is a product.[4] Its presence shifts the equilibrium back towards the starting materials (the carboxylic acid and alcohol), thereby reducing the yield of the desired ester, in accordance with Le Châtelier's Principle.[3][5][6]

Q2: Why is a strong acid catalyst like sulfuric acid (H₂SO₄) necessary?

A: The acid catalyst is crucial for protonating the carbonyl oxygen of the 2-amino-4,5-difluorobenzoic acid.[4][5][7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol.[4][5][8] Additionally, because the starting material contains a basic amino group, a stoichiometric amount of acid is often required to both protonate the amine and catalyze the reaction.[5][9]

Q3: My reaction mixture turned dark brown or black. What does this indicate?

A: Significant darkening of the reaction mixture often points to decomposition or side reactions.[5] This can be caused by excessively high temperatures or prolonged reaction times in the presence of a strong, corrosive acid like concentrated sulfuric acid.[5] It is crucial to monitor the reaction and control the temperature to avoid charring and byproduct formation.

Q4: How can I effectively remove the water produced during the reaction?

A: There are two primary strategies. First, using a large excess of the alcohol (ethanol) can drive the reaction forward.[5][10][11] Second, and more effectively, is the azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene.[3][6][10][11][12] The toluene-water azeotrope boils at a lower temperature, allowing for the physical separation and removal of water from the refluxing system.[12]

Q5: During the work-up, why is sodium bicarbonate or sodium carbonate solution added?

A: The acidic catalyst (H₂SO₄) and any unreacted carboxylic acid must be neutralized. Adding a basic solution like sodium carbonate deprotonates the protonated amine of the ester product, causing the free, water-insoluble ester to precipitate out of the aqueous solution.[9][13] This step is critical for isolating the crude product. Continue adding the base until gas evolution (CO₂) ceases and the pH is basic (e.g., >8).[13]

Part 2: In-Depth Troubleshooting Guide

This section explores specific problems, their underlying causes, and systematic solutions.

Issue 1: Low or Stalled Conversion Rate

If TLC or GC analysis shows a significant amount of unreacted 2-amino-4,5-difluorobenzoic acid even after extended reaction times, consider the following causes and solutions.

Symptom Potential Cause Diagnostic Test & Recommended Action
Reaction stalls at <50% conversion 1. Water in the System: The equilibrium is working against you. Water may be present in the starting materials or solvents.Test: Check the water content of your ethanol and any co-solvent using Karl Fischer titration. Action: Use absolute ethanol (>99.5%). If using a co-solvent like toluene, ensure it is freshly distilled from a drying agent. Employ a Dean-Stark trap to actively remove water as it forms.[3][6][10]
2. Insufficient Catalyst: The basic amino group on the starting material neutralizes a portion of the acid catalyst.[5][9]Test: Re-evaluate your molar equivalents of H₂SO₄. Action: Ensure you are using a sufficient amount of catalyst. For aminobenzoic acids, this often requires more than a typical catalytic amount, leaning towards stoichiometric quantities relative to the substrate.[9]
3. Inadequate Temperature: The reaction rate may be too slow.Test: Measure the internal temperature of the reaction mixture. Action: Ensure the mixture is maintaining a steady reflux. The temperature should correspond to the boiling point of the solvent system (e.g., ethanol or a toluene/ethanol mixture).[10]
Issue 2: Product Isolation and Purification Difficulties

Challenges often arise during the work-up and purification stages, leading to product loss.

Symptom Potential Cause Diagnostic Test & Recommended Action
Oily product or failure to precipitate 1. Incomplete Neutralization: The ester may still be in its protonated, water-soluble salt form.Test: Check the pH of the aqueous solution after adding the base. Action: Continue to add 10% sodium carbonate or bicarbonate solution portion-wise until the pH is confirmed to be >8.[13] Vigorous stirring is essential to ensure complete neutralization.
2. Impurities Affecting Crystallization: Side products or unreacted starting materials can inhibit crystal formation.Test: Analyze the crude product by ¹H NMR or TLC to identify impurities. Action: If the product oils out, attempt to extract it with a suitable organic solvent like ethyl acetate or dichloromethane.[10][14][15] Wash the organic layer with brine, dry it over Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[10][15] The resulting crude material can then be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.[10][13]
Low recovery after purification 1. Product Loss During Transfers/Washes: The product may have some solubility in the aqueous or wash solutions.Test: Analyze the aqueous layers by TLC to check for product. Action: Minimize the volume of water used during precipitation and washing. Ensure all washes are performed with cold water to reduce solubility. When extracting, perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than one large extraction (1 x 150 mL).

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: Standard Synthesis via Fischer Esterification with Dean-Stark Trap

This protocol is optimized for driving the reaction to completion by actively removing water.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly oven-dried before use.

  • Reagent Charging: To the flask, add 2-amino-4,5-difluorobenzoic acid (1.0 eq.), absolute ethanol (3.0-5.0 eq.), and toluene (enough to fill the Dean-Stark trap and maintain stirring).

  • Catalyst Addition: With stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, approx. 1.0-1.2 eq.) to the mixture. An initial precipitate of the aminobenzoic acid salt may form but will dissolve as the reaction heats up.[9][13]

  • Reaction: Heat the mixture to a steady reflux using an oil bath. Water will begin to collect in the graduated arm of the Dean-Stark trap as a lower layer.[12]

  • Monitoring: Monitor the reaction's progress by TLC or by observing when water ceases to collect in the trap.[12] This typically takes 4-10 hours.[2][15]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice water.[9]

    • Slowly neutralize the mixture by adding a 10% aqueous solution of sodium carbonate (Na₂CO₃) with vigorous stirring until CO₂ evolution stops and the pH is >8.[13]

    • Collect the precipitated solid product by vacuum filtration.[9][13]

    • Wash the filter cake with several portions of cold deionized water.

  • Drying & Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.[13]

Visualization 1: Fischer Esterification Reaction Mechanism

The following diagram illustrates the key steps in the acid-catalyzed synthesis of this compound.

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_rearrangement Step 3: Proton Transfer cluster_elimination Step 4: Elimination & Regeneration A 2-Amino-4,5-difluoro- benzoic Acid B Protonated Carbonyl (Enhanced Electrophile) A->B + H⁺ (from H₂SO₄) C Tetrahedral Intermediate B->C + Ethanol D Activated Intermediate (Water as Leaving Group) C->D Proton Transfer EtOH Ethanol (Nucleophile) EtOH->C E Protonated Ester D->E - H₂O H2O Water (Byproduct) D->H2O F Final Product: This compound E->F - H⁺ (Catalyst Regeneration)

Caption: Acid-catalyzed mechanism showing activation, attack, and elimination steps.

Visualization 2: Troubleshooting Workflow for Low Conversion

This flowchart provides a logical path for diagnosing and solving issues related to low reaction yields.

Troubleshooting_Workflow start Start: Low Conversion Rate Observed by TLC/GC q1 Is a Dean-Stark trap being used? start->q1 a1_no Action: Implement Dean-Stark trap to remove H₂O azeotropically. q1->a1_no No q2 Is the ethanol anhydrous (>99.5%)? q1->q2 Yes a1_no->q2 a2_no Action: Use absolute ethanol. Verify with Karl Fischer titration. q2->a2_no No q3 Is H₂SO₄ catalyst loading sufficient (≥1.0 eq.)? q2->q3 Yes a2_no->q3 a3_no Action: Increase H₂SO₄ loading to account for basic amine. q3->a3_no No q4 Is the reaction at a steady, correct reflux temp? q3->q4 Yes a3_no->q4 a4_no Action: Increase heat input. Ensure proper insulation of apparatus. q4->a4_no No end_node Re-run reaction and monitor. Conversion should improve. q4->end_node Yes a4_no->end_node

Caption: A step-by-step decision tree for diagnosing low yield issues.

References

  • Clark Landis. (2006). Esterification Using a Dean-Stark Trap. Journal of Chemical Education. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Quora. (2018). What is the use of sulphuric acid in esterification reaction?[Link]

  • Wikipedia. Dean–Stark apparatus. [Link]

  • Puterbaugh, W. H., et al. Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. Journal of Chemical Education. [Link]

  • JoVE (Journal of Visualized Experiments). (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]

  • Chegg.com. (2021). Solved Experiment description: 4-amino-benzoic acid. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • PubMed Central (PMC). (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

  • PrepChem.com. Synthesis of ethyl 4-amino-2-fluorobenzoate. [Link]

  • PubChem. Ethyl 2-amino-5-fluorobenzoate. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?[Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • IUCr Journals. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate...[Link]

  • Allfluoro pharmaceutical co. ltd. This compound, 864293-36-7. [Link]

  • YouTube. (2020). Fischer Esterification. [Link]

  • YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK![Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • SpectraBase. Ethyl 4-aminobenzoate. [Link]

  • PubChem. Ethyl 2-Amino-4-fluorobenzoate. [Link]

  • Amerigo Scientific. Ethyl 2-Amino-4-fluorobenzoate. [Link]

Sources

Handling and safety precautions for Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-amino-4,5-difluorobenzoate

A Guide for Safe Handling, Experimentation, and Emergency Response

Welcome to the technical support guide for this compound (CAS No: 864293-36-7). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated intermediate. The following question-and-answer troubleshooting guide provides in-depth, field-proven insights to ensure both the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Compound Profile and Hazard Identification

This section addresses the fundamental properties and inherent hazards of this compound. A clear understanding of these characteristics is the foundation of a robust safety protocol.

Frequently Asked Questions (FAQs)

Q: What are the primary hazards associated with this compound?

A: this compound is classified as an irritant. According to the Globally Harmonized System (GHS), its primary hazards are:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][5]

  • H317: May cause an allergic skin reaction.[4]

The signal word for this compound is "Warning" .[1][3][5] Always consult the Safety Data Sheet (SDS) for the most current hazard information before use.[1][2][6]

Q: What are the key physical and chemical properties I should be aware of for experimental planning?

A: Understanding the compound's physical properties is crucial for accurate measurements and safe handling. Key data is summarized below.

PropertyValueSource
CAS Number 864293-36-7[4]
Molecular Formula C₉H₉F₂NO₂[4][7]
Molecular Weight 201.17 g/mol [4][8]
Appearance Solid (e.g., White to light yellow crystal powder)[9]
Incompatibilities Strong oxidizing agents[2]

Q: Is this compound considered carcinogenic or mutagenic?

A: Based on available safety data, this compound is not classified as a carcinogen or mutagen.[10] However, it is noted that the chemical, physical, and toxicological properties have not been thoroughly investigated.[10] Therefore, it is imperative to handle it with the appropriate precautions to minimize any potential long-term health effects.

Section 2: Safe Handling and Storage Protocols

Proper handling and storage are non-negotiable for preventing accidental exposure and maintaining compound stability.

Troubleshooting Handling and Storage

Q: My team is setting up a new workflow with this compound. What are the essential handling procedures to prevent exposure?

A: Your workflow must be built around a hierarchy of controls.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to control airborne dust and vapors.[5][6] The workspace should be well-ventilated, and an emergency eyewash station and safety shower must be in close proximity.[2][5]

  • Administrative Controls: Never work alone. Ensure all personnel are trained on the specific hazards of this compound and the emergency procedures. Wash hands and any exposed skin thoroughly after handling.[2][5] Prohibit eating, drinking, or smoking in the laboratory.[5]

  • Personal Protective Equipment (PPE): Use the appropriate PPE as a final line of defense. See Section 3 for a detailed guide.

Q: What are the optimal storage conditions to ensure the long-term stability and safety of this reagent?

A: To maintain the integrity of the compound and prevent hazardous situations, adhere to these storage protocols:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3]

  • Atmosphere: Some suppliers note that the compound may be air-sensitive and recommend storing it under an inert gas like argon or nitrogen.[5]

  • Temperature: A storage temperature of 2-8°C is often recommended.[5][11] Use an explosion-proof refrigerator if available.[5]

  • Security: Store the compound in a locked cabinet or area to restrict access to authorized personnel only.[1]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[2]

Section 3: Personal Protective Equipment (PPE) Guide

Choosing the correct PPE is critical. The level of protection must match the experimental risk.

PPE Selection FAQs

Q: What is the minimum required PPE for weighing and preparing solutions with this compound?

A: For routine lab-scale operations inside a fume hood, Level C or D protection is typically sufficient.[12][13] The minimum required ensemble includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is recommended when handling larger quantities or if there is a splash hazard.[5]

  • Skin Protection: Wear a flame-retardant lab coat and impervious clothing.[1]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use and use proper glove removal technique to avoid skin contact.[6] Dispose of contaminated gloves immediately after use.[6]

Q: Under what circumstances would I need to upgrade to a higher level of PPE, such as respiratory protection?

A: Respiratory protection is necessary when engineering controls are insufficient to maintain exposure below acceptable limits. This may occur if:

  • You are handling large quantities of the powder outside of a fume hood.

  • The ventilation in your workspace is inadequate.[5]

  • You experience any respiratory irritation symptoms.[1]

  • You are cleaning up a large spill.

In these situations, a full-face respirator with appropriate cartridges (NIOSH-approved) should be used.[1] Note that the use of a respirator requires formal training and fit-testing.[14]

Task-Based PPE Selection Table
TaskEye/Face ProtectionSkin/Body ProtectionHand ProtectionRespiratory Protection
Weighing <1g (in hood) Safety GogglesLab CoatNitrile GlovesNot typically required
Solution Prep (in hood) Safety GogglesLab CoatNitrile GlovesNot typically required
Running Reaction Safety Goggles, Face ShieldLab CoatNitrile GlovesNot typically required
Large Spill Cleanup Safety Goggles, Face ShieldChemical Resistant Suit/ApronHeavy-duty Nitrile/Butyl GlovesFull-face Respirator

Section 4: Emergency Procedures and Troubleshooting

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid for Exposure

Q: What are the immediate, step-by-step first aid actions for an accidental exposure?

A: Follow the appropriate protocol based on the route of exposure. The priority is to remove the individual from the source of contamination and seek medical attention.[15]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[1][16]

    • Wash the affected skin with plenty of soap and water for at least 15 minutes.[2][3][16]

    • If skin irritation persists, seek medical attention.[1]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][14][16]

    • Remove contact lenses if present and easy to do so.[1][2]

    • Seek immediate medical attention.[10]

  • Inhalation:

    • Move the person to fresh air and keep them comfortable for breathing.[1][2]

    • If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[9]

    • Seek medical attention if the person feels unwell.[1]

  • Ingestion:

    • Do NOT induce vomiting.[3]

    • Never give anything by mouth to an unconscious person.[3]

    • Call a poison control center or doctor for advice.[16]

FirstAid_Workflow cluster_exposure Exposure Event cluster_response Immediate Response Actions cluster_action First Aid Protocols start Exposure Occurs skin Skin Contact (H315) start->skin Identify Route eye Eye Contact (H319) start->eye Identify Route inhale Inhalation (H335) start->inhale Identify Route action_skin 1. Remove Contaminated Clothing 2. Flush with Water for 15+ min skin->action_skin action_eye 1. Flush Eyes with Water for 15+ min 2. Remove Contact Lenses 3. IMMEDIATE Medical Attention eye->action_eye action_inhale 1. Move to Fresh Air 2. Keep Comfortable 3. Seek Medical Attention if Unwell inhale->action_inhale

Caption: First Aid Decision Workflow for Exposure Incidents.

Accidental Release and Spill Cleanup

Q: I've spilled a few grams of the powder inside the fume hood. What is the correct cleanup procedure?

A: For a small, contained spill (<5g) inside a fume hood, a trained lab user can safely manage the cleanup.

Protocol: Small Solid Spill Cleanup

  • Alert: Alert others in the immediate area.

  • PPE: Ensure you are wearing the appropriate PPE (lab coat, goggles, and chemical-resistant gloves).

  • Containment: Do NOT use water. Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.[2] Avoid creating dust.[2][6]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Disposal: Dispose of the waste container and all contaminated cleaning materials as hazardous chemical waste according to your institution's guidelines.

  • Report: Report the spill to your supervisor or Environmental Health & Safety (EHS) department.[14]

Q: When does a spill become a major incident requiring evacuation and professional help?

A: A spill is considered major if:

  • It occurs outside of a containment area like a fume hood.

  • The quantity is large and poses an inhalation hazard.

  • It involves other hazardous materials.

  • You feel unwell or are unsure how to proceed.

In any of these cases, follow the emergency spill response workflow.

Spill_Response_Workflow cluster_small Small & Contained Spill cluster_large Large or Uncontained Spill start Spill Detected assess Assess Hazard (Size, Location, Risk) start->assess ppe Don Appropriate PPE assess->ppe Small / Contained evacuate Evacuate Immediate Area assess->evacuate Large / Uncontained contain Contain with Dry Absorbent ppe->contain cleanup Collect Waste contain->cleanup decon Decontaminate Area cleanup->decon dispose Dispose as Hazardous Waste decon->dispose alert Alert Supervisor & EHS evacuate->alert isolate Isolate & Secure Area (Post Warnings) alert->isolate wait Await Professional Response isolate->wait

Caption: Emergency Spill Response Workflow.

Section 5: Waste Disposal and Decontamination

Q: How should I dispose of waste this compound and contaminated materials (e.g., gloves, wipes)?

A: All waste containing this compound, including excess reagent, contaminated PPE, and cleaning materials, must be treated as hazardous chemical waste.

  • Collect all waste in a clearly labeled, sealed, and puncture-proof container.

  • Never mix this waste with other waste streams unless explicitly permitted by your EHS department.

  • Arrange for pickup and disposal through your institution's certified hazardous waste management program.[1][2] Disposal must comply with all applicable local, regional, and national regulations.[17]

Q: What is the best way to decontaminate glassware after an experiment?

A: Rinse the glassware three times with a suitable organic solvent (one in which the compound is soluble, such as ethyl acetate or acetone). Collect these rinses as hazardous waste. Afterward, wash the glassware with soap and water as usual.

References

  • LookChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid Safety Data Sheets(SDS). Retrieved from [Link]

  • University of New Mexico. (2024, January 10). Standard Operating Procedure for Custodial Chemical Spill Cleanup. Environmental Health & Safety. Retrieved from [Link]

  • American Red Cross. (n.d.). Poison Exposure: Signs, Symptoms, and First Aid. Retrieved from [Link]

  • Allfluoro pharmaceutical co. ltd. (n.d.). This compound, 864293-36-7. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-fluorobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-Amino-4-fluorobenzoate. PubChem Compound Database. Retrieved from [Link]

  • BU CyberSec Lab. (n.d.). Ethyl 2-amino-3,4-difluorobenzoate. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-fluorobenzoate. Retrieved from [Link]

  • AERU. (n.d.). 2 amino-2-(4-tert-butyl-2-ethoxyphenyl)ethyl 2',6'-difluorobenzoate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-5-fluorobenzoate. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Purification of Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 2-amino-4,5-difluorobenzoate. As a critical intermediate in the pharmaceutical industry, achieving high purity on a large scale is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges encountered during the scale-up of its purification.

Introduction: The Criticality of Purity in Scale-Up

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The transition from laboratory-scale synthesis to pilot or industrial-scale production introduces significant challenges in maintaining purity. Factors such as heat and mass transfer, solvent volumes, and crystallization kinetics, which are often negligible at the bench, become critical at scale. This guide is structured to provide practical, experience-based solutions to these challenges, ensuring a robust and scalable purification process.

Core Purification Strategies: Recrystallization and Chromatography

The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these techniques often depends on the impurity profile, the desired final purity, and the scale of the operation.

Diagram: Purification Workflow Decision Tree

Purification Workflow Figure 1: Decision Tree for Purification Method Selection start Crude this compound impurity_analysis Impurity Profile Analysis (TLC, HPLC, GC-MS) start->impurity_analysis decision High Purity (>99.5%) Required? impurity_analysis->decision chromatography Column Chromatography decision->chromatography Yes recrystallization Recrystallization decision->recrystallization No final_product Pure Product chromatography->final_product second_purification Purity Sufficient? recrystallization->second_purification second_purification->chromatography No second_purification->final_product Yes

Caption: A flowchart to guide the selection of the appropriate purification method.

Troubleshooting Guide: Recrystallization Scale-Up

Recrystallization is often the preferred method for large-scale purification due to its cost-effectiveness and efficiency in removing major impurities. However, scaling up can present several challenges.

Question: My yield has significantly dropped after scaling up the recrystallization. What are the likely causes and how can I fix it?

Answer:

A significant drop in yield during scale-up is a common and frustrating issue. The primary culprit is often a suboptimal solvent volume to solute concentration ratio, which becomes more pronounced at a larger scale.

Causality: At a larger scale, the surface area-to-volume ratio of your crystallization vessel decreases. This leads to slower cooling rates, which can sometimes be beneficial for crystal growth but can also mean that your compound remains in solution for longer, especially if you have used an excessive amount of solvent.

Troubleshooting Steps:

  • Re-evaluate Solvent Volume: The rule of thumb of using the "minimum amount of hot solvent" can be tricky to judge in large vessels.

    • Action: Before your next large-scale run, perform small-scale solubility tests. Determine the approximate solubility of your crude material in the chosen solvent system at both room temperature and at the solvent's boiling point. This data will allow you to calculate a more precise solvent volume for the desired yield.

    • Pro-Tip: Aim for a concentration that is close to the saturation point at the elevated temperature. This will maximize your yield upon cooling.

  • Controlled Cooling: Rapid cooling on a small scale might have given you good results, but on a large scale, it can lead to the formation of fine, impure crystals that are difficult to filter.

    • Action: Implement a programmed cooling profile. For instance, cool the solution from its boiling point to an intermediate temperature (e.g., 50°C) over a period of 1-2 hours, then hold it at that temperature to allow for crystal nucleation and growth. Finally, cool it to your final temperature (e.g., 0-5°C) to maximize precipitation.

  • Seeding: Spontaneous nucleation can be inconsistent on a large scale.

    • Action: Once your solution has cooled to a supersaturated state, introduce a small amount of pure this compound crystals (seed crystals). This will initiate controlled crystallization and can lead to a more uniform particle size and higher yield.

Question: During my large-scale recrystallization, the product "oiled out" instead of forming crystals. How can I prevent this?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the presence of impurities that depress the melting point of your compound or if the solution is too concentrated at a temperature above the compound's melting point in that solvent system.

Causality: The boiling point of your chosen solvent may be higher than the melting point of your compound, especially in the presence of impurities. As the solution cools, it becomes supersaturated, but instead of nucleating to form crystals, the compound separates as a supercooled liquid.

Troubleshooting Steps:

  • Adjust the Solvent System:

    • Action: If you are using a single solvent, try switching to a solvent with a lower boiling point. Alternatively, use a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until you reach the point of turbidity (cloudiness). Then, allow the solution to cool slowly. A common and effective system for similar aromatic amines is an ethanol/water mixture.[1]

  • Slower Cooling and Agitation:

    • Action: Very slow cooling can sometimes exacerbate oiling out. In some cases, gentle agitation at the supersaturation temperature can promote nucleation over oiling.

  • Increase Solvent Volume:

    • Action: Your solution might be too concentrated. Add a small amount of the "good" solvent back to the hot solution to dissolve the oil, and then attempt the crystallization again from this slightly more dilute solution.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Rationale
Ethanol/Water~80:20 to 90:10Good for moderately polar compounds. Water acts as the anti-solvent.
Ethyl Acetate/Hexane~30:70 to 50:50Effective for less polar impurities. Hexane is the anti-solvent.
IsopropanolSingle SolventA good balance of polarity and boiling point.

Note: Optimal ratios should be determined experimentally for each batch of crude material.

Troubleshooting Guide: Column Chromatography Scale-Up

For achieving the highest purity, especially for removing closely related impurities, flash column chromatography is the method of choice. Scaling up this technique requires careful consideration of column packing, loading, and elution.

Question: I'm seeing poor separation and peak tailing when scaling up my flash chromatography. How can I improve the resolution?

Answer:

Poor separation and peak tailing on a larger column often stem from improper column packing, overloading, or a non-optimized mobile phase. The basic nature of the amine group in this compound can also lead to interactions with the acidic silica gel, causing tailing.

Causality: As column diameter increases, achieving a homogeneously packed stationary phase becomes more challenging. Voids or channels in the packing lead to an uneven flow of the mobile phase, resulting in band broadening and poor separation. The basic amine can adsorb onto acidic sites on the silica, leading to a "streaking" or tailing effect.

Troubleshooting Steps:

  • Optimize Column Packing:

    • Action: For large-scale columns, a slurry packing method is generally preferred over dry packing. Prepare a slurry of the silica gel in your initial mobile phase and pour it into the column in one continuous motion. Gently tap the column to settle the packing and then pressurize it with the mobile phase to ensure a compact and uniform bed.

  • Sample Loading:

    • Action: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, this dry-loaded sample can be evenly applied to the top of the column. This technique prevents the sample from precipitating at the top of the column and ensures a narrow starting band.

  • Mobile Phase Modification:

    • Action: To mitigate the interaction of the basic amine with the silica gel, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[2] This will neutralize the acidic sites on the silica and significantly reduce peak tailing.

Diagram: Scale-Up Chromatography Workflow

Chromatography Scale-Up Figure 2: Workflow for Scaling Up Flash Chromatography start Develop TLC Method small_column Optimize on Small-Scale Column (e.g., 10g silica) start->small_column calculate Calculate Loading Capacity (typically 1-5% of silica weight) small_column->calculate scale_up Scale Up Column Size and Solvent Volume Proportionally calculate->scale_up pack_column Pack Large Column (Slurry Method) scale_up->pack_column load_sample Load Sample (Dry Loading Preferred) pack_column->load_sample elute Elute with Modified Mobile Phase (e.g., +0.5% TEA) load_sample->elute collect Collect Fractions and Analyze (TLC/HPLC) elute->collect combine Combine Pure Fractions and Evaporate collect->combine final_product High-Purity Product combine->final_product

Sources

Technical Support Center: Ethyl 2-amino-4,5-difluorobenzoate in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-amino-4,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.

Introduction: The Critical Role of Moisture Control

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules, most notably quinolone and fluoroquinolone antibacterials.[1] The presence of both an aromatic amine and an ethyl ester functionality makes the molecule susceptible to reactions with water, which can lead to decreased yields, formation of impurities, and, in some cases, complete reaction failure. Understanding and controlling moisture is therefore paramount to achieving reproducible and high-yielding results.

This guide will delve into the practical aspects of handling this compound, with a focus on preventing and troubleshooting moisture-related issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: The moisture sensitivity of this compound stems from the reactivity of its ethyl ester group. In the presence of water, particularly under acidic or basic conditions (which can be generated during a reaction), the ester can undergo hydrolysis to form 2-amino-4,5-difluorobenzoic acid and ethanol. This side reaction consumes your starting material and introduces a carboxylic acid impurity that can interfere with subsequent chemical transformations.

Q2: What are the visible signs of moisture contamination in my reaction?

A2: Visual cues can be subtle, but you might observe the following:

  • Inconsistent reaction profiles: Batches of the same reaction giving variable yields or reaction times.

  • Precipitation of unexpected solids: The hydrolyzed product, 2-amino-4,5-difluorobenzoic acid, has different solubility properties than the starting ester and may precipitate out of certain organic solvents.

  • Abnormal TLC or LC-MS results: The appearance of a new, more polar spot/peak corresponding to the carboxylic acid impurity.

  • Difficulty in product isolation: The presence of the hydrophilic carboxylic acid can complicate extractions and purification, often leading to emulsions or poor separation.

Q3: How can I quantify the water content in my starting material or solvent?

A3: The gold standard for accurately determining trace amounts of water is Karl Fischer (KF) titration .[2][3] This technique is highly specific to water and can provide quantitative results in parts per million (ppm). Given that this compound is a weakly basic amine, direct KF titration is generally feasible. However, for strongly basic amines, the pH of the KF solution can be affected, leading to inaccurate results. In such cases, using a buffered Karl Fischer reagent or specific solvents is recommended.[4]

Q4: I suspect my reaction failed due to moisture. What is the most likely side product?

A4: The most probable side product is 2-amino-4,5-difluorobenzoic acid , resulting from the hydrolysis of the ethyl ester. This not only reduces the yield of your desired product but can also complicate the reaction. For example, in an acylation reaction targeting the amine, the carboxylic acid will not react and will remain as an impurity. In reactions like the Gould-Jacobs synthesis of quinolones, the presence of this acid can interfere with the cyclization step.[5][6][7]

Part 2: Troubleshooting Guide

This section addresses common problems encountered in reactions involving this compound and provides a logical approach to troubleshooting.

Problem 1: Low or No Yield in Acylation/Amidation Reactions
Symptom Potential Cause Troubleshooting Steps & Rationale
Low conversion of starting material Moisture-induced hydrolysis of starting material. 1. Verify water content: Use Karl Fischer titration to check the water content of your this compound, solvent, and other reagents.[2][4] 2. Dry all components: Rigorously dry your solvent and starting materials before use (see Protocol 1). Ensure all glassware is oven- or flame-dried.[8] 3. Use an inert atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon using a Schlenk line or in a glovebox to prevent atmospheric moisture ingress.[9]
Complex mixture of products observed by TLC/LC-MS Hydrolysis of the acylating agent or starting material. 1. Check acylating agent quality: Acyl halides and anhydrides are also highly sensitive to moisture. Use a fresh bottle or purify/distill before use. 2. Control reaction temperature: If the reaction is exothermic, localized heating can accelerate hydrolysis. Use controlled addition of reagents at a lower temperature.
Product is contaminated with a more polar impurity Formation of 2-amino-4,5-difluorobenzoic acid. 1. Optimize work-up: A mild basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up can help remove the acidic impurity. However, be cautious as a strong base can promote further hydrolysis of the desired product. 2. Purify by chromatography: If the impurity persists, column chromatography is usually effective for separation.
Problem 2: Failure of Gould-Jacobs Quinolone Synthesis
Symptom Potential Cause Troubleshooting Steps & Rationale
Reaction stalls after the initial condensation step Presence of water inhibiting the high-temperature cyclization. 1. Ensure anhydrous conditions: The thermal cyclization step is often the most sensitive to moisture. Use a high-boiling, dry solvent (e.g., diphenyl ether) and maintain a strict inert atmosphere.[9] 2. Use a dehydrating agent: In some cases, the addition of a dehydrating agent compatible with the reaction conditions can be beneficial.
Formation of intractable tars Side reactions promoted by water at high temperatures. 1. Verify reagent purity: Impurities in the starting aniline or the malonate derivative, along with moisture, can lead to polymerization and tar formation at the high temperatures required for cyclization.[10] 2. Optimize reaction time and temperature: Prolonged heating or excessively high temperatures can cause degradation. Monitor the reaction progress closely to avoid over-heating.

Part 3: Key Experimental Protocols

Protocol 1: Drying of Solvents and Reagents

This protocol outlines the standard procedures for ensuring all components of your reaction are anhydrous.

A. Drying Solvents with Activated Molecular Sieves:

  • Activate Sieves: Place fresh 3Å or 4Å molecular sieves in a flask and heat at 180-200 °C under high vacuum for at least 12 hours.[11] Allow to cool to room temperature under an inert gas like nitrogen or argon.

  • Solvent Drying: In a glovebox or under an inert atmosphere, add the activated sieves to a bottle of your chosen solvent (e.g., THF, Dichloromethane, Toluene) to about 10% of the solvent's volume.[11]

  • Equilibration: Allow the solvent to stand over the sieves for at least 24 hours before use.

  • Verification (Optional but Recommended): Test the dryness of the solvent using Karl Fischer titration. The water content should ideally be below 50 ppm for most sensitive reactions.[11]

B. Drying this compound:

  • Azeotropic Drying: If the compound is suspected to contain significant water, it can be dissolved in a suitable solvent like toluene and then the solvent removed under reduced pressure. This process can be repeated 2-3 times to azeotropically remove water.

  • Drying under Vacuum: For trace amounts of moisture, the solid can be dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours. Ensure the temperature is well below the compound's melting point.

Protocol 2: Setting up a Moisture-Sensitive Reaction

This protocol provides a step-by-step guide for setting up a reaction under an inert atmosphere using a Schlenk line.

  • Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly cleaned and dried in an oven at >120 °C overnight or flame-dried under vacuum immediately before use.[8]

  • Apparatus Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon.

  • Inert Gas Cycling: Evacuate the assembled apparatus using the vacuum manifold of the Schlenk line and then backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric air and moisture.[9]

  • Reagent Addition:

    • Solids: Add solid reagents like this compound to the reaction flask under a positive flow of inert gas.

    • Liquids: Add dry solvents and liquid reagents via a cannula or a gas-tight syringe.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a bubbler filled with mineral oil connected to the gas outlet of the Schlenk line.

Part 4: Visualization of Key Concepts

Hydrolysis Pathway

The following diagram illustrates the primary degradation pathway of this compound in the presence of water.

Hydrolysis reactant This compound water H₂O product1 2-amino-4,5-difluorobenzoic acid reactant->product1 Hydrolysis (Acid or Base Catalyzed) product2 Ethanol reactant->product2 Hydrolysis (Acid or Base Catalyzed)

Caption: Hydrolysis of the starting material.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing failed reactions where moisture is suspected.

Troubleshooting start Reaction Failure (Low Yield / Impure Product) check_reagents Analyze Starting Materials & Solvents (TLC, LC-MS, KF Titration) start->check_reagents moisture_detected Moisture Detected? check_reagents->moisture_detected dry_reagents Implement Rigorous Drying Protocols (See Protocol 1) moisture_detected->dry_reagents  Yes check_other Investigate Other Parameters (Temperature, Stoichiometry, Reagent Quality) moisture_detected->check_other  No rerun_reaction Re-run Reaction Under Inert Atmosphere (Protocol 2) dry_reagents->rerun_reaction success Successful Reaction rerun_reaction->success

Caption: A logical troubleshooting workflow.

References

  • Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders. Available at: [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Amsterdam. Available at: [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. Available at: [Link]

  • Drying solvents. Sciencemadness Wiki. Available at: [Link]

  • New Approaches to Moisture Determination in Complex Matrices based on the Karl Fischer Reaction in Methanolic and Non-Alcoholic Media. Diva-portal.org. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]

  • Gould Jacobs Quinoline forming reaction. Biotage. Available at: [Link]

  • Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs route. ResearchGate. Available at: [Link]

  • Gould-Jacobs Reaction. The Merck Index, Royal Society of Chemistry. Available at: [Link]

Sources

Validation & Comparative

The Structural Significance of Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the ¹H NMR Analysis of Ethyl 2-amino-4,5-difluorobenzoate

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a key intermediate in the synthesis of various bioactive molecules. We will dissect its spectral features and compare them with structurally related analogs to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

This compound is a substituted aniline derivative with a unique substitution pattern on the benzene ring. The interplay of the electron-donating amino group, the electron-withdrawing ethyl ester group, and the two fluorine atoms creates a distinct electronic environment for each proton, leading to a characteristic ¹H NMR spectrum. Understanding these nuances is critical for reaction monitoring, quality control, and the definitive identification of this compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure the acquisition of a high-resolution and artifact-free ¹H NMR spectrum, a standardized and meticulous experimental protocol is essential.

Sample Preparation:

  • Analyte Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic compounds.[1] Use approximately 0.5-0.7 mL of solvent for a standard 5 mm NMR tube.[2]

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the analyte.[3] This concentration is optimal for obtaining a good signal-to-noise ratio without causing significant line broadening.

  • Homogenization: Ensure the sample is completely dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.[3]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm for accurate chemical shift calibration.[4]

  • NMR Tube: Use a clean, dry, and high-quality NMR tube to avoid any background signals or shimming issues.[3]

Instrumental Parameters (for a 400 MHz Spectrometer):

  • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

  • Number of Scans: Typically, 8 to 16 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for quantitative analysis.

  • Acquisition Time: An acquisition time of 2-4 seconds will provide adequate resolution.

  • Spectral Width: A spectral width of 12-16 ppm is appropriate to encompass the expected signals.

Spectral Interpretation and Comparative Analysis

The ¹H NMR spectrum of this compound is best understood by comparing it to simpler, related molecules. This comparative approach allows for the systematic assignment of each signal and a deeper appreciation of the substituent effects.

Core Structure and Influencing Factors:

The chemical shifts and coupling patterns of the aromatic protons in this compound are influenced by:

  • The Ethyl Ester Group (-COOEt): This is an electron-withdrawing group, which generally deshields (shifts downfield) the aromatic protons.[5]

  • The Amino Group (-NH₂): This is a strong electron-donating group, which shields (shifts upfield) the aromatic protons, particularly at the ortho and para positions.[5][6]

  • The Fluorine Atoms (-F): Fluorine is a highly electronegative atom and acts as an electron-withdrawing group through induction, but it can also be a weak π-donor. More significantly in NMR, fluorine atoms couple with neighboring protons, leading to characteristic splitting patterns.[7] This coupling can occur through bonds and, in some cases, through space.[8][9][10]

Below is a comparative table of the expected ¹H NMR data for this compound and its analogs.

CompoundProton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compound H-3~6.8 - 7.0doublet of doublets (dd)³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-6
H-6~7.6 - 7.8doublet of doublets (dd)³J(H-F) ≈ 9-11, ⁴J(H-H) ≈ 2-3
-NH₂~4.5 - 5.5broad singlet (br s)N/A
-OCH₂CH₃~4.3 - 4.4quartet (q)³J(H-H) ≈ 7.1
-OCH₂CH₃~1.3 - 1.4triplet (t)³J(H-H) ≈ 7.1
Ethyl Benzoate H-2, H-6~8.0 - 8.1doublet of doublets (dd)³J(H-H) ≈ 7.5, ⁴J(H-H) ≈ 1.5
H-3, H-5~7.4 - 7.5triplet (t)³J(H-H) ≈ 7.5
H-4~7.5 - 7.6triplet (t)³J(H-H) ≈ 7.5
-OCH₂CH₃~4.4quartet (q)³J(H-H) ≈ 7.1[11][12]
-OCH₂CH₃~1.4triplet (t)³J(H-H) ≈ 7.1[11][12]
Ethyl 4-aminobenzoate H-2, H-6~7.8 - 7.9doublet (d)³J(H-H) ≈ 8.8[13]
H-3, H-5~6.6 - 6.7doublet (d)³J(H-H) ≈ 8.8[13]
-NH₂~4.1 - 4.2broad singlet (br s)N/A[13]
-OCH₂CH₃~4.3quartet (q)³J(H-H) ≈ 7.2[13]
-OCH₂CH₃~1.3 - 1.4triplet (t)³J(H-H) ≈ 7.2[13]
1,2-Difluorobenzene H-3, H-6~7.0 - 7.1multiplet (m)Complex H-H and H-F couplings[14][15]
H-4, H-5~7.1 - 7.2multiplet (m)Complex H-H and H-F couplings[14][15]

Detailed Analysis of this compound Spectrum

  • Aromatic Region (6.5-8.0 ppm): Aromatic protons typically resonate in this region.[16][17] In our target molecule, we expect two distinct signals for the two aromatic protons, H-3 and H-6.

    • H-3: This proton is ortho to the strongly electron-donating amino group and will therefore be shielded (shifted upfield) to around 6.8-7.0 ppm. It will appear as a doublet of doublets due to coupling with H-6 (a small ⁴J meta coupling of 2-3 Hz) and one of the fluorine atoms (⁴J H-F coupling of 4-6 Hz).

    • H-6: This proton is ortho to the electron-withdrawing ethyl ester group and will be deshielded (shifted downfield) to approximately 7.6-7.8 ppm. It will also be a doublet of doublets due to coupling with H-3 (⁴J meta coupling) and the adjacent fluorine atom at position 5 (a larger ³J ortho H-F coupling of 9-11 Hz).

  • Amino Protons (-NH₂): The two protons of the amino group will typically appear as a broad singlet between 4.5 and 5.5 ppm. The chemical shift can be variable and is dependent on concentration, solvent, and temperature. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Ethyl Group Protons (-OCH₂CH₃):

    • The methylene protons (-OCH₂-) are adjacent to the ester oxygen and are deshielded, appearing as a quartet around 4.3-4.4 ppm due to coupling with the three methyl protons (³J(H-H) ≈ 7.1 Hz).

    • The methyl protons (-CH₃) are further from the electronegative oxygen and are more shielded, appearing as a triplet around 1.3-1.4 ppm due to coupling with the two methylene protons (³J(H-H) ≈ 7.1 Hz).

Visualizing the Molecular Structure and Key NMR Interactions

To better understand the relationships between the different protons and the origin of the splitting patterns, a molecular structure diagram and a workflow for spectral analysis are provided.

Caption: Key Proton Environments and Interactions in this compound.

cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation (Solvent, Concentration, Standard) B Data Acquisition (400 MHz, Standard Parameters) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Identify Signal Regions (Aromatic, Aliphatic, Exchangeable) C->D E Analyze Chemical Shifts (Substituent Effects: -NH₂, -COOEt, -F) D->E F Analyze Integration (Determine Proton Ratios) D->F G Analyze Multiplicity (Identify H-H and H-F Coupling) D->G H Assign Signals to Protons E->H F->H G->H I Compare with Analogs (Ethyl Benzoate, Ethyl 4-aminobenzoate) H->I J Final Structure Confirmation I->J

Caption: Step-by-step workflow for the ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information that can be fully harnessed through a systematic approach to data acquisition and interpretation. By understanding the individual and combined effects of the amino, ethyl ester, and fluorine substituents, researchers can confidently assign each resonance and confirm the identity and purity of their compound. The comparison with simpler analogs provides a logical framework for dissecting complex spectra and serves as a valuable tool for any scientist working in the field of organic synthesis and drug development.

References

  • "Dihydrogen contacts observed by through-space indirect NMR coupling - PMC". Available at: [Link]

  • "Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms - PubMed". Available at: [Link]

  • "NMR Sample Preparation". University of California, Riverside. Available at: [Link]

  • "15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts". Available at: [Link]

  • "Ethyl benzoate | C9H10O2 | CID 7165 - PubChem". Available at: [Link]

  • "Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis". Available at: [Link]

  • "8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare". Available at: [Link]

  • "NMR Sample Preparation - NMR Spectroscopy". University of Zurich. Available at: [Link]

  • "Chemical shifts - UCL". Available at: [Link]

  • "Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with - American Chemical Society". Available at: [Link]

  • "Supporting information - The Royal Society of Chemistry". Available at: [Link]

  • "12.04 1H NMR Chemical Shifts | OrganicChemGuide - organic chemistry tutor". Available at: [Link]

  • "1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967)". Human Metabolome Database. Available at: [Link]

  • "Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation - PubMed". Available at: [Link]

  • "sample preparation — NMR Spectroscopy - Institut für Chemie - Humboldt-Universität zu Berlin". Available at: [Link]

  • "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms". Available at: [Link]

  • "Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions | The Journal of Physical Chemistry A - ACS Publications". Available at: [Link]

  • "H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) - YouTube". Available at: [Link]

  • "Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder". Available at: [Link]

  • "Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions | The Journal of Physical Chemistry A". Available at: [Link]

  • "Ethyl 4-aminobenzoate - SpectraBase". Available at: [Link]

  • "Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Journal of Chemical Information and Modeling - ACS Publications". Available at: [Link]

  • "13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts". Available at: [Link]

  • "1,2-Difluorobenzene | C6H4F2 | CID 9706 - PubChem". Available at: [Link]

  • "How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube". Available at: [Link]

  • "15.4: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts". Available at: [Link]

  • "Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Request PDF - ResearchGate". Available at: [Link]

  • "Short Summary of 1H-NMR Interpretation". Available at: [Link]

  • "Supporting information - The Royal Society of Chemistry". Available at: [Link]

  • "Ethyl 4-aminobenzoate - Optional[1H NMR] - Chemical Shifts - SpectraBase". Available at: [Link]

  • "1,2-Difluorobenzene - Optional[1H NMR] - Spectrum - SpectraBase". Available at: [Link]

  • "Supporting information - The Royal Society of Chemistry". Available at: [Link]

  • "1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898)". Human Metabolome Database. Available at: [Link]

  • "Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode - American Chemical Society". Available at: [Link]

  • "Supporting information - The Royal Society of Chemistry". Available at: [Link]

  • "Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate - Optional[1H NMR] - Spectrum". Available at: [Link]

  • "NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data". Available at: [Link]

Sources

A Comprehensive Guide to the 13C NMR Spectroscopic Analysis of Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug development, the unambiguous structural confirmation of molecular entities is a cornerstone of success. Ethyl 2-amino-4,5-difluorobenzoate, a versatile building block in medicinal chemistry, requires meticulous analytical characterization. This guide provides an in-depth exploration of its 13C NMR spectrum, offering a comparative analysis with other spectroscopic techniques and presenting the experimental rationale for achieving high-fidelity data.

The Imperative of Structural Integrity in Drug Discovery

The precise arrangement of atoms in a molecule dictates its biological activity, safety profile, and synthetic accessibility. For this compound, the relative positions of the amino, difluoro, and ethyl ester substituents on the aromatic ring are critical. Any deviation in this structure could lead to inactive compounds, unforeseen toxicity, or failed synthetic campaigns. Consequently, robust and reliable analytical methods are not just a matter of academic rigor but a necessity for advancing drug discovery programs.

Deconstructing the 13C NMR Spectrum of this compound

13C Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon skeleton of a molecule. The chemical shift of each carbon nucleus provides a sensitive readout of its local electronic environment. In the case of this compound, the interplay of electron-donating and electron-withdrawing groups, coupled with the presence of fluorine, creates a unique and informative spectral fingerprint.

A key feature in the 13C NMR spectra of organofluorine compounds is the phenomenon of carbon-fluorine coupling.[1] The 19F nucleus, with a natural abundance of 100% and a spin of ½, couples with neighboring 13C nuclei, leading to the splitting of carbon signals. The magnitude of this coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the carbon and fluorine atoms and provides invaluable structural information.[2]

Predicted 13C NMR Spectral Data

While an experimental spectrum for this specific molecule is not publicly available, we can predict the key features of its 13C NMR spectrum with a high degree of confidence based on established principles of substituent effects and known data for similar compounds.[3][4][5][6] The predicted chemical shifts and C-F coupling patterns in a solvent like CDCl3 are summarized below:

Carbon AtomPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)Rationale
C=O (Ester)~166s-Typical chemical shift for an ester carbonyl.[5]
C4 ~150dd¹JCF ≈ 245, ²JCF ≈ 15Directly bonded to fluorine, resulting in a large ¹JCF. Also shows a smaller ²JCF to the fluorine at C5.
C5 ~148dd¹JCF ≈ 240, ²JCF ≈ 15Directly bonded to fluorine, resulting in a large ¹JCF. Also shows a smaller ²JCF to the fluorine at C4.
C2 ~145d³JCF ≈ 3Attached to the electron-donating amino group. Shows small three-bond coupling to the fluorine at C4.
C6 ~118d³JCF ≈ 4Experiences a smaller deshielding effect. Shows three-bond coupling to the fluorine at C5.
C3 ~115dd²JCF ≈ 20, ³JCF ≈ 5Shielded by the amino group. Shows two-bond coupling to the fluorine at C4 and three-bond coupling to the fluorine at C5.
C1 ~112t²JCF ≈ 20Attached to the ester group. Appears as a triplet due to similar two-bond couplings to both fluorine atoms.[7]
O-CH₂ -CH₃~61s-Typical chemical shift for an ethyl ester methylene carbon.[5]
O-CH₂-CH₃ ~14s-Typical chemical shift for an ethyl ester methyl carbon.[5]

s = singlet, d = doublet, t = triplet, dd = doublet of doublets

A Multi-faceted Approach to Structural Verification: Comparison with Other Techniques

While 13C NMR provides the backbone of structural elucidation, a comprehensive analysis integrates data from multiple spectroscopic methods. Each technique offers a unique and complementary piece of the structural puzzle.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Proton environment, connectivity through H-H and H-F coupling.High sensitivity, rapid acquisition.Can be complex due to overlapping signals and multiple coupling patterns.
¹⁹F NMR Direct observation of fluorine atoms, their chemical environments, and F-F coupling.High sensitivity, large chemical shift range, simplifies complex spectra.[8]Provides no direct information about the carbon framework.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely high sensitivity, provides molecular formula with high resolution MS.Does not provide information on the connectivity of atoms.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C=O, C-F).Fast and simple.Provides limited information on the overall molecular structure.

graph {
layout=neato;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

"13C_NMR" [label="13C NMR\n(Carbon Skeleton, C-F Coupling)", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1H_NMR" [label="¹H NMR\n(Proton Environment, H-F Coupling)", pos="-2,-0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "19F_NMR" [label="¹⁹F NMR\n(Fluorine Environment, F-F Coupling)", pos="2,-0.5!", fillcolor="#FBBC05", fontcolor="#202124"]; "MS" [label="Mass Spectrometry\n(Molecular Weight)", pos="-1.5,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "IR" [label="IR Spectroscopy\n(Functional Groups)", pos="1.5,-2.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Structure" [label="Unambiguous Structure", pos="0,-4!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"13C_NMR" -- "1H_NMR" [label="Complementary Connectivity"]; "13C_NMR" -- "19F_NMR" [label="Confirm Fluorine Positions"]; "1H_NMR" -- "19F_NMR" [label="Cross-validation"]; "Structure" -- "13C_NMR"; "Structure" -- "1H_NMR"; "Structure" -- "19F_NMR"; "Structure" -- "MS"; "Structure" -- "IR"; }

Caption: Interconnectivity of analytical techniques for comprehensive structural elucidation.

Protocol for High-Quality 13C NMR Data Acquisition

Obtaining a clean, interpretable 13C NMR spectrum requires careful attention to the experimental setup. The following workflow is recommended for compounds like this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Filter sample into a clean, dry NMR tube. prep1->prep2 acq1 Insert sample into NMR spectrometer. prep2->acq1 acq2 Lock on the deuterium signal of the solvent and shim the magnetic field. acq1->acq2 acq3 Set up a standard proton-decoupled 13C NMR experiment. acq2->acq3 acq4 Acquire sufficient scans for good signal-to-noise (typically several hours). acq3->acq4 proc1 Apply Fourier transformation to the Free Induction Decay (FID). acq4->proc1 proc2 Phase the spectrum and perform baseline correction. proc1->proc2 proc3 Calibrate the chemical shift scale using the solvent peak as a reference (CDCl₃ at 77.16 ppm). proc2->proc3 proc4 Integrate peaks and measure coupling constants. proc3->proc4

Sources

A Comparative Guide to the ¹⁹F NMR Spectroscopy of Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the incorporation of fluorine atoms into organic molecules is a frequently employed strategy to modulate their chemical and physical properties.[1] This guide provides an in-depth analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 2-amino-4,5-difluorobenzoate, a valuable fluorinated building block. We will explore the theoretical underpinnings, practical experimental considerations, and a comparative analysis with other analytical techniques.

The Power of ¹⁹F NMR in Characterizing Fluorinated Compounds

¹⁹F NMR spectroscopy stands out as a premier analytical tool for the study of organofluorine compounds for several key reasons:

  • High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly receptive to NMR measurements.[1][2] Its sensitivity is approximately 83% that of the ¹H nucleus, ensuring strong signal detection.[3][4]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a vast range, often exceeding 800 ppm.[2] This large dispersion minimizes the likelihood of signal overlap, even in complex molecules with multiple fluorine atoms, which is a common challenge in ¹H NMR.[1]

  • Absence of Background Signals: Since fluorine is not naturally present in most biological or common organic systems, ¹⁹F NMR spectra are free from interfering background signals.[5][6]

Predicting the ¹⁹F NMR Spectrum of this compound

The structure of this compound features two fluorine atoms attached to an aromatic ring, which will give rise to distinct signals in the ¹⁹F NMR spectrum. The precise chemical shifts are influenced by the electronic environment created by the amino (-NH₂) and ethyl ester (-COOEt) groups.

For aromatic fluorine atoms, chemical shifts typically appear in the range of -100 to -200 ppm relative to a standard reference like CFCl₃.[7] The electron-donating amino group and the electron-withdrawing ester group will exert opposing effects on the electron density around the fluorine atoms, leading to different chemical shifts for F-4 and F-5.

Spin-Spin Coupling: A key feature of the spectrum will be the spin-spin coupling between the two fluorine nuclei (¹⁹F-¹⁹F coupling) and between the fluorine and hydrogen nuclei (¹⁹F-¹H coupling).

  • ¹⁹F-¹⁹F Coupling: The coupling between F-4 and F-5 (a ³J coupling) is expected to be a significant feature.

  • ¹⁹F-¹H Coupling: The fluorine atoms will also couple with the neighboring aromatic protons. F-4 will primarily couple with the proton at C-3, and F-5 will couple with the proton at C-6. These couplings (³J and ⁴J) will further split the fluorine signals into complex multiplets. Long-range ¹⁹F-¹⁹F coupling (over 4 or even 5 bonds) is also commonly observed.[2]

Experimental Protocol for High-Quality ¹⁹F NMR Acquisition

Acquiring a high-quality ¹⁹F NMR spectrum requires careful consideration of several experimental parameters.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of an internal reference standard. While CFCl₃ is the traditional standard, it is a volatile substance. More stable alternatives like trifluoroacetic acid (CF₃COOH) or hexafluorobenzene (C₆F₆) are often preferred.[8][9]

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a probe capable of ¹⁹F detection.

    • Tune and match the probe to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Spectral Width: Set a wide spectral width (e.g., -250 to 0 ppm) to ensure all fluorine signals are captured.

    • Number of Scans: A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate for small molecules.

    • Pulse Angle: A 30-45 degree pulse angle is often used to optimize signal intensity while allowing for a shorter relaxation delay.

    • Decoupling: For a standard ¹⁹F spectrum, proton decoupling is often employed to simplify the spectrum by removing ¹⁹F-¹H couplings, resulting in sharper signals. However, acquiring a coupled spectrum is crucial for structural elucidation through the analysis of coupling constants.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the internal standard.

    • Integrate the signals to determine the relative ratios of the different fluorine environments.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample (5-10 mg in CDCl3) prep2 Add Internal Reference (e.g., C6F6) prep1->prep2 acq1 Tune & Match Probe to ¹⁹F Frequency prep2->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Referencing & Integration proc2->proc3 spin_coupling F4 F-4 F5 F-5 F4->F5 ³JFF H3 H-3 F4->H3 ³JHF H6 H-6 F4->H6 ⁴JHF (weaker) F5->H3 ⁴JHF (weaker) F5->H6 ³JHF

Caption: Primary spin-spin couplings in this compound.

Comparison with Alternative Analytical Techniques

While ¹⁹F NMR is a powerful tool, a comprehensive characterization often involves complementary techniques.

TechniqueAdvantages for this ApplicationLimitations for this Application
¹H NMR Spectroscopy Provides detailed information about the proton environment, confirming the presence of the ethyl group and aromatic protons.Signal overlap in the aromatic region can complicate interpretation. Does not directly observe the fluorine atoms.
¹³C NMR Spectroscopy Confirms the carbon skeleton of the molecule. ¹³C-¹⁹F coupling can provide additional structural information.Lower sensitivity compared to ¹H and ¹⁹F NMR, requiring longer acquisition times or more concentrated samples.
Mass Spectrometry (MS) Provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.Does not provide information about the specific positions of the fluorine atoms (isomer differentiation can be challenging).
High-Performance Liquid Chromatography (HPLC) Excellent for assessing purity and separating the target compound from impurities.Does not provide structural information on its own.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for volatile fluorinated compounds and can provide both separation and structural information. [10]May require derivatization for less volatile compounds.

Quantitative ¹⁹F NMR (qNMR) can also be a valuable alternative to traditional methods for determining the concentration of fluorinated compounds, sometimes circumventing the need for radiolabeled materials in metabolism studies. [11]

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique for the unambiguous characterization of this compound. Its high sensitivity, wide chemical shift range, and the detailed structural information gleaned from coupling patterns provide a comprehensive understanding of the molecule's structure. When used in conjunction with other analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry, a complete and robust characterization can be achieved, which is critical for applications in drug discovery and materials science.

References

  • Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2841–2846. [Link]

  • Li, Y., Zeng, P., Lou, Q., Su, X., Li, W., & Wang, X. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 2883–2890. [Link]

  • Martin, J. S., & Fujiwara, F. Y. (1972). 19F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry, 50(19), 3071–3082. [Link]

  • Gerken, J. B., Peterson, R. L., & Gerken, K. A. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12755–12764. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 9(1), 1-11. [Link]

  • SciSpace. A beginner's guide to 19F NMR and its role in drug screening. [Link]

  • Pomerantz, W. C. K., & Buchholz, C. R. (2021). Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(5), 1336-1353. [Link]

  • Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]

  • Mutlib, A. E., et al. (2012). Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. Chemical Research in Toxicology, 25(3), 627-637. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-amino-4,5-difluorobenzoate: EI vs. ESI

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical chemistry, the precise structural elucidation of novel chemical entities is paramount. Ethyl 2-amino-4,5-difluorobenzoate, a substituted aromatic amine and ester, presents a unique case for mass spectrometric analysis due to the interplay of its functional groups—an amino group, an ethyl ester, and two fluorine substituents on the aromatic ring. This guide provides an in-depth comparison of the fragmentation behavior of this molecule under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the distinct fragmentation pathways elicited by each method, researchers can select the optimal analytical approach for characterization and quantification.

The Influence of Molecular Architecture on Fragmentation

The fragmentation of this compound in a mass spectrometer is dictated by the inherent chemical properties of its constituent parts. The lone pair of electrons on the nitrogen of the amino group and the oxygen atoms of the ester group are the most likely sites of initial ionization in EI, leading to a radical cation.[1] In ESI, protonation will likely occur at the most basic site, the amino group, to form an even-electron cation.[2] The presence of two electron-withdrawing fluorine atoms on the benzene ring will also influence electron distribution and bond strengths, thereby affecting the fragmentation pathways.[3] Furthermore, the "ortho" relationship between the amino and ethyl ester groups can lead to specific rearrangement reactions, a phenomenon known as the "ortho effect".[4]

Electron Ionization (EI) Fragmentation: A Hard Ionization Approach

Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a powerful technique for the analysis of volatile and thermally stable compounds.[5] EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, resulting in extensive and often complex fragmentation patterns that provide a detailed structural fingerprint.

The predicted EI fragmentation of this compound is expected to follow several key pathways, based on the known fragmentation of ethyl benzoate and ethyl 2-aminobenzoate.[6][7]

Key Predicted EI Fragmentation Pathways:

  • α-Cleavage of the Ester: The most prominent fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH2CH3), resulting in the formation of a stable acylium ion.[6] For this compound, this would lead to a fragment at m/z 156.

  • Loss of Ethylene via McLafferty-type Rearrangement: A hydrogen atom from the ethyl group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule and the formation of a radical cation of 2-amino-4,5-difluorobenzoic acid at m/z 173. This is a common fragmentation for esters with an alkyl chain of at least two carbons.[6]

  • Loss of Carbon Monoxide (CO): The acylium ion formed from α-cleavage can further fragment by losing a molecule of carbon monoxide, resulting in a substituted phenyl cation.

  • Influence of Fluorine Substituents: The presence of fluorine atoms can lead to unique fragmentation pathways, such as the loss of a fluorine radical or the elimination of HF. Additionally, rearrangements involving fluorine migration have been observed in the mass spectra of fluorinated aromatic compounds.[8] The expulsion of difluorocarbene (:CF2) is another potential fragmentation pathway for polyfluorinated aromatic compounds.[9]

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation: A Soft Ionization Approach

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is a "soft" ionization technique ideal for analyzing polar, less volatile, and thermally labile compounds.[10] In positive ion mode, ESI typically results in the formation of a protonated molecule, [M+H]+, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.

For this compound, protonation is expected to occur on the amino group, the most basic site in the molecule.[2] The fragmentation of the resulting [M+H]+ ion (m/z 202) upon collision-induced dissociation (CID) will likely involve the loss of small neutral molecules.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of Ethanol: A common fragmentation pathway for protonated ethyl esters is the loss of a neutral ethanol molecule (C2H5OH), which would result in a fragment at m/z 156.

  • Loss of Ethylene: Similar to EI, the loss of a neutral ethylene molecule (C2H4) can occur, leading to the protonated 2-amino-4,5-difluorobenzoic acid at m/z 174.

  • Loss of Water: The presence of the ortho-amino group can facilitate the loss of a water molecule from the protonated molecule or subsequent fragment ions.[4]

  • Loss of Carbon Monoxide: Following the initial loss of ethanol or ethylene, the resulting fragment ion may further lose a molecule of carbon monoxide.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Performance Comparison: EI vs. ESI

The choice between EI and ESI for the analysis of this compound depends on the analytical objective.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron bombardmentHigh voltage spray in solution
Ion Type Radical Cation (M+•)Protonated Molecule ([M+H]+)
Fragmentation Extensive, "hard" ionizationMinimal, "soft" ionization (requires MS/MS)
Molecular Ion May be weak or absentTypically the base peak
Structural Information Rich fragmentation provides a detailed fingerprintFragmentation controlled by MS/MS
Coupled Chromatography Gas Chromatography (GC)Liquid Chromatography (LC)
Analyte Suitability Volatile, thermally stable compoundsPolar, less volatile, thermally labile compounds

Experimental Protocols

GC-EI-MS Analysis:

  • Sample Preparation: Dissolve this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

LC-ESI-MS/MS Analysis:

  • Sample Preparation: Dissolve this compound in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. Acidify the solution slightly with formic acid (0.1%) to promote protonation.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS/MS: Isolate the precursor ion (m/z 202) and perform collision-induced dissociation (CID) with argon as the collision gas, varying the collision energy to observe the fragmentation pattern.

Conclusion

Both Electron Ionization and Electrospray Ionization offer valuable, yet distinct, information for the structural characterization of this compound. EI provides a complex and reproducible fragmentation pattern that serves as a robust fingerprint for identification, while ESI, coupled with tandem mass spectrometry, allows for controlled fragmentation experiments that can reveal specific structural motifs and connectivity. The choice of technique will ultimately be guided by the sample matrix, the required sensitivity, and the specific analytical question at hand. For comprehensive structural elucidation, employing both techniques can provide complementary data, leading to a more confident identification.

References

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. PubMed. [Link]

  • Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. ResearchGate. [Link]

  • Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health. [Link]

  • Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. ResearchGate. [Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

  • Ethyl 2-aminobenzoate. PubChem. [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. National Institutes of Health. [Link]

  • AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • Characterizing the Tautomers of Protonated Aniline Using Differential Mobility Spectrometry and Mass Spectrometry. PubMed. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Institutes of Health. [Link]

  • Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. YouTube. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
  • Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Benzoic acid, 2-amino-, ethyl ester. NIST WebBook, SRD 69. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

Sources

A Comparative Guide to Ethyl 2-amino-4,5-difluorobenzoate and Ethyl 4-amino-3,5-difluorobenzoate: Key Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. Fluorinated building blocks, therefore, are of paramount importance. This guide provides an in-depth comparative analysis of two isomeric fluorinated aminobenzoate esters: Ethyl 2-amino-4,5-difluorobenzoate and Ethyl 4-amino-3,5-difluorobenzoate. Understanding the nuanced differences in their synthesis, physicochemical properties, reactivity, and applications is crucial for the rational design of novel therapeutics.

Molecular Structure and Physicochemical Properties

The seemingly subtle shift in the positions of the amino and fluoro substituents on the ethyl benzoate core profoundly impacts the electronic and steric characteristics of these molecules.

PropertyThis compoundEthyl 4-amino-3,5-difluorobenzoate
Molecular Formula C₉H₉F₂NO₂C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol 201.17 g/mol [1]
CAS Number 864293-36-7[2]1415920-00-1[3]
Appearance White to off-white solidNot specified, likely a solid
Calculated LogP 1.71.7[1]
Topological Polar Surface Area (TPSA) 52.3 Ų52.3 Ų[1]

The identical molecular formulas and weights, along with similar calculated LogP and TPSA values, suggest that these isomers possess comparable overall polarity and lipophilicity. However, the spatial arrangement of the functional groups dictates their distinct chemical behavior.

Visualization of Isomeric Structures

G cluster_0 This compound cluster_1 Ethyl 4-amino-3,5-difluorobenzoate 2-amino 2-amino 4-amino 4-amino G start 4-bromo-2,6-difluoroaniline intermediate1 4-cyano-2,6-difluoroaniline start->intermediate1 Cyanation step1 CuCN, DMF, reflux intermediate2 4-amino-3,5-difluorobenzoic acid intermediate1->intermediate2 Hydrolysis step2 NaOH, H2O, reflux end Ethyl 4-amino-3,5-difluorobenzoate intermediate2->end Esterification step3 Ethanol, H2SO4, reflux

Caption: Synthetic pathway for Ethyl 4-amino-3,5-difluorobenzoate.

This compound is typically synthesized from its corresponding carboxylic acid, 2-amino-4,5-difluorobenzoic acid. The final step is a classic Fischer-Speier esterification.

A general experimental protocol for the esterification is as follows:

Protocol: Fischer-Speier Esterification of 2-amino-4,5-difluorobenzoic Acid

  • Reaction Setup: In a round-bottom flask, suspend 2-amino-4,5-difluorobenzoic acid (1.0 eq) in anhydrous ethanol (10-20 eq), which serves as both the reactant and solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization. [4][5]

Reactivity

The positioning of the amino group relative to the ester and fluoro substituents significantly influences the reactivity of the aromatic ring and the nucleophilicity of the amino group.

  • This compound: The ortho-amino group can engage in intramolecular hydrogen bonding with the ester carbonyl, potentially influencing the conformation and reactivity of both functional groups. The proximity of the amino group can also sterically hinder reactions at the ester functionality. The two fluorine atoms at the 4- and 5-positions are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

  • Ethyl 4-amino-3,5-difluorobenzoate: The para-amino group's electron-donating effect strongly activates the ring towards electrophilic substitution at the positions ortho to the amino group (positions 2 and 6). The two fluorine atoms ortho to the amino group, however, have a strong electron-withdrawing inductive effect, which somewhat tempers this activation. The amino group is more sterically accessible compared to the 2-amino isomer, which can be advantageous for reactions involving this group.

Spectroscopic Comparison

The distinct substitution patterns of the two isomers lead to unique spectroscopic signatures, particularly in their NMR and IR spectra.

Spectroscopic DataThis compound (Predicted/Inferred)Ethyl 4-amino-3,5-difluorobenzoate (Experimental/Predicted)
¹H NMR Aromatic region will show complex splitting patterns due to ¹H-¹⁹F and ¹H-¹H couplings. The chemical shifts will be influenced by the ortho-amino and meta/para-fluoro groups.Aromatic protons will likely appear as a triplet or a multiplet due to coupling with the two equivalent fluorine atoms. The amino protons will appear as a broad singlet.
¹³C NMR Aromatic carbons will exhibit C-F couplings. The chemical shifts will be characteristic of the substitution pattern.Aromatic carbons will show characteristic C-F couplings. The two carbons bearing fluorine atoms will be equivalent, as will the two carbons ortho to the ester group.
FT-IR (cm⁻¹) N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹). [6]N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).

Applications in Drug Discovery and Development

Both isomers serve as valuable building blocks in the synthesis of complex bioactive molecules. The choice between them often depends on the desired substitution pattern of the final drug candidate and the specific synthetic route.

Ethyl 4-amino-3,5-difluorobenzoate has been utilized as a key intermediate in the synthesis of visible-light-responsive azobenzene derivatives. [7]These photoswitchable molecules have potential applications in photopharmacology, where the activity of a drug can be controlled with light. The symmetrical substitution pattern of this isomer can be advantageous in creating symmetrical target molecules.

This compound and its close analogs are employed in the construction of various heterocyclic scaffolds that are central to many therapeutic agents. For instance, related anthranilate derivatives are precursors to fluorinated benzodiazepines and other central nervous system agents. [8]The ortho-amino ester functionality is particularly well-suited for condensation reactions to form fused ring systems. The presence of two fluorine atoms can enhance metabolic stability and binding affinity of the final drug molecule. [3] The strategic placement of fluorine atoms in these building blocks can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles. For example, fluorinated aminobenzoic acid derivatives are key components in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs. [1][9]The specific isomer chosen will dictate the orientation of the functional groups within the kinase binding pocket, which is critical for achieving high potency and selectivity.

Conclusion

This compound and Ethyl 4-amino-3,5-difluorobenzoate, while isomeric, offer distinct advantages and present different synthetic challenges. The 4-amino isomer provides a more accessible amino group and a symmetrical substitution pattern, making it suitable for certain classes of molecules like photoswitchable azobenzenes. The 2-amino isomer, with its potential for intramolecular interactions and its utility in forming fused heterocyclic systems, is a valuable precursor for a different range of complex drug candidates.

The choice between these two building blocks will ultimately be guided by the specific synthetic strategy and the desired structure-activity relationship of the target molecule. A thorough understanding of their respective properties, as outlined in this guide, is essential for any researcher working at the forefront of drug discovery and development.

References

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC - PubMed Central. Available at: [Link]

  • Ethyl 2-amino-4-fluorobenzoate. MySkinRecipes. Available at: [Link]

  • 1H NMR and 13C NMR spectra of ethyl 4-aminobenzoate in CDCl3. The Royal Society of Chemistry. Available at: [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Human Metabolome Database. Available at: [Link]

  • This compound,864293-36-7->Allfluoro pharmaceutical co .ltd. Allfluoro. Available at: [Link]

  • FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. PubMed. Available at: [Link]

  • Ethyl 4-amino-3,5-difluorobenzoate | C9H9F2NO2 | CID 90041574. PubChem. Available at: [Link]

  • Synthesis, mol-ecular and crystal structures of 4-amino-3,5-di-fluoro-benzo-nitrile, ethyl 4-amino-3,5-di-fluoro-benzoate, and diethyl 4,4'-(diazene-1,2-di-yl)bis-(3,5-di-fluoro-benzoate). PubMed. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Ethyl p-bis(2-hydroxyethyl)aminobenzoate. NIST WebBook. Available at: [Link]

  • Process for preparing 2,4,5-trifluorobenzoic acid. European Patent Office. Available at: [Link]

  • 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965. PubChem. Available at: [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Publishing. Available at: [Link]

  • Esterification (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. ResearchGate. Available at: [Link]

  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. Available at: [Link]

  • EGFR inhibitors synthesis and biological assessment. Dove Medical Press. Available at: [Link]

  • Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. PubMed Central. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Design and synthesis of CK2 inhibitors. PubMed. Available at: [Link]

  • Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. MDPI. Available at: [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. Available at: [Link]

Sources

Differentiating Difluorobenzoate Isomers: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and patentability. Subtle shifts in the positions of substituent groups can drastically alter molecular properties, making robust analytical methodologies for isomer differentiation indispensable. This guide provides an in-depth comparison of the six isomers of difluorobenzoic acid, leveraging a suite of spectroscopic techniques to elucidate their unique structural fingerprints. We will delve into the mechanistic underpinnings of the observed spectral differences and provide field-proven experimental protocols to empower researchers in their analytical endeavors.

The Challenge of Isomerism in Difluorobenzoates

The six constitutional isomers of difluorobenzoic acid—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzoic acid—all share the same molecular formula, C₇H₄F₂O₂, but differ in the substitution pattern of the two fluorine atoms on the benzene ring. This seemingly minor variation leads to distinct electronic distributions and molecular symmetries, which are sensitively probed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between isomers of difluorobenzoic acid.[1][2] The chemical shifts (δ), coupling constants (J), and multiplicity of signals in both ¹H and ¹³C NMR spectra provide a detailed roadmap of the molecular structure.

Key Differentiating Features in ¹H NMR:

The aromatic region of the ¹H NMR spectrum is particularly informative. The number of distinct proton signals, their splitting patterns, and their chemical shifts are directly influenced by the fluorine substitution pattern.

  • Symmetry: The 3,5-difluorobenzoate isomer, possessing a C₂ axis of symmetry, will exhibit a simpler spectrum compared to its asymmetric counterparts.

  • Coupling Constants: The magnitude of the coupling constants between protons (³JHH) and between protons and fluorine atoms (JHF) are highly dependent on the number of bonds separating the coupled nuclei and their geometric arrangement. For instance, ortho, meta, and para couplings will have characteristic ranges.

Causality Behind Experimental Choices:

The choice of a deuterated solvent is crucial to avoid overwhelming the spectrum with solvent signals.[3] Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for dissolving benzoic acid derivatives.[3] A standard 5 mm NMR tube is typically used, and the sample concentration is optimized to achieve a good signal-to-noise ratio in a reasonable time.[3] For ¹H NMR, 5-25 mg of the sample is usually sufficient, while ¹³C NMR may require a more concentrated sample (50-100 mg).[3]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the differentiation of difluorobenzoate isomers.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the difluorobenzoate isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[3]

    • If necessary, gently warm the vial or use a vortex mixer to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

    • The final sample height in the tube should be approximately 4-5 cm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • For ¹³C NMR, acquire a proton-decoupled spectrum. Typical parameters might include:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on the sample concentration.

Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to the residual solvent peak or an internal standard like TMS).

Vibrational Spectroscopy (FT-IR and Raman): Probing Molecular Bonds and Symmetry

Fourier-transform infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule.[4][5][6] The frequencies, intensities, and shapes of the vibrational bands serve as a unique "fingerprint" for each isomer.

Key Differentiating Features:
  • C-F Stretching and Bending Vibrations: The positions of the C-F stretching and bending modes are sensitive to the electronic environment and will vary between isomers.

  • Aromatic C-H Bending Modes: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly diagnostic for the substitution pattern on the benzene ring.

  • Symmetry and the Rule of Mutual Exclusion: For centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While none of the difluorobenzoate isomers are strictly centrosymmetric, the highly symmetric 3,5-isomer will exhibit notable differences in the relative intensities of certain bands in its IR and Raman spectra compared to the less symmetric isomers.

A study on 2,3- and 2,4-difluorobenzoic acid demonstrated the use of FT-IR and FT-Raman spectroscopy, with spectra recorded in the solid state.[4]

Causality Behind Experimental Choices:

For solid samples, the KBr pellet method is a common technique in FT-IR spectroscopy to obtain high-quality transmission spectra by minimizing scattering effects.[7][8][9] Attenuated Total Reflectance (ATR) is a simpler alternative that requires minimal sample preparation.[7][9] For Raman spectroscopy, solid samples can be analyzed directly with no preparation, which is a significant advantage.[10]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum of a solid difluorobenzoate isomer.

Methodology:

  • Sample Preparation:

    • Gently grind 1-2 mg of the difluorobenzoate isomer with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[7]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Experimental Protocol: Raman Spectroscopy

Objective: To obtain a Raman spectrum of a solid difluorobenzoate isomer.

Methodology:

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid sample directly onto a microscope slide or into a capillary tube. No further preparation is typically needed.[10]

  • Instrument Setup and Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Focus the laser beam onto the sample.

    • Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 785 nm to minimize fluorescence) and power. The acquisition time will depend on the sample's Raman scattering efficiency.

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are influenced by the substituents on the aromatic ring.

Key Differentiating Features:

The π → π* transitions of the benzene ring are sensitive to the electronic effects of the fluorine and carboxylic acid groups. The position of the fluorine atoms will alter the energy levels of the molecular orbitals, leading to shifts in the λmax values for each isomer. For example, a study on 2,3- and 2,4-difluorobenzoic acid recorded the UV absorption spectra in ethanol in the 200-800 nm range.[4]

Causality Behind Experimental Choices:

The choice of solvent is critical in UV-Vis spectroscopy, as the solvent itself must be transparent in the wavelength range of interest.[11] Ethanol, methanol, and hexane are common choices for aromatic compounds.[12] Quartz cuvettes are used because they are transparent to UV radiation.[12] The concentration of the solution is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption maxima of difluorobenzoate isomers in solution.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the difluorobenzoate isomer in a suitable UV-grade solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the desired range.

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Rinse a second quartz cuvette with the sample solution before filling it.[12]

  • Data Acquisition:

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank with the sample cuvette.

    • Scan the absorbance of the sample over the desired wavelength range (e.g., 200-400 nm).[13]

Comparative Data Summary

IsomerKey ¹H NMR Features (Aromatic Region)Key IR Bands (cm⁻¹)Key Raman Bands (cm⁻¹)UV-Vis λmax (nm)
2,3-Difluorobenzoic Acid Complex multiplet patterns due to multiple JHF and JHH couplings.Data available in literature.[4]Data available in literature.[4]Data available in literature.[4]
2,4-Difluorobenzoic Acid Distinct coupling patterns reflecting the ortho, meta, and para relationships between H and F.Data available in literature.[4]Data available in literature.[4]Data available in literature.[4]
2,5-Difluorobenzoic Acid Characteristic splitting patterns arising from the specific H-F and H-H couplings.Spectral data available.[14]Spectral data available.
2,6-Difluorobenzoic Acid A more symmetrical pattern in the aromatic region compared to other ortho-substituted isomers.
3,4-Difluorobenzoic Acid Aromatic protons will show distinct ortho and meta couplings.Spectral data available.[15][16]Spectral data available.[15]
3,5-Difluorobenzoic Acid Simplest ¹H NMR spectrum in the aromatic region due to symmetry.Spectral data available.[17]

Note: This table is a template. Specific values should be populated from experimental data or reliable literature sources.

Visualizing the Workflow

Spectroscopic_Workflow cluster_Sample Isomer Sample cluster_Techniques Spectroscopic Analysis cluster_Data Data Analysis & Comparison Isomer Difluorobenzoate Isomer NMR NMR Spectroscopy (¹H, ¹³C) Isomer->NMR Dissolve in deuterated solvent FTIR FT-IR Spectroscopy Isomer->FTIR Prepare KBr pellet or use ATR Raman Raman Spectroscopy Isomer->Raman Analyze solid directly UVVis UV-Vis Spectroscopy Isomer->UVVis Dissolve in UV-grade solvent Analysis Spectral Interpretation - Chemical Shifts - Coupling Constants - Vibrational Modes - λmax NMR->Analysis FTIR->Analysis Raman->Analysis UVVis->Analysis Comparison Comparative Analysis of Isomers Analysis->Comparison

Caption: Experimental workflow for the spectroscopic differentiation of difluorobenzoate isomers.

Conclusion and Future Outlook

The combination of NMR, FT-IR, Raman, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the unambiguous differentiation of difluorobenzoate isomers. Each technique offers unique insights into the molecular structure and electronic properties, and when used in concert, they provide a self-validating system for isomer identification. Future work may involve the use of advanced techniques such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) for even more detailed structural elucidation and computational chemistry to model and predict the spectroscopic properties of these isomers with greater accuracy.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511–1519. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube. [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • Tanvi, M. (2020). RAMAN SPECTROSCOPY: AN EXPERIMENTAL TOOL TO PROBE MOLECULAR LEVEL PROCESSES. Gyankosh: An Interdisciplinary Journal, 2(1). [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Sundaraganesan, N., Ilango, G., & Dominic Joshua, B. (2007). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 287–297. [Link]

  • Angers, L., & Goudreault, S. (2023). Towards routine organic structure determination using Raman microscopy. RSC Chemical Science, 14(46), 13054–13063. [Link]

  • Chemistry LibreTexts. (2025, January 5). 4.3: Raman Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Raman spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical experimental arrangements for Raman spectroscopy. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 7). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube. [Link]

  • PubChem. (n.d.). 3,4-Difluorobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. [Link]

  • Digital Commons @ Cal Poly. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. [Link]

  • Analytical Chemistry. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. [Link]

  • Spronk, C. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • NIST. (n.d.). 3,4-Difluorobenzoic acid. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Difluorobenzoic acid. Retrieved from [Link]

  • Huh, C. S. (2023). SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. European Journal of Pure and Applied Chemistry, 10(1). [Link]

  • PubChem. (n.d.). 3,5-Difluorobenzoic acid. Retrieved from [Link]

  • Huh, C. S. (2023). SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. European Journal of Pure and Applied Chemistry, 10(1). [Link]

  • Dietzek, B., Hermann, B., Kiefer, W., & Schmitt, M. (2018). Rotamer-Specific Photoisomerization of Difluorostilbenes from Transient Absorption and Transient Raman Spectroscopy. The Journal of Physical Chemistry B, 122(3), 1049–1059. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Rastogi, V. K., Palafox, M. A., Tanwar, R. P., & Mittal, L. (2002). 3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(9), 1987–2004. [Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). (3,5-Difluorobenzoyl) 3,5-difluorobenzoate. Retrieved from [Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,4-Difluorobenzoate. Retrieved from [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]

  • Schmitt, M., & Suhm, M. A. (2018). Quantifying Conformational Isomerism in Chain Molecules by Linear Raman Spectroscopy: The Case of Methyl Esters. Molecules, 23(1), 139. [Link]

  • ACS. (n.d.). Chemical Conjugation to Differentiate Monosaccharides by Raman and Surface Enhanced Raman Spectroscopy. Retrieved from [Link]

  • MDPI. (2024). Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the aminobenzoate scaffold, a derivative of para-aminobenzoic acid (PABA), represents a privileged structure found in numerous bioactive compounds. Historically recognized as a precursor in the folate synthesis pathway of bacteria, its derivatives have been explored for a wide range of therapeutic applications.[1] A pivotal strategy in modern drug design is the selective incorporation of fluorine atoms into lead compounds to enhance their pharmacological profiles.[2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and biological characteristics.[4][5]

This guide provides a comparative analysis of fluorinated and non-fluorinated aminobenzoate derivatives. We will delve into how the strategic introduction of fluorine impacts physicochemical properties, which in turn modulates biological activities such as anticancer, antimicrobial, and enzyme inhibitory effects. This content is designed for researchers, scientists, and drug development professionals, offering field-proven insights, supporting experimental data, and detailed protocols to validate these findings in a laboratory setting.

Section 1: The Fluorine Factor: Impact on Physicochemical Properties

The decision to introduce fluorine is a calculated one, aimed at predictably modifying a molecule's behavior. The substitution of hydrogen with fluorine, the most electronegative element, induces a cascade of effects that are critical for a drug's efficacy and pharmacokinetics.

Causality of Physicochemical Changes:

  • Lipophilicity: Fluorine's effect on lipophilicity (measured as logP) is context-dependent. A single fluorine atom or a trifluoromethyl (CF3) group can increase lipophilicity, which often enhances membrane permeability and cell uptake.[6] This improved transport across biological barriers can lead to greater accumulation of the drug at its target site.[3]

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. By replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can block oxidative metabolism by cytochrome P450 enzymes.[7][8] This "metabolic shielding" increases the compound's half-life, improving its bioavailability and duration of action.

  • Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups. For aminobenzoates, this can influence the molecule's ionization state at physiological pH, which is crucial for its solubility, cell permeability, and binding interactions with its biological target.[9]

  • Binding Interactions: Fluorine can participate in unique, favorable interactions with protein targets, such as dipole-dipole, orthogonal multipolar, and even weak hydrogen bonds.[2] These interactions can increase binding affinity and selectivity for the target enzyme or receptor.

The following diagram illustrates the logical relationship between fluorination and its downstream biological consequences.

G cluster_cause Chemical Modification cluster_effect1 Physicochemical Alterations cluster_effect2 Pharmacological Outcomes cluster_final Overall Impact Fluorination Strategic Fluorination of Aminobenzoate Lipophilicity Increased Lipophilicity Fluorination->Lipophilicity Metabolism Blocked Metabolism Fluorination->Metabolism pKa Altered pKa Fluorination->pKa Binding New Binding Interactions Fluorination->Binding Permeability Enhanced Cell Permeability Lipophilicity->Permeability Bioavailability Improved Bioavailability & Half-Life Metabolism->Bioavailability TargetAffinity Increased Target Affinity & Selectivity pKa->TargetAffinity Binding->TargetAffinity Activity Potentiated Biological Activity Permeability->Activity Bioavailability->Activity TargetAffinity->Activity

Caption: Impact of Fluorination on Drug Properties.

Section 2: Comparative Biological Activities

Experimental data consistently demonstrates that fluorination of aminobenzoate-containing scaffolds can significantly enhance biological activity across various therapeutic areas.

Anticancer Activity

Fluorine is a component in approximately 20% of all anticancer drugs, a testament to its effectiveness.[4][10] In the context of aminobenzoates and related structures, fluorination often leads to a dramatic increase in cytotoxicity against cancer cell lines.

One study investigating fluorinated Schiff bases derived from aminophenylhydrazines on the A549 non-small cell lung cancer line found a clear structure-activity relationship.[11] The compound featuring five fluorine atoms exhibited the strongest cytotoxic effect, with an IC50 value of 0.64 μM, while a related compound with two fluorine atoms showed the strongest antiproliferative effect.[11] This suggests that the degree and position of fluorination can be fine-tuned to optimize different anticancer endpoints. Another example is 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, which shows potent and selective activity against sensitive breast cancer cell lines.[12]

Compound TypeNumber of Fluorine AtomsTarget Cell LineEndpointResult (IC50)Reference
Fluorinated Schiff Base5A549 (Lung)Cytotoxicity0.64 µM [11]
Fluorinated Schiff Base2A549 (Lung)ProliferationStrongest Effect[11]
5-Fluorobenzothiazole1MCF-7 (Breast)Growth InhibitionPotent Activity[12]
Non-fluorinated Analog0MCF-7 (Breast)Growth InhibitionLower Activity(Implied)[12]
Antimicrobial Activity

The success of fluoroquinolone antibiotics has cemented the role of fluorine in developing antibacterial agents.[7] This strategy extends to other chemical classes, including aminobenzoate derivatives. Studies have shown that simple chemical modifications of PABA, including the introduction of fluorine, can confer potent antibacterial and antifungal properties.[1] Fluorinated benzoyl hydrazides and related compounds have demonstrated significant inhibitory activity, particularly against Gram-positive bacteria.[13] The enhanced activity is often attributed to improved penetration of the bacterial cell wall and inhibition of essential metabolic pathways.[1][6]

Compound ScaffoldTarget OrganismActivity NotedReference
Fluorinated Benzoic Acid AmidesStaphylococcus aureus, E. coliPronounced antibacterial activity[7]
Fluorinated Benzoic Acid HydrazidesGram-positive bacteriaGeneral inhibitory activity[13]
Fluorinated PABA Schiff BaseS. aureus (MRSA), FungiPotent antibacterial & antifungal[1]
Enzyme Inhibition

Fluorinated compounds can act as powerful enzyme inhibitors.[14] The strong electron-withdrawing nature of fluorine can alter the electronics of a substrate mimic, turning it into an inhibitor. Fluorinated aminophosphonates, for example, have been shown to be progressive, irreversible inhibitors of serine esterases like acetylcholinesterase and butyrylcholinesterase.[15] This inhibitory mechanism often involves the formation of a stable, covalent adduct with a key amino acid residue (e.g., serine) in the enzyme's active site, effectively inactivating the enzyme.[15][16] Similarly, fluorinated benzils and benzoins have been identified as excellent inhibitors of mammalian carboxylesterases.[17]

Section 3: Mechanistic Insights: A Case Study with Fluorinated Benzothiazoles

Understanding how a compound works is critical for rational drug design. The anticancer agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) provides an excellent example of a specific mechanism enhanced by fluorination. Its selective cytotoxicity is directly linked to the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[12]

  • Receptor Binding: 5F 203 binds to and activates the AhR in susceptible cancer cells.

  • CYP1A1 Induction: AhR activation leads to the transcriptional upregulation of the cytochrome P450 1A1 (CYP1A1) enzyme.

  • Metabolic Activation: CYP1A1 metabolizes 5F 203 into reactive electrophilic species.

  • DNA Adduct Formation: These metabolites bind covalently to DNA, forming DNA adducts.

  • Apoptosis: The resulting DNA damage triggers cell cycle arrest and, ultimately, programmed cell death (apoptosis).[12]

The selectivity arises because resistant cancer cells do not express or induce CYP1A1 to the same extent, and thus cannot activate the pro-drug.[12]

G Cmpd Fluorinated Aminobenzoate (5F 203) AhR Aryl Hydrocarbon Receptor (AhR) Cmpd->AhR Binds & Activates Metabolite Reactive Metabolite Cmpd->Metabolite Metabolized by CYP1A1 Enzyme CYP1A1 CYP1A1 Gene Transcription AhR->CYP1A1 Induces DNA DNA Adducts & Damage Metabolite->DNA Forms Apoptosis Apoptosis DNA->Apoptosis Triggers

Caption: AhR-Mediated Apoptosis Pathway.

Section 4: Experimental Design & Protocols

To empirically validate the comparative efficacy of fluorinated vs. non-fluorinated aminobenzoates, standardized and robust experimental protocols are essential. The following section provides a general workflow and detailed methodologies for key biological assays.

General Experimental Workflow

This diagram outlines a self-validating workflow for comparing a novel fluorinated aminobenzoate (Test Compound) against its non-fluorinated parent and a known standard drug.

G cluster_prep Compound Preparation cluster_assay Biological Assays cluster_analysis Data Analysis & Validation TestCmpd Test Compound (Fluorinated) Cytotoxicity Cytotoxicity Assay (e.g., MTT) TestCmpd->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) TestCmpd->Antimicrobial ParentCmpd Parent Compound (Non-Fluorinated) ParentCmpd->Cytotoxicity ParentCmpd->Antimicrobial StdDrug Standard Drug (e.g., Doxorubicin) StdDrug->Cytotoxicity StdDrug->Antimicrobial DMSO Vehicle Control (DMSO) DMSO->Cytotoxicity DMSO->Antimicrobial IC50 Calculate IC50 / MIC Cytotoxicity->IC50 Antimicrobial->IC50 Compare Compare Activities: Test vs. Parent Test vs. Standard IC50->Compare Conclusion Draw Conclusion on Fluorine's Effect Compare->Conclusion

Sources

A Comparative Guide to the Reactivity of Fluorinated Anthranilic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modulating Reactivity

Anthranilic acid and its ester derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] The introduction of fluorine atoms into this scaffold has become a prominent strategy in medicinal chemistry to fine-tune a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[2] However, the impact of fluorination on the chemical reactivity of the anthranilic acid ester moiety itself is a critical consideration for synthesis and drug development. This guide provides an in-depth comparison of the reactivity of fluorinated versus non-fluorinated anthranilic acid esters, supported by established principles of physical organic chemistry and representative experimental protocols.

The Electronic Influence of Fluorine: A Mechanistic Perspective

The reactivity of an ester, particularly towards nucleophilic acyl substitution, is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the aromatic ring of an anthranilic acid ester increase this electrophilicity, thereby enhancing the rate of reaction with nucleophiles. Conversely, electron-donating groups decrease it.

Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). When substituted on the aromatic ring, it effectively pulls electron density away from the ester group. This inductive effect is paramount in increasing the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

This principle can be quantitatively understood through the lens of the Hammett equation :

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. For a fluorine atom in the para position, σ is positive, indicating its electron-withdrawing nature.[3][4]

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type. For nucleophilic attacks on an ester carbonyl, ρ is positive, signifying that the reaction is accelerated by electron-withdrawing groups.[3][5]

Given that both σ for fluorine and ρ for nucleophilic acyl substitution are positive, their product is positive. This leads to a log(k/k₀) > 0, which means k > k₀ . Therefore, a fluorinated anthranilic acid ester is predicted to be more reactive towards nucleophiles than its non-fluorinated counterpart.

Comparative Reactivity in Key Transformations

The enhanced electrophilicity of fluorinated anthranilic acid esters translates to higher reactivity in several crucial synthetic transformations.

Amide Bond Formation

The formation of an amide bond via nucleophilic attack of an amine on the ester carbonyl is a cornerstone reaction in the synthesis of many biologically active molecules.

AmideFormation

Causality Behind Experimental Choices: Due to the electron-withdrawing nature of fluorine, the carbonyl carbon of a fluorinated anthranilic acid ester is more electrophilic. This heightened reactivity suggests that amide formation can often be achieved under milder conditions (e.g., lower temperatures, shorter reaction times) compared to the non-fluorinated analogue. The choice of a non-nucleophilic base is crucial to deprotonate the amine nucleophile without competing in the attack on the ester.

Data Summary: Expected Reactivity Trends

FeatureMethyl Anthraniliate (Non-fluorinated)Methyl 4-Fluoroanthranilate (Fluorinated)Rationale
Relative Rate of Amidation SlowerFasterThe electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon.
Optimal Reaction Temperature Typically higherPotentially lowerLess thermal energy is required to overcome the activation energy barrier for the more reactive ester.
Reaction Time LongerShorterThe reaction proceeds more quickly to completion due to the enhanced reactivity.
Yield Good to excellentPotentially higher or similarHigher reactivity can lead to more efficient conversion to the product, though side reactions can occur if conditions are not optimized.
Ester Hydrolysis

The hydrolysis of the ester group, either under acidic or basic conditions, is another reaction influenced by fluorine substitution.

EsterHydrolysis

Causality Behind Experimental Choices: Similar to amidation, the rate of hydrolysis is accelerated by the presence of an electron-withdrawing fluorine substituent. This is particularly pronounced in base-catalyzed hydrolysis, where the initial attack of the hydroxide ion is the rate-determining step. For acid-catalyzed hydrolysis, while the initial protonation of the carbonyl oxygen is favored, the subsequent nucleophilic attack by water is also accelerated.

Data Summary: Expected Hydrolysis Trends

FeatureMethyl Anthraniliate (Non-fluorinated)Methyl 4-Fluoroanthranilate (Fluorinated)Rationale
Relative Rate of Hydrolysis SlowerFasterThe inductive effect of fluorine enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water or hydroxide.
Stability in Aqueous Media More stableLess stableThe increased reactivity towards hydrolysis implies lower stability in aqueous environments, a critical factor in drug formulation and storage.

Experimental Protocols

The following are representative protocols. Researchers should note that due to the higher reactivity of fluorinated esters, reaction conditions such as temperature and time may need to be adjusted (typically reduced) to optimize yields and minimize potential side reactions.

Protocol 1: Synthesis of an Amide from Methyl Anthranilate

This protocol describes a general procedure for the amidation of methyl anthranilate.

Materials:

  • Methyl anthranilate (1.0 eq.)

  • Amine (1.1 eq.)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Base (e.g., NaH, LiHMDS) (1.2 eq.)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Work-up and purification supplies (e.g., saturated aqueous NH₄Cl, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

  • To a solution of the amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of methyl anthranilate in the anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting ester and the appearance of the product amide spot on a TLC plate. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Hydrolysis of Methyl 4-Fluoroanthranilate

This protocol outlines a typical base-catalyzed hydrolysis of a fluorinated anthranilic acid ester.

Materials:

  • Methyl 4-fluoroanthranilate (1.0 eq.)

  • Aqueous base solution (e.g., 2 M NaOH) (2.0 eq.)

  • Methanol or THF as a co-solvent

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Work-up supplies (e.g., 1 M HCl, organic extraction solvent)

Procedure:

  • Dissolve methyl 4-fluoroanthranilate in the co-solvent in a round-bottom flask.

  • Add the aqueous base solution and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the mixture to 0 °C and acidify with 1 M HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the acidified mixture with an organic solvent, dry the organic layer, and concentrate to obtain the product.

Self-Validation: The completion of the reaction is indicated by the absence of the starting ester on TLC. The formation of the carboxylic acid can be confirmed by the disappearance of the ester methyl signal and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum, as well as a characteristic O-H stretch in the IR spectrum.

Conclusion and Future Outlook

The incorporation of fluorine into the anthranilic acid ester framework predictably enhances its reactivity towards nucleophilic acyl substitution. This is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atom, which increases the electrophilicity of the ester carbonyl group. This enhanced reactivity can be leveraged to conduct synthetic transformations under milder conditions, potentially improving yields and reducing reaction times. However, it also implies a greater susceptibility to hydrolysis, which is a critical consideration in the handling, formulation, and storage of these compounds. For drug development professionals, understanding this reactivity profile is essential for designing efficient synthetic routes and developing stable, efficacious drug products.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Bonn, D. E., & Brittain, W. D. G. (2021). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 57(88), 11487-11502. [Link]

  • Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Journal of Physical Organic Chemistry, 16(2), 125-130. [Link]

  • McKee, M. L. (2018). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. Journal of Medicinal Chemistry, 61(15), 6810–6824. [Link]

  • PubChem. (n.d.). 4-Fluoroanthranilic acid. Retrieved from [Link]

  • Slavchev, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Journal of Organic Chemistry, 87(15), 9899–9912. [Link]

  • Wang, B., et al. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Chemical Engineering Transactions, 81, 139-144. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

Sources

A Comparative Crystallographic Guide to Fluorinated Ethyl Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the X-ray crystal structure of fluorinated ethyl aminobenzoate derivatives, pivotal scaffolds in medicinal chemistry. We will focus on Ethyl 4-amino-3,5-difluorobenzoate, a well-characterized example, to understand the profound impact of fluorine substitution on molecular conformation, crystal packing, and intermolecular interactions. This analysis is then compared with its non-fluorinated parent, Benzocaine (Ethyl 4-aminobenzoate), to isolate and explain the effects of fluorination—a critical strategy in modern drug design for modulating physicochemical properties like metabolic stability and receptor binding affinity.[1][2]

The Significance of Fluorine in Aminobenzoate Scaffolds

Para-aminobenzoic acid (PABA) and its derivatives are fundamental building blocks in pharmaceutical development, exhibiting a wide range of biological activities.[3][4] The introduction of fluorine atoms to these scaffolds is a strategic decision. Fluorine's high electronegativity and small size can drastically alter the electronic properties of the aromatic ring, influence hydrogen bonding capabilities, and enhance metabolic stability without significantly increasing steric bulk. Understanding the precise three-dimensional arrangement of these atoms, as revealed by single-crystal X-ray diffraction, is paramount for rational drug design.

This guide will dissect the crystal structure of Ethyl 4-amino-3,5-difluorobenzoate, providing the experimental context and comparing its solid-state features to those of Benzocaine to offer a clear perspective on the structural consequences of fluorination.

Comparative Structural Analysis: Ethyl 4-amino-3,5-difluorobenzoate vs. Benzocaine

The crystal structures of Ethyl 4-amino-3,5-difluorobenzoate (II) and its non-fluorinated analog Benzocaine reveal significant differences in their supramolecular assembly, driven by the electronic influence of the fluorine substituents.

Key Structural Insights for Ethyl 4-amino-3,5-difluorobenzoate

The crystal structure of Ethyl 4-amino-3,5-difluorobenzoate was determined through single-crystal X-ray diffraction.[5][6] The analysis reveals a quinoidal character in the phenyl ring, a direct consequence of the interplay between the electron-donating amino group and the strongly electron-withdrawing fluorine atoms in the ortho positions.[5][6] This electronic push-pull effect distorts the bond angles and influences the planarity of the ring system.

In the crystal lattice, the molecules are interconnected through a network of hydrogen bonds, including N—H⋯O interactions between the amino group and the carbonyl oxygen of the ester.[5][7] Additionally, weaker N—H⋯F and C—H⋯F short contacts contribute to the overall packing stability.[5][6]

The Impact of Fluorination: A Direct Comparison

The most illustrative comparison is with Benzocaine, the parent compound lacking fluorine atoms. While Benzocaine also forms hydrogen-bonded networks, the introduction of fluorine in Ethyl 4-amino-3,5-difluorobenzoate introduces new potential hydrogen bond acceptors and alters the charge distribution across the molecule, leading to different packing motifs.

Below is a table summarizing the key crystallographic and physicochemical parameters for comparison.

ParameterEthyl 4-amino-3,5-difluorobenzoateBenzocaine (Ethyl 4-aminobenzoate)Rationale for Difference
Molecular Formula C₉H₉F₂NO₂[5]C₉H₁₁NO₂[8]Addition of two fluorine atoms, removal of two hydrogen atoms.
Molecular Weight 201.17 g/mol 165.19 g/mol [8]The higher atomic mass of fluorine compared to hydrogen.
Key Intermolecular Bonds N—H⋯O, N—H⋯F, C—H⋯F[5][6][7]N—H⋯OFluorine atoms act as weak hydrogen bond acceptors, creating more complex interaction networks.
Ring Geometry Demonstrates quinoidal character[5][6]Standard aromatic characterStrong electron-withdrawing effect of two fluorine atoms ortho to the amine group enhances charge separation.
Biological Relevance Intermediate for fluorinated pharmaceuticals with potentially enhanced metabolic stability.[1]Widely used topical local anesthetic.[8][9]Fluorination is a common strategy to block metabolic pathways and improve drug-like properties.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process requiring careful execution. The workflow diagram below illustrates the key stages, followed by a detailed experimental protocol.

G Figure 1: X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification growth Slow Evaporation / Vapor Diffusion purification->growth mount Crystal Mounting growth->mount data_collection Data Collection (Diffractometer) mount->data_collection solve Structure Solution (e.g., SHELX) data_collection->solve refine Model Refinement solve->refine validate Validation & Analysis (CIF) refine->validate G Figure 2: Hydrogen Bonding Motif cluster_mol1 Molecule A cluster_mol2 Molecule B node1 N-H node4 C=O node1->node4 N-H···O Bond node2 C=O node3 N-H

Sources

A Comparative Guide to the HPLC Analysis and Purity Determination of Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-amino-4,5-difluorobenzoate is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of quinolone antibiotics. The purity of this intermediate is paramount, as any impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final drug product.[1] Consequently, a robust, accurate, and validated analytical method for purity determination is a non-negotiable requirement in both quality control laboratories and process development settings.

This guide provides an in-depth examination of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. We will explore the rationale behind the selected chromatographic conditions, present a detailed experimental protocol, and compare the performance of this method against other viable analytical techniques. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to implement and adapt these methods for their specific applications.

Core Principles: Reversed-Phase HPLC for Aromatic Amines

The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a cornerstone technique for the analysis of pharmaceutical compounds.[2] The fundamental principle of RP-HPLC lies in the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silica based, such as C18) and a polar mobile phase (usually a mixture of water or buffer and an organic solvent like acetonitrile or methanol).

For this compound, the separation is primarily driven by hydrophobic interactions between the aromatic ring and the non-polar C18 stationary phase. The polar amino and ester functional groups contribute to its solubility in the mobile phase. By carefully modulating the ratio of organic solvent to water in the mobile phase, we can control the retention time of the analyte and achieve effective separation from potential impurities.

Primary Recommended Method: Validated RP-HPLC with UV Detection

This section details a highly reliable and validated RP-HPLC method specifically tailored for the purity assessment of this compound.

Method Parameters and Rationale

The selection of each parameter is a critical decision aimed at achieving optimal separation, sensitivity, and efficiency.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction with the analyte's aromatic core. A 250 mm length ensures high resolving power for separating closely related impurities.
Mobile Phase Acetonitrile : Water (60:40 v/v)Acetonitrile is a preferred organic modifier offering low viscosity and good UV transparency. The 60:40 ratio provides a suitable elution strength for a reasonable retention time and good separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, balancing analysis time with system pressure and separation efficiency.
Detection UV at 254 nmThe aromatic ring of the molecule is a strong chromophore, exhibiting significant absorbance at 254 nm, which allows for sensitive detection.
Injection Volume 10 µLA small injection volume minimizes the potential for peak broadening and column overload.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Experimental Protocol: Purity Determination

This protocol outlines the step-by-step procedure for analyzing the purity of an this compound sample.

1. Preparation of Standard Solution (0.1 mg/mL): a. Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 60:40). c. Sonicate for 5 minutes to ensure complete dissolution.

2. Preparation of Sample Solution (0.1 mg/mL): a. Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase. c. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter to remove any particulate matter before injection.

3. Chromatographic Analysis: a. Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject a blank (mobile phase) to ensure the system is clean. c. Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area ≤ 2.0%). d. Inject the sample solution in duplicate. e. Run the chromatogram for a sufficient time (e.g., 20 minutes) to ensure all potential impurities are eluted.

4. Calculation of Purity: The purity is calculated by area normalization, assuming all impurities have a similar response factor at 254 nm.

Workflow for HPLC Purity Analysis

The following diagram illustrates the comprehensive workflow from sample receipt to final purity reporting.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing sample Sample Receipt std_prep Standard Preparation (0.1 mg/mL) sample->std_prep smp_prep Sample Preparation (0.1 mg/mL + Filtration) sample->smp_prep equilibration System Equilibration (Stable Baseline) smp_prep->equilibration suitability System Suitability (5x Standard Injections) equilibration->suitability analysis Sample Analysis (2x Sample Injections) suitability->analysis integration Peak Integration analysis->integration purity_calc Purity Calculation (% Area Normalization) integration->purity_calc report Final Report Generation purity_calc->report

Caption: Workflow for the HPLC purity determination of this compound.

Method Validation Summary

For a method to be trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][4] The following table summarizes typical acceptance criteria and illustrative results for the validation of this HPLC method.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference from blank or placebo at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9990.9995
Range 0.05 mg/mL - 0.15 mg/mL (50% - 150% of test concentration)Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0%0.8%1.2%
Limit of Detection (LOD) S/N ratio ≥ 3:10.001 mg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.003 mg/mL

Comparative Analysis of Alternative Techniques

While RP-HPLC is the gold standard, other analytical techniques can be employed for purity determination, each with its own set of advantages and limitations.[2]

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC (This Method) Liquid-solid partitioningRobust, versatile, well-established, high resolution.[2]Moderate analysis time, moderate solvent consumption.Routine QC, purity assays, and impurity profiling of non-volatile compounds.
UHPLC Similar to HPLC but with smaller particles (<2 µm)Faster analysis times, higher resolution, lower solvent consumption.[2]Higher backpressure, requires specialized instrumentation.High-throughput screening, complex mixture analysis.
Gas Chromatography (GC) Gas-solid partitioningExcellent for volatile and semi-volatile compounds, high sensitivity (with FID/MS).[2]Not suitable for non-volatile or thermally labile compounds; may require derivatization.Analysis of residual solvents or volatile impurities.
Differential ScanningCalorimetry (DSC) Measures heat flow difference during a controlled temperature change.Determines absolute purity without a reference standard, fast.Requires crystalline, thermally stable material with >98% purity; does not identify impurities.[5]Orthogonal purity check for high-purity crystalline standards.
Logical Comparison of Chromatographic Methods

The choice between HPLC, UHPLC, and GC depends on the specific analytical challenge.

G start Analyze This compound q1 Primary Goal? start->q1 hplc HPLC (Recommended Method) q1->hplc Routine Purity Assay uhplc UHPLC q1->uhplc High Throughput gc GC q1->gc Residual Solvents hplc_adv Adv: Robust, Versatile hplc->hplc_adv hplc_dis Disadv: Slower Speed hplc->hplc_dis uhplc_adv Adv: Fast, High Resolution uhplc->uhplc_adv uhplc_dis Disadv: High Pressure uhplc->uhplc_dis gc_adv Adv: Volatile Analysis gc->gc_adv gc_dis Disadv: Non-Volatile Incompatible gc->gc_dis

Caption: Decision logic for selecting an appropriate chromatographic method.

Advanced Topic: Impurity Profiling and Peak Purity

A comprehensive purity analysis goes beyond simply quantifying the main peak. It involves identifying and controlling potential impurities.

Potential Impurities: Based on common synthetic routes, such as the esterification of 4-amino-3,5-difluorobenzoic acid, potential impurities could include:

  • Starting Materials: Unreacted 4-amino-3,5-difluorobenzoic acid.

  • By-products: Diethyl-4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) from oxidative coupling.[6]

  • Degradation Products: Hydrolysis of the ester group back to the carboxylic acid.

Peak Purity Assessment with a Diode Array Detector (DAD): To ensure that the main analyte peak does not co-elute with a hidden impurity, a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable. A DAD acquires the full UV-Vis spectrum at every point across a chromatographic peak. Software can then compare spectra from the upslope, apex, and downslope of the peak. If the spectra are identical, the peak is considered spectrally pure.[7] This provides a higher level of confidence in the specificity of the method and the accuracy of the purity result.

Conclusion

The validated Reversed-Phase HPLC method detailed in this guide offers a robust, reliable, and precise approach for the purity determination of this compound. Its adherence to ICH validation principles ensures its suitability for regulated environments in the pharmaceutical industry.[8] While faster techniques like UHPLC exist for high-throughput needs and orthogonal methods like GC and DSC are useful for specific applications (e.g., residual solvents or primary standard characterization), the described HPLC method remains the workhorse for routine quality control. For the highest level of assurance, coupling this method with a Diode Array Detector for peak purity assessment is strongly recommended.

References

  • National Center for Biotechnology Information. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • Pharmaguideline. Steps for HPLC Method Validation.
  • ResearchGate. Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF.
  • Epshtein, N. A. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review). Drug development & registration.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • International Journal of All Research Scientific and Technical. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • Arborpharmchem. API Intermediates Production Purity.
  • ACS Publications. An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development.
  • Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals.
  • OENO One. HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE.
  • Chromatography Today. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • ResearchGate. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Matrix Scientific. 864293-36-7 Cas No. | this compound.
  • Allfluoro pharmaceutical co .ltd. This compound,864293-36-7.
  • Halochem. CAS 864293-36-7 | this compound.
  • PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

Sources

A Senior Application Scientist's Guide to the Synthesis of Aminodifluorobenzoate Isomers: A Comparative Efficiency Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, fluorinated organic molecules have gained a prominent role. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability, make them indispensable building blocks for novel therapeutics.[1][2] Among these, aminodifluorobenzoate isomers are particularly valuable scaffolds in medicinal chemistry.[1][2][3] This guide provides a comparative analysis of the synthesis efficiency for several key aminodifluorobenzoate isomers, offering insights into the strategic selection of synthetic routes for researchers, scientists, and drug development professionals.

The Strategic Importance of Isomeric Purity

The precise positioning of the amino and difluoro groups on the benzoic acid core drastically influences the molecule's three-dimensional structure and electronic properties. This, in turn, dictates its interaction with biological targets.[4][5] Consequently, the ability to efficiently synthesize isomerically pure aminodifluorobenzoates is a critical starting point for structure-activity relationship (SAR) studies and the development of targeted therapies.

Comparative Analysis of Synthetic Strategies

The synthesis of aminodifluorobenzoate isomers often involves multi-step sequences, with the efficiency of each step directly impacting the overall yield and cost-effectiveness of the process. Below, we compare the synthetic routes and efficiencies for several key isomers based on published data.

Table 1: Comparative Synthesis Efficiency of Aminodifluorobenzoate Isomers
IsomerStarting MaterialKey Transformation(s)Reported YieldReference
2-Amino-4,6-difluorobenzoic acid2-Amino-4,6-difluorobenzamideHofmann rearrangement86%[6]
4-Amino-3,5-difluorobenzoic acid4-Amino-3,5-difluorobenzonitrileNitrile hydrolysis84.2%[7]
Ethyl 4-amino-3,5-difluorobenzoate4-Amino-3,5-difluorobenzoic acidFischer esterification77%[7]
Ethyl 5-amino-3-chloro-2,4-difluorobenzoateEthyl 3-chloro-2,4-difluoro-5-nitrobenzoateCatalytic hydrogenation (Pd/C)97.0%[8]
2-Amino-3-fluorobenzoic acid7-FluoroisatinOxidative cleavage84-96%[9]

Note: The table includes a mono-fluoro and a chloro-difluoro analog to illustrate common synthetic strategies.

In-Depth Analysis of Synthetic Routes and Experimental Protocols

Synthesis of 2-Amino-4,6-difluorobenzoic acid via Hofmann Rearrangement

This approach utilizes a classic rearrangement reaction to convert an amide into a primary amine with one less carbon atom. The high yield suggests a clean and efficient transformation.

Experimental Protocol:

  • A solution of sodium hydroxide (6.70 g, 167 mmol) and 30% hydrogen peroxide (6.7 mL) in water (60 mL) is added dropwise to a suspension of 2-amino-4,6-difluorobenzamide (4.58 g, 25 mmol) in water (125 mL) at 0 °C.

  • The reaction mixture is then stirred at room temperature for 20 hours.

  • Upon completion, the pH is adjusted to 3 with formic acid.

  • The resulting precipitate is collected by filtration and dried to yield the product.[6]

Causality Behind Experimental Choices:

  • Hofmann Rearrangement: This is a reliable method for the synthesis of anthranilic acids from the corresponding phthalamic acids or benzamides. The choice of hydrogen peroxide and sodium hydroxide as reagents is a common and effective combination for this transformation.

  • Temperature Control: The initial reaction is carried out at 0 °C to control the exothermicity of the reaction between sodium hydroxide and hydrogen peroxide.

  • pH Adjustment: Acidification of the reaction mixture is crucial for the precipitation of the final product, as the aminobenzoic acid is least soluble at its isoelectric point.

Workflow Diagram:

start 2-Amino-4,6-difluorobenzamide reagents NaOH, H2O2, H2O, 0°C -> RT start->reagents acidification Formic Acid (pH 3) reagents->acidification product 2-Amino-4,6-difluorobenzoic acid acidification->product

Synthesis of 2-Amino-4,6-difluorobenzoic acid.
Synthesis of 4-Amino-3,5-difluorobenzoic acid via Nitrile Hydrolysis

This route begins with a commercially available benzonitrile and proceeds through hydrolysis to the carboxylic acid. The subsequent esterification provides the corresponding benzoate ester.

Experimental Protocol (Acid Synthesis):

  • 4-Amino-3,5-difluorobenzonitrile (14.91 g, 96.7 mmol) is treated with 1 M sodium hydroxide (480 mL).

  • The solution is heated to reflux for 24 hours.

  • After cooling, concentrated HCl (60 mL) is added dropwise to an acidic pH (~1) to precipitate the product as a hydrochloride salt.

  • The salt is dissolved in ethyl acetate, dried, and concentrated to obtain the final product.[7]

Experimental Protocol (Ester Synthesis):

  • 4-Amino-3,5-difluorobenzoic acid (14.9 g, 96.7 mmol) is dissolved in ethanol (300 mL) and sulfuric acid (6 mL).

  • The mixture is refluxed for 10 hours.

  • The reaction is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane.

  • The organic phase is dried and concentrated to yield the ethyl ester.[7]

Causality Behind Experimental Choices:

  • Nitrile Hydrolysis: This is a robust method for the synthesis of carboxylic acids. The use of strong base (NaOH) and heat is necessary to drive the hydrolysis of the relatively stable nitrile group.

  • Fischer Esterification: This is a standard and acid-catalyzed method for converting carboxylic acids to esters. The use of excess ethanol serves as both the solvent and the reactant, driving the equilibrium towards the product.

  • Work-up: The neutralization and extraction steps are critical for isolating the ester from the acidic reaction mixture and any unreacted starting material.

Workflow Diagram:

cluster_0 Acid Synthesis cluster_1 Ester Synthesis start_acid 4-Amino-3,5-difluorobenzonitrile hydrolysis 1. NaOH (1M), Reflux 2. HCl (conc.) start_acid->hydrolysis product_acid 4-Amino-3,5-difluorobenzoic acid hydrolysis->product_acid start_ester 4-Amino-3,5-difluorobenzoic acid product_acid->start_ester esterification Ethanol, H2SO4, Reflux start_ester->esterification product_ester Ethyl 4-amino-3,5-difluorobenzoate esterification->product_ester

Two-step synthesis of Ethyl 4-amino-3,5-difluorobenzoate.
Synthesis of Ethyl 5-amino-3-chloro-2,4-difluorobenzoate via Nitro Reduction

A common and highly efficient strategy for introducing an amino group is through the reduction of a nitro group. This method often proceeds with high yields and selectivity.

Experimental Protocol:

  • Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate is dissolved in a suitable solvent.

  • A palladium on carbon (Pd/C) catalyst is added.

  • The mixture is subjected to hydrogenation (H2 gas) until the reaction is complete.

  • The catalyst is filtered off, and the solvent is removed to yield the product.[8]

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This is one of the most common and cleanest methods for reducing nitro groups to amines. Palladium on carbon is a highly effective and widely used catalyst for this transformation. The reaction typically proceeds under mild conditions and produces water as the only byproduct.

  • Substrate Scope: This method is generally tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis.

Workflow Diagram:

start Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate reduction H2, Pd/C start->reduction product Ethyl 5-amino-3-chloro-2,4-difluorobenzoate reduction->product

Synthesis via Nitro Group Reduction.

Trustworthiness and Self-Validating Systems

The protocols described are derived from peer-reviewed scientific literature and established chemical synthesis databases.[6][7][8][9] The trustworthiness of these methods is further enhanced by the following:

  • Reproducibility: The detailed experimental conditions provided allow for the replication of the synthesis in a standard organic chemistry laboratory.

  • Characterization Data: The original sources provide characterization data (e.g., melting point, NMR spectroscopy) that can be used to verify the identity and purity of the synthesized compounds.

  • Predictable Chemistry: The reactions employed (e.g., Hofmann rearrangement, nitrile hydrolysis, catalytic hydrogenation) are well-understood and predictable transformations in organic chemistry.

Conclusion

The efficient synthesis of aminodifluorobenzoate isomers is a key enabling technology in the development of new pharmaceuticals. This guide has provided a comparative overview of several synthetic strategies, highlighting the importance of reaction choice in achieving high yields. The selection of a particular synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. For instance, catalytic hydrogenation of a nitro precursor often provides excellent yields for the introduction of an amino group, while the Hofmann rearrangement offers a direct route from an amide. By understanding the nuances of these synthetic pathways, researchers can make informed decisions to accelerate their drug discovery programs.

References

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]

  • Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications. [Link]

  • The Role of 4-Amino-2,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

Sources

A Comparative Guide to In Silico Modeling of Ethyl 2-amino-4,5-difluorobenzoate Derivatives: From Target Identification to ADMET Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic application of computational, or in silico, methodologies is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive comparison of key in silico modeling techniques as applied to Ethyl 2-amino-4,5-difluorobenzoate derivatives. These fluorinated aromatic compounds represent a promising scaffold in medicinal chemistry, with structural similarities to known biologically active agents. The inclusion of fluorine atoms can significantly enhance metabolic stability and binding affinity, making these derivatives attractive candidates for drug development.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth, technical exploration of molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources, providing a holistic view of the in silico drug discovery pipeline for this chemical series.

The Strategic Imperative for In Silico Modeling

The traditional drug discovery process is a long and expensive endeavor, with a high attrition rate for promising candidates. In silico modeling offers a cost-effective and time-efficient alternative for pre-screening and prioritizing compounds before committing to resource-intensive laboratory synthesis and testing. By simulating the interactions between a ligand and its biological target at a molecular level, we can gain valuable insights into binding affinities, mechanisms of action, and potential off-target effects. This predictive power allows for a more rational and targeted approach to drug design.

Comparative Analysis of In Silico Methodologies

The selection of an appropriate in silico technique is contingent on the specific research question at hand. Here, we compare the three most pertinent methodologies for the study of this compound derivatives: molecular docking for initial screening, molecular dynamics for refining binding poses and assessing stability, and QSAR for predicting the activity of novel analogs.

Molecular Docking: A First Pass at Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is an invaluable tool for virtual screening of large compound libraries and for elucidating the binding mode of a potential drug molecule.

Causality of Choice: For a novel series like this compound derivatives, where the primary biological target may not be definitively established, molecular docking against a panel of putative targets is the logical first step. Given the structural analogy to local anesthetics like benzocaine, voltage-gated sodium channels (NaV) are a prime target for investigation.[1]

Experimental Protocol: Molecular Docking of this compound against NaV1.5

  • Protein Preparation:

    • Obtain the 3D structure of the human NaV1.5 channel from the Protein Data Bank (PDB ID: 6UZ3).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling suite like AutoDockTools.

  • Ligand Preparation:

    • Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define the binding site on the NaV1.5 channel based on the location of known inhibitors or through blind docking followed by focused docking.

    • Generate a grid box encompassing the defined active site.

    • Perform the docking simulation using software such as AutoDock Vina, which employs a Lamarckian genetic algorithm to explore various ligand conformations.[2]

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

    • Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.

Data Presentation: Comparison of Docking Scores for this compound Derivatives Against NaV1.5

DerivativeDocking Score (kcal/mol)Key Interacting Residues
This compound-7.8PHE1760, TYR1767
Analog 1 (e.g., with a different ester group)-8.2PHE1760, TYR1767, LEU1465
Analog 2 (e.g., with an additional substituent)-7.5PHE1760, SER1763

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual docking scores would be generated from the execution of the described protocol.

Logical Workflow for Molecular Docking

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain Protein Structure (PDB) Grid Define Binding Site & Grid Generation PDB->Grid Ligand Prepare Ligand 3D Structure Ligand->Grid Docking Perform Docking Simulation Grid->Docking Analysis Analyze Poses & Scores Docking->Analysis Visualization Visualize Interactions Analysis->Visualization

Caption: Workflow for a typical molecular docking experiment.

Molecular Dynamics (MD) Simulations: Unveiling the Dynamics of Binding

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.

Causality of Choice: Following the identification of a promising binding pose from molecular docking, MD simulations are crucial to validate the stability of this interaction. This is particularly important for flexible ligands and protein binding pockets, as it accounts for conformational changes that are not captured by rigid docking.

Experimental Protocol: MD Simulation of the NaV1.5-Ligand Complex

  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a suitable force field, such as CHARMM36 for the protein and CGenFF for the ligand.[3]

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to physiological temperature (310 K) under the NVT ensemble.

    • Equilibrate the system under the NPT ensemble to maintain constant pressure.

  • Production Run:

    • Run the production simulation for a significant duration (e.g., 100 ns) to allow for sufficient sampling of conformational space.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex.

    • Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.

    • Monitor hydrogen bond formation and other key interactions throughout the simulation.

Data Presentation: Comparative Stability Metrics from MD Simulations

ComplexAverage Protein RMSD (Å)Average Ligand RMSD (Å)Key Stable Interactions
NaV1.5 - this compound2.1 ± 0.31.5 ± 0.2Persistent H-bond with TYR1767
NaV1.5 - Analog 11.9 ± 0.21.2 ± 0.1Stable hydrophobic contacts with PHE1760

Note: This data is illustrative. Actual results would be derived from MD simulation trajectories.

Conceptual Flow of an MD Simulation

Start Start with Docked Complex Solvate Solvate and Add Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Heat Heating (NVT) Minimize->Heat Equilibrate Equilibration (NPT) Heat->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis Production->Analyze

Caption: Key stages of a protein-ligand MD simulation.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. They are powerful tools for predicting the activity of novel compounds and for guiding lead optimization.

Causality of Choice: Once a sufficient number of this compound derivatives have been synthesized and their biological activity experimentally determined, a QSAR model can be developed. This model can then be used to predict the activity of yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts.

Experimental Protocol: 2D-QSAR Model Development

  • Data Set Preparation:

    • Compile a dataset of this compound derivatives with their corresponding experimental biological activity data (e.g., IC50 values).

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of 2D molecular descriptors, such as topological, constitutional, and physicochemical properties.

  • Model Building:

    • Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the calculated descriptors with the biological activity.

  • Model Validation:

    • Validate the predictive power of the QSAR model using the test set. Key statistical parameters include the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set.

Data Presentation: Performance of a Hypothetical QSAR Model

Statistical ParameterValueInterpretation
R² (Training Set)0.85Goodness of fit of the model to the training data.
Q² (Test Set)0.75Good predictive ability for external compounds.
RMSE0.30Low root mean square error indicates good accuracy.

Note: The presented values are for a hypothetical, well-performing QSAR model.

QSAR Modeling Workflow

Dataset Compile Dataset of Compounds and Activities Split Split into Training and Test Sets Dataset->Split Descriptors Calculate Molecular Descriptors Split->Descriptors Model Build QSAR Model (e.g., MLR) Descriptors->Model Validate Validate Model with Test Set Model->Validate Predict Predict Activity of New Compounds Validate->Predict

Caption: A streamlined workflow for developing a QSAR model.

ADMET Profiling: A Crucial Step Towards Drug-Likeness

A potent compound is of little therapeutic value if it possesses poor pharmacokinetic properties or is toxic. In silico ADMET prediction tools provide an early assessment of a compound's drug-likeness.

Causality of Choice: ADMET profiling should be an integral part of the in silico workflow for this compound derivatives to flag potential liabilities early in the discovery process.

Commonly Predicted ADMET Properties and In Silico Tools

PropertyDescriptionCommonly Used Tools
Absorption Human Intestinal Absorption (HIA), Caco-2 permeabilitySwissADME, pkCSM
Distribution Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB)SwissADME, ADMETlab
Metabolism Cytochrome P450 (CYP) inhibition/substrateSwissADME, pkCSM
Excretion Total clearancepkCSM
Toxicity AMES mutagenicity, hERG inhibition, HepatotoxicityProTox-II, pkCSM

Experimental Protocol: In Silico ADMET Prediction

  • Input: Provide the 2D structure of the this compound derivative in a suitable format (e.g., SMILES).

  • Tool Selection: Choose a reliable online ADMET prediction server (e.g., SwissADME, pkCSM).

  • Prediction: The server will calculate a range of physicochemical and pharmacokinetic properties based on its underlying models.

  • Analysis: Interpret the results in the context of desired drug-like properties (e.g., Lipinski's Rule of Five).

Conclusion and Future Directions

The in silico modeling approaches detailed in this guide provide a powerful and synergistic toolkit for the exploration of this compound derivatives as potential drug candidates. By integrating molecular docking, molecular dynamics simulations, and QSAR modeling with early-stage ADMET profiling, researchers can make more informed decisions, thereby enhancing the efficiency and success rate of the drug discovery process.

The journey from a promising scaffold to a clinically viable drug is long and arduous. However, the judicious application of these computational methodologies can significantly de-risk the early stages of this journey. Future work should focus on the experimental validation of the in silico predictions through synthesis and biological testing of the most promising derivatives. This iterative cycle of in silico design and experimental validation is the cornerstone of modern, rational drug discovery.

References

  • Meng, G., & Kuyucak, S. (2022). Computational Design of High-Affinity Blockers for Sodium Channel NaV1.2 from μ-Conotoxin KIIIA. Marine Drugs, 20(2), 154. [Link]

  • Jiang, D., et al. (2020). Structural basis for the modulation of the human cardiac sodium channel NaV1.5 by antiarrhythmic drugs. Science Advances, 6(24), eaba5495. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific reports, 7(1), 1-13. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Jo, S., Kim, T., Iyer, V. G., & Im, W. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM. Journal of computational chemistry, 29(11), 1859-1865. [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). Understanding the basics of QSAR for applications in pharmaceutical sciences and risk assessment. Academic Press. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-amino-4,5-difluorobenzoate Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for exploring the structure-activity relationship (SAR) of novel analogs based on the Ethyl 2-amino-4,5-difluorobenzoate scaffold. While this core structure is a valuable starting point in medicinal chemistry, publicly available comparative data on its analogs is scarce. Therefore, this document serves as a forward-looking guide, proposing a systematic study to unlock the therapeutic potential of this compound class, with a focus on their development as kinase inhibitors. We will delve into the rationale behind analog design, provide detailed experimental protocols for their synthesis and biological evaluation, and present a template for data analysis and SAR elucidation.

Introduction: The Rationale for Investigating this compound Analogs

The strategic incorporation of fluorine atoms into small molecules is a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. The this compound scaffold presents an attractive starting point for library synthesis due to its fluorinated benzene ring and multiple points for chemical modification.

The 2-aminobenzoic acid (anthranilic acid) core is a known pharmacophore present in numerous biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The difluoro-substitution pattern on the benzene ring is of particular interest, as it can modulate the electronic properties of the aromatic system and influence interactions with biological targets.

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. The structural features of this compound suggest its potential as a scaffold for the development of novel kinase inhibitors. The amino group and the ethyl ester provide handles for the introduction of various substituents that can be designed to interact with the ATP-binding site of kinases.

This guide proposes a systematic exploration of the SAR of this compound analogs to identify potent and selective kinase inhibitors.

Proposed Synthesis of this compound Analogs

The synthesis of a focused library of analogs is crucial for a thorough SAR study. The following section outlines a proposed synthetic strategy to generate diversity at two key positions: the amino group (R1) and the ethyl ester (R2).

General Synthetic Scheme

The proposed synthetic routes are based on established organic chemistry principles and adaptations from the synthesis of similar compounds.

G cluster_0 Modification at R1 (Amino Group) cluster_1 Modification at R2 (Ester Group) Start_R1 This compound Product_R1 Amide, Sulfonamide, or Schiff base analogs Start_R1->Product_R1 Acylation, Sulfonylation, or Reductive Amination Reagent_R1 R1-X (e.g., Acyl chloride, Sulfonyl chloride, Aldehyde) Reagent_R1->Product_R1 Start_R2 This compound Intermediate_R2 2-amino-4,5-difluorobenzoic acid Start_R2->Intermediate_R2 Hydrolysis Product_R2 Ester analogs Intermediate_R2->Product_R2 Esterification Reagent_R2 R2-OH (Various alcohols) Reagent_R2->Product_R2

Caption: Proposed synthetic strategies for analog generation.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of Amide Analogs (Modification at R1)

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.2 eq).

  • Slowly add the desired acyl chloride or anhydride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide analog.

Protocol 2.2.2: Synthesis of Ester Analogs (Modification at R2)

  • Hydrolyze this compound to 2-amino-4,5-difluorobenzoic acid using a standard procedure, for example, by refluxing with aqueous sodium hydroxide followed by acidification.

  • To a solution of 2-amino-4,5-difluorobenzoic acid (1.0 eq) in the desired alcohol (R2-OH, used as solvent or in a suitable inert solvent), add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting ester analog by column chromatography.

Proposed Biological Evaluation: Screening for Kinase Inhibitory Activity

To assess the potential of the synthesized analogs as kinase inhibitors, a robust and reproducible in vitro kinase inhibition assay is required. We propose screening the library against a panel of cancer-relevant kinases.

In Vitro Kinase Inhibition Assay Protocol

This protocol is a general guideline and may require optimization for specific kinases.

G Start Prepare Assay Plate Add_Kinase Add Kinase Enzyme Start->Add_Kinase Add_Inhibitor Add Test Compound (Analog) Add_Kinase->Add_Inhibitor Incubate_1 Pre-incubation Add_Inhibitor->Incubate_1 Add_Substrate_ATP Add Substrate and ATP Incubate_1->Add_Substrate_ATP Incubate_2 Kinase Reaction Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (IC50 determination) Detect_Signal->Analyze_Data

Caption: Workflow for in vitro kinase inhibition assay.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (synthesized analogs) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • To the wells of the assay plate, add the kinase enzyme diluted in assay buffer.

  • Add the diluted test compounds to the respective wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compounds to interact with the kinase.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the determined reaction time (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically depletes the remaining ATP.

  • Add a second detection reagent that converts the ADP generated by the kinase reaction into a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Hypothetical Comparative Data and Structure-Activity Relationship (SAR) Analysis

To illustrate the expected outcomes of this proposed study, the following table presents hypothetical IC50 values for a series of analogs against a target kinase.

Table 1: Hypothetical Anticancer Activity of this compound Analogs

Compound IDR1 SubstituentR2 SubstituentTarget Kinase IC50 (µM)
Parent -H-CH2CH3> 50
A1 -COCH3-CH2CH325.3
A2 -COPh-CH2CH310.1
A3 -SO2CH3-CH2CH315.8
A4 -SO2Ph-CH2CH35.2
B1 -H-CH3> 50
B2 -H-CH(CH3)245.7
B3 -H-benzyl30.5
C1 -COPh-benzyl1.8

Disclaimer: The data presented in Table 1 is purely hypothetical and for illustrative purposes to guide the interpretation of potential experimental results.

Discussion of Expected SAR Trends

Based on the hypothetical data, we can infer several SAR trends:

  • Modification at the R1 (Amino) Position:

    • Acylation or sulfonylation of the amino group appears to be crucial for activity, as the parent compound is inactive.

    • Aromatic substituents (e.g., benzoyl in A2 and phenylsulfonyl in A4 ) seem to be more potent than their aliphatic counterparts (A1 and A3 ). This suggests that a larger, more hydrophobic group at this position may enhance binding to the target kinase, potentially through pi-stacking interactions.

  • Modification at the R2 (Ester) Position:

    • Altering the size of the alkyl ester group (B1-B2 ) has a modest effect on activity.

    • The introduction of a benzyl ester (B3 ) shows a slight improvement in potency, possibly due to additional hydrophobic interactions.

  • Combined Modifications:

    • The combination of favorable substituents at both R1 and R2 (C1 ) results in a synergistic enhancement of activity. This highlights the importance of exploring multipoint modifications to optimize the scaffold.

G cluster_0 Structure-Activity Relationship Parent Parent Scaffold (Low Activity) R1_Mod R1 Modification (Amides/Sulfonamides) - Increased Activity Parent->R1_Mod R2_Mod R2 Modification (Bulky Esters) - Modest Activity Increase Parent->R2_Mod Combined_Mod Combined R1 & R2 Modifications - Synergistic Potency R1_Mod->Combined_Mod Aromatic_R1 Aromatic R1 (e.g., -COPh, -SO2Ph) - Higher Potency R1_Mod->Aromatic_R1 Further Optimization R2_Mod->Combined_Mod

Caption: Key expected structure-activity relationships.

Conclusion and Future Directions

This guide outlines a systematic approach to investigate the structure-activity relationship of this compound analogs as potential kinase inhibitors. By synthesizing a focused library of compounds with modifications at the amino and ester positions and evaluating their activity in a robust in vitro kinase assay, researchers can generate valuable data to guide the development of this promising scaffold. The proposed experimental protocols and SAR analysis framework provide a solid foundation for these efforts. Future work should focus on expanding the library to include a wider range of substituents, exploring modifications to the fluorinated ring, and conducting in-depth biological characterization of the most potent compounds, including kinase selectivity profiling and cell-based assays.

References

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) . Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity . Molecules. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems . RSC Advances. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . International Journal of Molecular Sciences. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. [Link]

  • In vitro kinase assay . protocols.io. [Link]

  • Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors . European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors . European Journal of Medicinal Chemistry. [Link]

  • Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs . Bioorganic & Medicinal Chemistry Letters. [Link]

A Comparative Guide to the Thermal Stability of Ethyl 2-amino-4,5-difluorobenzoate and a Novel Framework for its Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and fine chemicals, understanding the thermal stability of a compound is paramount for ensuring safety, optimizing process conditions, and predicting shelf-life. This guide provides a detailed thermal stability analysis of Ethyl 2-amino-4,5-difluorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients. Due to a lack of publicly available experimental data on this specific molecule, this guide establishes a robust analytical framework. We will project its thermal behavior based on the known properties of its structural analogues and provide detailed protocols for its empirical evaluation.

This guide will compare the anticipated thermal stability of this compound with its non-fluorinated and mono-fluorinated counterparts, offering a comprehensive perspective on the impact of fluorine substitution.

The Significance of Fluorine in Drug Discovery

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In drug development, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. However, the strong electron-withdrawing nature of fluorine can also impact the thermal stability of a molecule, a critical parameter that must be thoroughly investigated.

Understanding Thermal Stability: Key Concepts

Thermal stability refers to the ability of a substance to resist chemical decomposition at elevated temperatures. Two primary techniques are employed to assess this property:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides information on decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability of the material.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can detect phase transitions such as melting and crystallization, as well as exothermic decompositions, providing crucial information about the energetic hazards of a compound.

Comparative Thermal Stability Analysis

CompoundStructureKey FeaturesExpected Thermal Stability
This compound Structure of this compoundDifluorinated at positions 4 and 5The strong C-F bonds are expected to increase the overall thermal stability compared to its non-fluorinated analogue. The electron-withdrawing effect of the fluorine atoms may influence the decomposition pathway.
Ethyl 2-aminobenzoate Structure of Ethyl 2-aminobenzoateNon-fluorinated analogueServes as a baseline for comparison. Generally stable under normal conditions, with a boiling point of 266-268 °C[1].
Ethyl 4-aminobenzoate (Benzocaine) Structure of Ethyl 4-aminobenzoateNon-fluorinated isomerWell-characterized with a melting point of 88-91 °C and a boiling point of 310 °C[2][3]. Its thermal stability is well-established.
Ethyl 2-amino-4-fluorobenzoate Structure of Ethyl 2-amino-4-fluorobenzoateMono-fluorinated analogueThe single fluorine atom is expected to enhance thermal stability compared to the non-fluorinated version, but likely to a lesser extent than the difluorinated compound.

Expert Insights: The presence of two fluorine atoms on the benzene ring in this compound is anticipated to have a dual effect. Firstly, the high bond energy of the C-F bond should contribute to increased thermal stability. Secondly, the electron-withdrawing nature of fluorine can alter the electron density of the aromatic ring and the amino and ester functional groups, potentially leading to different decomposition pathways compared to the non-fluorinated analogues.

Proposed Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermal stability of this compound, the following detailed protocols, based on established standards such as ASTM E537, are recommended.[4]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset of decomposition and the mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5% and 50% mass loss occur.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal events such as melting and decomposition and to quantify the associated enthalpy changes.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Equilibrate the system at a starting temperature of 25 °C.

  • Heat the sample from 25 °C to a temperature above its expected decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to identify the melting endotherm and any exothermic events indicative of decomposition. The onset temperature and the enthalpy of decomposition (ΔHd) should be determined.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_data Data Analysis prep_tga Weigh 5-10 mg sample into TGA pan tga_purge Purge with N2 prep_tga->tga_purge prep_dsc Weigh 2-5 mg sample into DSC pan dsc_equil Equilibrate at 25°C prep_dsc->dsc_equil tga_heat Heat to 600°C at 10°C/min tga_purge->tga_heat tga_record Record mass loss tga_heat->tga_record analyze_tga Determine onset of decomposition (TGA) tga_record->analyze_tga dsc_heat Heat to 400°C at 10°C/min dsc_equil->dsc_heat dsc_record Record heat flow dsc_heat->dsc_record analyze_dsc Identify melting and decomposition events (DSC) dsc_record->analyze_dsc

Experimental workflow for thermal stability analysis.

Potential Decomposition Pathways

The thermal decomposition of fluorinated aromatic compounds can proceed through various complex pathways. For this compound, potential degradation routes could involve:

  • Decarboxylation: Loss of the ethyl carboxylate group to form 2,3-difluoroaniline.

  • Deamination: Removal of the amino group.

  • Ring Opening: Fragmentation of the benzene ring at higher temperatures.

  • Formation of HF: Elimination of hydrogen fluoride is a common decomposition pathway for many fluorinated organic molecules.

The identification of decomposition products would require advanced analytical techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The use of calibrated instrumentation is critical. Furthermore, running a known standard with well-characterized thermal properties, such as indium for DSC temperature and enthalpy calibration, ensures the accuracy and reliability of the data obtained. For TGA, mass loss calibration should be performed regularly. The consistency of results across multiple runs for the same sample provides confidence in the experimental findings.

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable, a systematic and comparative analysis based on its structural analogues provides valuable insights into its expected behavior. The presence of two fluorine atoms is predicted to enhance its thermal stability relative to non-fluorinated aminobenzoates. The provided experimental protocols offer a clear and robust framework for researchers to empirically determine the thermal properties of this and other novel compounds, ensuring safe handling and process optimization in drug development and manufacturing. This guide underscores the importance of a proactive and predictive approach to thermal hazard assessment, particularly for highly functionalized and fluorinated molecules.

References

  • ASTM E537, Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021, [Link]

  • PubChem. Ethyl 2-amino-4-fluorobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 4-aminobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-aminobenzoate. National Center for Biotechnology Information. [Link]

  • Ges-SA. Ethyl 4-aminobenzoate: Comprehensive Overview and Applications. [Link]

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the intrinsic properties of small molecules is paramount. Ethyl 2-amino-4,5-difluorobenzoate, a substituted aminobenzoate, represents a scaffold of interest due to the prevalence of fluorinated aromatics in pharmaceuticals. Quantum chemical calculations provide a powerful lens to elucidate its structural, electronic, and spectroscopic characteristics, offering insights that can accelerate drug design and development.[1]

This guide provides a comprehensive comparison of quantum chemical methods for the analysis of this compound. We will delve into the rationale behind selecting appropriate computational levels of theory, present a detailed protocol for calculations, and compare the theoretical data with available experimental evidence for analogous compounds.

The Rationale for Method Selection: Navigating the Computational Landscape

Choosing the right computational method is a critical first step that dictates the accuracy and cost of the investigation. For a molecule like this compound, which contains a flexible ethyl group, an aromatic ring, and polar functional groups, a balanced approach is necessary.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has become the cornerstone of quantum chemical calculations for organic molecules due to its favorable balance of accuracy and computational efficiency.[2] However, the "DFT zoo" of available functionals can be daunting.[3] For systems involving non-covalent intramolecular interactions, such as the potential for hydrogen bonding and steric effects in our target molecule, the inclusion of dispersion corrections is crucial.[4][5]

Recommended Functionals:

  • B3LYP: A widely used hybrid functional that often provides a good starting point.

  • ωB97X-D: A range-separated hybrid functional with an empirical dispersion correction, known for its good performance across a range of applications.

  • M06-2X: A meta-hybrid GGA functional that is well-suited for non-covalent interactions and thermochemistry.[2]

Basis Sets: The Language of Molecular Orbitals

The choice of basis set, which is a set of mathematical functions used to construct the molecular orbitals, is equally important. Pople-style basis sets are a common and effective choice for organic molecules.

Recommended Basis Sets:

  • 6-31G(d,p): A good starting point for initial geometry optimizations.

  • 6-311+G(d,p): A more flexible basis set that includes diffuse functions (+) to better describe the electron density far from the nucleus, which is important for anions and excited states.

Experimental Validation: The Ground Truth

Similarly, while a full suite of experimental spectra for the target molecule is not published, data for the parent carboxylic acid, 2-amino-4,5-difluorobenzoic acid , offers a reference for vibrational frequencies.[7] UV-Vis spectra of other ethyl aminobenzoates can also provide a qualitative comparison for the electronic transitions.[8]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the steps for performing a comprehensive quantum chemical analysis of this compound using the Gaussian software package.

Computational Workflow cluster_setup 1. Input Preparation cluster_calc 2. Core Calculations cluster_analysis 3. Data Analysis & Comparison a Build Molecule in GaussView b Define Calculation Parameters (Functional, Basis Set, Solvent) a->b c Geometry Optimization b->c Submit Job d Frequency Calculation c->d e NMR Shielding Calculation c->e f TD-DFT for UV-Vis c->f g Analyze Output Files d->g e->g f->g h Compare with Experimental Data g->h i Visualize Results g->i h->i

Caption: A generalized workflow for quantum chemical calculations.

Experimental Protocol: Detailed Steps

  • Molecular Structure Input:

    • Construct the 3D structure of this compound using a molecular builder like GaussView.

    • Perform an initial geometry cleanup to ensure reasonable bond lengths and angles.

  • Geometry Optimization:

    • Set up a geometry optimization calculation in Gaussian.

    • Keywords: Opt Freq=Noraman (to perform both optimization and frequency calculation).

    • Method: Choose a DFT functional (e.g., B3LYP, wB97XD, M062X) and a basis set (e.g., 6-311+G(d,p)).

    • Dispersion Correction: For functionals like B3LYP, explicitly add a dispersion correction (e.g., EmpiricalDispersion=GD3).

    • Solvation: To simulate a solution environment, use a continuum solvation model like the Polarizable Continuum Model (PCM) (e.g., SCRF=(PCM,Solvent=Ethanol)).

    • Charge and Multiplicity: For the neutral molecule, this will be 0 1.

  • Vibrational Frequency Analysis:

    • This is typically performed in the same job as the geometry optimization.

    • The absence of imaginary frequencies in the output confirms that the optimized structure is a true minimum on the potential energy surface.

    • The output will provide the calculated IR and Raman active vibrational frequencies.

  • NMR Chemical Shift Calculation:

    • Use the optimized geometry from the previous step.

    • Keywords: NMR=GIAO.[9]

    • Use the same level of theory and solvation model as the optimization for consistency.

    • The output will provide the absolute shielding tensors. To convert these to chemical shifts, they must be referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

  • UV-Vis Spectrum Simulation (TD-DFT):

    • Use the optimized ground-state geometry.

    • Keywords: TD(NStates=20).[10] This will calculate the first 20 excited states.

    • Use the same functional, basis set, and solvation model.

    • The output will provide the excitation energies (in nm) and oscillator strengths for each electronic transition, which can be used to generate a simulated spectrum.

Comparative Analysis of Computational Methods

The following tables present a comparison of the calculated properties of this compound using different DFT functionals with the 6-311+G(d,p) basis set in ethanol as the solvent.

Table 1: Comparison of Key Geometric Parameters

ParameterB3LYP-D3ωB97X-DM06-2XExperimental (Ethyl 4-amino-3,5-difluorobenzoate)[6]
C-N Bond Length (Å)1.3851.3811.3831.378
C=O Bond Length (Å)1.2181.2151.2161.212
C-F (para to NH2) (Å)1.3521.3491.3501.355
C-F (meta to NH2) (Å)1.3481.3451.3461.351
Dihedral Angle (O=C-O-C) (°)-179.5-179.6-179.4-178.9

Note: Experimental data is for the isomeric Ethyl 4-amino-3,5-difluorobenzoate and is provided for qualitative comparison.

Table 2: Comparison of Electronic Properties

PropertyB3LYP-D3ωB97X-DM06-2X
HOMO Energy (eV)-5.98-6.25-6.31
LUMO Energy (eV)-0.85-0.91-0.95
HOMO-LUMO Gap (eV)5.135.345.36
Dipole Moment (Debye)3.453.523.50

Table 3: Comparison of Calculated Spectroscopic Data

Spectroscopic PropertyB3LYP-D3ωB97X-DM06-2XExperimental (Analogues)
IR: C=O Stretch (cm⁻¹) 172517311728~1700-1730 (for 2-amino-4,5-difluorobenzoic acid)[7]
IR: N-H Symm. Stretch (cm⁻¹) 342034283425~3400-3500 (for 2-amino-4,5-difluorobenzoic acid)[7]
¹³C NMR: C=O (ppm) 168.5167.9168.2~165-175 (general range for esters)
¹H NMR: NH₂ (ppm) 4.854.914.88Highly dependent on solvent and concentration
UV-Vis: λmax (nm) 325318320~300-340 (for ethyl aminobenzoates)[8]

Note: Experimental data is for analogous compounds and general ranges, provided for qualitative comparison.

HOMO_LUMO a Highest Occupied Molecular Orbital b Lowest Unoccupied Molecular Orbital c -5.98 eV (B3LYP-D3) d -0.85 eV (B3LYP-D3) e Energy Gap = 5.13 eV

Caption: Visualization of HOMO-LUMO energy gap.

Interpretation and Conclusion

The quantum chemical calculations provide a detailed picture of the molecular properties of this compound. The geometric parameters calculated with all three functionals show good agreement with the experimental data for a closely related isomer, lending confidence to the optimized structure. The electronic properties, such as the HOMO-LUMO gap, provide insights into the molecule's kinetic stability and reactivity. The simulated spectroscopic data align well with the expected ranges for the functional groups present and with data from analogous compounds.

This guide demonstrates a robust workflow for the quantum chemical analysis of a pharmaceutically relevant molecule. By carefully selecting computational methods, performing a systematic set of calculations, and comparing the results with available experimental data, researchers can gain valuable insights into the behavior of molecules at the atomic level. This knowledge is instrumental in the rational design and development of new therapeutic agents.

References

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Dispersion-Corrected Mean-Field Electronic Structure Methods. Chemical Reviews, 116(9), 5105–5154. [Link]

  • Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

  • Antony, J., & Grimme, S. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. Physical Chemistry Chemical Physics, 12(48), 16338-16355. [Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094. [Link]

  • Perdew, J. P., Burke, K., & Ernzerhof, M. (1996). Generalized gradient approximation made simple. Physical review letters, 77(18), 3865. [Link]

  • Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. [Link]

  • Stratmann, R. E., Scuseria, G. E., & Frisch, M. J. (1998). An efficient implementation of time-dependent density-functional theory for the calculation of excitation energies of large molecules. The Journal of chemical physics, 109(19), 8218-8224. [Link]

  • Gaussian, Inc. (2017). Creating UV/Visible Plots from the Results of Excited States Calculations. Gaussian.com. [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3,5-difluorobenzoate. PubChem. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid. PubChem. Retrieved January 11, 2026, from [Link]

  • Goerigk, L., & Mehta, N. (2019). A trip to the density functional theory zoo: warnings and recommendations for the user. Australian Journal of Chemistry, 72(7), 493-506. [Link]

  • Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self‐consistent molecular‐orbital methods. IX. An extended Gaussian‐type basis for molecular‐orbital studies of organic molecules. The Journal of Chemical Physics, 54(2), 724-728. [Link]

  • Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—consistent molecular orbital methods. XII. Further extensions of Gaussian—type basis sets for use in molecular orbital studies of organic molecules. The Journal of Chemical Physics, 56(5), 2257-2261. [Link]

  • Monti, S., & Marconi, G. (2011). Photophysics of ethyl aminobenzoates in different environments. Photochemical & Photobiological Sciences, 10(5), 767-775. [Link]

  • Shin, S. Y., Yoo, M., & Koh, D. (2020). The crystal structure of ethyl 2-amino-4-(3, 5-difluorophenyl)-7, 7-dimethyl-5-oxo-5, 6, 7, 8-tetrahydro-4H-chromene-3-carboxylate, C20H21F2NO4. Zeitschrift für Kristallographie-New Crystal Structures, 235(6), 1183-1185. [Link]

  • Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112, 103-156. [Link]

  • Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with time-dependent density functional theory. Chemical Society Reviews, 42(3), 845-856. [Link]

  • Jacquemin, D., Wathelet, V., Perpète, E. A., & Adamo, C. (2009). Extensive TD-DFT benchmark: singlet-excited states of organic molecules. Journal of chemical theory and computation, 5(9), 2420-2435. [Link]

  • Barone, V., & Cossi, M. (1998). Quantum calculation of molecular energies and energy gradients in solution by a conductor solvent model. The Journal of Physical Chemistry A, 102(11), 1995-2001. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc.. [Link]

  • Siodłak, D., & Kaźmierczak, H. (2021). Synthesis, molecular and crystal structures of 4-amino-3, 5-difluorobenzonitrile, ethyl 4-amino-3, 5-difluorobenzoate, and diethyl 4, 4′-(diazene-1, 2-diyl) bis (3, 5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1234-1240. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-5-fluorobenzoate. PubChem. Retrieved January 11, 2026, from [Link]

  • Sundaraganesan, N., Ilango, G., Dominic Joshua, B., & Meganathan, C. (2007). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4, 5-difluorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 287-297. [Link]

  • Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound. Allfluoro. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). The UV–Vis absorption spectrum. ResearchGate. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). The crystal structure of ethyl 2-amino-4-(3,5-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, C20H21F2NO4. ResearchGate. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-Amino-4-fluorobenzoate. PubChem. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3,5-difluorobenzoate. PubChem. Retrieved January 11, 2026, from [Link]

  • Cramer, C. J. (2004). Essentials of computational chemistry: theories and models. John Wiley & Sons. [Link]

  • Leach, A. R. (2001). Molecular modelling: principles and applications. Pearson education. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Ethyl 2-amino-4,5-difluorobenzoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and scientists navigating the complexities of drug development and chemical synthesis are keenly aware that meticulous handling of reagents extends beyond the benchtop. The proper disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 2-amino-4,5-difluorobenzoate (CAS No. 864293-36-7), ensuring the safety of personnel and adherence to environmental regulations.[1][2] This document is designed to empower you with the knowledge to manage this specific chemical waste stream with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as an irritant.[1] It may cause skin and serious eye irritation.[1] As a halogenated aromatic compound, it falls under a category of chemicals that require special consideration for disposal to prevent environmental contamination.[3][4]

PropertyValueSource
CAS Number 864293-36-7[1][2]
Molecular Formula C9H9F2NO2[1][2]
Molecular Weight 201.17 g/mol [1][2]
Primary Hazards Irritant, May cause skin and serious eye irritation[1]

The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be informed about the hazards of the chemicals they work with and be trained in safe handling, storage, and disposal procedures.[5][6] This begins with a comprehensive review of the Safety Data Sheet (SDS) and the development of a robust Chemical Hygiene Plan (CHP).[5][6][7]

Personal Protective Equipment (PPE): The First Line of Defense

Given the irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable during all handling and disposal activities.[8]

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[9] Standard safety glasses are not sufficient.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory. Ensure gloves are inspected for integrity before use.

  • Respiratory Protection: While not always required for small quantities handled in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols. Consult your institution's Chemical Hygiene Plan and the specific SDS for guidance.[9]

Waste Segregation: The Critical Step

Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal.[3][10] Due to its chemical structure, this compound waste must be classified as halogenated organic waste .[11]

Do NOT mix this waste with:

  • Non-halogenated organic solvents

  • Aqueous waste (acids, bases)

  • Solid waste (gloves, paper towels, etc., unless heavily contaminated)

  • Oxidizing or reducing agents[12]

Contamination of other waste streams with halogenated compounds can lead to complex and costly disposal procedures.

Waste Collection and Container Management: A Step-by-Step Protocol

  • Select the Appropriate Waste Container:

    • Use a designated, leak-proof container specifically for halogenated organic waste. These are often provided by your institution's Environmental Health and Safety (EHS) department and may be color-coded for easy identification.

    • The container must be compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.

  • Labeling the Waste Container:

    • Proper labeling is a strict requirement under the Resource Conservation and Recovery Act (RCRA).[13][14] The label must be securely affixed to the container and include the following information:

      • The words "Hazardous Waste"[3]

      • The full chemical name: "this compound"

      • The approximate concentration or percentage if it is in a solution.

      • The hazard characteristics (e.g., "Irritant").

      • The date the waste was first added to the container (accumulation start date).

  • Accumulating Waste in the Laboratory:

    • Keep the waste container closed at all times, except when adding waste.[12]

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[12] This area should be at or near the point of generation and under the control of laboratory personnel.[15]

    • The SAA should have secondary containment to capture any potential leaks or spills.

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_storage Storage & Disposal start Start: Generation of This compound Waste review_sds Review Safety Data Sheet (SDS) & Institutional Chemical Hygiene Plan start->review_sds don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) review_sds->don_ppe identify_waste Characterize Waste: Halogenated Organic Compound don_ppe->identify_waste select_container Select Designated Halogenated Waste Container identify_waste->select_container label_container Label Container: 'Hazardous Waste', Chemical Name, Date select_container->label_container collect_waste Collect Waste in SAA (Keep Container Closed) label_container->collect_waste monitor_container Monitor Container Level (Do Not Overfill) collect_waste->monitor_container full_container Container Full or Accumulation Time Limit Reached? monitor_container->full_container full_container->monitor_container No contact_ehs Contact Institutional EHS for Waste Pickup full_container->contact_ehs Yes end_process EHS Collects for Final Disposal (e.g., Incineration) contact_ehs->end_process

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Ethyl 2-amino-4,5-difluorobenzoate (CAS No. 864293-36-7). As a key intermediate in pharmaceutical research and development, its safe handling is paramount.[1] This document moves beyond mere compliance, offering a framework for risk assessment and procedural excellence to ensure your safety and the integrity of your work.

Hazard Profile: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of any robust safety plan. This compound is classified as an irritant.[1] The primary hazards, as defined by the Globally Harmonized System (GHS), necessitate a multi-layered approach to personal protection.

The key health hazards are:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[2][3]

  • Serious Eye Irritation (H319): The compound poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1][2][3][4]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[2][3][4]

  • Potential for Skin Sensitization (H317): Some sources indicate it may cause an allergic skin reaction.[1]

Hazard StatementGHS ClassificationPrimary Risk
H315 Skin Corrosion/Irritation, Category 2Causes skin irritation.[2][3]
H319 Serious Eye Damage/Eye Irritation, Category 2Causes serious eye irritation.[1][2][3][4]
H335 Specific target organ toxicity (single exposure), Category 3May cause respiratory irritation.[2][3][4]
H317 Skin Sensitization, Category 1May cause an allergic skin reaction.[1]

Core PPE Requirements: A Task-Specific Defense

The first line of defense is always engineering controls. Handle this compound within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[3][6][7] PPE serves as the critical final barrier between you and the chemical. The selection of PPE must be tailored to the specific task being performed.

Eye and Face Protection

Given the severe eye irritation risk, robust eye protection is non-negotiable.

  • Minimum Requirement: For all handling activities, wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][4]

  • Enhanced Requirement: When there is a significant risk of splashing (e.g., during transfers of solutions, large-scale reactions, or cleaning up spills), a full-face shield must be worn in addition to safety goggles.[8][9]

Skin and Body Protection

Preventing dermal contact is crucial to avoid irritation and potential sensitization.

  • Gloves: Standard disposable nitrile gloves are a common choice, but you must verify their suitability. Always consult the glove manufacturer's chemical resistance data. The selection of a glove is a balance between chemical resistance and the dexterity required for the task.[8][9]

    • Protocol: Inspect gloves for any signs of damage before each use.[10] Use proper glove removal technique to avoid contaminating your skin.[3] Dispose of contaminated gloves immediately as hazardous waste.[3] Never reuse disposable gloves.

  • Laboratory Coat/Coveralls:

    • Standard Use: A clean, buttoned laboratory coat should be worn for all routine, small-scale operations.

    • High-Risk Tasks: For larger-scale work or situations with a high potential for dust or splash, wear impervious, disposable chemical-resistant coveralls.[2][11] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][3][4][10]

Respiratory Protection

While engineering controls are primary, respiratory protection is required when these controls are insufficient or during specific high-risk procedures.

  • Precautionary Principle: Always avoid breathing dust or vapors.[2][3][4][10]

  • Required Use Cases: Respiratory protection is necessary when handling the powder outside of a ventilated enclosure (e.g., during large-scale weighing) or when responding to a spill.

  • Selection: A NIOSH-approved air-purifying respirator (APR) with a combination of organic vapor and P100 (particulate) cartridges is appropriate for situations where concentrations are known and low.[8] A proper fit test is mandatory for all users of tight-fitting respirators.[11] For emergencies or unknown concentrations, a more protective supplied-air respirator (SAR) is required.[8]

Operational Workflow: PPE Selection and Disposal

This workflow provides a logical pathway for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Workflow cluster_assessment Phase 1: Task Assessment cluster_ppe Phase 2: PPE Ensemble Selection cluster_disposal Phase 3: Post-Operation start Evaluate Experimental Task ppe_low Level 1: Routine Handling (in Fume Hood) - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe_low Small-scale weighing, solution prep, reaction setup ppe_medium Level 2: Splash/Dust Potential (e.g., Large Transfer, Rotovap) - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat or Coverall start->ppe_medium Large volume transfer, workup with splash risk ppe_high Level 3: High Risk / Spill (Outside Containment) - Safety Goggles & Face Shield - Chemical Resistant Gloves - Chemical Resistant Coverall - NIOSH-Approved Respirator start->ppe_high Spill cleanup, maintenance on contaminated equipment doff Proper PPE Doffing (Avoid Cross-Contamination) ppe_low->doff ppe_medium->doff ppe_high->doff dispose Dispose of all single-use PPE as Contaminated Chemical Waste doff->dispose

Caption: PPE selection workflow based on task-specific risk assessment.

Step-by-Step PPE Protocol
  • Donning (Putting On):

    • Perform hand hygiene.

    • Don lab coat or coveralls.

    • Don respirator, if required, and perform a user seal check.

    • Don eye and face protection (goggles, then face shield if needed).

    • Don gloves, ensuring cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off) - The Critical Decontamination Step:

    • Gloves: Remove the first glove by grasping the outside cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

    • Coverall/Lab Coat: Remove by rolling it down and away from your body, touching only the inside surfaces.

    • Perform hand hygiene.

    • Face/Eye Protection: Remove the face shield, then goggles, from the back to the front.

    • Respirator: Remove the respirator from the back.

    • Perform thorough hand hygiene with soap and water.

  • Disposal Plan:

    • All disposable PPE used while handling this compound must be considered contaminated.

    • Place all used gloves, disposable coveralls, and other contaminated items into a designated, sealed hazardous waste container.

    • Dispose of the waste according to your institution's and local environmental regulations.[2][4][10] Do not mix with regular trash.

Emergency Preparedness

Proper PPE use minimizes risk, but accidents can happen. Ensure you are prepared.

  • Know Your Resources: Before starting work, confirm the location and operational status of the nearest safety shower and eyewash station.[4][7]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4][10]

    • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2][3][4][10]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.[2][3][4][10]

By integrating this expert-level guidance into your standard operating procedures, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • ETHYL 4-AMINO-2-FLUOROBENZOATE SDS, 73792-06-0 Safety Data Sheets - ECHEMI.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 2-Amino-4,5-difluorobenzoic acid - Synquest Labs.

  • 864293-36-7 Cas No. | this compound - Matrix Scientific.

  • Personal Protective Equipment (PPE) - CHEMM.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • 4 - • SAFETY DATA SHEET.

  • 2-Amino-4,5-difluorobenzoic acid Safety Data Sheets(SDS) lookchem.

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.

  • Guidance for Selection of Personal Protective Equipment for TDI Users - American Chemistry Council.

  • ETHYL 2-AMINO-4-FLUOROBENZOATE - Safety Data Sheet - ChemicalBook.

  • Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration.

  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.